molecular formula C12H17NO B057625 1-Benzylpiperidin-3-ol CAS No. 14813-01-5

1-Benzylpiperidin-3-ol

Cat. No.: B057625
CAS No.: 14813-01-5
M. Wt: 191.27 g/mol
InChI Key: UTTCOAGPVHRUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzylpiperidin-3-ol is a versatile piperidine-based chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This compound serves as a critical synthetic intermediate and a privileged structural motif for the design and development of novel bioactive molecules. Its core structure, featuring a benzyl-substituted piperidine ring with a hydroxyl group at the 3-position, allows for further functionalization and is commonly explored in the synthesis of ligands for various central nervous system (CNS) targets. Researchers utilize this compound primarily as a key building block in the investigation of receptor modulators, including those for muscarinic and sigma receptors. Its potential role as a precursor in the synthesis of compounds with cognitive-enhancing or neuroprotective properties is an active area of study. This product is provided with high chemical purity and is intended for use in laboratory settings to facilitate pharmacological studies, structure-activity relationship (SAR) analysis, and the development of new therapeutic candidates. Strictly for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTCOAGPVHRUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309117
Record name 1-Benzyl-3-hydroxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14813-01-5
Record name 1-Benzyl-3-hydroxypiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14813-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzylpiperidin-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014813015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14813-01-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-3-hydroxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylpiperidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Benzylpiperidin-3-ol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Benzylpiperidin-3-ol is a pivotal heterocyclic compound widely utilized as a versatile building block in medicinal chemistry and pharmaceutical development. Characterized by a piperidine ring N-substituted with a benzyl group and a hydroxyl moiety at the 3-position, this molecule serves as a key intermediate in the synthesis of a wide range of biologically active compounds. Its structural features, including a chiral center, allow for the stereospecific synthesis of complex drug candidates. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a detailed protocol for its synthesis via the reduction of 1-benzyl-3-piperidone, and its significant applications in the development of novel therapeutics. Safety and handling protocols are also discussed to ensure its proper use in a research environment.

Introduction

The N-benzylpiperidine structural motif is a cornerstone in modern drug discovery, valued for its three-dimensional nature and structural flexibility.[1] This scaffold allows medicinal chemists to fine-tune the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates, providing crucial cation-π interactions with target proteins.[1] this compound (CAS No. 14813-01-5) is a prime exemplar of this chemical class. The presence of a hydroxyl group offers a reactive handle for further chemical modification, while the tertiary amine of the piperidine ring imparts basic properties, influencing solubility and biological interactions.[2] Its importance is underscored by its role as a precursor in the synthesis of compounds targeting a variety of receptors and enzymes, making it a compound of significant interest to researchers in pharmacology and drug development.[2][3]

Physicochemical and Structural Properties

This compound is typically a colorless to light yellow, clear liquid or a white to off-white solid, depending on its purity and ambient temperature.[2][4] It is soluble in organic solvents like DMSO and Methanol.[3] A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 14813-01-5[3][4][5]
Molecular Formula C₁₂H₁₇NO[3][4][6]
Molecular Weight 191.27 g/mol [3][4][7]
Appearance Colorless to Light yellow clear liquid[3][4]
Boiling Point 140-142°C at 6 mmHg[3][8]
Density ~1.056 - 1.07 g/cm³ at 25°C[3][7]
Refractive Index (n²⁰/D) ~1.547 - 1.549[3][7]
Flash Point >230 °F (>110 °C)[3]
pKa 14.82 ± 0.20 (Predicted)[3]
LogP 1.6433[6]
Molecular Structure

The structure of this compound consists of a central piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom. This nitrogen is substituted with a benzyl group (a phenylmethyl moiety). A hydroxyl (-OH) group is attached to the third carbon of the piperidine ring. The presence of the hydroxyl group at the C-3 position creates a chiral center, meaning this compound can exist as two distinct enantiomers: (R)-1-Benzylpiperidin-3-ol and (S)-1-Benzylpiperidin-3-ol.[6][7] This chirality is of paramount importance in drug development, as different enantiomers often exhibit significantly different pharmacological activities and toxicological profiles.

Figure 1: 2D Structure of this compound

(Note: This is a simplified ASCII representation. The actual molecule has a chair conformation.)

Synthesis and Reactivity

The most common and straightforward synthesis of this compound involves the chemical reduction of its corresponding ketone, 1-Benzyl-3-piperidone. This transformation is typically achieved using a mild reducing agent, such as sodium borohydride (NaBH₄).

Workflow for Synthesis of this compound

Synthesis_Workflow cluster_reactants Starting Materials cluster_reduction Reduction Step cluster_workup Work-up & Purification A 1-Benzyl-3-piperidone (as hydrochloride salt) C 1-Benzyl-3-piperidone (Free Base in Ethyl Acetate) A->C Free Base Formation B Potassium Carbonate (K₂CO₃) B->C E Reaction Mixture C->E Reduction D Sodium Borohydride (NaBH₄) in Ethanol D->E F Crude Product E->F Concentration H Pure this compound F->H Purification G Acid/Base Extraction (HCl, KOH, DCM) G->H

Caption: Synthesis workflow of this compound.

Experimental Protocol: Synthesis from 1-Benzyl-3-piperidone

This protocol describes the synthesis via the reduction of 1-benzyl-3-piperidone, adapted from established procedures.[3][9]

Step 1: Free Base Formation

  • Rationale: The starting material, N-benzyl-3-piperidone, is often supplied as a hydrochloride salt to improve its stability and handling. The acidic proton on the nitrogen must be removed to yield the free base, which is the reactive species for the subsequent reduction.

  • Procedure:

    • Dissolve N-benzyl-3-piperidone hydrochloride in water.

    • Add an aqueous solution of a mild base, such as potassium carbonate (K₂CO₃), and stir until the solution becomes basic.

    • Extract the liberated free base into an organic solvent like ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the free base as an oil.

Step 2: Reduction of the Ketone

  • Rationale: Sodium borohydride (NaBH₄) is a selective reducing agent that efficiently reduces ketones and aldehydes to their corresponding alcohols. It is chosen for its mild reactivity and operational simplicity compared to stronger agents like lithium aluminum hydride (LiAlH₄). Ethanol serves as a protic solvent that facilitates the reaction.

  • Procedure:

    • Dissolve the N-benzyl-3-piperidone free base (1.0 eq.) in ethanol.

    • Slowly add sodium borohydride (1.0 eq.) portion-wise to the solution over 10-15 minutes, maintaining the temperature at room temperature.

    • Stir the reaction mixture overnight at room temperature to ensure complete conversion.

Step 3: Work-up and Purification

  • Rationale: The work-up procedure is designed to quench the reaction, remove excess reagents, and isolate the final product. An acid-base extraction is a highly effective method for purifying amines.

  • Procedure:

    • Concentrate the reaction mixture under vacuum to remove the ethanol.

    • Dissolve the resulting residue in a dilute acid solution (e.g., 1.0 N HCl). This protonates the product, making it water-soluble, while unreacted starting material and non-basic impurities remain in the organic phase.

    • Wash the acidic aqueous layer with an organic solvent (e.g., diethyl ether) to remove impurities. Discard the organic washes.

    • Adjust the pH of the aqueous phase to strongly basic (pH > 12) using a strong base (e.g., 3.0 N KOH). This deprotonates the product, making it soluble in organic solvents again.

    • Extract the final product into an organic solvent such as dichloromethane (DCM) multiple times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield pure this compound.[3]

Applications in Drug Development

This compound is a valuable scaffold in medicinal chemistry due to its structural and reactive properties. The piperidine ring is a common motif in centrally active drugs, and the benzyl and hydroxyl groups provide vectors for diversification to optimize binding and pharmacokinetic properties.

  • Pharmaceutical Intermediates: Its primary utility is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[7]

  • Muscarinic M3 Antagonists: It is used as a reactant for the synthesis of selective antagonists for the Muscarinic M3 receptor, which are targets for treating conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder.[3]

  • Rho Kinase (ROCK) Inhibitors: The compound serves as a building block for Rho kinase inhibitors, a class of drugs investigated for cardiovascular diseases, glaucoma, and erectile dysfunction.[3]

  • Neurological Research: The chiral (R)-enantiomer, (R)-1-Benzylpiperidin-3-ol, is specifically used in the preparation of in vivo probes for measuring endogenous acetylcholine levels, which is crucial for research into Alzheimer's disease and other neurological disorders.[7][10]

  • Cardiovascular Applications: Benzylpiperidine derivatives, including this compound, have been shown to exhibit hypotensive effects, indicating potential for development as antihypertensive agents.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its hydrochloride salt.

  • GHS Hazard Classification: The compound is classified as an irritant. Hazard statements include:

    • H315: Causes skin irritation.[11][12]

    • H319: Causes serious eye irritation.[11][12]

    • H335: May cause respiratory irritation.[11]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat to prevent skin and eye contact.[11][13]

    • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][13] The compound may be hygroscopic (sensitive to moisture).[3]

Conclusion

This compound is a functionally rich and synthetically accessible chemical intermediate with significant value in the field of drug discovery. Its unique combination of a piperidine core, a benzyl group, and a reactive hydroxyl function at a chiral center makes it an ideal starting point for creating diverse libraries of compounds with potential therapeutic applications, ranging from neurological probes to cardiovascular and respiratory agents. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage this versatile molecule in the pursuit of novel medicines.

References

  • Understanding (R)
  • 1-Benzyl-3-piperidinol | 14813-01-5.ChemicalBook.
  • SAFETY DATA SHEET - 1-Benzyl-3-piperidinol hydrochloride.Fisher Scientific.
  • (S)-1-Benzylpiperidin-3-ol | 91599-79-0.ChemScene.
  • SAFETY DATA SHEET - 1-Benzyl-4-piperidone.Fisher Scientific.
  • CAS 14813-01-5: 1-Benzyl-3-hydroxypiperidine.CymitQuimica.
  • SAFETY D
  • 98% Liquid 1-Benzyl Piperidin-3-Ol, 14813-01-5.IndiaMART.
  • This compound CAS No.14813-01-05.SRISYN.COM.
  • SAFETY DATA SHEET - 1-Benzyl-3-hydroxypiperidine.TCI Chemicals.
  • SAFETY DATA SHEET - 1-Benzyl-3-piperidinol hydrochloride.Fisher Scientific.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.PubMed Central.
  • 14813-01-5(1-Benzyl-3-piperidinol) Product Description.ChemicalBook.
  • 3-Piperidinone, 1-(phenylmethyl)- | C12H15NO | CID 96650.PubChem.
  • 14813-01-5, 1-Benzyl-3-hydroxypiperidine Formula.ECHEMI.
  • N-Benzyl piperidine Fragment in Drug Discovery.PubMed.
  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease.PubMed Central.

Sources

An In-Depth Technical Guide to (R)-1-Benzylpiperidin-3-ol (CAS: 91599-81-4)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (R)-1-Benzylpiperidin-3-ol, a chiral building block of significant interest to researchers, scientists, and professionals in the field of drug discovery and development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles and practical applications.

Core Introduction: The Strategic Importance of (R)-1-Benzylpiperidin-3-ol

(R)-1-Benzylpiperidin-3-ol, with its distinct stereochemistry, is a valuable chiral intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its piperidine core is a prevalent motif in numerous biologically active compounds, and the specific (R)-configuration at the 3-position is often crucial for achieving desired pharmacological activity and selectivity. This guide will delve into the essential specifications, synthesis, quality control, and applications of this versatile molecule, providing a robust resource for its effective utilization in a research and development setting.

Physicochemical and Chemical Specifications

A thorough understanding of the physical and chemical properties of (R)-1-Benzylpiperidin-3-ol is fundamental for its handling, storage, and use in synthetic chemistry.

Key Properties
PropertyValueSource(s)
CAS Number 91599-81-4[3]
Molecular Formula C₁₂H₁₇NO[3]
Molecular Weight 191.27 g/mol [3]
Appearance Light orange to yellow or green liquid[2]
Boiling Point ~275 °C[2]
Density 1.07 g/mL at 25 °C[2]
Refractive Index 1.547[2]
Storage Inert atmosphere, 2-8°C[3]
Structural Representation

Caption: 2D structure of (R)-1-Benzylpiperidin-3-ol.

Synthesis and Manufacturing Insights

The synthesis of enantiomerically pure (R)-1-Benzylpiperidin-3-ol is a critical aspect of its utility. The most common and industrially scalable approach involves the asymmetric reduction of the prochiral ketone, 1-benzyl-3-piperidone.

Workflow for Asymmetric Synthesis

Asymmetric_Synthesis_Workflow A 1-Benzyl-3-piperidone (Prochiral Ketone) B Asymmetric Reduction (Chiral Reducing Agent/Catalyst) A->B Reaction C Work-up and Crude Product Isolation B->C Quenching & Extraction D Purification (e.g., Chromatography) C->D Purification E (R)-1-Benzylpiperidin-3-ol (Final Product) D->E Final Product

Caption: Asymmetric synthesis workflow.

Exemplary Asymmetric Reduction Protocol

This protocol describes a representative method for the enantioselective synthesis of (R)-1-Benzylpiperidin-3-ol. The choice of a suitable chiral reducing agent or catalyst is paramount for achieving high enantiomeric excess (e.e.).

Materials:

  • 1-Benzyl-3-piperidone

  • Chiral reducing agent (e.g., (R)-CBS-oxazaborolidine with a borane source like borane-dimethyl sulfide complex)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A dried reaction flask is charged with the chiral catalyst (e.g., (R)-CBS-oxazaborolidine) under an inert atmosphere. Anhydrous THF is added, and the solution is cooled to the recommended temperature (e.g., 0 °C or -20 °C).

  • Addition of Borane Source: The borane-dimethyl sulfide complex is added dropwise to the catalyst solution, and the mixture is stirred for a specified time to allow for complex formation.

  • Substrate Addition: A solution of 1-benzyl-3-piperidone in anhydrous THF is added slowly to the reaction mixture, maintaining the low temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the consumption of the starting material.

  • Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of methanol at low temperature.

  • Work-up: The reaction mixture is allowed to warm to room temperature, and 1 M HCl is added. The mixture is stirred, and the aqueous layer is then basified with a saturated sodium bicarbonate solution.

  • Extraction: The product is extracted from the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude (R)-1-Benzylpiperidin-3-ol is purified by flash column chromatography on silica gel to afford the final product with high purity and enantiomeric excess.

Quality Control and Analytical Protocols

Ensuring the chemical purity and enantiomeric integrity of (R)-1-Benzylpiperidin-3-ol is critical for its application in pharmaceutical synthesis. A robust set of analytical methods is employed for its quality control.

Analytical Workflow

Analytical_QC_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting A Weigh and dissolve sample in appropriate solvent B ¹H and ¹³C NMR (Structural Confirmation) A->B C Mass Spectrometry (Molecular Weight Verification) A->C D Chiral HPLC (Enantiomeric Purity) A->D E HPLC/GC (Chemical Purity) A->E F Integrate and analyze data B->F C->F D->F E->F G Generate Certificate of Analysis (CoA) F->G

Caption: Quality control workflow.

Detailed Analytical Methodologies

4.2.1. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method is crucial for determining the enantiomeric excess (e.e.) of (R)-1-Benzylpiperidin-3-ol. As the molecule may lack a strong chromophore for UV detection at standard wavelengths, derivatization might be necessary. A representative method is outlined below.

  • Derivatization (if necessary):

    • React (R)-1-Benzylpiperidin-3-ol with a chromophore-containing derivatizing agent (e.g., p-toluenesulfonyl chloride) in the presence of a base to form a diastereomeric derivative that can be easily detected and separated.[4]

  • HPLC Conditions:

    • Column: A chiral stationary phase column, such as Chiralpak AD-H or a similar column, is typically used.[4]

    • Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., n-hexane) is commonly employed. The exact ratio is optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[4]

    • Detection: UV detection at a wavelength appropriate for the derivatized or underivatized analyte (e.g., 228 nm for a p-toluenesulfonyl derivative).[4]

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.

  • Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

  • Representative ¹H NMR Data (400 MHz, CDCl₃):

    • δ 7.20-7.40 (m, 5H): Aromatic protons of the benzyl group.

    • δ 3.50-3.70 (m, 1H): Proton on the carbon bearing the hydroxyl group (CH-OH).

    • δ 3.40-3.60 (s, 2H): Methylene protons of the benzyl group (N-CH₂-Ph).

    • δ 1.50-3.00 (m, 8H): Protons of the piperidine ring.

    • δ 1.50-2.00 (br s, 1H): Hydroxyl proton (-OH).

  • Representative ¹³C NMR Data (100 MHz, CDCl₃):

    • δ 138-140: Quaternary carbon of the phenyl ring attached to the methylene group.

    • δ 128-130: Aromatic carbons of the benzyl group.

    • δ ~65-70: Carbon bearing the hydroxyl group (C-OH).

    • δ ~60-65: Methylene carbon of the benzyl group (N-CH₂-Ph).

    • δ ~45-60: Carbons of the piperidine ring adjacent to the nitrogen.

    • δ ~20-40: Remaining carbons of the piperidine ring.

4.2.3. Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Ionization Technique: Electrospray ionization (ESI) is commonly used.

  • Expected Molecular Ion Peak: [M+H]⁺ at m/z 192.3.

Applications in Drug Discovery and Development

The chiral nature of (R)-1-Benzylpiperidin-3-ol makes it a crucial starting material for the stereospecific synthesis of various drug candidates.[2]

Synthesis of Muscarinic Receptor Antagonists

(R)-1-Benzylpiperidin-3-ol is a key precursor in the synthesis of selective muscarinic acetylcholine receptor (mAChR) antagonists.[5] These antagonists are investigated for the treatment of various conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders. The specific stereochemistry of the hydroxyl group in the (R)-enantiomer is often essential for high-affinity binding to the target receptor.

Precursor for Rho Kinase Inhibitors

This compound can also serve as a building block for the synthesis of Rho kinase (ROCK) inhibitors. ROCK inhibitors are a class of drugs being investigated for the treatment of cardiovascular diseases such as hypertension and for their potential in nerve regeneration.

Development of Neurological Probes

(R)-1-Benzylpiperidin-3-ol has been utilized in the preparation of specialized in vivo probes for the measurement of endogenous acetylcholine levels.[2] This application is invaluable for neuroscience research, enabling a deeper understanding of neurotransmitter dynamics in the brain.

Safety and Handling

Proper handling of (R)-1-Benzylpiperidin-3-ol is essential in a laboratory and manufacturing environment. The following information is based on data for the racemate and related compounds and should be used as a guide.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[6]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[6]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

    • IF ON SKIN: Wash with plenty of soap and water.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[3][6]

Conclusion

(R)-1-Benzylpiperidin-3-ol is a high-value chiral intermediate with significant applications in pharmaceutical research and development. Its stereospecific synthesis and rigorous analytical control are paramount to its successful use. This guide has provided a comprehensive overview of its specifications, synthesis, analysis, and applications, serving as a valuable resource for scientists and researchers in the field.

References

  • MDPI. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]
  • Vertex AI Search. Understanding (R)
  • PubMed. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. [Link]
  • ResearchGate. Scheme 1.
  • PubMed. A Convenient Synthesis of the Muscarinic Cholinergic Antagonist (R)
  • The Royal Society of Chemistry.
  • MDPI. Muscarinic Receptor Agonists and Antagonists. [Link]
  • MDPI. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]
  • National Institutes of Health. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists. [Link]
  • Google Patents. An asymmetric synthesis method for (R)
  • ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
  • Google Patents. Synthesis method for N-Boc-3-piperidone.
  • PubMed.
  • Vertex AI Search. Global Sourcing Guide: Finding Quality (R)-1-Benzylpiperidin-3-ol Suppliers.
  • ScienceDirect. Recent advances in the synthesis of piperidones and piperidines. [Link]
  • National Institutes of Health. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]
  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]
  • Google Patents. Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]
  • Royal Society of Chemistry. Enantioselective synthesis of chiral BCPs. [Link]
  • ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]
  • Google Patents. The HPLC analytical approach of 3-amino piperidine.
  • PubMed Central. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)

Sources

1-Benzylpiperidin-3-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Benzylpiperidin-3-ol: Synthesis, Applications, and Experimental Protocols

Introduction

This compound is a heterocyclic organic compound featuring a piperidine ring N-substituted with a benzyl group and a hydroxyl group at the 3-position. This molecule has emerged as a critical building block and versatile intermediate in the field of medicinal chemistry and drug discovery. Its structural features, including the basic nitrogen atom, the chiral center at the hydroxyl-bearing carbon, and the aromatic benzyl group, provide a unique scaffold for developing a wide range of pharmacologically active agents. The N-benzyl piperidine (N-BP) motif is frequently utilized by medicinal chemists to modulate the physicochemical and pharmacokinetic properties of drug candidates, offering a platform for stereochemical optimization and crucial molecular interactions, such as cation-π interactions with target proteins.[1]

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in drug development. We will explore its fundamental properties, detail a robust synthetic protocol with mechanistic insights, discuss its significant applications in modern pharmacology, and outline essential safety and handling procedures.

Physicochemical Properties and Structure

A thorough understanding of a compound's physicochemical properties is foundational for its application in research and synthesis. This compound is typically a colorless to light yellow, clear liquid at room temperature.[2][3][4] Key quantitative data are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₂H₁₇NO[2][3][4][5][6][7]
Molecular Weight 191.27 g/mol [2][3][4][5][7][8]
CAS Number 14813-01-5[2][3][4][5][7]
Boiling Point 140-142 °C at 6 mmHg[2][3][4]
Density 1.056 g/cm³[2][4]
Refractive Index (n²⁰/D) 1.549[2][4][8]
Flash Point >110 °C (>230 °F)[2][4]
Solubility Slightly soluble in DMSO and Methanol[2][4]

The molecular structure, characterized by the fusion of a piperidine ring with a benzyl group and a hydroxyl substituent, is visualized below.

Caption: Chemical structure of this compound.

Synthesis Protocol and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the reduction of the corresponding ketone, 1-Benzyl-3-piperidone. This transformation is a cornerstone of synthetic organic chemistry, and the choice of reducing agent is critical for achieving high yield and purity.

Experimental Protocol: Reduction of 1-Benzyl-3-piperidone

This protocol is adapted from established laboratory procedures.[2][9]

Materials:

  • 1-Benzyl-3-piperidone (or its hydrochloride salt)

  • Sodium borohydride (NaBH₄)

  • Ethanol or Methanol

  • Potassium carbonate (K₂CO₃) (if starting from hydrochloride salt)

  • Hydrochloric acid (HCl), 1.0 N

  • Potassium hydroxide (KOH), 3.0 N

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Diethyl ether

Procedure:

  • (Optional - Free Base Preparation): If starting with N-benzyl-3-piperidone hydrochloride, dissolve it in water and add an aqueous solution of K₂CO₃ until the solution is basic. Extract the resulting free base into ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Benzyl-3-piperidone (1 equivalent) in ethanol.

  • Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) (1 equivalent) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Acid Wash: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Dissolve the residue in 1.0 N HCl. This step protonates the product and any remaining base, making them water-soluble, while unreacted starting material and non-polar impurities can be removed. Wash the acidic aqueous layer twice with diethyl ether to extract any non-polar side products.

  • Workup - Basification and Extraction: Cool the aqueous layer in an ice bath and adjust the pH to approximately 12 by slowly adding 3.0 N KOH. This deprotonates the piperidinium salt, regenerating the free base.

  • Isolation: Extract the aqueous layer three times with dichloromethane. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude product.

  • Purification: The resulting oil can be purified further by vacuum distillation or column chromatography if necessary, yielding this compound as a clear oil.[2][9]

Causality and Self-Validation
  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation. It is a mild and selective reducing agent, highly effective for reducing ketones and aldehydes without affecting other potentially sensitive functional groups. Its ease of handling and safety profile compared to stronger agents like lithium aluminum hydride (LAH) make it ideal for this protocol.

  • Acid/Base Workup: The workup procedure is a self-validating purification system. The initial acid wash (Step 5) purifies the product by partitioning. The basic product is protonated and forced into the aqueous layer, while non-basic organic impurities are washed away with ether. The subsequent basification (Step 6) liberates the amine product, allowing it to be extracted back into an organic solvent, leaving behind inorganic salts. This ensures a high degree of purity even before final purification steps.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a precursor for a multitude of therapeutic agents.[1] Its utility stems from the combination of a basic piperidine nitrogen, a modifiable benzyl group, and a hydroxyl handle for further derivatization.

  • Neurological and Psychiatric Disorders: The piperidine moiety is a common feature in centrally active agents. Derivatives of this compound have been investigated as dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter, which is a promising strategy for treating complex neurodegenerative conditions like Alzheimer's disease.[10] The chiral nature of the compound is particularly important for synthesizing stereospecific drugs that target neurotransmitter systems.[8]

  • Cardiovascular Agents: Certain benzylpiperidine derivatives exhibit hypotensive effects, making them valuable starting points for the development of novel antihypertensive drugs.[8] The compound has also been used as a reactant in the synthesis of Rho kinase inhibitors, a class of drugs investigated for cardiovascular diseases.[2]

  • Antagonists for Receptor Systems: The structure is a key component in the synthesis of selective antagonists for muscarinic M3 receptors, which are involved in smooth muscle contraction and have implications for treating conditions like overactive bladder and chronic obstructive pulmonary disease (COPD).[2]

  • Research Probes: The (R)-enantiomer of this compound is specifically used in the preparation of sophisticated in vivo probes designed to measure endogenous levels of acetylcholine, providing an invaluable tool for neuroscience research.[8]

Applications Core This compound (Versatile Scaffold) Neuro Neurotherapeutics (e.g., Alzheimer's Disease) Core->Neuro Precursor for AChE/SERT Inhibitors Cardio Cardiovascular Agents (e.g., Antihypertensives) Core->Cardio Reactant for Rho Kinase Inhibitors Receptor Receptor Antagonists (e.g., Muscarinic M3) Core->Receptor Building block for Selective Antagonists Probe Neurochemical Probes (e.g., ACh Measurement) Core->Probe Chiral starting material

Caption: Key application areas for this compound in R&D.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound and its hydrochloride salt are classified as hazardous.

GHS Hazard Information:

  • Pictograms: GHS06 (Toxic)

  • Signal Word: Danger[2][4]

  • Hazard Statements:

    • H301: Toxic if swallowed.[2][4]

    • H315: Causes skin irritation.[2][11][12]

    • H319: Causes serious eye irritation.[2][11][12]

    • H335: May cause respiratory irritation.[2][11]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[12][13]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12][14]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[11][14] Avoid prolonged or repeated contact.

  • Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH/MSHA-approved respirator.[14]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13]

  • The compound is noted as being hygroscopic; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption.[2][4]

First Aid and Spills:

  • If Swallowed: Rinse mouth and seek immediate medical attention.[2][13]

  • On Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing.[11][12]

  • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][12]

  • Spills: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a suitable container for chemical waste disposal.[11][13]

Conclusion

This compound is more than a simple chemical intermediate; it is a powerful and versatile tool for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, straightforward and high-yield synthesis, and proven utility as a scaffold for a diverse range of bioactive molecules underscore its importance. From developing novel treatments for neurodegenerative diseases to creating sophisticated research probes, the applications of this compound continue to expand, solidifying its place as a key compound in the modern pharmaceutical research landscape.

References

  • Understanding (R)
  • 98% Liquid 1-Benzyl Piperidin-3-Ol, 14813-01-5. IndiaMART. [Link]
  • 1-N-BENZYL-3-HYDROXY-PIPERIDINE. (2024). ChemBK. [Link]
  • Synthesis method for N-Boc-3-piperidone. (2013).
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PubMed Central. [Link]
  • N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 1-Benzylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperidin-3-ol, a heterocyclic compound with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol , is a valuable building block in medicinal chemistry and pharmaceutical development.[1][2][3][4] Its structural motif, featuring a benzyl group attached to a piperidine ring with a hydroxyl functionality, makes it a key intermediate in the synthesis of various biologically active molecules.[1][4] Notably, it is a reactant in the synthesis of muscarinic M3 selective antagonists and Rho kinase inhibitors.[1][4] Given its significance, a thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by comparative data from related structures, offering field-proven insights for professionals in drug discovery and chemical synthesis.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound dictates its characteristic spectroscopic signatures. The molecule comprises a saturated piperidine ring, a flexible benzyl group, and a hydroxyl group, each contributing distinct features to the NMR, IR, and MS spectra.

G M_plus_H [M+H]⁺ m/z = 192 M_minus_H2O [M+H - H₂O]⁺ m/z = 174 M_plus_H->M_minus_H2O - H₂O Tropylium Tropylium Ion [C₇H₇]⁺ m/z = 91 M_plus_H->Tropylium α-cleavage Piperidine_fragment Piperidine Ring Fragment M_plus_H->Piperidine_fragment Benzylic cleavage

Caption: Key Fragmentation Pathways of this compound.

  • Protonated Molecular Ion: Using a soft ionization technique like ESI, the base peak or a prominent peak is expected at m/z 192, corresponding to the protonated molecule [C₁₂H₁₇NO + H]⁺. [1]* Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule. This would result in a fragment ion at m/z 174 ([M+H - 18]⁺).

  • Tropylium Ion: The most characteristic fragment for compounds containing a benzyl group is the tropylium ion ([C₇H₇]⁺) at m/z 91. This highly stable carbocation is often the base peak in EI mass spectra and a significant peak in other ionization methods. This fragmentation occurs via cleavage of the bond between the benzylic carbon and the piperidine nitrogen.

Conclusion

The spectroscopic data from NMR, IR, and MS provide a detailed and complementary picture of the molecular structure of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (hydroxyl, aromatic ring, and tertiary amine), and the mass spectrum verifies the molecular weight and reveals characteristic fragmentation patterns. This comprehensive spectroscopic analysis is an indispensable tool for researchers, scientists, and drug development professionals, ensuring the identity, purity, and structural integrity of this important synthetic intermediate.

References

  • Ge, D. H., et al. "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 96650, 1-benzylpiperidin-3-one. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 693761, (R)-(-)-1-Benzyl-3-hydroxypiperidine. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 693762, (S)-1-Benzyl-3-hydroxypiperidine. [Link]
  • Pandiarajan, K., and R. S. S. Sunder. "Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines." Journal of Applicable Chemistry, 2013, 2 (4): 675-682. [Link]
  • PubChemLite. This compound (C12H17NO). [Link]
  • Qiyan. 1-Benzyl-3-hydroxypiperidine. [Link]
  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of N-Benzyl-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Benzyl-3-hydroxypiperidine is a key heterocyclic organic compound widely utilized as a versatile intermediate in the synthesis of a variety of pharmaceutical agents. Its structure, featuring a piperidine ring, a benzyl group attached to the nitrogen atom, and a hydroxyl group at the 3-position, provides a scaffold for the development of compounds targeting the central nervous system, among other therapeutic areas. A thorough understanding of its physical properties is paramount for researchers, scientists, and drug development professionals to ensure its proper handling, characterization, and application in synthetic chemistry. This guide provides a comprehensive overview of the core physical properties of N-Benzyl-3-hydroxypiperidine, supported by detailed experimental protocols and the scientific rationale behind these characterization techniques.

Molecular Structure and Core Properties

The foundational physical properties of N-Benzyl-3-hydroxypiperidine are summarized in the table below. These values are critical for its identification and for predicting its behavior in various chemical and physical processes.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₇NO[1][2][3][4]
Molecular Weight 191.27 g/mol [1][2][3][4]
Appearance White to pale yellow crystalline solid or colorless to pale yellow liquid[1][2][5][6]
Melting Point 168-172 °C (as free base); a lower melting point of 50-55 °C has also been reported, which may correspond to a different form or purity level.[1][2][5][6]
Boiling Point 140-142 °C at 6 mmHg[1]
Density Approximately 1.056 g/cm³[1]
Refractive Index (n²⁰/D) 1.549[1][5]

Expert Insight: The notable discrepancy in the reported melting points warrants careful consideration. The higher range (168-172 °C) is more commonly cited for the crystalline free base. The lower range (50-55 °C) could potentially be attributed to the presence of impurities, which would depress and broaden the melting range, or to the existence of a different polymorphic form of the solid. It is also possible that the compound exists as an oil at room temperature under certain conditions, particularly if not fully purified. The hydrochloride salt of the preceding synthetic intermediate, N-benzyl-3-piperidone, is a solid, and its conversion to the free base of N-Benzyl-3-hydroxypiperidine is a common synthetic step.[5] This highlights the importance of specifying the form of the compound (free base vs. salt) when reporting physical properties.

Solubility Profile

The solubility of N-Benzyl-3-hydroxypiperidine is a critical parameter for its use in synthesis, purification, and formulation.

  • Organic Solvents: It is generally soluble in common organic solvents such as methanol, ethanol, dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO).[1]

  • Aqueous Solubility: The compound exhibits poor solubility in water.[1]

Causality Behind Solubility: The presence of the polar hydroxyl group allows for hydrogen bonding, contributing to its solubility in polar organic solvents. However, the largely nonpolar benzyl and piperidine ring structures dominate the molecule's character, leading to limited solubility in water.

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a reliable method for the quantitative determination of the aqueous solubility of N-Benzyl-3-hydroxypiperidine.

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of N-Benzyl-3-hydroxypiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expert Insight on Solvent Selection: The choice of deuterated solvent is critical for obtaining a high-quality NMR spectrum. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar compounds like N-Benzyl-3-hydroxypiperidine.[7] It is relatively inexpensive and dissolves the compound well. For studying the hydroxyl proton, which can sometimes be broad or exchange with residual water, using a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it forms a hydrogen bond with the hydroxyl group, often resulting in a sharper signal.[8][9]

  • Expected Chemical Shifts:

    • Aromatic Protons (Benzyl group): ~7.2-7.4 ppm (multiplet, 5H)

    • Hydroxyl Proton (-OH): Variable, often a broad singlet.

    • Benzylic Protons (-CH₂-Ph): ~3.5 ppm (singlet or AB quartet, 2H)

    • Piperidine Ring Protons: A complex series of multiplets between ~1.5 and 3.0 ppm. The proton on the carbon bearing the hydroxyl group (-CH-OH) will be shifted downfield compared to the other ring protons.

  • Expected Chemical Shifts:

    • Aromatic Carbons (Benzyl group): ~127-138 ppm

    • Benzylic Carbon (-CH₂-Ph): ~63 ppm

    • Piperidine Ring Carbons: ~25-68 ppm, with the carbon attached to the hydroxyl group being the most downfield of the saturated carbons.

Experimental Protocol for ¹H NMR Acquisition

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Absorptions:

    • O-H Stretch (hydroxyl group): A broad band around 3300-3400 cm⁻¹

    • C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹

    • C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹

    • C=C Stretch (aromatic ring): Peaks around 1450-1600 cm⁻¹

    • C-O Stretch (hydroxyl group): A strong peak around 1050-1150 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

  • Expected Molecular Ion Peak: For the molecular formula C₁₂H₁₇NO, the expected monoisotopic mass is 191.1310 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecule [M+H]⁺ at m/z 192.1383.[5]

Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point and purity of a crystalline solid with high precision.

Expert Insight: The heating rate is a critical parameter in DSC. A slower heating rate (e.g., 2-5 °C/min) generally provides better resolution of the melting transition and a more accurate onset temperature, which is typically reported as the melting point.

Experimental Protocol for Melting Point Determination by DSC

Caption: A streamlined protocol for melting point determination using DSC.

Conclusion

The physical properties of N-Benzyl-3-hydroxypiperidine are well-defined by a combination of classical and modern analytical techniques. This in-depth guide provides researchers, scientists, and drug development professionals with the necessary information and experimental frameworks to confidently handle, characterize, and utilize this important synthetic intermediate. Adherence to standardized protocols and a critical evaluation of the data, particularly in light of potential variations such as the presence of different physical forms, are essential for ensuring the quality and reproducibility of research and development efforts.

References

  • Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. (n.d.).
  • Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab.
  • ChemBK. (n.d.). 1-N-BENZYL-3-HYDROXY-PIPERIDINE.
  • Qiyan. (n.d.). 1-Benzyl-3-hydroxypiperidine.
  • Isotope Science / Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • PubChem. (n.d.). n-Cbz-3-hydroxypiperidine.
  • Eureka | Patsnap. (n.d.). A kind of synthetic method of n-benzyl-3-hydroxypiperidine.
  • PubChem. (n.d.). (S)-1-Benzyl-3-hydroxypiperidine.
  • Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine.
  • PubChem. (n.d.). (R)-(-)-1-Benzyl-3-hydroxypiperidine.

Sources

The Chiral Architect: A Technical Guide to 1-Benzylpiperidin-3-ol in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 1-benzylpiperidin-3-ol, a pivotal chiral building block in modern medicinal chemistry. We will dissect its synthesis, the critical methodologies for obtaining its enantiopure forms, and its application in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical properties of this versatile scaffold.

The Strategic Importance of Chirality: The Case for Enantiopure Piperidinols

In drug design, the three-dimensional arrangement of atoms is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The piperidine ring is a ubiquitous scaffold in approved drugs, and introducing a chiral center, such as the hydroxyl group at the 3-position, can significantly enhance biological activity, improve selectivity for a target receptor, and optimize pharmacokinetic properties.[1] The benzyl protecting group on the piperidine nitrogen offers a stable yet readily cleavable handle, allowing for late-stage diversification in a synthetic route.

Synthesis of the Racemic Precursor: (±)-1-Benzylpiperidin-3-ol

The journey to the enantiopure forms of this compound begins with the synthesis of its racemic mixture. The most common and efficient method is the reduction of the corresponding ketone, 1-benzylpiperidin-3-one.

Experimental Protocol: Synthesis of Racemic (±)-1-Benzylpiperidin-3-ol

This protocol details the reduction of 1-benzylpiperidin-3-one hydrochloride to the racemic alcohol.

Step 1: Free Base Preparation

  • In a 250 mL flask, dissolve 1-benzyl-3-piperidone hydrochloride in water.

  • Cool the solution in an ice bath and add a saturated aqueous solution of potassium carbonate (K₂CO₃) dropwise with stirring until the solution becomes basic (pH > 10).

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base of 1-benzyl-3-piperidone as an oil.

Step 2: Reduction to the Alcohol

  • Dissolve the 1-benzyl-3-piperidone free base (e.g., 2.19 g, 11.57 mmol) in ethanol in a round-bottom flask.[2]

  • Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (e.g., 0.438 g, 11.57 mmol) portion-wise over 10 minutes to control the exothermic reaction.[2]

  • Remove the ice bath and stir the reaction mixture overnight at room temperature.

  • Concentrate the reaction mixture under vacuum to remove the ethanol.

  • Dissolve the residue in 1.0 N hydrochloric acid (HCl) and wash twice with diethyl ether to remove any unreacted starting material.[2]

  • Make the aqueous phase basic (pH > 12) by the slow addition of 3.0 N potassium hydroxide (KOH).[2]

  • Extract the product three times with dichloromethane (CH₂Cl₂).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield racemic (±)-1-benzylpiperidin-3-ol as a colorless to pale yellow oil. The crude product is often of high purity (typically >95%).[2]

The Resolution of Enantiomers: Accessing the Chiral Building Blocks

With the racemic mixture in hand, the next critical phase is the separation of the (R)- and (S)-enantiomers. Two primary methods are widely employed: classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.

Classical Resolution with Dibenzoyl-L-tartaric Acid

This method relies on the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[3]

The separation is driven by the differential stability and crystal packing of the two diastereomeric salts. The chiral resolving agent, dibenzoyl-L-tartaric acid, presents a specific three-dimensional arrangement of functional groups (carboxylates, hydroxyls, and benzoyl groups) that interact with the chiral center of the amine through a combination of ionic bonds, hydrogen bonds, and steric interactions. One of the diastereomeric salts will form a more stable and less soluble crystal lattice, allowing it to precipitate from the solution.

cluster_0 Classical Resolution Workflow Racemic Amine Racemic Amine Diastereomeric Salts Diastereomeric Salts Racemic Amine->Diastereomeric Salts Reaction Chiral Acid Chiral Acid Chiral Acid->Diastereomeric Salts Reaction Less Soluble Salt Less Soluble Salt Diastereomeric Salts->Less Soluble Salt Fractional Crystallization More Soluble Salt More Soluble Salt Diastereomeric Salts->More Soluble Salt in Mother Liquor Pure Enantiomer 1 Pure Enantiomer 1 Less Soluble Salt->Pure Enantiomer 1 Basification & Extraction Pure Enantiomer 2 Pure Enantiomer 2 More Soluble Salt->Pure Enantiomer 2 Basification & Extraction

Caption: Workflow for classical chiral resolution.

This protocol is an adapted procedure based on the resolution of similar piperidine derivatives.[2]

Step 1: Formation and Crystallization of the Diastereomeric Salt

  • Dissolve racemic this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • In a separate flask, dissolve (-)-O,O'-Dibenzoyl-L-tartaric acid (0.5-1.0 equivalents) in the same solvent, heating gently if necessary.

  • Slowly add the chiral acid solution to the amine solution with stirring.

  • Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt may be necessary to induce crystallization.

  • Allow the mixture to stand for several hours or overnight to maximize crystal formation.

  • Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold solvent. This solid is the diastereomeric salt of one enantiomer (e.g., the (R)-enantiomer).

Step 2: Liberation of the Enantiomerically Enriched Amine

  • Suspend the collected diastereomeric salt in water.

  • Add a 2 M sodium hydroxide (NaOH) solution dropwise with stirring until the solid dissolves and the solution is strongly basic (pH > 12).[3]

  • Extract the liberated amine three times with dichloromethane or diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the enantiomerically enriched this compound.

  • The other enantiomer can be recovered from the mother liquor from Step 1 by a similar basification and extraction procedure.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method that utilizes enzymes, typically lipases, to differentiate between enantiomers.[4] In the case of a racemic alcohol, the enzyme will selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Lipases possess a chiral active site that creates a three-dimensional environment where one enantiomer of the substrate fits preferentially, leading to a much lower activation energy for its acylation. The other enantiomer binds less effectively, resulting in a significantly slower reaction rate. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (which remains as the alcohol).

cluster_1 Enzymatic Kinetic Resolution Workflow Racemic Alcohol (R)-Alcohol + (S)-Alcohol Separation Separation Racemic Alcohol->Separation Selective Acylation Lipase Lipase Lipase->Separation Acyl Donor Acyl Donor Acyl Donor->Separation S_Ester (S)-Ester Separation->S_Ester R_Alcohol (R)-Alcohol (unreacted) Separation->R_Alcohol S_Alcohol (S)-Alcohol S_Ester->S_Alcohol Hydrolysis

Caption: Workflow for enzymatic kinetic resolution.

This protocol is a representative procedure for the kinetic resolution of a secondary alcohol using a lipase.[3]

  • To a solution of racemic this compound in an organic solvent (e.g., toluene or diisopropyl ether), add an acyl donor such as vinyl acetate.

  • Add a commercially available lipase, such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435).

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.

  • Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be reused).

  • Concentrate the filtrate to obtain a mixture of the acylated enantiomer and the unreacted alcohol enantiomer.

  • Separate the ester from the alcohol by column chromatography.

  • The enantiomerically pure alcohol is obtained directly. The other enantiomer can be obtained by hydrolysis of the ester, typically using a base like sodium hydroxide in a methanol/water mixture.

Analysis of Enantiomeric Purity: Chiral HPLC

Determining the success of a chiral resolution requires a robust analytical method to quantify the enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the industry standard.[5]

Method Development for Chiral HPLC
  • Column Selection: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are excellent starting points for the separation of piperidine derivatives.[6]

  • Mobile Phase Screening: For normal-phase chromatography, a mixture of a nonpolar solvent like hexane with a polar modifier such as isopropanol or ethanol is typically used. Small amounts of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) can significantly improve peak shape and resolution for basic analytes.[6]

  • Optimization: The ratio of hexane to alcohol, the type and concentration of the additive, the flow rate, and the column temperature are all critical parameters that should be optimized to achieve baseline separation of the enantiomers.

Representative Chiral HPLC Protocol
  • Column: Chiralpak® IC-3 (250 x 4.6 mm, 3 µm)[7]

  • Mobile Phase: 0.2% Trifluoroacetic acid in n-Hexane:Isopropanol (95:5 v/v)[7]

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 254 nm

Application in Pharmaceutical Synthesis

The true value of a chiral building block is demonstrated by its successful incorporation into a biologically active molecule. The enantiomers of this compound have served as key intermediates in the synthesis of various drug candidates.

Synthesis of Vesamicol Analogs

Vesamicol is a potent inhibitor of the vesicular acetylcholine transporter (VAChT), a key target for imaging cholinergic deficits in neurodegenerative diseases like Alzheimer's. Chiral this compound is a precursor to the piperidine core of many vesamicol analogs.[8][9]

Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

The NK1 receptor is implicated in pain and inflammatory responses, making its antagonists potential therapeutic agents. The 3-hydroxypiperidine scaffold is a key structural motif in some classes of NK1 antagonists, and the stereochemistry at the hydroxyl-bearing carbon is often crucial for high-affinity binding.[10][11]

Data Summary and Characterization

Property(R)-1-Benzylpiperidin-3-ol(S)-1-Benzylpiperidin-3-olRacemic this compound
CAS Number 91599-81-4[12]91599-79-014813-01-5[13]
Molecular Formula C₁₂H₁₇NOC₁₂H₁₇NOC₁₂H₁₇NO
Molecular Weight 191.27 g/mol 191.27 g/mol 191.27 g/mol
Appearance Light orange to yellow/green liquid[14]Colorless to light yellow liquidColorless to light yellow liquid
Boiling Point ~275 °C[14]~275 °C140-142 °C at 6 mmHg
Density ~1.07 g/mL at 25 °C[14]~1.07 g/mL at 25 °C~1.056 g/cm³

Note: Physical properties for the individual enantiomers can vary slightly depending on the source.

Expected NMR Data (based on related structures): [15][16]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 5H, Ar-H), 3.50-3.70 (m, 1H, CH-OH), 3.55 (s, 2H, N-CH₂-Ph), 2.80-3.00 (m, 1H), 2.00-2.20 (m, 2H), 1.50-1.90 (m, 5H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 138.0-139.0 (Ar-C), 128.0-129.5 (Ar-CH), 126.5-127.5 (Ar-CH), 66.0-67.0 (CH-OH), 62.5-63.5 (N-CH₂-Ph), 59.0-60.0 (N-CH), 53.0-54.0 (N-CH₂), 33.0-34.0 (CH₂), 22.0-23.0 (CH₂).

Conclusion

This compound is more than just a chemical intermediate; it is a versatile chiral architect that enables the construction of stereochemically defined pharmaceutical agents. A thorough understanding of its synthesis, resolution, and analytical characterization is essential for any medicinal chemist aiming to design next-generation therapeutics. The choice between classical and enzymatic resolution will depend on factors such as scale, cost, and available equipment, but both methods provide reliable access to the enantiopure building blocks. As the demand for stereochemically pure drugs continues to grow, the importance of foundational chiral synthons like (R)- and (S)-1-benzylpiperidin-3-ol will only increase.

References

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.).
  • Synthesis and evaluation of a new vesamicol analog o-[(11)C]methyl-trans-decalinvesamicol as a PET ligand for the vesicular acetylcholine transporter. (n.d.). PubMed.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. (2023, November 2). Usiena air.
  • Understanding (R)-1-Benzylpiperidin-3-ol: Properties and Applications for Researchers. (n.d.).
  • Synthesis of novel 4- and 5-substituted benzyl ether derivatives of vesamicol and in vitro evaluation of their binding properties to the vesicular acetylcholine transporter site. (2004, March 15). PubMed.
  • Synthesis of radioiodinated analogs of 2-(4-phenylpiperidino)cyclohexanol (vesamicol) as vesamicol-like agent. (1995, February). PubMed.
  • Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • (n.d.). The Royal Society of Chemistry.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Synthesis method of 1-benzyl-3-piperidinol. (n.d.). Google Patents.
  • The preparation method of 1- benzyl -3- piperidone hydrochlorides. (n.d.). Google Patents.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. (n.d.). PubMed Central.
  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info.
  • Getting Started with Chiral Method Development. (2022, October 14). Regis Technologies.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. (2023, November 2). Usiena air.
  • 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate.
  • (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025, June 8). ResearchGate.
  • Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF. (2025, August 6). ResearchGate.
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (n.d.). PMC - NIH.
  • Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. (n.d.). Royal Society of Chemistry.
  • A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae. (n.d.). PubMed.
  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (n.d.). PMC - NIH.
  • Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. (n.d.). Google Patents.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (n.d.). MDPI.

Sources

An In-depth Technical Guide to the Solubility Profile of 1-Benzylpiperidin-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 1-Benzylpiperidin-3-ol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's behavior in various organic solvents. We will explore the theoretical underpinnings of its solubility, provide robust experimental protocols for its determination, and present the information in a clear, accessible format to support your research and development endeavors.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. This compound (C₁₂H₁₇NO) possesses distinct structural features that govern its interactions with different solvents: a polar hydroxyl group (-OH), a tertiary amine within a piperidine ring, and a nonpolar benzyl group.

  • Hydrogen Bonding: The hydroxyl group is a hydrogen bond donor and acceptor, while the nitrogen atom of the piperidine ring is a hydrogen bond acceptor. This capacity for hydrogen bonding suggests a favorable interaction with protic solvents (e.g., alcohols) and other polar solvents.[1]

  • Polarity: The presence of the nitrogen and oxygen atoms introduces polarity to the molecule. However, the nonpolar benzyl group and the hydrocarbon backbone of the piperidine ring contribute to its lipophilic character. This duality suggests that the solubility will be highly dependent on the overall polarity of the solvent. The principle of "like dissolves like" is a crucial guiding concept here.[2]

  • Basicity: The tertiary amine in the piperidine ring imparts basic properties to the molecule.[1] This means that in acidic solutions, it can be protonated to form a salt, which would significantly increase its aqueous solubility. While this guide focuses on organic solvents, this property is important to consider in biphasic systems or when dealing with acidic impurities.

Based on these structural characteristics, a predicted solubility profile in common organic solvents can be hypothesized.

Predicted Solubility Profile of this compound
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh to ModerateCapable of hydrogen bonding with the hydroxyl and amine groups.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighCan act as hydrogen bond acceptors and have high dielectric constants, facilitating dissolution of polar molecules.
Ethers Diethyl ether, THFModerate to LowEthers are weak hydrogen bond acceptors; the nonpolar character of the benzyl group and piperidine backbone will play a larger role.
Halogenated Dichloromethane, ChloroformModerate to HighThese solvents can interact with the polar parts of the molecule and effectively solvate the nonpolar regions.
Aromatic Toluene, BenzeneModerate to LowFavorable π-π stacking interactions between the solvent and the benzyl group, but less effective at solvating the polar hydroxyl and amine groups.
Nonpolar Hexane, HeptaneLowSignificant mismatch in polarity; the nonpolar solvent cannot effectively solvate the polar functional groups of this compound.[1]

Experimental Determination of Solubility

While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for practical applications. The following section outlines a standard protocol for determining the solubility of this compound.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound at a specific temperature and then determining the concentration of the solute by evaporating the solvent.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker or water bath

  • Analytical balance

  • Syringe filters (chemically compatible with the chosen solvents)

  • Volumetric flasks

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the vials to stand undisturbed at the set temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the filtered solution. This can be done under a gentle stream of nitrogen, in a vacuum oven, or in a fume hood, depending on the boiling point of the solvent.

    • Once the solvent is completely removed, re-weigh the vial containing the dried solute.

    • The mass of the dissolved this compound can be determined by subtracting the initial weight of the empty vial.

  • Calculation of Solubility:

    • Solubility is typically expressed in mg/mL or mol/L.

    • Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of supernatant collected (mL)

Self-Validation and Trustworthiness:

  • Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent once equilibrium is achieved.

  • Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the results are reproducible and to calculate the standard deviation.

  • Purity of Compound: The purity of the this compound should be confirmed prior to the experiment, as impurities can affect solubility.

Visual Workflow for Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess this compound to solvent in a sealed vial prep2 Equilibrate at constant temperature with agitation (24-48h) prep1->prep2 sampling1 Allow excess solid to settle prep2->sampling1 sampling2 Withdraw a known volume of supernatant sampling1->sampling2 sampling3 Filter through a syringe filter into a pre-weighed vial sampling2->sampling3 analysis1 Evaporate solvent completely sampling3->analysis1 analysis2 Weigh the vial with the dried solute analysis1->analysis2 analysis3 Calculate solubility (mg/mL or mol/L) analysis2->analysis3

Sources

The Multifaceted Biological Activities of 1-Benzylpiperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1-Benzylpiperidine Scaffold

The 1-benzylpiperidine moiety is a privileged structural motif in medicinal chemistry, recognized for its conformational flexibility and three-dimensional character that allows for potent and selective interactions with a diverse array of biological targets.[1] This versatile scaffold is a cornerstone in the design of therapeutic agents, particularly those targeting the central nervous system (CNS). Its inherent physicochemical properties and the ability to engage in critical cation-π interactions with proteins make it a valuable tool for medicinal chemists to fine-tune efficacy and drug-like properties.[1][2] This guide provides an in-depth exploration of the significant biological activities of 1-benzylpiperidine derivatives, offering field-proven insights into their mechanisms of action, experimental evaluation, and therapeutic potential.

I. Central Nervous System Modulation: Targeting Receptors and Enzymes

1-Benzylpiperidine derivatives have demonstrated significant promise in the treatment of various CNS disorders, primarily through their interaction with key proteins such as sigma receptors, acetylcholinesterase, and the endocannabinoid system.

A. Sigma Receptor Ligands: Potential for Antipsychotic and Neuroprotective Agents

The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is involved in regulating calcium signaling and cellular stress responses.[3][4][5] Its modulation has been implicated in a range of neurological and psychiatric conditions, including schizophrenia, depression, and neurodegenerative diseases.[3][5]

1-Benzylpiperidine derivatives can act as high-affinity ligands for sigma receptors, with some exhibiting selectivity for the sigma-1 subtype.[6][7] By binding to the sigma-1 receptor, these compounds can modulate downstream signaling pathways, including those involving dopamine, NMDA, and opioid receptors, suggesting their potential as atypical antipsychotics.[3][7][8] The interaction is often governed by hydrophobic interactions within the receptor's binding pocket.[8]

Signaling Pathway: Sigma-1 Receptor Modulation

Sigma-1 Receptor Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Sigma1R_BiP Sigma-1R-BiP Complex IP3R IP3 Receptor Sigma1R_BiP->IP3R Modulates Ca_ER ER Ca2+ Release IP3R->Ca_ER Stimulates Ca_Mito Mitochondrial Ca2+ Uptake ATP_Prod ATP Production Ca_Mito->ATP_Prod Boosts Cell_Survival Enhanced Cell Survival & Neuroprotection ATP_Prod->Cell_Survival Ligand 1-Benzylpiperidine Derivative (Ligand) Ligand->Sigma1R_BiP Binds & Dissociates BiP Ca_ER->Ca_Mito Increases

Caption: Modulation of the Sigma-1 receptor by 1-benzylpiperidine derivatives.

This protocol describes a competitive inhibition binding assay to determine the affinity (Ki) of a test compound for the sigma-1 receptor.[9][10]

Materials:

  • Radioligand: [³H]-(+)-pentazocine (selective for sigma-1 receptor).[9]

  • Membrane Preparation: Guinea pig liver membranes are a common source due to high sigma-1 receptor expression.[9]

  • Assay Buffer: Tris-HCl buffer.

  • Non-specific Binding Control: Haloperidol.[10]

  • Test Compound: 1-benzylpiperidine derivative.

  • Filtration Apparatus: 96-well harvester with GF/B glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess haloperidol), and various concentrations of the test compound.

  • Reagent Addition:

    • To each well, add the appropriate volume of assay buffer.

    • Add the test compound at varying concentrations to the designated wells.

    • Add the membrane preparation to all wells.

    • Initiate the binding reaction by adding [³H]-(+)-pentazocine to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the GF/B filters using the harvester. The filters will trap the membrane-bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

B. Acetylcholinesterase (AChE) Inhibitors: A Strategy for Alzheimer's Disease

A deficit in the neurotransmitter acetylcholine is a well-established hallmark of Alzheimer's disease.[4][11] Inhibiting acetylcholinesterase (AChE), the enzyme responsible for acetylcholine degradation, is a primary therapeutic approach to manage the symptoms of this neurodegenerative disorder.[4][11][12]

Certain 1-benzylpiperidine derivatives function as potent inhibitors of AChE.[13] By binding to the active site of the enzyme, these compounds prevent the breakdown of acetylcholine in the synaptic cleft.[14][15] This leads to an increased concentration and prolonged availability of acetylcholine, thereby enhancing cholinergic neurotransmission.[14][15]

Signaling Pathway: Cholinergic Synapse and AChE Inhibition

Cholinergic Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal ACh_Vesicle Acetylcholine (ACh) in Vesicles Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft ACh Release ACh_Receptor ACh Receptor Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Synaptic_Cleft->ACh_Receptor ACh Binding AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh Degradation Inhibitor 1-Benzylpiperidine Derivative (Inhibitor) Inhibitor->AChE Inhibits

Caption: Inhibition of acetylcholine degradation at the cholinergic synapse.

This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.[1][16][17]

Materials:

  • Enzyme: Acetylcholinesterase (AChE).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Assay Buffer: Phosphate buffer (pH 8.0).

  • Test Compound: 1-benzylpiperidine derivative.

  • Microplate Reader.

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer.

  • Plate Setup: In a 96-well plate, add the assay buffer to all wells.

  • Inhibitor Addition: Add the test compound at various concentrations to the designated wells. Include a control with no inhibitor.

  • Enzyme Addition: Add the AChE solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the DTNB and ATCI solutions to all wells to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

C. Monoacylglycerol Lipase (MAGL) Inhibitors: Modulating the Endocannabinoid System

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[18] Inhibition of MAGL elevates 2-AG levels, which can produce therapeutic effects such as analgesia, anti-inflammatory, and anxiolytic responses.[18] Some 1-benzylpiperidine derivatives have been identified as potent and reversible MAGL inhibitors.[19]

These derivatives act by inhibiting the enzymatic activity of MAGL, leading to an accumulation of 2-AG.[8][11] This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2) by their endogenous ligand.[18] The inhibition of MAGL not only boosts endocannabinoid signaling but also reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins.[6]

Signaling Pathway: Endocannabinoid System and MAGL Inhibition

Endocannabinoid Signaling cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron 2AG_Synthesis 2-AG Synthesis 2AG 2-AG 2AG_Synthesis->2AG Releases CB1_Receptor CB1 Receptor Neurotransmitter_Release Reduced Neurotransmitter Release CB1_Receptor->Neurotransmitter_Release 2AG->CB1_Receptor Activates (Retrograde) MAGL MAGL 2AG->MAGL Degraded by Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Inhibitor 1-Benzylpiperidine Derivative (Inhibitor) Inhibitor->MAGL Inhibits

Caption: MAGL inhibition enhances endocannabinoid signaling.

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by MAGL.[20]

Materials:

  • Enzyme: Human recombinant MAGL.

  • Substrate: MAGL substrate that releases a fluorescent product upon cleavage.

  • Assay Buffer.

  • Test Compound: 1-benzylpiperidine derivative.

  • Positive Control Inhibitor.

  • Fluorescence Microplate Reader.

Procedure:

  • Enzyme Solution Preparation: Prepare a working solution of MAGL in the assay buffer.

  • Plate Setup: In a 96-well plate, add the MAGL enzyme solution to all wells except the blank.

  • Inhibitor Addition: Add the test compound at various concentrations, a solvent control, and a positive control inhibitor to the appropriate wells.

  • Pre-incubation: Incubate the plate to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add the MAGL substrate to all wells to start the reaction.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

II. Anticancer Activity

The 1-benzylpiperidine scaffold is also present in compounds exhibiting promising anticancer properties. Their mechanisms of action are varied and can involve the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines, including prostate and breast cancer.[21][22]

Mechanism of Action

Some 1-benzylpiperidine derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins such as Bcl-2 and BAX.[22] They can also arrest the cell cycle, preventing cancer cells from progressing through the phases of division, and inhibit cell migration and invasion.

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[23][24][25][26]

Materials:

  • Cell Line: A suitable cancer cell line (e.g., PC3 for prostate cancer).

  • Culture Medium.

  • Test Compound: 1-benzylpiperidine derivative.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization Solution: (e.g., DMSO).

  • Microplate Reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1-benzylpiperidine derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add the MTT reagent to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[23]

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

III. Antimicrobial Activity

Derivatives of 1-benzylpiperidine have also been investigated for their potential as antimicrobial agents, showing activity against both bacteria and fungi.[27][28]

Mechanism of Action

The precise mechanisms of antimicrobial action are still under investigation but are thought to involve disruption of the microbial cell membrane or inhibition of essential cellular processes.

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[13][19][27][29][30]

Materials:

  • Microorganism: Bacterial or fungal strain.

  • Growth Medium: Appropriate broth for the microorganism.

  • Test Compound: 1-benzylpiperidine derivative.

  • 96-well Microtiter Plates.

  • Incubator.

Procedure:

  • Compound Dilution: Perform serial dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the microorganism to grow.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

IV. Synthesis of 1-Benzylpiperidine Derivatives

The synthesis of 1-benzylpiperidine derivatives can be achieved through various established chemical routes. A common and straightforward method involves the N-alkylation of a piperidine derivative with a suitable benzyl halide.

General Synthetic Procedure

A typical synthesis involves the reaction of a piperidine precursor with a benzyl chloride or benzyl bromide derivative in the presence of a base and a suitable solvent.[21]

General Synthesis Workflow

Synthesis_Workflow Piperidine Piperidine Derivative Reaction N-Alkylation Reaction (Reflux) Piperidine->Reaction Benzyl_Halide Benzyl Halide Benzyl_Halide->Reaction Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Base_Solvent->Reaction Workup Work-up & Purification (Extraction, Chromatography) Reaction->Workup Product 1-Benzylpiperidine Derivative Workup->Product

Caption: General workflow for the synthesis of 1-benzylpiperidine derivatives.

Example Synthetic Step:

  • A piperidine derivative is dissolved in a suitable solvent such as acetonitrile or dimethylformamide.

  • A base, such as potassium carbonate or triethylamine, is added to the mixture.

  • The corresponding benzyl chloride or bromide is added, and the reaction mixture is heated under reflux for several hours.

  • After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified using standard techniques such as extraction and column chromatography.

V. Structure-Activity Relationships (SAR) and Data Summary

The biological activity of 1-benzylpiperidine derivatives is highly dependent on the nature and position of substituents on both the benzyl and piperidine rings. Systematic modifications of these scaffolds have allowed for the optimization of potency and selectivity for various targets.

Table 1: Representative Biological Activities of 1-Benzylpiperidine Derivatives

Compound ClassTargetRepresentative ActivityReference
Aralkyl-4-benzylpiperidinesSigma-1 ReceptorKi values in the nanomolar range[6][7]
Benzylpiperidine CarboxamidesAcetylcholinesteraseIC50 values in the low micromolar to nanomolar range[13]
Benzylpiperidine-based compoundsMonoacylglycerol LipaseIC50 values in the nanomolar range[18][19]
Phenylpiperidine derivativesAnticancer (Prostate)Inhibition of cell proliferation[22]
N-benzyl piperidin-4-one derivativesAntimicrobialActivity against E. coli and A. niger[27]

Conclusion

The 1-benzylpiperidine scaffold represents a highly versatile and valuable starting point for the design and development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, with significant potential in the treatment of central nervous system disorders, cancer, and microbial infections. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved drug candidates. This guide provides a foundational understanding and practical protocols to aid researchers and drug development professionals in harnessing the full potential of this remarkable chemical entity.

References

  • Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. ACS Publications.
  • Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. PubMed.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. AIR Unimi.
  • Monoacylglycerol Lipase (MAGL) Inhibitor Screening Kit (Fluorometric). Assay Genie.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.
  • Sigma-1 Receptor (Pathway). Penchant Research Library.
  • Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. Nomura Research Group.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease. PubMed.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system. Nomura Research Group.
  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed.
  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives.
  • Physiology, Acetylcholinesterase. NCBI Bookshelf.
  • Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH.
  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH.
  • MTT Assay Protocol for Cell Viability and Proliferation.
  • Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals.
  • Broth microdilution susceptibility testing. Bio-protocol.
  • Sigma-1 receptor. Wikipedia.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. NIH.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central.
  • Sigma Receptor Binding Assays. PubMed - NIH.
  • KEGG PATHWAY: hsa04725. KEGG.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH.
  • Acetylcholine. Wikipedia.
  • Acetylcholine Neurotransmission. University of Texas Health Science Center at Houston.

Sources

Unveiling the Neurological Potential of 1-Benzylpiperidin-3-ol: A Mechanistic Exploration for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzylpiperidine scaffold is a cornerstone in the architecture of numerous centrally active therapeutic agents. This technical guide delves into the core of this privileged structure, focusing on the parent molecule, 1-benzylpiperidin-3-ol, and its potential mechanisms of action within the realm of neurological research. While direct pharmacological data on this compound is sparse, a comprehensive analysis of its more complex derivatives provides compelling, albeit inferred, evidence of its likely interactions with key neurological targets. This document will synthesize the available structure-activity relationship (SAR) data to illuminate the probable roles of this compound in modulating cholinergic and sigma receptor systems, providing a foundational understanding for researchers engaged in the design and development of novel neurological drugs. We will further explore the established experimental workflows and protocols essential for characterizing the neuropharmacological profile of this and similar compounds.

Introduction: The Significance of the N-Benzylpiperidine Moiety in Neuropharmacology

The piperidine ring, a saturated heterocycle, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and the basicity of its nitrogen atom allow for precise three-dimensional arrangements of pharmacophoric elements, making it an ideal scaffold for targeting a diverse range of biological receptors. The addition of a benzyl group to the piperidine nitrogen, as in this compound, introduces a critical aromatic feature that significantly influences its interaction with neurological targets. This N-benzylpiperidine core is famously present in blockbuster drugs such as donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, underscoring the therapeutic relevance of this chemical framework.

While this compound primarily serves as a versatile synthetic intermediate in the creation of more elaborate molecules, understanding its intrinsic, or potential, pharmacological properties is crucial.[1][2] This guide posits that the foundational structure of this compound likely contributes significantly to the neurological activity of its derivatives, and a thorough examination of this contribution can inform more rational drug design.

Synthesis of this compound

The synthesis of this compound is well-established and typically proceeds through the reduction of 1-benzylpiperidin-3-one. A common and efficient method involves the use of sodium borohydride as a reducing agent.[2]

Experimental Protocol: Synthesis of this compound
  • Preparation of 1-benzylpiperidin-3-one free base:

    • Start with 1-benzylpiperidin-3-one hydrochloride.

    • Dissolve the hydrochloride salt in water and basify with an aqueous solution of a suitable base, such as potassium carbonate, to a pH of approximately 10-11.

    • Extract the resulting free base into an organic solvent like ethyl acetate.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the 1-benzylpiperidin-3-one as an oil.

  • Reduction to this compound:

    • Dissolve the 1-benzylpiperidin-3-one in a suitable alcoholic solvent, such as methanol or ethanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC).

    • Quench the reaction by the careful addition of water.

    • Remove the solvent under reduced pressure.

    • Extract the product into a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Inferred Mechanisms of Action in Neurological Research

Based on the extensive body of research on its derivatives, the neurological effects of the this compound scaffold are likely mediated through two primary systems: the cholinergic system, specifically through the inhibition of cholinesterases, and the sigma receptor system.

The Cholinergic Hypothesis: A Role in Acetylcholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh), a neurotransmitter crucial for learning and memory, contributes significantly to the cognitive deficits observed in the disease. A primary therapeutic strategy has been to inhibit the enzymes that degrade ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Numerous studies have demonstrated that the N-benzylpiperidine moiety is a key pharmacophore for potent AChE inhibitors.[3][4] Molecular docking studies have revealed that the benzyl group of N-benzylpiperidine derivatives often engages in a crucial π-π stacking interaction with the tryptophan residue (Trp279 in Torpedo californica AChE and Trp286 in human AChE) located at the peripheral anionic site (PAS) of the enzyme.[5] This interaction is thought to anchor the inhibitor to the enzyme, facilitating the blockade of the active site gorge and thereby preventing ACh hydrolysis.

Table 1: Cholinesterase Inhibitory Activity of Representative N-Benzylpiperidine Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Reference
DonepezilHuman AChE0.023[6]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020)AChE0.0057[3]
Derivative 15b (from Zhu et al.)Eel AChE0.39[5]
Derivative 15j (from Zhu et al.)Equine BuChE0.16[5]
Modulation of Sigma Receptors

Sigma receptors, once misclassified as opioid receptors, are now understood to be a unique class of intracellular chaperone proteins with two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂). These receptors are implicated in a wide range of cellular functions, including the modulation of ion channels, neurotransmitter release, and neuronal survival. Their involvement in various neurological and psychiatric conditions, such as neuropathic pain, depression, and neurodegenerative diseases, has made them attractive therapeutic targets.

The N-benzylpiperidine scaffold is a common feature in a multitude of high-affinity sigma receptor ligands.[7][8] Structure-activity relationship studies have shown that the benzyl group and the basic nitrogen of the piperidine ring are critical for high-affinity binding. While the precise binding pocket interactions can vary, the benzyl group often participates in hydrophobic and aromatic interactions within the receptor.

Given the prevalence of the N-benzylpiperidine motif in potent sigma receptor modulators, it is highly probable that this compound itself possesses some affinity for these receptors. Further investigation is warranted to determine its binding constants (Ki) and its functional activity (agonist or antagonist) at both σ₁ and σ₂ receptors.

Table 2: Sigma Receptor Binding Affinities of Representative N-Benzylpiperidine/Piperazine Derivatives

CompoundReceptor SubtypeKᵢ (nM)Reference
Spipethianeσ₁0.5[9]
BFPσ₁10.9
Compound 1 (from Discovery and computational studies...)σ₁3.2[8]
Compound 2 (from Discovery and computational studies...)σ₁24[8]

Experimental Workflows for Characterizing Neurological Activity

To elucidate the direct mechanism of action of this compound, a systematic experimental approach is necessary. The following workflows are standard in the field for characterizing the neuropharmacological profile of novel compounds.

In Vitro Assays
  • Receptor Binding Assays:

    • Objective: To determine the binding affinity (Ki) of this compound for a panel of neurological targets, with a primary focus on cholinesterases and sigma receptors.

    • Methodology: Radioligand binding assays are the gold standard. This involves incubating the compound at various concentrations with cell membranes expressing the target receptor and a specific radiolabeled ligand. The ability of the compound to displace the radioligand is measured, and from this, the Ki can be calculated.

  • Enzyme Inhibition Assays:

    • Objective: To quantify the inhibitory potency (IC₅₀) of this compound against AChE and BuChE.

    • Methodology: The Ellman's assay is a widely used colorimetric method. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine, which then reacts with DTNB (Ellman's reagent) to generate a yellow-colored product. The rate of color formation is proportional to enzyme activity, and the inhibition of this rate by the compound is measured.

In Vivo Studies
  • Behavioral Models:

    • Objective: To assess the effects of this compound on cognitive function and other neurologically relevant behaviors.

    • Methodology:

      • Cognitive Enhancement: Models like the Morris water maze, Y-maze, and object recognition tests are used to evaluate learning and memory in rodents. Often, a cognitive deficit is induced using agents like scopolamine (a muscarinic antagonist) to assess the compound's ability to reverse this impairment.[10]

      • Analgesia: For potential sigma receptor-mediated effects, models of neuropathic or inflammatory pain, such as the formalin test or the chronic constriction injury (CCI) model, can be employed.[11]

  • Neurochemical Analysis:

    • Objective: To measure the in vivo effects of this compound on neurotransmitter levels and enzyme activity in the brain.

    • Methodology:

      • Microdialysis: This technique allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals to measure neurotransmitter levels (e.g., acetylcholine) before and after compound administration.

      • Ex Vivo Enzyme Assays: Following in vivo administration of the compound, brain tissue can be harvested, and the activity of enzymes like AChE can be measured to determine the extent of in vivo target engagement.

Visualizing Potential Mechanisms and Workflows

Diagrams

G cluster_0 Potential Cholinergic Mechanism 1-BP-3-ol This compound AChE Acetylcholinesterase (AChE) 1-BP-3-ol->AChE Inhibition PAS Peripheral Anionic Site (PAS) (Trp286) 1-BP-3-ol->PAS π-π stacking with N-benzyl group AChE->PAS CAS Catalytic Active Site (CAS) AChE->CAS ACh Acetylcholine (ACh) AChE->ACh Inhibited Hydrolysis Hydrolysis Hydrolysis CAS->Hydrolysis leads to ACh->CAS Cognition Enhanced Cognition ACh->Cognition Increased Availability

Figure 1: Inferred mechanism of this compound at acetylcholinesterase.

G cluster_1 Potential Sigma Receptor Mechanism 1-BP-3-ol This compound Binding Binding to Receptor 1-BP-3-ol->Binding SigmaR Sigma-1 Receptor (σ₁R) Modulation Modulation of Downstream Signaling SigmaR->Modulation leads to Binding->SigmaR Neuroprotection Neuroprotection / Analgesia Modulation->Neuroprotection

Figure 2: Postulated interaction of this compound with the sigma-1 receptor.

G cluster_2 Experimental Workflow Synthesis Synthesis of This compound InVitro In Vitro Assays (Binding & Enzyme Inhibition) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) InVitro->SAR InVivo In Vivo Studies (Behavioral & Neurochemical) InVitro->InVivo Lead Lead Optimization SAR->Lead InVivo->Lead

Figure 3: A typical experimental workflow for neuropharmacological characterization.

Conclusion and Future Directions

This compound represents a foundational scaffold in the design of neurologically active compounds. While direct pharmacological data for this specific molecule is currently lacking in the public domain, the wealth of information on its derivatives provides a strong basis for inferring its potential mechanisms of action. The N-benzylpiperidine moiety is unequivocally a key determinant for interaction with the peripheral anionic site of acetylcholinesterase and is a prevalent feature in high-affinity sigma receptor ligands.

Future research should prioritize the direct pharmacological characterization of this compound to confirm these hypothesized interactions and to quantify its potency and efficacy. Such data would provide a crucial baseline for understanding the true contribution of this scaffold to the activity of its more complex derivatives and would undoubtedly facilitate the more rational design of novel therapeutics for a range of neurological disorders. The experimental protocols and workflows outlined in this guide provide a clear roadmap for undertaking this important research.

References

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829.
  • Yamanishi, Y., et al. (1999). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 42(9), 1639-1652.
  • Zhu, X., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 330-343.
  • Zampieri, D., et al. (2007). Synthesis and structure-activity relationship of a series of sigma receptor ligands. MOspace.
  • Xu, M., et al. (2012). Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands. INIS-IAEA.
  • Bonanno, F., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1143-1153.
  • Bonanno, F., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2006-2021.
  • Sugimoto, H., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(11), 1734-1748.
  • Viayna, E., et al. (2000). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 35(10), 913-922.
  • Perregaard, J., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Journal of Medicinal Chemistry, 59(17), 8173-8186.
  • Mavrova, A., et al. (2022).
  • Kumar, A., et al. (2023). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 258, 115598.
  • Zhu, X., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 330-343.
  • Valdivia, A., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(7), 3047.
  • Valdivia, A., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(7), 3047.

Sources

The 1-Benzylpiperidin-3-ol Scaffold: A Versatile Core for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1-benzylpiperidin-3-ol scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the development of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this remarkable scaffold. We delve into its well-established role in the design of cholinesterase inhibitors for Alzheimer's disease, and explore its burgeoning potential in oncology, infectious diseases, and cardiovascular medicine. This document is intended to be a valuable resource for researchers and drug development professionals, offering not only a thorough review of the existing literature but also detailed, field-proven experimental protocols to facilitate further investigation and innovation.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif found in a vast number of pharmaceuticals and natural products.[1][2][3] Its prevalence can be attributed to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for three-dimensional diversification.[1] The piperidine nucleus is a key component in drugs targeting a wide array of biological systems, including the central nervous system (CNS), and is found in anticancer and antimicrobial agents.[1][4] The introduction of a benzyl group at the 1-position and a hydroxyl group at the 3-position of the piperidine ring creates the this compound scaffold, a chiral building block that has proven to be particularly fruitful in the quest for novel therapeutics.[5]

Chemistry and Synthesis of the this compound Scaffold

The this compound core is readily accessible through several synthetic routes. A common and efficient method involves the reduction of N-benzyl-3-piperidone.

General Synthesis Protocol: Reduction of N-Benzyl-3-piperidone[6]

Objective: To synthesize this compound from N-benzyl-3-piperidone hydrochloride.

Materials:

  • N-benzyl-3-piperidone hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • 1.0 N Hydrochloric acid (HCl)

  • Diethyl ether

  • 3.0 N Potassium hydroxide (KOH)

  • Dichloromethane

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Free Base Formation: Convert N-benzyl-3-piperidone hydrochloride to its free base by adding an aqueous solution of K₂CO₃.

  • Extraction: Extract the free base with ethyl acetate.

  • Reduction: Slowly add sodium borohydride (NaBH₄) to an ethanol solution containing the N-benzyl-3-piperidone free base over a period of 10 minutes.

  • Reaction: Stir the reaction mixture overnight at room temperature.

  • Concentration: Concentrate the reaction mixture under vacuum.

  • Work-up (Acidic): Dissolve the concentrated residue in 1.0 N HCl and wash twice with diethyl ether.

  • Work-up (Basic): Adjust the aqueous phase to pH 12 with 3.0 N KOH and extract three times with dichloromethane.

  • Drying and Concentration: Combine the organic phases and dry with Na₂SO₄, followed by vacuum concentration to yield the final product, this compound.

This straightforward synthesis allows for the production of the scaffold on a laboratory scale, providing a ready starting point for further derivatization and exploration of its therapeutic potential.

Therapeutic Applications of the this compound Scaffold

The versatility of the this compound scaffold is evident in the diverse range of therapeutic areas where its derivatives have shown promise.

Neurodegenerative Diseases: A Focus on Alzheimer's Disease

The most extensively studied application of the this compound scaffold is in the development of treatments for Alzheimer's disease (AD). AD is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral abnormalities.[6] A key pathological feature of AD is the deficiency of the neurotransmitter acetylcholine (ACh).[6]

Derivatives of the this compound scaffold have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of ACh in the synaptic cleft.[6] By inhibiting these enzymes, these compounds increase the levels of ACh in the brain, thereby enhancing cholinergic neurotransmission and alleviating some of the cognitive symptoms of AD.[6]

Extensive SAR studies have been conducted to optimize the cholinesterase inhibitory activity of 1-benzylpiperidine derivatives. These studies have revealed that modifications to both the benzyl and piperidine moieties can significantly impact potency and selectivity. For instance, the introduction of various substituents on the benzyl ring has been shown to modulate the inhibitory activity against both AChE and BChE.

Table 1: Cholinesterase Inhibitory Activity of Selected 1-Benzylpiperidine Derivatives

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Reference
Donepezil (Reference) 0.023-[6]
Compound 7 28> 500[6]
Compound 8 (3-F) 35> 500[6]
Compound 9 (3-Cl) 41> 500[6]
Compound 10 (3-Br) 39> 500[6]

Data from radioligand binding assays. IC₅₀ values represent the concentration required for 50% inhibition.

Objective: To determine the in vitro inhibitory activity of test compounds against acetylcholinesterase.

Materials:

  • 96-well microplate

  • Phosphate buffer (pH 8.0)

  • Acetylcholinesterase (AChE) enzyme solution

  • Test compound solutions (serial dilutions)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Acetylthiocholine iodide (ATChI) substrate solution

  • Microplate reader

Procedure:

  • Plate Setup: Add 25 µL of phosphate buffer to all wells. Add 25 µL of the various dilutions of the test compound to the test wells. For the control (no inhibition), add 25 µL of the same solvent used for the test compounds.

  • Enzyme Addition: Add 25 µL of the AChE enzyme solution to all wells except the blank.

  • DTNB Addition: Add 50 µL of the DTNB solution to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at a controlled temperature.

  • Reaction Initiation: Add 25 µL of the ATChI substrate solution to all wells to initiate the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

AChE_Inhibition_Assay cluster_workflow Acetylcholinesterase Inhibition Assay Workflow prep Prepare Reagents (Buffer, AChE, DTNB, ATChI, Test Compound) plate Plate Setup (Buffer, Test Compound/Control) prep->plate enzyme Add AChE plate->enzyme dtns Add DTNB enzyme->dtns preincubate Pre-incubate dtns->preincubate substrate Add ATChI (Start Reaction) preincubate->substrate read Kinetic Reading (Absorbance at 412 nm) substrate->read analyze Calculate % Inhibition read->analyze

Figure 1: Workflow for the acetylcholinesterase inhibition assay.

To assess the cognitive-enhancing effects of novel compounds in animal models of AD, the Morris water maze is a widely used behavioral test.[7][8][9][10][11] This test evaluates spatial learning and memory.

Objective: To assess spatial learning and memory in a rodent model.

Apparatus:

  • A circular tank (90-100 cm in diameter) filled with opaque water.

  • A hidden platform submerged just below the water surface.

  • Visual cues placed around the room.

  • A video tracking system.

Procedure:

  • Acclimation: Allow the animals to acclimatize to the testing room for 5-10 minutes before the first trial.

  • Training Trials:

    • Gently place the animal into the water facing the tank wall at one of four designated start positions.

    • Allow the animal to swim and find the hidden platform for a maximum of 60 seconds.

    • If the animal finds the platform, allow it to remain there for 15 seconds.

    • If the animal fails to find the platform within 60 seconds, guide it to the platform and allow it to stay for 15 seconds.

    • Conduct four trials per day for several consecutive days, with a different start position for each trial.

  • Probe Trial: 24 hours after the last training trial, remove the platform and allow the animal to swim freely for 60-90 seconds.

  • Data Collection: The video tracking system records parameters such as escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.

Morris_Water_Maze cluster_procedure Morris Water Maze Procedure acclimation Acclimation training Training Trials (4 trials/day) acclimation->training Multiple Days probe Probe Trial (Platform Removed) training->probe 24h Later analysis Data Analysis (Escape Latency, Time in Quadrant) probe->analysis

Figure 2: Simplified procedure for the Morris Water Maze test.

Anticancer Applications

The piperidine scaffold is a well-established pharmacophore in the design of anticancer agents.[1] While research into this compound derivatives specifically for cancer is an emerging area, the structural motif holds significant promise. Derivatives of the closely related N-benzylpiperidine have shown antiproliferative activity against various cancer cell lines.[12]

  • Tubulin Polymerization Inhibition: Some N-benzyl-triazole compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]

  • Kinase Inhibition: The piperidine scaffold can be functionalized to target various protein kinases that are often dysregulated in cancer.

  • Induction of Apoptosis: Piperazine derivatives, structurally related to piperidines, have been shown to induce apoptosis in cancer cells.[13]

Further investigation is warranted to explore the potential of this compound derivatives as novel anticancer agents. High-throughput screening against a panel of cancer cell lines could identify initial hits for further optimization.

Antimicrobial and Antiviral Potential

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial and antiviral agents. The piperidine scaffold has been incorporated into molecules with activity against a range of microbes.[1][14]

Derivatives of N-benzyl piperidin-4-one have demonstrated potent activity against fungi such as Aspergillus niger and bacteria like Escherichia coli.[14] The mechanism of action is likely multifaceted and may involve disruption of the microbial cell membrane or inhibition of essential enzymes.

The search for novel antiviral drugs has also included piperidine derivatives.[15] Some compounds have shown inhibitory effects against influenza A/H1N1 virus replication.[15] The development of broad-spectrum antiviral agents is a critical area of research, and the this compound scaffold provides a promising starting point for the design of such molecules.

Cardiovascular Applications

Preliminary evidence suggests that the this compound scaffold may have applications in cardiovascular medicine. (R)-1-Benzylpiperidin-3-ol has been reported to exhibit hypotensive effects.[5] This suggests potential as a precursor for antihypertensive agents.

The hypotensive effects of benzylpiperidine derivatives may be mediated through various mechanisms, including:

  • α-Adrenoceptor Antagonism: Phenylpiperazine derivatives have been shown to act as antagonists at α1-adrenoceptors, leading to vasodilation and a reduction in blood pressure.[16]

  • Serotonin Reuptake Inhibition: Some piperidine derivatives can inhibit the reuptake of serotonin (5-HT), which can influence blood pressure regulation.[17]

Further research is needed to fully elucidate the cardiovascular pharmacology of this compound derivatives and to assess their therapeutic potential for conditions such as hypertension.

Future Directions and Conclusion

The this compound scaffold represents a highly valuable and versatile core structure in medicinal chemistry. While its role in the development of cholinesterase inhibitors for Alzheimer's disease is well-established, its potential in other therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine, is increasingly being recognized.

Future research should focus on:

  • Expanding the chemical diversity of this compound derivatives through innovative synthetic strategies.

  • Conducting comprehensive biological evaluations of new analogs across a wide range of disease models.

  • Elucidating the detailed mechanisms of action for promising compounds in each therapeutic area.

  • Optimizing the pharmacokinetic and toxicological profiles of lead candidates to advance them toward clinical development.

This in-depth technical guide has provided a foundation for understanding the therapeutic potential of the this compound scaffold. By leveraging the information and experimental protocols presented herein, researchers and drug development professionals can contribute to the discovery and development of novel therapeutics based on this remarkable molecular framework.

References

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858.
  • Singh, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259.
  • Mastering the Morris Water Maze: A Step-by-Step Protocol Guide - YouTube. (2024-03-21).
  • Acetylcholinesterase Inhibition Assay - Bio-protocol. (n.d.).
  • Morris Water Maze - MMPC.org. (2024-01-03).
  • Li, Z., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Chemistry, 1(1), 1.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023-04-04).
  • Morris Water Maze (Rats) | Animals in Science - Queen's University. (n.d.).
  • Goti, T. R., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(14), 5485.
  • Standard protocol for conducting the Morris Water Maze test. (a)... - ResearchGate. (n.d.).
  • Acetylcholinesterase Inhibition Assay (Tick or Eel) - Attogene. (n.d.).
  • Wang, Y., et al. (2023). Neuroprotective Actions of Different Exogenous Nucleotides in H2O2-Induced Cell Death in PC-12 Cells. Molecules, 28(3), 1226.
  • Fuller, R. W., & Snoddy, H. D. (1982). The hypotensive action of 4-(5,6-dimethyl-2-benzofuranyl) piperidine HCl (CGP 6085 A) in spontaneously hypertensive rats. Research communications in chemical pathology and pharmacology, 38(1), 99–110.
  • Liu, J., et al. (2015). Neuroprotective effect of paeoniflorin on H2O2-induced apoptosis in PC12 cells by modulation of reactive oxygen species and the inflammatory response. Molecular medicine reports, 12(1), 619–624.
  • Kadyrova, E. L., et al. (2021). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceutical Chemistry Journal, 55(5), 459-465.
  • Li, X., et al. (2017). Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease. Experimental and Therapeutic Medicine, 13(5), 2421-2427.
  • Wang, Y., et al. (2023). Neuroprotective Actions of Different Exogenous Nucleotides in H2O2-Induced Cell Death in PC-12 Cells. Molecules, 28(3), 1226.
  • Kolla, N., et al. (2005). Amitriptyline and fluoxetine protect PC12 cells from cell death induced by hydrogen peroxide. Journal of psychiatry & neuroscience : JPN, 30(3), 196–201.
  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2025-08-06).
  • Most relevant antimicrobial activity of O-benzyl derivatives expressed... - ResearchGate. (n.d.).
  • Szymański, P., et al. (2023). The Subtype Selectivity in Search of Potent Hypotensive Agents among 5,5-Dimethylhydantoin Derived α1-Adrenoceptors Antagonists. Molecules, 28(23), 7737.
  • Understanding (R)-1-Benzylpiperidin-3-ol: Properties and Applications for Researchers. (n.d.).
  • Archibald, J. L., et al. (1971). Synthesis and hypotensive activity of benzamidopiperidylethylindoles. Journal of medicinal chemistry, 14(11), 1054–1059.
  • Staszewska-Krajewska, O., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 9993.
  • Stereoselective Synthesis and Antiviral Activity of (1E,2Z,3E)-1-(Piperidin-1-yl)-1-(arylhydrazono)-2-[(benzoyl/benzothiazol- 2-oyl)hydrazono]-4-(aryl1)but-3-enes | Request PDF. (2025-08-07).
  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues - MDPI. (n.d.).
  • Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - NIH. (n.d.).
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (2025-07-21).
  • Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease | Request PDF. (n.d.).
  • N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC. (n.d.).
  • Substituted 3-Benzylcoumarins as Allosteric MEK1 Inhibitors: Design, Synthesis and Biological Evaluation as Antiviral Agents - MDPI. (n.d.).
  • Chilmonczyk, Z., et al. (2002). Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. The Journal of pharmacy and pharmacology, 54(6), 841–848.
  • Antiviral Agents - PMC. (n.d.).
  • Marine-Derived Compounds Applied in Cardiovascular Diseases: Submerged Medicinal Industry - PMC. (2023-03-21).

Sources

The Benzylpiperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzylpiperidine moiety is a cornerstone in contemporary drug discovery, recognized for its structural versatility and significant presence in a multitude of clinically approved drugs and investigational agents. This technical guide provides a comprehensive exploration of benzylpiperidine derivatives, delving into their synthesis, structure-activity relationships (SAR), and diverse pharmacological applications. By examining key examples, with a particular focus on their role in treating central nervous system (CNS) disorders, this document aims to equip researchers and drug development professionals with a thorough understanding of this critical pharmacophore.

Introduction: The Significance of the Benzylpiperidine Core

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals. When combined with a benzyl group, the resulting benzylpiperidine scaffold gains a unique three-dimensional architecture and physicochemical properties that make it highly amenable to interacting with a wide array of biological targets. Its structural flexibility allows for facile modification, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic profiles.

A notable feature of the N-benzylpiperidine motif is its capacity for crucial cation-π interactions with target proteins, a key factor in optimizing binding affinity. This, coupled with its role as a scaffold for stereochemical optimization, has cemented its status as a "privileged structure" in medicinal chemistry. This guide will dissect the various facets of benzylpiperidine derivatives, from their fundamental synthesis to their complex roles in pharmacology.

Synthetic Strategies for Benzylpiperidine Derivatives

The synthesis of benzylpiperidine derivatives can be approached through several established routes, often tailored to the desired substitution pattern on both the piperidine and benzyl moieties. A common and versatile method involves the N-alkylation of a pre-formed piperidine ring with a suitable benzyl halide.

General Synthesis of N-Benzylpiperidine Derivatives

A foundational synthetic route involves the reaction of a piperidine derivative with a benzyl halide (e.g., benzyl chloride or bromide) in the presence of a base. This straightforward nucleophilic substitution is widely employed for its efficiency and broad substrate scope.

Experimental Protocol: Synthesis of (1-Benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone Derivatives

This protocol illustrates a typical N-alkylation to produce a series of benzylpiperidine derivatives.

Materials:

  • (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone (1.0 eq)

  • Substituted benzyl chloride derivative (1.0 eq)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone in a 3:1 mixture of CH₃CN/CH₂Cl₂, add the substituted benzyl chloride derivative and K₂CO₃.

  • Reflux the reaction mixture with constant stirring for 72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Transfer the residue to a separatory funnel and add a 10% aqueous solution of K₂CO₃.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzylpiperidine derivative.

Pharmacological Applications and Structure-Activity Relationships (SAR)

Benzylpiperidine derivatives have demonstrated a remarkable breadth of pharmacological activities, with a significant impact on the treatment of CNS disorders. Their ability to modulate key neurotransmitter systems and other critical CNS targets has led to the development of groundbreaking therapeutics.

Cholinesterase Inhibition and Alzheimer's Disease

A primary application of benzylpiperidine derivatives is in the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for the symptomatic treatment of Alzheimer's disease (AD). By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine are increased in the brain, which is crucial for cognitive functions like memory and learning.

Donepezil: A Case Study

Donepezil, marketed under the brand name Aricept, is a prominent example of a benzylpiperidine-containing drug and a first-line treatment for AD. It is a reversible inhibitor of AChE.

The synthesis of Donepezil typically involves an aldol condensation between 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine, followed by reduction of the resulting intermediate.

Donepezil's primary mechanism of action is the reversible inhibition of acetylcholinesterase, which prevents the breakdown of acetylcholine in the synaptic cleft. This leads to an increased concentration and prolonged action of acetylcholine, enhancing cholinergic neurotransmission. Beyond its primary role, some studies suggest that Donepezil may also have neuroprotective effects, including upregulation of nicotinic receptors and protection against amyloid-beta toxicity.

G cluster_0 Synaptic Cleft Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->Acetylcholine Release Donepezil Donepezil Donepezil->AChE Inhibits

Caption: Mechanism of action of Donepezil as an acetylcholinesterase inhibitor.

Structure-Activity Relationship (SAR) of Benzylpiperidine-based Cholinesterase Inhibitors:

  • N-Benzyl Group: The N-benzyl group is crucial for binding to the peripheral anionic site (PAS) of AChE. Modifications to the substitution pattern on the benzyl ring can significantly impact potency and selectivity.

  • Piperidine Ring: The piperidine nitrogen is typically protonated at physiological pH, allowing for a key interaction with the catalytic anionic site (CAS) of the enzyme.

  • Linker and Core Moiety: The nature of the linker connecting the benzylpiperidine unit to another part of the molecule (e.g., an indanone in Donepezil) is critical for optimal orientation within the enzyme's active site.

Recent research has focused on developing multi-target-directed ligands based on the benzylpiperidine scaffold, aiming to simultaneously address different pathological aspects of AD. These efforts have led to the design of compounds that not only inhibit cholinesterases but also exhibit properties like Aβ anti-aggregation activity and neuroprotection.

Sigma Receptor Modulation

Benzylpiperidine derivatives have been identified as high-affinity ligands for sigma (σ) receptors (σ₁ and σ₂). These receptors are implicated in a variety of CNS processes, including neuroprotection, pain modulation, and psychiatric disorders. The development of selective sigma receptor ligands is an active area of research for potential treatments for neuropathic pain and other neurological conditions.

SAR studies on 1-aralkyl-4-benzylpiperidine derivatives have shown that modifications to the aralkyl moiety can lead to significant variations in affinity and selectivity for σ₁ and σ₂ receptors. A proposed pharmacophore for σ₁ binding includes a central amine flanked by two hydrophobic domains, a model that accommodates benzylpiperidine structures well.

Dopamine and Norepinephrine Transporter Inhibition

The benzylpiperidine scaffold is also a key feature in compounds that act as monoamine reuptake inhibitors. For instance, 2-benzylpiperidine is structurally similar to stimulants like methylphenidate, although it is a less potent dopamine reuptake inhibitor. Derivatives of 2-benzylpiperidine, however, have been synthesized with significantly increased potency for the dopamine transporter (DAT). 4-Benzylpiperidine acts as a monoamine releasing agent with a preference for dopamine and norepinephrine over serotonin. This activity has implications for the development of treatments for conditions like ADHD and depression.

Quantitative Data on Benzylpiperidine Derivatives

The following tables summarize the biological activities of representative benzylpiperidine derivatives, providing a quantitative basis for understanding their structure-activity relationships.

Table 1: Cholinesterase Inhibitory Activity of Selected Benzylpiperidine Derivatives

CompoundTargetIC₅₀ (µM)Reference
Donepezil AChESub-micromolar
Compound 15b eeAChE0.39 ± 0.11
Compound 15j eqBChE0.16 ± 0.04
Compound 23 BuChE0.72
Compound 4a AChE2.08 ± 0.16
Compound 4a BuChE7.41 ± 0.44

Table 2: Binding Affinities of Benzylpiperidine Derivatives for Sigma Receptors

Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Reference
Lead Compound 6 0.4

Safety, handling, and MSDS for 1-Benzylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-Benzylpiperidin-3-ol

As a pivotal intermediate in pharmaceutical research and drug development, this compound (CAS No. 14813-01-5) is a compound that demands a thorough understanding of its properties and associated hazards.[1][2][3] This guide, intended for laboratory researchers and drug development professionals, provides a comprehensive overview of its safety, handling, and emergency protocols, moving beyond mere procedural lists to explain the scientific rationale behind each recommendation.

Core Chemical Identity and Physical Properties

A foundational understanding of this compound's physical and chemical characteristics is essential for predicting its behavior in experimental settings and for implementing appropriate safety controls. The compound is typically a colorless to light yellow, clear liquid.[3][4] Its hygroscopic nature necessitates specific storage conditions to prevent degradation.[3][5]

PropertyValueSource(s)
CAS Number 14813-01-5[2][3]
Molecular Formula C₁₂H₁₇NO[2][3][6]
Molecular Weight 191.27 g/mol [1][2][3]
Appearance Colorless to light yellow clear liquid[3][4]
Boiling Point 140-142°C @ 6 mmHg[3][4][5]
Density ~1.056 g/cm³[3][5]
Flash Point >110°C (>230°F)[3][5]
Storage Temperature Room Temperature, under inert atmosphere[3]
Solubility Slightly soluble in DMSO and Methanol[3][5]
Sensitivity Hygroscopic (sensitive to moisture)[3][7]

Hazard Identification and Toxicological Profile

This compound is classified as hazardous.[8] The primary routes of exposure are ingestion, inhalation, and skin or eye contact. The hydrochloride salt of this compound is explicitly noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9] Aggregated GHS data from suppliers indicates that the base compound is toxic if swallowed.[3][10]

The piperidine moiety is a common structural motif in many biologically active compounds, and its derivatives can exhibit a range of toxicological effects. The benzyl group further modifies its lipophilicity and potential interactions within biological systems.

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH301DangerToxic if swallowed[3][10]
Skin Corrosion/IrritationH315WarningCauses skin irritation[3][7][9]
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation[3][7][9]
Specific target organ toxicity — single exposureH335WarningMay cause respiratory irritation[3][9]

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering solutions should be the first line of defense, supplemented by appropriate PPE. The causality is clear: containing the hazard at its source is inherently safer than relying solely on personal barriers.

Engineering Controls:

  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7]

  • Safety Showers & Eyewash Stations: These must be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in the event of a significant splash.[7][11]

Personal Protective Equipment (PPE): The selection of PPE is not a one-size-fits-all approach; it must be based on a risk assessment of the specific procedure being performed.

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before each use.[9] Given that no material offers permanent protection, it is critical to understand the breakthrough time of the glove material. Change gloves frequently, especially after direct contact with the chemical.[12]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[11] In procedures where there is a heightened risk of splashing (e.g., transfers of larger quantities, reactions under pressure), a face shield should be worn in addition to goggles.[12]

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. Ensure clothing provides full coverage.[9][11]

  • Respiratory Protection: Under normal conditions of use within a functioning fume hood, respiratory protection is not typically required.[9] However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge should be used by emergency response personnel.[11]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_controls Controls & PPE start Begin Task Assessment risk_inhalation Inhalation Hazard? start->risk_inhalation risk_splash Splash Hazard? risk_inhalation->risk_splash No fume_hood Use Chemical Fume Hood risk_inhalation->fume_hood Yes goggles Wear Safety Goggles risk_splash->goggles Low face_shield Add Face Shield risk_splash->face_shield fume_hood->risk_splash lab_coat Wear Lab Coat goggles->lab_coat face_shield->goggles face_shield->lab_coat gloves Wear Nitrile Gloves proc_end Task Ready gloves->proc_end Proceed with Caution lab_coat->gloves

Fig 1: PPE Selection Workflow for this compound

Detailed Protocols for Safe Handling and Storage

Adherence to standardized protocols minimizes the risk of exposure and preserves the integrity of the chemical.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is donned correctly.

  • Dispensing: Handle in a well-ventilated place, preferably a chemical fume hood.[7][13] Avoid breathing vapors or mist.[9][14]

  • Transfers: Use appropriate tools (e.g., glass pipettes, syringes) for transfers to minimize drips and spills.

  • Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[9][11] Do not eat, drink, or smoke in the laboratory area.[9][11] Contaminated clothing should be removed immediately and washed before reuse.[9]

Storage Protocol:

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[7][9][10]

  • Environment: Store in a dry, cool, and well-ventilated area.[7][9] The compound is hygroscopic, so storage under an inert gas like argon or nitrogen is recommended to maintain its quality.[7]

  • Compatibility: Store away from incompatible materials such as strong oxidizing agents and strong acids.[11]

Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

First-Aid Measures:

  • Inhalation: If vapors are inhaled, immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][13][15]

  • Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[9][15] Seek medical attention if irritation develops or persists.[7][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][15] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[7][9]

  • Ingestion: Do NOT induce vomiting.[9][13] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[9][13] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[9]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][9][13]

  • Specific Hazards: Thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[9][11]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[11][13][14]

Accidental Release Measures (Spills): The response to a spill should be swift and systematic. Ensure personal safety before addressing the spill itself.

Protocol for a Small Spill:

  • Ensure adequate ventilation and wear all necessary PPE (double-gloving is recommended).

  • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or dry earth.

  • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for chemical waste disposal.[13]

  • Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water to decontaminate the surface.

  • Dispose of all contaminated materials as hazardous waste.

Spill_Response_Workflow spill_detected Spill Detected evacuate Alert Personnel & Evacuate Immediate Area spill_detected->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Coat) evacuate->ppe assess Assess Spill Size & Location ppe->assess contain Contain Spill with Inert Absorbent assess->contain Small & Controllable seek_help Evacuate & Call Emergency Response assess->seek_help Large or Uncontrolled collect Collect Waste with Non-Sparking Tools contain->collect package Place in Labeled Hazardous Waste Container collect->package decon Decontaminate Spill Area package->decon dispose Dispose of Waste & PPE Correctly decon->dispose end_proc Procedure Complete dispose->end_proc

Fig 2: Accidental Spill Response Workflow

Stability, Reactivity, and Disposal

  • Reactivity: The product is generally stable under normal conditions.[10][11] Vapors may form explosive mixtures with air, although the high flash point makes this less likely at ambient temperatures.

  • Chemical Stability: Stable under recommended storage conditions.[10][11]

  • Conditions to Avoid: Avoid exposure to moisture due to its hygroscopic nature.[3][7] Keep away from heat, open flames, and sparks.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[11]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as nitrogen oxides and carbon monoxide may be formed.[9][11]

Disposal Considerations: Disposal of this compound and any contaminated materials must be performed in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or waterways.[13]

References

  • Vertex AI Search. (n.d.). Understanding (R)-1-Benzylpiperidin-3-ol: Properties and Applications for Researchers.
  • Fisher Scientific. (2023, August 21). SAFETY DATA SHEET: 1-Benzyl-3-piperidinol hydrochloride.
  • ChemScene. (n.d.). This compound | 14813-01-5.
  • ChemicalBook. (2025, July 24). 1-Benzyl-3-piperidinol | 14813-01-5.
  • Fisher Scientific. (2023, August 21). SAFETY DATA SHEET: 1-Benzyl-3-piperidinol hydrochloride.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: N-Benzyl-4-piperidone.
  • ChemScene. (n.d.). (S)-1-Benzylpiperidin-3-ol | 91599-79-0.
  • ECHEMI. (n.d.). 1-Benzyl-piperidine-3-carbonitrile SDS, 91820-96-1 Safety Data Sheets.
  • TCI Chemicals. (2025, March 24). SAFETY DATA SHEET: 1-Benzyl-3-hydroxypiperidine.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET: Piperidine.
  • SRISYN. (n.d.). This compound CAS No.14813-01-05.
  • IndiaMART. (n.d.). 98% Liquid 1-Benzyl Piperidin-3-Ol, 14813-01-5.
  • Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards.
  • ChemicalBook. (n.d.). (3S)-1-benzylpiperidin-3-ol CAS#.
  • ECHEMI. (n.d.). 1-Benzyl-3-hydroxypiperidine Formula - 14813-01-5.
  • Alchem.Pharmtech. (n.d.). CAS 14813-01-5 | this compound.
  • Centers for Disease Control and Prevention (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • ChemicalBook. (2025, July 19). 3-BENZYLPIPERIDINE - Safety Data Sheet.
  • Alchem.Pharmtech. (n.d.). CAS 14813-01-5 | this compound.
  • ChemicalBook. (n.d.). 14813-01-5(1-Benzyl-3-piperidinol) Product Description.

Sources

Introduction: The Strategic Importance of 1-Benzylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing and Application of 1-Benzylpiperidin-3-ol

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (CAS No: 14813-01-5). We will delve into its significance as a chemical intermediate, provide a framework for its commercial procurement, detail essential quality control and handling procedures, and present an exemplary synthetic protocol.

This compound, also known as N-Benzyl-3-hydroxypiperidine, is a heterocyclic organic compound featuring a piperidine ring N-substituted with a benzyl group and a hydroxyl group at the 3-position.[1][2] Its molecular formula is C₁₂H₁₇NO, and it has a molecular weight of 191.27 g/mol .[1][3]

The N-benzyl piperidine (N-BP) structural motif is a cornerstone in medicinal chemistry, valued for its structural flexibility and three-dimensional nature.[4] This scaffold allows for crucial cation-π interactions with target proteins and serves as a versatile platform for optimizing efficacy, stereochemistry, and pharmacokinetic properties in drug candidates.[4] Consequently, this compound is not merely a reagent but a strategic chiral building block for synthesizing a wide range of biologically active molecules.[5] Its applications are prominent in the development of therapeutics targeting neurological disorders and as a precursor for hypotensive agents in cardiovascular research.[2][5]

Commercial Sourcing and Supplier Evaluation

The procurement of high-quality starting materials is a critical, rate-limiting step in research and development. The commercial landscape for this compound includes large, well-known distributors and specialized manufacturing laboratories.

Identifying Reputable Suppliers

A multi-tiered approach to supplier identification is recommended.

  • Major Distributors: Global suppliers like Sigma-Aldrich (a subsidiary of Merck), Thermo Fisher Scientific (which includes the Alfa Aesar brand), and VWR (now part of Avantor) offer extensive catalogs and robust distribution networks.[6][7] They are often a reliable first choice for standard purity grades and smaller quantities.

  • Specialized Chemical Manufacturers: Companies like ChemScene, Simson Pharma, and BLDpharm focus on providing building blocks, advanced intermediates, and custom synthesis services.[3][8][9] These suppliers can often provide bulk quantities and detailed batch-specific data.

  • Online Marketplaces and Directories: ChemicalBook acts as a comprehensive directory, listing numerous manufacturers and suppliers, primarily based in China, along with their offered purities and packaging sizes.[1][10]

Critical Evaluation Criteria

Choosing a supplier requires a systematic evaluation beyond simple price comparison. The following table outlines key parameters for assessing potential vendors.

Parameter Description Why It Matters Red Flags
Purity & Isomeric Form Purity is typically offered at ≥97% or ≥98%.[3][8][11] Suppliers may offer the racemic mixture (CAS: 14813-01-5) or specific enantiomers like (S)-1-Benzylpiperidin-3-ol (CAS: 91599-79-0).[8]The required purity and stereochemistry are dictated by the specific synthetic route and target molecule to avoid downstream separation challenges and ensure biological specificity.Lack of clear purity specifications; ambiguity between racemic and enantiomerically pure forms.
Documentation A Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) must be provided. The CoA should detail the specific analytical tests performed (e.g., NMR, GC-MS, HPLC) and the results for the supplied batch.The CoA validates the identity and purity of the material. The SDS is essential for risk assessment and safe handling.[12]Incomplete CoA, missing batch numbers, or a generic SDS not specific to the compound.
Scalability & Lead Time Assess the supplier's ability to provide quantities ranging from grams for initial research to kilograms for scale-up manufacturing.[10]Ensures a consistent supply chain as a project progresses from discovery to development, avoiding the need to re-validate a new supplier later.Inability to provide quotes for larger quantities; excessively long lead times for standard catalog items.
Technical Support Reputable suppliers have qualified chemists available to answer technical questions about product specifications, stability, and handling.[6][13]Access to expertise can be invaluable for troubleshooting unexpected experimental results or addressing complex handling requirements.Unresponsive customer service; inability to connect with technically knowledgeable staff.
The Procurement Workflow

A structured purchasing process ensures clarity, compliance, and timely delivery. The workflow diagram below illustrates the key stages from initial identification to laboratory use.

G cluster_0 Phase 1: Sourcing & Selection cluster_1 Phase 2: Receiving & Verification cluster_2 Phase 3: Laboratory Use Req 1. Request Quotes (Specify Purity, Qty) Eval 2. Evaluate Suppliers (CoA, Cost, Lead Time) Req->Eval Select 3. Select Supplier & Place Purchase Order Eval->Select Receive 4. Receive Shipment & Log Material Select->Receive Doc 5. Verify Documentation (Match PO, CoA, SDS) Receive->Doc QC 6. Perform Incoming QC (e.g., Visual, Melting Point) Doc->QC Store 7. Store Appropriately (Room Temp, Inert Gas) QC->Store Release 8. Release to Lab for Synthesis Store->Release

Caption: A typical workflow for procuring research chemicals.

Safety, Handling, and Storage

Proper handling of this compound is paramount for ensuring laboratory safety.

Hazard Profile

The compound and its hydrochloride salt are classified as hazardous.[1] Key hazard statements include:

  • H301: Toxic if swallowed.[1]

  • H315: Causes skin irritation.[12]

  • H319: Causes serious eye irritation.[12]

  • H335: May cause respiratory irritation.[12]

Therefore, all handling must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[14]

Storage and Stability

For long-term stability, this compound should be stored under the following conditions:

  • Temperature: Room temperature.[3]

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[1]

  • Container: A tightly sealed container to protect from moisture, as the compound can be hygroscopic.[1]

Exemplary Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the reduction of 1-Benzyl-3-piperidone. This common transformation illustrates a typical application of synthetic methodology that a researcher might perform.[1][15]

Materials and Reagents
  • 1-Benzyl-3-piperidone (or its hydrochloride salt)

  • Sodium borohydride (NaBH₄)

  • Ethanol or Methanol

  • Potassium carbonate (K₂CO₃), if starting from the hydrochloride salt

  • Ethyl acetate

  • Hydrochloric acid (1.0 N)

  • Potassium hydroxide (3.0 N)

  • Dichloromethane

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Step-by-Step Procedure

The following workflow diagram outlines the key stages of the synthesis.

G start Start: 1-Benzyl-3-piperidone in Ethanol step1 1. Cool reaction mixture start->step1 step2 2. Slowly add NaBH₄ step1->step2 step3 3. Stir overnight at RT step2->step3 step4 4. Concentrate under vacuum step3->step4 step5 5. Acid/Base Workup: a) Dissolve in 1N HCl b) Wash with Ether c) Basify with 3N KOH (pH 12) step4->step5 step6 6. Extract with Dichloromethane (3x) step5->step6 step7 7. Dry organic layers (Na₂SO₄) step6->step7 step8 8. Concentrate to yield product step7->step8 end End: This compound (Colorless to light yellow oil) step8->end

Caption: Workflow for the reduction of a piperidone to a piperidinol.

Detailed Steps:

  • (Optional - Salt Freeing): If starting with N-benzyl-3-piperidone hydrochloride, convert it to the free base by dissolving it in water, adding an aqueous solution of K₂CO₃ until the solution is basic, and extracting the free base with ethyl acetate. Dry and concentrate the ethyl acetate extracts before proceeding.[1][15]

  • Reaction Setup: Dissolve the 1-benzyl-3-piperidone (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stir bar.[1]

  • Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.0-1.2 equivalents) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.[15]

  • Reaction Monitoring: Remove the ice bath and allow the reaction mixture to stir overnight at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quench & Workup: Concentrate the reaction mixture under reduced pressure to remove the ethanol.[1][15]

  • Dissolve the resulting residue in 1.0 N HCl. Wash this acidic aqueous solution twice with diethyl ether to remove any unreacted starting material or non-basic impurities.[1]

  • Carefully adjust the pH of the aqueous phase to ~12 by adding 3.0 N KOH.[1][15]

  • Extraction: Extract the basic aqueous solution three times with dichloromethane.[1][15]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under vacuum to yield the final product, this compound, typically as a colorless to light yellow oil.[1][15]

  • Analysis: The purity of the crude product can be assessed by techniques such as LC/MS, which should show a mass consistent with the product (m/z 192.3 [M+H]⁺).[1]

Conclusion

This compound is a valuable building block in modern drug discovery. A successful research outcome depends not only on elegant synthetic design but also on the diligent sourcing of high-quality reagents. By implementing a rigorous supplier evaluation process, adhering to strict safety and handling protocols, and employing validated synthetic procedures, researchers can effectively leverage this versatile intermediate to advance their scientific objectives.

References

  • 98% Liquid 1-Benzyl Piperidin-3-Ol, 14813-01-5 at best price in Ankleshwar. (n.d.). IndiaMART.
  • Top 10 Suppliers for Laboratory Chemicals and Supplies. (2023, September 13). The Calculated Chemist.
  • Best places to purchase Lab chemicals? (2018, June 29). Reddit.
  • Synthesis method for N-Boc-3-piperidone. (2013). Google Patents.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025, July 21). PubMed Central.
  • N-Benzyl piperidine Fragment in Drug Discovery. (2024, October 16). PubMed.
  • Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. (2017, July 15). Asian Journal of Chemistry.

Sources

Role of 1-Benzylpiperidin-3-ol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 1-Benzylpiperidin-3-ol as a Pharmaceutical Intermediate

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern drug discovery and development, the efficiency of synthesizing complex molecular architectures is paramount. Pharmaceutical intermediates are the foundational building blocks upon which active pharmaceutical ingredients (APIs) are constructed. Among these, this compound has emerged as a particularly valuable and versatile scaffold. Its structure, which features a piperidine ring, a benzyl protecting group, and a reactive hydroxyl group, offers a trifecta of chemical functionality that medicinal chemists can strategically exploit.

This guide provides a technical overview of this compound, delving into its synthesis, physicochemical properties, and its critical role in the development of a range of therapeutics. We will explore the causality behind its synthetic routes and its application in creating sophisticated drug molecules, providing field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound is an organic compound belonging to the piperidinol family. The core of its utility lies in its distinct structural features: the piperidine ring, a common motif in centrally active drugs; a benzyl group on the nitrogen, which serves as a robust protecting group that can be removed in later synthetic steps; and a hydroxyl group at the 3-position, providing a key handle for further functionalization. The molecule is chiral, with the carbon bearing the hydroxyl group being a stereocenter. This is of particular importance in modern pharmacology, where the stereospecificity of a drug is often critical to its efficacy and safety.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 14813-01-5
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
Appearance Colorless to light

The Architectural Precision of Life: A Guide to the Stereospecific Synthesis and Paramount Importance of Chiral Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring, a ubiquitous six-membered nitrogenous heterocycle, is a cornerstone of modern medicinal chemistry. Its true pharmacological potential, however, is often unlocked only when its three-dimensional architecture is precisely controlled. This in-depth technical guide delves into the stereospecific synthesis of chiral piperidines, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the causal nexus between stereochemistry and biological activity, dissecting why the spatial arrangement of atoms within this simple scaffold is critical for therapeutic efficacy. This guide will then navigate the intricate landscape of synthetic strategies, from seminal chiral pool approaches to cutting-edge catalytic and biocatalytic methodologies. Each section is designed to not just present protocols, but to instill a deep understanding of the mechanistic underpinnings and rationale behind experimental design, empowering you to make informed decisions in your own synthetic endeavors.

The Chirality Mandate: Why Stereochemistry is Non-Negotiable in Piperidine-Based Drug Design

The piperidine scaffold is a privileged structure in drug discovery, appearing in a vast array of FDA-approved therapeutics for conditions ranging from cancer to neurological disorders.[1][2][3] The introduction of one or more stereocenters onto the piperidine ring dramatically expands its chemical space, allowing for exquisitely fine-tuned interactions with complex biological targets like enzymes and receptors.[4][5] This precise three-dimensional complementarity is the bedrock of modern pharmacology.

The significance of chirality in piperidine-containing drugs cannot be overstated and manifests in several key areas:

  • Enhanced Biological Activity and Selectivity: Enantiomers of a chiral drug can exhibit vastly different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive or even responsible for undesirable side effects.[4][6] Stereochemically pure piperidines can therefore lead to drugs with improved potency and a cleaner safety profile. For instance, the introduction of a chiral center in the piperidine ring of certain inhibitors has been shown to significantly improve their potency.[4]

  • Modulation of Physicochemical Properties: The spatial arrangement of substituents on the piperidine ring influences properties such as solubility, lipophilicity, and metabolic stability.[4][6] These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Improved Pharmacokinetic Properties: The chirality of a piperidine-containing molecule can affect its metabolic pathway and rate of clearance, ultimately influencing its bioavailability and duration of action.[4][7]

  • Reduction of Cardiac hERG Toxicity: The introduction of chiral centers can help mitigate off-target effects, such as binding to the hERG potassium channel, which is a common cause of cardiotoxicity.[4][6]

A prime example of the importance of piperidine chirality is found in the anticancer drug Niraparib , a poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.[8] The specific stereochemistry of the substituted piperidine ring is crucial for its potent inhibitory activity.

Navigating the Synthetic Maze: Strategies for Stereocontrolled Piperidine Construction

The demand for enantiomerically pure piperidines has spurred the development of a diverse arsenal of synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

Catalytic Asymmetric Synthesis: The Power of Chiral Catalysts

Catalytic asymmetric synthesis has emerged as a powerful and atom-economical approach to chiral piperidines, utilizing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Rhodium catalysts have proven to be particularly versatile in the synthesis of chiral piperidines.

  • Asymmetric Reductive Heck Reaction: A notable strategy involves a rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate.[8][9] This method provides access to 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding chiral piperidines.[8][9] This three-step process, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, has been successfully applied to the formal synthesis of Preclamol and Niraparib.[8][9]

  • [2+2+2] Cycloaddition: An enantioselective rhodium(I)-catalyzed [2+2+2] cycloaddition of an alkyne, alkene, and isocyanate offers a convergent approach to polysubstituted piperidines.[10] This method utilizes a cleavable tether to bring two of the components together, and the stereocenter introduced in the catalytic step directs the diastereoselectivity of subsequent transformations.[10]

Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction [8]

  • Reaction Setup: To an oven-dried vial is added Rh(acac)(coe)2 (1.0 equiv), chiral diene ligand (1.1 equiv), and the arylboronic acid (1.5 equiv). The vial is sealed and purged with argon.

  • Solvent and Reagents: Anhydrous 1,4-dioxane is added, followed by the phenyl pyridine-1(2H)-carboxylate (1.0 equiv) and water (5.0 equiv).

  • Reaction Conditions: The reaction mixture is stirred at 80 °C for 12-24 hours.

  • Workup and Purification: The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched 3-substituted tetrahydropyridine.

Biocatalysis and Chemo-enzymatic Strategies: Nature's Approach to Chirality

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them attractive tools for asymmetric synthesis.[11]

  • Chemo-enzymatic Dearomatization of Pyridines: A powerful chemo-enzymatic approach combines chemical synthesis with biocatalysis for the asymmetric dearomatization of activated pyridines.[11] This strategy involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[11] This method has been successfully applied to the synthesis of the antipsychotic drugs Preclamol and OSU-6162, as well as intermediates for Niraparib.[11]

  • Transaminase-Based Cascades: Hybrid bio-organocatalytic cascades utilizing transaminases can generate key reactive intermediates for subsequent complexity-building reactions, such as the Mannich reaction, to produce 2-substituted piperidines.[12][13]

Conceptual Workflow: Chemo-enzymatic Dearomatization

chemoenzymatic_workflow Activated_Pyridine Activated Pyridine Chemical_Reduction Chemical Reduction Activated_Pyridine->Chemical_Reduction e.g., NaBH4 THP N-Substituted Tetrahydropyridine Chemical_Reduction->THP Amine_Oxidase Amine Oxidase (e.g., 6-HDNO) THP->Amine_Oxidase Oxidation Ene_Imine_Reductase Ene Imine Reductase (EneIRED) Amine_Oxidase->Ene_Imine_Reductase Conjugate Reduction & Iminium Reduction Chiral_Piperidine Stereo-defined Chiral Piperidine Ene_Imine_Reductase->Chiral_Piperidine Dynamic Kinetic Resolution

Caption: Chemo-enzymatic cascade for chiral piperidine synthesis.

Radical-Mediated C-H Functionalization: A Modern Approach

Direct functionalization of C-H bonds offers a highly efficient and atom-economical route to complex molecules. Enantioselective radical-mediated C-H functionalization has recently emerged as a powerful tool for the synthesis of chiral piperidines.

  • Enantioselective δ C-H Cyanation: An innovative approach involves an enantioselective δ C-H cyanation of acyclic amines.[14] This method utilizes a chiral copper catalyst to intercept an N-centered radical relay, leading to the formation of enantioenriched δ-amino nitriles.[14] These intermediates can then be cyclized to afford a variety of chiral piperidines.[14]

Other Notable Stereoselective Strategies
  • [4 + 2] Annulation of Imines with Allenes: A highly enantioselective variant of the Kwon annulation, employing a C2-symmetric chiral phosphepine catalyst, provides access to a range of functionalized piperidine derivatives with excellent stereoselectivity.[15]

  • Ring Expansion of Pyrrolidines: A catalytic asymmetric deprotonation-aldehyde trapping-ring expansion sequence starting from N-Boc pyrrolidine offers a concise route to β-hydroxy piperidines.[5] This methodology has been applied in a five-step synthesis of the neurokinin-1 receptor antagonist, (+)-L-733,060.[5]

  • Conjugate Addition of Homochiral Lithium Amides: The conjugate addition of a homochiral lithium amide to an α,β-unsaturated ester, followed by a one-pot ring-closure and N-debenzylation, provides an effective route to chiral piperidines such as (S)-coniine.[16]

Data-Driven Comparison of Synthetic Methodologies

To aid in the selection of an appropriate synthetic strategy, the following table summarizes the performance of several key methods in terms of yield and enantioselectivity.

Methodology Catalyst/Reagent Substrate Scope Typical Yield (%) Typical Enantiomeric Excess (ee %) Reference
Rh-Catalyzed Asymmetric Reductive HeckRh(acac)(coe)2 / Chiral DieneAryl, Heteroaryl, Vinyl Boronic AcidsHighExcellent[8][9]
Rh-Catalyzed [2+2+2] Cycloaddition[Rh(C2H4)2Cl]2 / Chiral PhosphoramiditeAlkynes, Alkenes, IsocyanatesGood (e.g., 77%)High (e.g., 94%)[10]
Chemo-enzymatic DearomatizationAmine Oxidase / Ene Imine ReductaseActivated PyridinesBroad RangeHigh[11]
Enantioselective δ C-H CyanationChiral Copper CatalystAcyclic AminesGood (e.g., 94%)High (e.g., 90%)[14]
Asymmetric [4 + 2] AnnulationChiral PhosphepineImines, AllenesGoodVery Good[15]
Ring Expansion of PyrrolidinesChiral Base / Lewis AcidN-Boc Pyrrolidine30% (overall)90:10 er[5]

Future Outlook: The Evolving Landscape of Chiral Piperidine Synthesis

The field of stereospecific piperidine synthesis is continuously evolving, driven by the relentless pursuit of more efficient, sustainable, and versatile methodologies. Future advancements are likely to focus on:

  • Development of Novel Catalytic Systems: The design of new chiral catalysts with enhanced activity, selectivity, and broader substrate scope will remain a key area of research.

  • Integration of Flow Chemistry: Continuous flow protocols offer advantages in terms of safety, scalability, and reaction optimization, and their application to chiral piperidine synthesis is a promising avenue.[17]

  • Expanded Biocatalytic Toolbox: The discovery and engineering of new enzymes will further broaden the applicability of biocatalysis in the synthesis of complex chiral piperidines.[18]

  • Late-Stage Functionalization: Methods for the direct, stereoselective C-H functionalization of existing piperidine cores will be invaluable for the rapid generation of diverse compound libraries in drug discovery.[19]

The precise and efficient construction of chiral piperidines is not merely an academic exercise; it is a critical enabling technology in the quest for safer and more effective medicines. As our understanding of the intricate interplay between molecular architecture and biological function deepens, so too will the demand for innovative and robust methods for stereospecific synthesis. The strategies outlined in this guide represent the current state-of-the-art, providing a solid foundation for researchers to build upon as they design the next generation of piperidine-containing therapeutics.

References

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (2022). Journal of the American Chemical Society, 144(30), 13833-13840. [Link]
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society, 145(26), 14489-14496. [Link]
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (2010). Organic letters, 12(18), 4124-4127. [Link]
  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. (2022). Organic Letters, 24(17), 3169-3174. [Link]
  • Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. (2009). Organic Letters, 11(9), 1935-1938. [Link]
  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015). Organic & Biomolecular Chemistry, 13(10), 2893-2904. [Link]
  • Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. (2007). Journal of the American Chemical Society, 129(3), 496-497. [Link]
  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2017).
  • Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. (2021). Chemistry–An Asian Journal, 16(21), 2958-2979. [Link]
  • Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. (2022).
  • Catalytic Enantioselective Reductive Alkynylation of Amides Enables One-Pot Syntheses of Pyrrolidine, Piperidine and Indolizidine Alkaloids. (2023).
  • Recent advances in the synthesis of piperidones and piperidines. (2003). Tetrahedron, 59(19), 3301-3344. [Link]
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Pharmaceutical Fronts, 5(01), e1-e14. [Link]
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Pharmaceutical Fronts, 5(01), e1-e14. [Link]
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society, 145(26), 14489–14496. [Link]
  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C–H cyanation. (2021).
  • Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. (2024). ChemistryViews. [Link]
  • Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. (2023).
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Molecules, 28(23), 7891. [Link]
  • Combining biocatalysis and organocatalysis for the synthesis of piperidine alkaloids. (2021).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Pharmaceuticals, 15(10), 1266. [Link]
  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. (2024). Organic & Biomolecular Chemistry. [Link]
  • Piperidine synthesis. Organic Chemistry Portal. [Link]
  • Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. (2024). RSC Advances, 14(39), 26913-26919. [Link]
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008).
  • Structure of the U.S. FDA-approved drugs that contain chiral piperidine... (2023).
  • A Modular and Diastereoselective 5 + 1 Cyclization Approach to N-(Hetero)Aryl Piperidines. (2020). Journal of the American Chemical Society, 142(2), 1092-1100. [Link]
  • The influence of the introduction of chiral center in piperidine ring... (2023).
  • The influence of the introduction of chiral center in piperidine ring... (2023).
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (2022).
  • Pharmacological Applications of Piperidine Deriv
  • Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered. (2024). RSC Advances, 14(39), 26913-26919. [Link]
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (2002). White Rose eTheses Online. [Link]
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (2022).
  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. (2011). Organic letters, 13(18), 4830-4833. [Link]
  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)
  • A stereospecific synthesis of tetra-substituted chiral piperazines. (1998). Tetrahedron: Asymmetry, 9(19), 3415-3418. [Link]
  • A synthetic strategy to pyrrolidines and piperidines based on cyclization of α-sulfinyl carbanions. (1987). Tetrahedron Letters, 28(21), 2355-2358. [Link]

Sources

Methodological & Application

Synthesis of 1-Benzylpiperidin-3-ol from 1-benzyl-3-piperidone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the

Abstract

This application note provides a comprehensive guide for the synthesis of 1-benzylpiperidin-3-ol through the chemical reduction of 1-benzyl-3-piperidone. This compound is a valuable piperidine derivative widely utilized as a key intermediate in the development of various pharmaceutical agents, including muscarinic M3 selective antagonists and Rho kinase inhibitors[1]. Its structure is a versatile scaffold for medicinal chemists exploring new therapeutic entities[2][3]. This document outlines the core chemical principles, offers a detailed, field-proven experimental protocol using sodium borohydride, and includes guidelines for product purification and characterization. The provided methodology is designed for researchers in synthetic chemistry and drug development, emphasizing safety, efficiency, and reproducibility.

Chemical Principles and Mechanistic Overview

The conversion of 1-benzyl-3-piperidone to this compound is a classic example of ketone reduction. This transformation involves the reduction of a carbonyl group (C=O) to a secondary alcohol (CH-OH). While several reducing agents can accomplish this, sodium borohydride (NaBH₄) is frequently the reagent of choice due to its excellent chemoselectivity, mild reaction conditions, and operational simplicity compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄)[4][5].

The reaction mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the piperidone. The resulting alkoxide intermediate is then protonated during an aqueous or acidic workup step to yield the final alcohol product. The solvent, typically a protic solvent like methanol or ethanol, not only dissolves the reactants but also participates in the protonation steps[6][7].

Synthetic Strategy: Sodium Borohydride Reduction

The most common and reliable method for this synthesis is the reduction of 1-benzyl-3-piperidone with sodium borohydride in an alcoholic solvent[6][7]. The starting material, 1-benzyl-3-piperidone, is often supplied as a hydrochloride salt hydrate[8]. The basic nitrogen atom in the piperidine ring is protonated in the salt form. For the reduction to proceed efficiently, the free base of the piperidone must be generated first. This is typically achieved by treating the hydrochloride salt with a mild aqueous base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), followed by extraction into an organic solvent[1][6][7].

Reaction Scheme

G cluster_0 Step 1: Free Base Generation cluster_1 Step 2: Ketone Reduction A 1-Benzyl-3-piperidone HCl B 1-Benzyl-3-piperidone (Free Base) A->B K₂CO₃, H₂O/EtOAc C 1-Benzyl-3-piperidone D Alkoxide Intermediate C->D 1. NaBH₄, EtOH E This compound D->E 2. H₂O/HCl Workup caption Figure 1. Overall synthetic pathway.

Caption: Figure 1. Overall synthetic pathway.

Detailed Experimental Protocol

This protocol details the synthesis starting from 1-benzyl-3-piperidone hydrochloride, including the initial free base generation and subsequent reduction.

Materials and Reagents
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Quantity
1-Benzyl-3-piperidone HCl50606-58-1C₁₂H₁₆ClNO225.7210.0 g (44.3 mmol)
Sodium Borohydride (NaBH₄)16940-66-2NaBH₄37.832.0 g (52.9 mmol)
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21~10 g
Ethanol (EtOH)64-17-5C₂H₆O46.07200 mL
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11200 mL
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93300 mL
Hydrochloric Acid (HCl)7647-01-0HCl36.46~20 mL (1 M)
Potassium Hydroxide (KOH)1310-58-3KOH56.11~30 mL (3 M)
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04~20 g
Deionized Water7732-18-5H₂O18.02As needed
Equipment
  • 500 mL and 1 L round-bottom flasks

  • Magnetic stirrer and stir bars

  • Separatory funnel (1 L)

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • pH paper or pH meter

Step-by-Step Procedure

Part A: Generation of 1-Benzyl-3-piperidone Free Base

  • Add 1-benzyl-3-piperidone hydrochloride (10.0 g, 44.3 mmol) to a 500 mL beaker or flask.

  • Dissolve the salt in 100 mL of deionized water.

  • Slowly add a saturated aqueous solution of potassium carbonate until the pH of the solution is >10.

  • Transfer the mixture to a 1 L separatory funnel and extract the aqueous layer with ethyl acetate (3 x 70 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield 1-benzyl-3-piperidone as an oil. The free base is used immediately in the next step.

Part B: Reduction to this compound

  • Transfer the crude 1-benzyl-3-piperidone oil into a 500 mL round-bottom flask and dissolve it in 200 mL of ethanol.

  • Cool the flask in an ice bath to 0-5 °C.

  • While stirring, add sodium borohydride (2.0 g, 52.9 mmol) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C[6][7].

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight[6][7].

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has disappeared[4].

Part C: Work-up and Purification

  • Concentrate the reaction mixture under vacuum using a rotary evaporator to remove the ethanol.

  • Dissolve the resulting residue in 100 mL of 1 M hydrochloric acid (HCl) to quench any unreacted NaBH₄ and protonate the product[1][6].

  • Wash the acidic aqueous solution with diethyl ether or ethyl acetate (2 x 50 mL) to remove non-basic organic impurities. Discard the organic layers[6][7].

  • Cool the aqueous layer in an ice bath and basify by slowly adding 3 M potassium hydroxide (KOH) solution until the pH is ~12[6][7].

  • Extract the basic aqueous layer with dichloromethane (DCM) (3 x 100 mL)[1][6].

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford the crude this compound as a pale yellow oil[6][7]. A typical yield is around 85-90%[6].

Experimental Workflow Diagram

G start Start: 1-Benzyl-3-piperidone HCl free_base 1. Generate Free Base (K₂CO₃, EtOAc extraction) start->free_base reduction 2. Dissolve in EtOH 3. Cool to 0-5 °C 4. Add NaBH₄ portion-wise free_base->reduction stir 5. Stir overnight at RT reduction->stir concentrate 6. Concentrate in vacuo stir->concentrate workup_acid 7. Dissolve in 1M HCl 8. Wash with Ether/EtOAc concentrate->workup_acid workup_base 9. Basify to pH 12 (KOH) 10. Extract with DCM workup_acid->workup_base dry 11. Dry (Na₂SO₄) & Filter workup_base->dry concentrate_final 12. Concentrate in vacuo dry->concentrate_final product Final Product: This compound concentrate_final->product caption Figure 2. Step-by-step experimental workflow.

Caption: Figure 2. Step-by-step experimental workflow.

Characterization and Data

The final product should be characterized to confirm its identity and assess its purity.

Physicochemical Properties
PropertyValueSource
Appearance Colorless to light yellow clear liquid/oil[2][6][7]
Molecular Formula C₁₂H₁₇NO[1][9]
Molecular Weight 191.27 g/mol [1][2]
Boiling Point 140-142 °C at 6 mmHg[1]
Density ~1.06 g/cm³[1][2]
Refractive Index ~1.549 (at 20 °C)[1][2]
Spectroscopic Analysis
  • Mass Spectrometry (MS): Analysis by Electrospray Ionization (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 192.3[1][6].

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure. The disappearance of the ketone signal in the ¹³C NMR spectrum and the appearance of a new signal corresponding to the CH-OH carbon are indicative of a successful reduction.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the strong carbonyl (C=O) stretch (typically ~1715 cm⁻¹) from the starting material and the appearance of a broad hydroxyl (O-H) stretch (typically ~3300-3500 cm⁻¹).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete free base generation.Ensure pH is >10 during basification before extraction.
Deactivated NaBH₄.Use a fresh bottle of NaBH₄. NaBH₄ can degrade with improper storage.
Insufficient reaction time.Monitor the reaction by TLC and allow it to proceed until completion.
Incomplete Reaction Insufficient reducing agent.Use a slight excess of NaBH₄ (e.g., 1.2-1.5 equivalents).
Reaction temperature too low.While addition is done at 0-5 °C, ensure the reaction is allowed to warm to room temperature to proceed.
Product Contamination Incomplete washing during workup.Perform all washing and extraction steps thoroughly as described in the protocol.
Insufficient drying of organic layers.Use an adequate amount of drying agent (Na₂SO₄) and ensure sufficient contact time.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound from its corresponding ketone via sodium borohydride reduction. The methodology is robust, high-yielding, and utilizes common laboratory reagents and techniques. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently produce this important chemical intermediate for applications in pharmaceutical research and development.

References

  • Zhou, Y.-G. (2016). Method for synthesis of 3-piperidone derivatives through iridium catalytic hydrogenation. SciSpace.
  • Google Patents. (n.d.). EP0119558A1 - Stereoselective reduction of 2- or 3-substituted 4-piperidones with sodium borohydride.
  • Google Patents. (n.d.). CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.
  • Asian Journal of Chemistry. (2017). Synthesis and X-Ray Diffraction Studies of an Intermediate in the Synthesis of Donepezil Hydrochloride.
  • PubChemLite. (n.d.). This compound (C12H17NO).
  • Usiena air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible.
  • PubMed Central. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
  • ResearchGate. (2017). (PDF) Stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione using sodium borohydride with selected metal chlorides.
  • National Institutes of Health. (n.d.). CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE.
  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
  • PubMed Central. (n.d.). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease.
  • International Journal of Trend in Scientific Research and Development. (n.d.). COMPARATIVE STUDY OF SODIUM BOROHYDRIDE CATALYSED REDUCTION REATIONS: SYNTHESIS AND CHARACTERIZATION OF BENZYL ALCOHOL AND ANTIBACTERIAL ACTIVITY.
  • PubChem. (n.d.). 1-Benzyl-3-piperidone hydrochloride hydrate | C12H16ClNO | CID 3084924.

Sources

Application Notes: A Detailed Protocol for the Sodium Borohydride Reduction of N-benzyl-3-piperidone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The transformation of ketones to secondary alcohols is a cornerstone of modern organic synthesis. N-benzyl-3-hydroxypiperidine, the product of N-benzyl-3-piperidone reduction, is a valuable piperidine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including analgesics, antipsychotics, and antitumor agents.[1][2] This application note provides a comprehensive, field-proven protocol for the reduction of N-benzyl-3-piperidone using sodium borohydride (NaBH₄).

Sodium borohydride is a preferred reducing agent for this transformation due to its mild nature and excellent chemoselectivity for aldehydes and ketones over other functional groups like esters and amides.[3][4] Unlike more reactive hydrides such as lithium aluminum hydride (LiAlH₄), NaBH₄ is stable in protic solvents like methanol and ethanol, simplifying the experimental setup and work-up procedures.[5] This guide will detail the reaction mechanism, provide a step-by-step experimental workflow, outline critical safety precautions, and present data in a clear, actionable format for researchers and drug development professionals.

Reaction Mechanism: The Role of Hydride Transfer

The reduction of a ketone by sodium borohydride proceeds via a well-established two-step mechanism.[3][6]

  • Nucleophilic Addition of Hydride: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride complex (BH₄⁻), on the electrophilic carbonyl carbon of the N-benzyl-3-piperidone.[6][7] This is the rate-determining step and results in the formation of a new carbon-hydrogen bond, breaking the C=O π bond and creating a tetrahedral alkoxide intermediate.[6][8]

  • Protonation: In the second step, the negatively charged oxygen of the alkoxide intermediate is protonated by the protic solvent (in this case, methanol).[8][9] This acid-base reaction neutralizes the intermediate and yields the final secondary alcohol product, N-benzyl-3-hydroxypiperidine.

Theoretically, one molar equivalent of sodium borohydride can reduce four equivalents of the ketone, as each of the four hydride ions is available for transfer.[5][8] However, in practice, a slight excess is often used to ensure complete conversion.

Mechanism ketone N-benzyl-3-piperidone step1 Step 1: Nucleophilic Attack ketone->step1 nabh4 NaBH₄ nabh4->step1 H⁻ source solvent Methanol (Solvent/Proton Source) step2 Step 2: Protonation solvent->step2 H⁺ source alkoxide Alkoxide Intermediate step1->alkoxide alkoxide->step2 product N-benzyl-3-hydroxypiperidine step2->product

Caption: Reaction mechanism for the reduction of N-benzyl-3-piperidone.

Quantitative Data Summary

For a typical lab-scale synthesis, the following stoichiometry is recommended. This table is based on starting with approximately 2 grams of the ketone.

ReagentMolecular Weight ( g/mol )EquivalentsAmountMoles (mmol)
N-benzyl-3-piperidone189.251.02.19 g11.57
Sodium Borohydride (NaBH₄)37.831.0 - 1.20.44 g - 0.52 g11.57 - 13.88
Methanol (Solvent)32.04N/A~40 mLN/A

Note: Using a slight excess (1.2 eq) of NaBH₄ is advisable to compensate for any reaction with the solvent and ensure the reaction goes to completion.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints for monitoring and ensuring a successful outcome.

Materials & Equipment
  • Reagents: N-benzyl-3-piperidone, Sodium Borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (DCM), 1.0 N Hydrochloric Acid (HCl), 3.0 N Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), Anhydrous Sodium Sulfate (Na₂SO₄), Deionized Water.

  • Equipment: 100 mL Round-bottom flask, magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator, standard glassware (beakers, graduated cylinders), filter funnel, pH paper.

Step-by-Step Procedure
  • Reaction Setup:

    • Place 2.19 g (11.57 mmol) of N-benzyl-3-piperidone into a 100 mL round-bottom flask containing a magnetic stir bar.

    • Add approximately 40 mL of methanol to dissolve the ketone. Stir until a clear, homogeneous solution is obtained.

  • Controlling Reaction Temperature:

    • Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This is a critical step to moderate the initial exothermic reaction upon addition of the hydride.[10]

  • Addition of Reducing Agent:

    • While stirring vigorously, slowly add 0.44 g (11.57 mmol) of sodium borohydride to the cooled solution in small portions over 10-15 minutes.[11]

    • Causality Insight: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and a sudden temperature spike, which could lead to side reactions.

  • Reaction Progression and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for at least 4 hours or overnight to ensure complete conversion.[11]

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture such as ethyl acetate/hexanes. The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates reaction completion.[12]

  • Work-up and Quenching:

    • Once the reaction is complete, cool the flask again in an ice bath.

    • Very carefully and slowly, add 1.0 N HCl dropwise to quench the excess NaBH₄ and decompose the borate complexes. Vigorous bubbling (hydrogen gas evolution) will occur. Continue addition until the bubbling ceases and the solution is acidic (pH ~2).

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.[11]

  • Extraction and Isolation:

    • Dissolve the concentrated residue in approximately 20 mL of deionized water.

    • Transfer the aqueous solution to a separatory funnel.

    • Adjust the pH of the aqueous phase to be strongly basic (pH ~12) by the slow addition of 3.0 N KOH or NaOH solution.[11] This converts the protonated amine product back to its free base, rendering it soluble in the organic solvent.

    • Extract the aqueous layer three times with 25 mL portions of dichloromethane (DCM).[11][13]

    • Combine the organic extracts.

  • Drying and Solvent Removal:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).[11][13]

    • Filter off the drying agent.

    • Concentrate the filtrate to dryness using a rotary evaporator to yield the crude N-benzyl-3-hydroxypiperidine as an oil or solid. An expected yield is typically in the range of 85-95%.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation setup 1. Dissolve Ketone in Methanol cool 2. Cool to 0 °C setup->cool add 3. Add NaBH₄ (Portion-wise) cool->add react 4. Stir at RT (Monitor by TLC) add->react quench 5. Quench with HCl react->quench Proceed to Work-up evap1 6. Concentrate (Rotovap) quench->evap1 basify 7. Adjust to pH 12 evap1->basify extract 8. Extract with DCM (3x) basify->extract dry 9. Dry (Na₂SO₄) & Filter extract->dry evap2 10. Concentrate to Product dry->evap2

Caption: Experimental workflow for the reduction of N-benzyl-3-piperidone.

Mandatory Safety Precautions

Adherence to safety protocols is non-negotiable.

  • Chemical Hazards: Sodium borohydride is a water-reactive solid.[14] Contact with water, acids, or protic solvents releases flammable hydrogen gas, which can ignite spontaneously.[14] It is also toxic if swallowed or in contact with skin and can cause severe skin and eye burns.[14]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and nitrile or neoprene gloves when handling sodium borohydride.[14][15]

  • Engineering Controls: All manipulations involving sodium borohydride, especially the quenching step, must be performed inside a certified chemical fume hood to ensure adequate ventilation.[16]

  • Handling: Handle NaBH₄ under an inert atmosphere if possible, and always protect it from moisture.[17] Use a spatula for transfers and avoid creating dust.

  • Waste Disposal: Unreacted sodium borohydride must be carefully quenched before disposal. A common laboratory practice is to slowly add the material to a stirred vessel containing a non-reactive solvent like isopropanol, followed by the slow addition of water. Dispose of all chemical waste in accordance with institutional and local regulations.[14]

Product Characterization

The identity and purity of the resulting N-benzyl-3-hydroxypiperidine (MW: 191.27 g/mol )[18][19] can be confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy: Successful reduction is indicated by the disappearance of the sharp ketone carbonyl (C=O) stretch (typically ~1715 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (typically ~3300-3400 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the appearance of a new signal for the proton on the carbon bearing the hydroxyl group (CH-OH).

  • Mass Spectrometry (MS): Analysis will confirm the expected molecular weight of 191.27 g/mol (e.g., m/z of 192.3 for [M+H]⁺).[11]

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
  • Clark, J. (n.d.).
  • LibreTexts Chemistry. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. [Link]
  • Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. [Link]
  • UC Center for Laboratory Safety. (2012, December 14).
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
  • Chen, X. Z. (2010). Method for synthesizing N-benzyl-4-methyl-3-piperidone. SciSpace. [Link]
  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
  • University of Washington. (n.d.). Sodium Borohydride SOP.docx. [Link]
  • ESPI Metals. (n.d.).
  • Duke SMIF. (n.d.).
  • Google Patents. (2013). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
  • Google Patents. (2010).
  • Google Patents. (2010). CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.
  • Google Patents. (2016). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • LibreTexts Chemistry. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). [Link]
  • University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
  • Google Patents. (2019). CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides.
  • California State University, Northridge. (n.d.). NaBH4 Reduction of Ketone to Alcohol. [Link]
  • YingSkai Pharm. (n.d.). N-Benzyl-3-piperidinol. [Link]
  • ResearchGate. (2019, December 4). Reduction using sodium borohyride?. [Link]
  • Google Patents. (2012).

Sources

Leveraging 1-Benzylpiperidin-3-ol for the Synthesis and Evaluation of Selective Muscarinic M3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Researchers

This document provides a comprehensive guide for the strategic synthesis, purification, characterization, and pharmacological evaluation of novel muscarinic M3 receptor antagonists derived from the versatile chiral building block, 1-benzylpiperidin-3-ol. It is intended for researchers, medicinal chemists, and pharmacologists in the field of drug development.

Strategic Rationale: The M3 Receptor and the this compound Scaffold

The Muscarinic M3 Receptor: A Prime Therapeutic Target

The muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the physiological effects of the neurotransmitter acetylcholine.[1][2] The M3 subtype, in particular, is a critical regulator of smooth muscle contraction and glandular secretion.[1][3][4] It is predominantly coupled to Gq/11 proteins, which, upon activation, stimulate phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and subsequent cellular responses.[3][4]

Due to its significant role in pathophysiology, the M3 receptor is a major target for drug discovery.[5][6] Antagonism of the M3 receptor is the established mechanism for treating:

  • Overactive Bladder (OAB): M3 antagonists relax the detrusor muscle of the bladder, increasing its capacity and reducing the symptoms of urgency and incontinence.[7][8]

  • Chronic Obstructive Pulmonary Disease (COPD): By blocking M3 receptors in the airways, these drugs induce bronchodilation and reduce mucus secretion.[9][10]

The primary challenge in developing M3-targeted drugs is achieving selectivity, particularly over the M2 receptor, which is highly expressed in cardiac tissue and modulates heart rate.[9][11] A lack of selectivity can lead to undesirable cardiovascular side effects.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R Muscarinic M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Response Cellular Response (e.g., Smooth Muscle Contraction) DAG->Response Ca_release->Response ACh Acetylcholine (Agonist) ACh->M3R Activates Antagonist M3 Antagonist (e.g., from this compound) Antagonist->M3R Blocks

Figure 1: Simplified M3 receptor Gq signaling pathway and point of intervention.
This compound: A Privileged Chiral Scaffold

The piperidine ring is a core structural feature in a vast number of muscarinic antagonists.[12][13][14] Its protonated nitrogen atom typically forms a critical ionic interaction with a conserved aspartate residue in the orthosteric binding pocket of muscarinic receptors.[12] this compound is an excellent starting material for several reasons:

  • Core Structure: It provides the essential piperidine nitrogen.

  • Chirality: The hydroxyl group at the 3-position creates a chiral center. Biological activity of muscarinic antagonists is often stereospecific; for instance, the (R)-enantiomer of many piperidinol-derived antagonists exhibits higher affinity.[15] Using an enantiomerically pure starting material like (R)-1-Benzylpiperidin-3-ol (CAS 91599-81-4) is crucial for developing stereospecific drugs.[15][16]

  • Functional Handles: The secondary alcohol at the 3-position is a versatile point for derivatization (e.g., etherification, esterification, Mitsunobu reaction) to introduce bulky lipophilic groups, which are key for high affinity and selectivity.[17] The benzyl group on the nitrogen serves as a useful protecting group that can be removed later for further diversification.

Synthetic Strategy and Protocols

The overall strategy involves using (R)-1-Benzylpiperidin-3-ol as the chiral core and introducing a substituted acyl moiety at the 3-position. This approach mimics the structure of established M3 antagonists like darifenacin.[18][19]

Synthesis_Workflow Start (R)-1-Benzylpiperidin-3-ol (Chiral Starting Material) Step1 Protocol 1: Acylation / Esterification (Coupling with a carboxylic acid, e.g., diphenylacetic acid) Start->Step1 Intermediate Ester/Amide Intermediate Step1->Intermediate Step2 Protocol 2: Purification (Column Chromatography / Recrystallization) Intermediate->Step2 Product Final M3 Antagonist Candidate Step2->Product Step3 Protocol 3: Characterization (NMR, MS, HPLC) Product->Step3 Step4 Pharmacological Evaluation (Binding & Functional Assays) Product->Step4

Figure 2: General workflow from synthesis to evaluation.
Protocol 1: Synthesis of (R)-1-Benzyl-3-(2,2-diphenylacetoxy)piperidine (A Darifenacin Analogue)

This protocol describes the esterification of (R)-1-Benzylpiperidin-3-ol with diphenylacetic acid. This transformation is a foundational step in creating a library of potential M3 antagonists.

Rationale: An ester linkage is a common feature in muscarinic antagonists. Diphenylacetic acid is chosen to introduce two bulky phenyl groups, which are known to interact favorably with hydrophobic pockets within the M3 receptor, contributing to high affinity. The use of a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) with DMAP (4-Dimethylaminopyridine) as a catalyst facilitates the esterification under mild conditions.

Materials:

  • (R)-1-Benzylpiperidin-3-ol

  • Diphenylacetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add (R)-1-Benzylpiperidin-3-ol (1.0 eq.), diphenylacetic acid (1.1 eq.), and DMAP (0.1 eq.).

  • Dissolution: Dissolve the mixture in anhydrous DCM (approx. 10 mL per 1 mmol of piperidinol). Stir the solution at room temperature for 10 minutes.

  • Initiation: Cool the flask to 0 °C in an ice bath. Add a solution of DCC (1.2 eq.) in a small amount of anhydrous DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Filtration: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (to remove unreacted DMAP and piperidinol), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Protocol 2: Chiral Purity Assessment

It is imperative to confirm that the stereochemical integrity of the chiral center is maintained throughout the synthesis.

Rationale: Since M3 receptor binding is stereoselective, ensuring high enantiomeric excess (% ee) is critical. Chiral HPLC is the gold standard for this analysis.[20][21]

Procedure:

  • Dissolve a small sample of the final product in an appropriate mobile phase solvent.

  • Inject the sample onto a chiral HPLC column (e.g., a Chiralpak® or Chiralcel® column).

  • Develop a separation method, typically using a mobile phase of hexane and isopropanol, to resolve the (R) and (S) enantiomers.

  • Compare the chromatogram to that of a racemic standard (if available) to identify the peaks.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Pharmacological Evaluation Protocols

Once a compound is synthesized and characterized, its interaction with the M3 receptor must be quantified.

Protocol 3: M3 Receptor Radioligand Binding Assay

This assay determines the affinity (Ki) of the synthesized compound for the M3 receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand.

Rationale: Competitive binding assays are a robust method for primary screening.[22] Chinese Hamster Ovary (CHO) cells stably expressing the human M3 receptor (CHO-hM3) are a common and reliable system.[23][24] [³H]-N-methylscopolamine ([³H]-NMS) is a widely used non-selective muscarinic radioligand antagonist.[22]

Materials:

  • Membranes from CHO-hM3 cells

  • Synthesized antagonist candidates

  • [³H]-N-methylscopolamine ([³H]-NMS)

  • Atropine (for non-specific binding determination)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well plates, glass fiber filters, scintillation vials, and liquid scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, prepare triplicate wells for total binding (assay buffer + radioligand), non-specific binding (assay buffer + radioligand + high concentration of atropine, e.g., 1 µM), and competitor binding (assay buffer + radioligand + varying concentrations of synthesized compound).

  • Reaction Mixture: Add cell membranes (e.g., 10-20 µg protein/well) to each well. Add the synthesized compounds over a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Initiate the binding by adding [³H]-NMS at a concentration near its Kd (e.g., 0.5 nM). Incubate the plate at room temperature for a set time (e.g., 90 minutes) to reach equilibrium.[18]

  • Termination & Filtration: Rapidly terminate the reaction by harvesting the plate contents onto glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[18]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the synthesized compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: M3 Receptor Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of the synthesized compound to block the functional response (calcium release) induced by a muscarinic agonist, thereby determining its potency (IC₅₀).

Rationale: A binding event does not guarantee a functional effect. This assay confirms that the compound is an antagonist and quantifies its potency in a cellular context.[23][25] The increase in intracellular calcium following M3 activation is a direct and easily measurable downstream event.[26]

Materials:

  • CHO-hM3 cells

  • Carbachol (a stable acetylcholine analogue/agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Plate CHO-hM3 cells in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Aspirate the growth medium and load the cells with the Fluo-4 AM dye solution. Incubate for approximately 1 hour at 37°C to allow for dye uptake and de-esterification.

  • Compound Addition: Wash the cells with assay buffer. Add varying concentrations of the synthesized antagonist to the wells and incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Fluorescence Measurement: Place the plate in the fluorescence reader. Begin recording the baseline fluorescence.

  • Agonist Challenge: Inject a concentration of carbachol that elicits a submaximal response (EC₈₀) into the wells.

  • Data Recording: Continue to record the fluorescence intensity for 1-2 minutes to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data, setting the response in the absence of antagonist as 100% and the baseline as 0%.

    • Plot the normalized response against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced response.

Data Summary and Interpretation

Systematically organizing the synthetic and pharmacological data is crucial for establishing a structure-activity relationship (SAR).

Table 1: Representative Data for Synthesized M3 Antagonists

Compound IDR-Group at 3-Position (via Ester Linkage)Yield (%)Purity (HPLC, %)M3 Ki (nM)M3 Functional IC₅₀ (nM)M2/M3 Selectivity (Ki Ratio)
Cmpd-1 Diphenylacetyl65>991.22.580
Cmpd-2 Cyclopentyl(phenyl)acetyl72>983.56.845
Cmpd-3 Phenylacetyl58>9925.448.115
Darifenacin (Reference)--0.81.9>50[23]

Interpretation: The data in Table 1 (hypothetical) would suggest that having two bulky aromatic rings (Cmpd-1) is superior to one (Cmpd-3) for M3 affinity. The M2/M3 selectivity ratio (M2 Ki / M3 Ki) is a critical parameter; a higher value indicates better selectivity for the M3 receptor and a potentially safer cardiovascular profile.

References

A consolidated list of authoritative sources is provided below for further reading and verification.

Click to view References
  • Benchchem. A Comparative Docking Analysis of Piperidine-Based Muscarinic Antagonists.
  • Fang, Y. et al. Probing Biochemical Mechanisms of Action of Muscarinic M3 Receptor Antagonists with Label-Free Whole Cell Assays. Analytical Chemistry.
  • Patsnap Synapse. What are M3 receptor antagonists and how do they work?. (2024).
  • Wikipedia. Muscarinic acetylcholine receptor M3.
  • Diouf, O. et al. A New Series of M3 Muscarinic Antagonists Based on the 4-Amino-piperidine Scaffold. ResearchGate.
  • Hedge, S. S. et al. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. PubMed.
  • Sagara, Y. et al. Identification of a novel 4-aminomethylpiperidine class of M3 muscarinic receptor antagonists and structural insight into their M3 selectivity. PubMed.
  • Sandil, V. & Singh, H. Muscarinic Agonists. NCBI Bookshelf. (2023).
  • Liu, H. et al. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. (2018).
  • Tsimplouli, C. et al. A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. MDPI. (2020).
  • Kruse, A. C. et al. Muscarinic acetylcholine receptors: novel opportunities for drug development. PMC. (2014).
  • Benchchem. The Discovery and Development of Darifenacin (UK-88,525): A Technical Guide.
  • Sykes, D. A. et al. Quantifying the association and dissociation rates of unlabelled antagonists at the muscarinic M3 receptor. Semantic Scholar. (2009).
  • Wang, H. et al. The Role of Muscarinic Acetylcholine Receptor M3 in Cardiovascular Diseases. MDPI. (2023).
  • Kim, E. D. et al. Shared binding modes of M3 muscarinic agonists and antagonists may incentivize development of novel IOP-reducing drugs: findings from in-silico assays. ResearchGate. (2021).
  • GlobalData. Muscarinic Acetylcholine Receptor M3 drugs in development, 2024. (2024).
  • Liu, H. et al. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. PNAS. (2018).
  • IUPHAR/BPS Guide to PHARMACOLOGY. Acetylcholine receptors (muscarinic).
  • Sykes, D. A. et al. Quantifying the association and dissociation rates of unlabelled antagonists at the muscarinic M3 receptor. Novartis OAK. (2009).
  • Song, P. et al. M3 Muscarinic Receptor Antagonists Inhibit Small Cell Lung Carcinoma Growth and Mitogen-Activated Protein Kinase Phosphorylation Induced by Acetylcholine Secretion. AACR Journals. (2007).
  • Le, A. & Younger, D. S. Physiology, Muscarinic Receptor. NCBI Bookshelf. (2023).
  • Liu, H. et al. (PDF) Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. ResearchGate. (2018).
  • Diouf, O. et al. A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold. PubMed. (2002).
  • Adam, G. et al. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. PubMed. (2002).
  • MedKoo Biosciences. Darifenacin Hydrobromide Synthetic Routes.
  • Broadley, K. J. et al. Synthesis of antagonists of muscarinic (M3) receptors. Cardiff University. (2011).
  • WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process. Google Patents. (2008).
  • Chen, Y. et al. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed. (2004).
  • Srinivas, K. et al. (PDF) Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. (2020).
  • Benchchem. Understanding (R)-1-Benzylpiperidin-3-ol: Properties and Applications for Researchers.
  • BLDpharm. 91599-81-4|(R)-1-Benzylpiperidin-3-ol.
  • WO/2011/086003 PROCESS FOR THE PREPARATION OF SOLIFENACIN AND SOLIFENACIN SUCCINATE. WIPO Patentscope. (2011).
  • Liu, H. et al. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. (2018).
  • Taylor, C. Chiral Drug Separation. (2016).
  • Al-Snafi, A. E. :Muscarinic Antagonists. (2018).
  • Al-Ghanim, A. M. A. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).
  • Broadley, K. J. et al. ChemInform Abstract: Synthesis of Antagonists of Muscarinic (M3) Receptors. ResearchGate. (2011).
  • Broadley, K. J. Muscarinic Receptor Agonists and Antagonists. (2010).
  • Billard, W. et al. Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. PubMed. (2000).
  • Kaczor, A. A. et al. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PubMed Central. (2022).
  • Broadley, K. J. Muscarinic Receptor Agonists and Antagonists. SciSpace. (2001).

Sources

Leveraging 1-Benzylpiperidin-3-ol as a Versatile Scaffold for the Development of Potent Rho Kinase (ROCK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

This technical guide provides a comprehensive overview and detailed protocols for researchers engaged in the development of Rho kinase (ROCK) inhibitors, with a specific focus on the strategic application of the 1-Benzylpiperidin-3-ol scaffold. We delve into the rationale behind its use, detailing its synthetic versatility and its role in establishing structure-activity relationships (SAR). This document furnishes field-proven, step-by-step protocols for the synthesis of derivative compounds, in vitro enzymatic assays for determining inhibitory potency, and cell-based assays for evaluating downstream target engagement. The methodologies are designed to be self-validating through the inclusion of essential controls, ensuring the generation of reliable and reproducible data. This guide is intended for medicinal chemists, pharmacologists, and drug development scientists aiming to design and evaluate novel therapeutics targeting the Rho/ROCK pathway.

Introduction: The Rho/ROCK Pathway as a Therapeutic Target

The Rho family of small GTPases and their primary downstream effectors, Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2), constitute a critical signaling pathway that governs a multitude of fundamental cellular processes.[1][2] This pathway is a central regulator of actin cytoskeleton dynamics, thereby influencing cell shape, adhesion, migration, proliferation, and apoptosis.[3][4]

Dysregulation and aberrant activation of the Rho/ROCK pathway have been implicated in the pathophysiology of numerous diseases, including cardiovascular disorders (hypertension, vascular inflammation), cancer (tumor growth, metastasis), and neurological conditions.[1][2][5] Consequently, the ROCKs have emerged as a highly promising drug target for therapeutic intervention.[6] The development of potent and selective ROCK inhibitors has been a major focus of drug discovery, leading to approved drugs like Fasudil and Ripasudil.[6][7] However, the quest for inhibitors with improved potency, selectivity, and pharmacokinetic profiles continues, necessitating the exploration of novel chemical scaffolds. This guide focuses on this compound, a valuable starting material for building diverse libraries of ROCK inhibitors.

The Rho/ROCK Signaling Cascade

The activation of ROCK by GTP-bound RhoA initiates a signaling cascade that culminates in the phosphorylation of several downstream substrates. A key substrate is the Myosin Binding Subunit (MBS) of Myosin Light Chain Phosphatase (MLCP).[8] Phosphorylation of MBS by ROCK inhibits MLCP activity, leading to a net increase in the phosphorylation of Myosin Light Chain (MLC) and subsequent smooth muscle contraction and stress fiber formation.[3][8] This pathway is a cornerstone of ROCK's function and serves as a primary biomarker for assessing inhibitor efficacy.

ROCK_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects GPCR GPCRs RhoGEF RhoGEFs GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK MLCP MLC Phosphatase (Active) ROCK->MLCP MLC Myosin Light Chain (MLC) ROCK->MLC MLC_p p-MLC MLCP->MLC_p MLCP_p MLC Phosphatase (Inactive) MLC->MLC_p Actin Actin Cytoskeleton (Stress Fibers, Contraction)

Figure 1: Simplified Rho/ROCK Signaling Pathway.

Synthetic Strategy: this compound as a Core Scaffold

The this compound molecule is an excellent starting point for ROCK inhibitor synthesis due to several key features:

  • Structural Rigidity: The piperidine ring provides a rigid, three-dimensional core that can effectively orient functional groups into the ATP-binding pocket of the ROCK enzyme.

  • Functional Handles: It possesses two key functional groups: a secondary alcohol (-OH) and a tertiary amine protected by a benzyl group. The hydroxyl group provides a direct point for derivatization, while the benzyl group can be easily removed via hydrogenolysis to allow for modification at the nitrogen atom.

  • Chirality: The C3 position is chiral, allowing for the synthesis and evaluation of stereoisomers ((R)- and (S)-enantiomers), which is often crucial for optimizing potency and selectivity.[9]

Protocol 1: General Synthesis of a this compound Derivative

This protocol outlines a representative, two-step synthesis to illustrate how the scaffold can be functionalized. The first step involves coupling an aromatic or heteroaromatic moiety, a common feature in many kinase inhibitors, to the piperidine nitrogen.[7][9][10]

Synthesis_Workflow Start This compound (Starting Material) Step1 Step 1: Debenzylation (e.g., H₂, Pd/C) Start->Step1 Intermediate Piperidin-3-ol (Intermediate) Step1->Intermediate Step2 Step 2: N-Arylation/Alkylation (e.g., Buchwald-Hartwig or SNAr) Intermediate->Step2 Purification Purification (Flash Chromatography) Step2->Purification Reagent Aryl Halide / Sulfonate (R-X) Reagent->Step2 Product Final ROCK Inhibitor Candidate Purification->Product

Figure 2: General Synthetic Workflow for Derivatization.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂) source

  • Aryl halide (e.g., 4-fluorobenzonitrile)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for elution

Procedure:

  • Step 1: Debenzylation to form Piperidin-3-ol a. Dissolve this compound (1.0 eq) in anhydrous MeOH in a flask suitable for hydrogenation. b. Carefully add 10% Pd/C (approx. 10% by weight of the starting material) to the solution. c. Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas (repeat 3 times). d. Stir the reaction mixture vigorously under an H₂ atmosphere (balloon or Parr shaker) at room temperature overnight. e. Monitor the reaction by TLC or LC-MS until the starting material is consumed. f. Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional MeOH. g. Concentrate the filtrate under reduced pressure to yield crude piperidin-3-ol, which is often used directly in the next step.

  • Step 2: N-Arylation with an Aryl Halide [11] a. To a solution of the crude piperidin-3-ol (1.0 eq) in anhydrous ACN or DMF, add the desired aryl halide (e.g., 4-fluorobenzonitrile, 1.1 eq) and K₂CO₃ (2.0-3.0 eq). b. Heat the reaction mixture to 80-100 °C and stir overnight. c. Monitor the reaction progress by TLC or LC-MS. d. After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. e. Partition the residue between DCM and water. Separate the organic layer. f. Wash the organic layer with saturated NaHCO₃ solution, followed by brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification and Characterization a. Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of EtOAc in Hexanes). b. Combine the fractions containing the pure product and concentrate under reduced pressure. c. Characterize the final compound's structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]

Evaluation of Inhibitor Potency and Selectivity

Protocol 2: In Vitro ROCK Kinase Inhibition Assay (ELISA-based)

The primary method for determining a compound's potency is to measure its ability to inhibit the enzymatic activity of purified ROCK. This ELISA-based protocol measures the phosphorylation of the ROCK substrate MYPT1.[12][13]

Assay_Workflow Start Coat Plate with MYPT1 Substrate Step1 Block Wells Start->Step1 Step2 Add Test Compounds (serial dilutions) & Controls Step1->Step2 Step3 Add ROCK Enzyme & ATP to Initiate Reaction Step2->Step3 Step4 Incubate (e.g., 30°C, 60 min) Step3->Step4 Step5 Wash Plate Step4->Step5 Step6 Add Primary Antibody (Anti-pMYPT1) Step5->Step6 Step7 Incubate & Wash Step6->Step7 Step8 Add HRP-conjugated Secondary Antibody Step7->Step8 Step9 Incubate & Wash Step8->Step9 Step10 Add Substrate (e.g., TMB) Develop Color Step9->Step10 Step11 Add Stop Solution Step10->Step11 End Read Absorbance (450 nm) Step11->End

Figure 3: Workflow for an ELISA-based ROCK Inhibition Assay.

Materials:

  • 96-well microplate pre-coated with recombinant MYPT1 substrate[12]

  • Purified, active ROCK2 enzyme

  • Test compounds and a known ROCK inhibitor (e.g., Y-27632) for positive control[3]

  • Kinase Assay Buffer (e.g., 20 mM HEPES, 20 mM MgCl₂, pH 7.5)[14]

  • ATP solution

  • Wash Buffer (e.g., TBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., Wash Buffer with 3% BSA)

  • Primary Antibody: Anti-phospho-MYPT1 (Thr696) antibody[13]

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG[13]

  • TMB Substrate and Stop Solution

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of test compounds and the positive control in DMSO, then dilute further in Kinase Assay Buffer. The final DMSO concentration should be kept low (<1%).[14]

  • Assay Setup: a. Add Kinase Assay Buffer to all wells of the MYPT1-coated plate. b. Add diluted test compounds, positive control, or vehicle (for 100% activity control) to the appropriate wells. c. Add a reaction stop solution (e.g., EDTA) to "background" wells from the start.[14]

  • Kinase Reaction: a. Initiate the reaction by adding a mixture of ROCK2 enzyme and ATP to all wells except the background controls. b. Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[13] c. Stop the reaction by washing the plate 3-4 times with Wash Buffer.

  • Detection: a. Add the diluted primary antibody (anti-pMYPT1) to all wells and incubate for 1 hour at room temperature. b. Wash the plate 3-4 times with Wash Buffer. c. Add the diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. d. Wash the plate 3-4 times with Wash Buffer. e. Add TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes). f. Add Stop Solution to quench the reaction.

  • Data Analysis: a. Read the absorbance at 450 nm. b. Subtract the background reading from all other readings. c. Calculate the percent inhibition for each compound concentration relative to the vehicle control. d. Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cellular Target Engagement via Western Blot

To confirm that the inhibitors act on the intended pathway within a biological system, a Western blot can be performed to measure the phosphorylation of a key ROCK substrate, such as MBS, in treated cells.[9][15]

Materials:

  • Vascular smooth muscle cells (VSMCs) or another suitable cell line.

  • Cell culture medium and serum.

  • Agonist to stimulate the ROCK pathway (e.g., U-46619 or serum).

  • Test compounds and positive control inhibitor.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-MBS (p-MBS), anti-total-MBS, and a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • ECL detection reagent.

Procedure:

  • Cell Treatment: a. Plate cells and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal ROCK activity. b. Pre-treat cells with various concentrations of the test inhibitor, positive control, or vehicle for 1-2 hours. c. Stimulate the cells with an agonist (e.g., U-46619) for 15-30 minutes to activate the ROCK pathway.

  • Lysate Preparation: a. Immediately wash cells with ice-cold PBS and add ice-cold Lysis Buffer. b. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with Blocking Buffer for 1 hour at room temperature. d. Incubate the membrane with the anti-p-MBS primary antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the bands using an ECL detection system.

  • Data Analysis: a. Strip the membrane and re-probe with antibodies for total MBS and the loading control (GAPDH) to ensure equal protein loading. b. Quantify the band intensities using densitometry software (e.g., ImageJ). c. Normalize the p-MBS signal to the total MBS signal. Express the results as a percentage of the stimulated vehicle control to determine the dose-dependent inhibition.

Data Interpretation and SAR Analysis

The systematic modification of the this compound scaffold and subsequent evaluation of the derivatives allow for the establishment of a robust Structure-Activity Relationship (SAR).[16] By comparing the IC₅₀ values from the kinase assay and the cellular activity, researchers can discern which chemical modifications enhance potency.

Table 1: Hypothetical SAR Data for a Series of ROCK Inhibitors

Compound IDModification at N1 of PiperidineModification at C3-OHROCK2 IC₅₀ (nM)p-MBS Inhibition (EC₅₀, nM)
Lead-01 4-Cyanophenyl-OH (unmodified)150450
Lead-02 4-Pyridyl-OH (unmodified)85210
Lead-03 Isoquinolin-5-yl-OH (unmodified)2570
Lead-04 Isoquinolin-5-yl-OMe (methyl ether)250>1000
Lead-05 Isoquinolin-5-yl-F (fluoro)3085

This table illustrates how changing the N-aryl group (Lead-01 to Lead-03) can significantly improve potency, with the isoquinoline moiety being optimal. It also shows that modification of the C3-hydroxyl group (Lead-04) can be detrimental, suggesting it may be a key hydrogen bond donor in the enzyme's active site.

Conclusion

This compound serves as a highly effective and synthetically tractable starting scaffold for the discovery of novel Rho kinase inhibitors. Its inherent structural and functional features provide an excellent foundation for medicinal chemistry campaigns. The protocols detailed in this guide offer a robust framework for synthesizing derivatives, quantifying their enzymatic inhibitory activity, and confirming their mechanism of action in a cellular environment. Through systematic application of these methods, researchers can efficiently navigate the optimization process to develop next-generation ROCK inhibitors with therapeutic potential.

References

  • Anonymous. (2025). Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases. Vertex AI Search.
  • Anonymous. (n.d.). Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases - Semantic Scholar. Semantic Scholar.
  • Anonymous. (n.d.). Signaling Through Rho GTPase Pathway as Viable Drug Target. PubMed Central.
  • Anonymous. (n.d.). Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential. MDPI.
  • Anonymous. (n.d.). Druggable Targets in the Rho pathway and their promise for therapeutic control of blood pressure. PubMed Central.
  • Anonymous. (n.d.). CycLex® Rho-kinase Assay Kit. MBL Life Science.
  • Anonymous. (n.d.). The effectiveness of compounds of the present invention as ROCK inhibitors can be determined in a 30 μL assay containing 20 mM... ChEMBL.
  • Anonymous. (n.d.). Rho Kinase (ROCK) Activity Assay, 96-Well. Cell Biolabs, Inc..
  • Anonymous. (n.d.). A Method for Measuring Rho Kinase Activity in Tissues and Cells. PubMed Central.
  • Anonymous. (n.d.). Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides. PubMed Central.
  • Logé, C., et al. (2003). Synthesis and pharmacological study of Rho-kinase inhibitors: pharmacomodulations on the lead compound Fasudil. PubMed.
  • Anonymous. (n.d.). Rho-associated Kinase (ROCK) Activity Assay. Sigma-Aldrich.
  • Takami, A., et al. (2004). Design and synthesis of Rho kinase inhibitors (I). PubMed.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines.
  • Anonymous. (2007). Design and synthesis of rho kinase inhibitors (III). PubMed.
  • Anonymous. (2024). Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model. PubMed.
  • Anonymous. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. PubMed.
  • Anonymous. (n.d.). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. PubMed Central.
  • Anonymous. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central.
  • Anonymous. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)

Sources

Application Notes and Protocols for the Preparation of a Novel Acetylcholine In Vivo Probe from (R)-1-Benzylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience and molecular imaging.

Introduction: The Imperative for Precise In Vivo Acetylcholine Monitoring

Acetylcholine (ACh) is a paramount neurotransmitter, orchestrating a symphony of physiological processes within the central and peripheral nervous systems.[1][2] Its roles in cognition, memory, and neuromuscular control are well-established, and dysregulation of cholinergic signaling is a hallmark of devastating neurological disorders such as Alzheimer's disease.[3][4] To unravel the intricate dynamics of ACh in the living brain and to develop effective therapeutics, the creation of highly specific and sensitive in vivo probes is of utmost importance. This application note provides a comprehensive guide to the synthesis, characterization, and application of a novel positron emission tomography (PET) probe for muscarinic acetylcholine receptors (mAChRs), utilizing the chiral precursor, (R)-1-Benzylpiperidin-3-ol.

The rationale for selecting (R)-1-Benzylpiperidin-3-ol lies in the prevalence of the chiral piperidine scaffold in a multitude of pharmacologically active compounds.[2] The specific stereochemistry of this precursor is critical for achieving high-affinity and selective binding to the target receptor. The benzyl group serves as a versatile protecting group for the piperidine nitrogen, which can be strategically removed and functionalized during the synthesis of the final probe. The resulting probe, a radiolabeled benzilate ester, is designed for in vivo imaging of mAChRs, offering a window into the cholinergic system's function and dysfunction.

Chemical Synthesis of the Acetylcholine Probe

The synthesis of the [¹⁸F]-labeled acetylcholine probe from (R)-1-Benzylpiperidin-3-ol is a multi-step process that requires careful execution and purification at each stage. The overall synthetic pathway is depicted below:

Synthesis_Pathway A (R)-1-Benzylpiperidin-3-ol B (R)-Piperidin-3-ol A->B Debenzylation D (R)-3-Piperidyl Benzilate B->D Esterification C Methyl Benzilate C->D E Precursor for Radiolabeling D->E Functionalization F [18F]-Labeled Probe E->F [18F]-Radiolabeling

Caption: Synthetic pathway for the [¹⁸F]-labeled acetylcholine probe.

PART 1: Synthesis of the Core Scaffold

The initial steps focus on the preparation of the core piperidinyl benzilate scaffold.

Protocol 1: Debenzylation of (R)-1-Benzylpiperidin-3-ol

This procedure removes the benzyl protecting group from the piperidine nitrogen, a critical step for subsequent functionalization.

Step Procedure Rationale
1 Dissolve (R)-1-Benzylpiperidin-3-ol (1.0 eq) in methanol in a flask suitable for hydrogenation.Methanol is a common solvent for catalytic hydrogenation.
2 Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.Palladium on carbon is an efficient catalyst for hydrogenolysis of benzyl groups.
3 Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).Hydrogen gas is the reducing agent in this reaction.
4 Stir the reaction mixture vigorously at room temperature for 12-24 hours.Vigorous stirring ensures good contact between the reactants and the catalyst.
5 Monitor the reaction progress by thin-layer chromatography (TLC).TLC allows for the visualization of the disappearance of the starting material and the appearance of the product.
6 Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.Celite is a filter aid that prevents the fine palladium catalyst from passing through.
7 Concentrate the filtrate under reduced pressure to yield (R)-Piperidin-3-ol.Removal of the solvent provides the crude product, which can be used in the next step without further purification if of sufficient purity.

Protocol 2: Esterification of (R)-Piperidin-3-ol with Methyl Benzilate

This transesterification reaction couples the piperidinol with the benzilate moiety.[5][6]

Step Procedure Rationale
1 Combine (R)-Piperidin-3-ol (1.0 eq) and methyl benzilate (1.2 eq) in a round-bottom flask.A slight excess of methyl benzilate drives the reaction to completion.
2 Add a catalytic amount of sodium methoxide (0.1 eq) to the mixture.Sodium methoxide is a strong base that catalyzes the transesterification reaction.
3 Heat the reaction mixture at 80-90 °C for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).Heating accelerates the reaction rate. An inert atmosphere prevents side reactions.
4 Monitor the reaction progress by TLC.
5 After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.Quenching neutralizes the catalyst and stops the reaction.
6 Extract the product with a suitable organic solvent (e.g., ethyl acetate).The product is more soluble in the organic phase.
7 Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.These steps remove water and residual impurities.
8 Purify the crude product by column chromatography on silica gel to obtain (R)-3-Piperidyl Benzilate.Chromatography separates the desired product from unreacted starting materials and byproducts.
PART 2: Preparation of the Radiolabeling Precursor and [¹⁸F]-Radiolabeling

The core scaffold is now functionalized to enable the introduction of the positron-emitting isotope, Fluorine-18.

Protocol 3: Synthesis of the Tosylate Precursor

A leaving group, tosylate, is introduced to facilitate the subsequent nucleophilic substitution with [¹⁸F]fluoride.

Step Procedure Rationale
1 Dissolve (R)-3-Piperidyl Benzilate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.Triethylamine acts as a base to neutralize the HCl generated during the reaction. DCM is a suitable solvent.
2 Cool the solution to 0 °C in an ice bath.Cooling controls the exothermic reaction.
3 Add a solution of 2-(2-(tosyloxy)ethoxy)ethyl tosylate (1.1 eq) in anhydrous DCM dropwise to the cooled solution.This reagent introduces the precursor moiety for radiolabeling.
4 Allow the reaction to warm to room temperature and stir for 12-16 hours.
5 Monitor the reaction by TLC.
6 Quench the reaction with water and extract the product with DCM.
7 Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
8 Purify the crude product by column chromatography to yield the tosylate precursor.

Protocol 4: [¹⁸F]-Radiolabeling

This is the final step where the radioactive isotope is incorporated into the molecule. This procedure must be performed in a specialized radiochemistry facility with appropriate shielding.[4][7][8]

Step Procedure Rationale
1 Prepare the [¹⁸F]fluoride/[Kryptofix 2.2.2]/K₂CO₃ complex by eluting cyclotron-produced [¹⁸F]fluoride from an anion exchange cartridge with a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.Kryptofix 2.2.2 chelates the potassium ion, enhancing the nucleophilicity of the fluoride ion.
2 Azeotropically dry the complex by heating under a stream of nitrogen.Removal of water is crucial for the efficiency of the nucleophilic substitution.
3 Dissolve the tosylate precursor (2-5 mg) in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride complex.
4 Seal the reaction vessel and heat at 100-120 °C for 10-15 minutes.Heating promotes the nucleophilic substitution of the tosylate group by [¹⁸F]fluoride.
5 Cool the reaction mixture and purify the crude product using semi-preparative HPLC.HPLC is essential to separate the radiolabeled product from unreacted precursor and other impurities, ensuring high radiochemical purity.
6 Collect the fraction containing the [¹⁸F]-labeled probe and formulate it in a suitable vehicle (e.g., saline with a small percentage of ethanol) for in vivo administration.The final formulation must be sterile and biocompatible.

Characterization and Quality Control

Rigorous characterization of the final radiolabeled probe is essential to ensure its identity, purity, and suitability for in vivo studies.

Parameter Method Acceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Molar Activity Calculated from the radioactivity and the amount of the compound> 1 Ci/µmol
Identity Confirmation Co-elution with a non-radioactive standard on analytical HPLCRetention times should match

In Vivo Application: Micro-PET Imaging of Muscarinic Acetylcholine Receptors

The synthesized [¹⁸F]-labeled probe can be used for in vivo imaging of mAChRs in animal models.

In_Vivo_Workflow A Animal Preparation B [18F]-Probe Administration A->B C Micro-PET/CT Imaging B->C D Image Reconstruction C->D E Data Analysis D->E F Pharmacological Blocking Studies E->F Specificity Confirmation

Caption: Workflow for in vivo micro-PET imaging.

Protocol 5: In Vivo Micro-PET Imaging in a Rodent Model

This protocol outlines the general procedure for imaging mAChR distribution in the brain of a mouse or rat.[9][10]

Step Procedure Rationale
1 Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it on the scanner bed. Maintain body temperature with a heating pad.Anesthesia is required to prevent movement during the scan. Maintaining body temperature is crucial for physiological stability.
2 Tracer Administration: Administer a bolus injection of the [¹⁸F]-labeled probe (typically 100-200 µCi) via a tail vein catheter.Intravenous administration ensures rapid distribution of the probe throughout the body.
3 Image Acquisition: Perform a dynamic PET scan for 60-90 minutes immediately following the injection. A CT scan can be performed for anatomical co-registration.A dynamic scan allows for the assessment of the probe's pharmacokinetics in different brain regions.
4 Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).Reconstruction algorithms convert the raw data into a 3D image of radiotracer distribution.
5 Data Analysis: Co-register the PET and CT images. Define regions of interest (ROIs) on the brain images (e.g., cortex, striatum, hippocampus) and generate time-activity curves (TACs) for each ROI.TACs show the uptake and washout of the probe over time in different brain regions.
6 Pharmacological Blocking Studies (for validation): In a separate cohort of animals, pre-treat with a known mAChR antagonist (e.g., scopolamine) before injecting the radiolabeled probe.A significant reduction in probe uptake in receptor-rich regions after pre-treatment with a blocker confirms the specificity of the probe for mAChRs.

Conclusion

The synthesis of an in vivo acetylcholine probe from (R)-1-Benzylpiperidin-3-ol provides a valuable tool for the neuroscience research community. The detailed protocols and rationale presented in this application note are intended to guide researchers in the successful preparation and application of this novel PET radiotracer. The ability to visualize and quantify muscarinic acetylcholine receptors in the living brain will undoubtedly contribute to a deeper understanding of cholinergic neurotransmission in health and disease, and accelerate the development of new therapies for neurological disorders.

References

  • Skaddan, M. B., Kilbourn, M. R., Snyder, S. E., Sherman, P. S., Desmond, T. J., & Frey, K. A. (2000). Synthesis, (18)F-labeling, and biological evaluation of piperidyl and pyrrolidyl benzilates as in vivo ligands for muscarinic acetylcholine receptors. Journal of medicinal chemistry, 43(23), 4358–4367. [Link]
  • Skaddan, M. B., Kilbourn, M. R., & Snyder, S. E. (2000). Synthesis, 18F-Labeling, and Biological Evaluation of Piperidyl and Pyrrolidyl Benzilates as in Vivo Ligands for Muscarinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 43(23), 4358-4367. [Link]
  • Radiology Key. (2016). PET Imaging of Muscarinic Receptors. [Link]
  • Coenen, H. H., El-Gewely, M. R., & Stöcklin, G. (1987). Labeling of Benzodioxin Piperazines With fluorine-18 as Prospective Radioligands for Selective Imaging of Dopamine D4 Receptors. Journal of labelled compounds & radiopharmaceuticals, 24(7), 755–764. [Link]
  • Ferreira-Vieira, T. H., Guimaraes, I. M., Silva, F. R., & Ribeiro, F. M. (2016). Alzheimer's disease: targeting the Cholinergic System. Current neuropharmacology, 14(1), 101–115. [Link]
  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging Abbrevi. (2021).
  • BioWorld. (2017). Discovery and in vivo evaluation of two PET radioligands of muscarinic acetylcholine M1 receptor. [Link]
  • Hasselmo, M. E. (2006). The role of acetylcholine in learning and memory. Current opinion in neurobiology, 16(6), 710–715. [Link]
  • Wikipedia. Acetylcholine. [Link]
  • Ala-Kurikka, T., & Rinne, J. O. (2019). Update on PET Tracer Development for Muscarinic Acetylcholine Receptors. Pharmaceuticals, 12(4), 159. [Link]
  • Brooks, A. F., & Scott, P. J. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioorganic & medicinal chemistry, 22(12), 3033–3043. [Link]

Sources

Application Notes and Protocols: 1-Benzylpiperidin-3-ol as a Versatile Precursor for the Synthesis of Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-benzylpiperidin-3-ol as a chiral building block in the synthesis of antihypertensive agents. While direct, single-step applications are nuanced, the true value of this precursor lies in its adaptability for creating novel amino-alcohol side chains, a hallmark of many β-adrenergic receptor antagonists. To illustrate the practical application of this chemical scaffold, we present a detailed, field-proven protocol for the synthesis of Carvedilol, a third-generation non-selective β-blocker with α1-adrenergic antagonist properties. This synthesis, while not originating directly from this compound, employs analogous intermediates and reaction mechanisms, thereby serving as an exemplary workflow. Furthermore, we provide a robust protocol for N-debenzylation, a critical step for unmasking the secondary amine in N-benzyl protected precursors, which would be essential when deploying this compound in a synthetic campaign.

Introduction: The Strategic Value of this compound

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents due to its favorable pharmacokinetic properties and its ability to engage in crucial interactions with biological targets.[1][2] this compound, particularly in its chiral forms, offers a versatile starting point for the synthesis of complex molecules. The benzyl group serves a dual purpose: it acts as a robust protecting group for the piperidine nitrogen, preventing unwanted side reactions, and its steric bulk can influence the stereochemical outcome of subsequent reactions. The hydroxyl group at the 3-position provides a convenient handle for further functionalization, allowing for the construction of diverse side chains.

In the context of antihypertensive drug discovery, the β-amino alcohol pharmacophore is of paramount importance, being the cornerstone of the vast class of drugs known as beta-blockers.[3] These agents exert their therapeutic effect by blocking β-adrenergic receptors in the heart and other tissues, leading to a decrease in heart rate, cardiac output, and blood pressure.[4] The strategic vision for employing this compound is to leverage its structure to create novel amino alcohol side chains that can be appended to various aromatic cores, leading to the discovery of new chemical entities with potentially improved efficacy, selectivity, or pharmacokinetic profiles.

To provide a tangible and practical guide, this document will detail the synthesis of Carvedilol. This well-established antihypertensive agent embodies the core structural features and synthetic challenges that a researcher would encounter when working with precursors like this compound.

Exemplary Synthesis: Carvedilol

The synthesis of Carvedilol is a multi-step process that beautifully illustrates the key transformations required for the assembly of a complex β-amino alcohol. The overall workflow is depicted below.

Carvedilol Synthesis Workflow cluster_0 Synthesis of Epoxide Intermediate cluster_1 Synthesis of Amine Side-Chain cluster_2 Final Coupling Reaction 4-Hydroxycarbazole 4-Hydroxycarbazole Epoxide_Intermediate 4-(Oxiran-2-ylmethoxy) -9H-carbazole 4-Hydroxycarbazole->Epoxide_Intermediate K2CO3, IPA, Reflux Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide_Intermediate Guaiacol Guaiacol Amine_Side_Chain 2-(2-Methoxyphenoxy) ethylamine Guaiacol->Amine_Side_Chain One-pot synthesis Precursors Urea, Ethanolamine Precursors->Amine_Side_Chain Carvedilol Carvedilol Epoxide_Intermediate_ref Epoxide Intermediate Epoxide_Intermediate_ref->Carvedilol Alcohol Solvent, Base, Heat Amine_Side_Chain_ref Amine Side-Chain Amine_Side_Chain_ref->Carvedilol

Caption: Overall workflow for the synthesis of Carvedilol.

Protocol 1: Synthesis of 4-(Oxiran-2-ylmethoxy)-9H-carbazole (Epoxide Intermediate)

This protocol describes the synthesis of the key epoxide intermediate from 4-hydroxycarbazole and epichlorohydrin. This reaction is a classic Williamson ether synthesis followed by an intramolecular cyclization to form the epoxide ring.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Hydroxycarbazole183.2110.98 g0.06
(R)-(-)-Epichlorohydrin92.527.0 mL0.09
Potassium Carbonate (K₂CO₃)138.2120.73 g0.15
Isopropanol (IPA)-60 mL-
Ethyl Acetate-As needed-

Step-by-Step Procedure:

  • To a solution of 4-hydroxycarbazole (10.98 g, 0.06 mol) in isopropanol (60 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium carbonate (20.73 g, 0.15 mol).

  • Add (R)-(-)-epichlorohydrin (7.0 mL, 0.09 mol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 5 hours.[3][5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-hydroxycarbazole) is consumed.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of isopropanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethyl acetate to yield 4-(oxiran-2-ylmethoxy)-9H-carbazole as colorless crystals.

Expected Yield: Approximately 75-85%.

Protocol 2: Synthesis of 2-(2-Methoxyphenoxy)ethylamine (Amine Side-Chain)

This protocol outlines a one-pot synthesis of the amine side-chain from readily available starting materials.[6] This innovative approach avoids the use of more expensive or hazardous reagents.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Guaiacol124.1412.41 g0.1
Urea60.069.60 g0.16
Ethanolamine61.089.76 g0.16
Potassium Hydroxide (KOH)56.110.56 g0.01
Ethylenediamine60.103.00 g0.05
Mesitylene-50 mL-

Step-by-Step Procedure:

  • In a 250 mL single-neck flask, combine guaiacol (12.41 g, 0.1 mol), urea (9.60 g, 0.16 mol), ethanolamine (9.76 g, 0.16 mol), potassium hydroxide (0.56 g, 0.01 mol), and mesitylene (50 mL).[6]

  • Heat the mixture gradually to 170 °C over a period of 5 hours (e.g., increase by 10 °C every 30 minutes).

  • Maintain the temperature at 170 °C for 6 hours.

  • Add ethylenediamine (3.00 g, 0.05 mol) to the reaction mixture and continue heating at 170 °C for an additional 2 hours.

  • Cool the reaction mixture to room temperature and add 50 mL of water to dissolve the product.

  • Adjust the pH of the aqueous solution to 2 with concentrated hydrochloric acid.

  • Wash the acidic aqueous layer once with 50 mL of chloroform.

  • Adjust the pH of the aqueous layer to 13 with a 20% sodium hydroxide solution.

  • Extract the product with chloroform (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(2-methoxyphenoxy)ethylamine as a brownish-black liquid.

Expected Yield: Approximately 70-75%.

Protocol 3: Synthesis of Carvedilol (Final Coupling)

This final step involves the nucleophilic ring-opening of the epoxide intermediate with the amine side-chain to form Carvedilol.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-(Oxiran-2-ylmethoxy)-9H-carbazole239.272.39 g0.01
2-(2-Methoxyphenoxy)ethylamine167.211.67 g0.01
Isopropanol (IPA)-50 mL-
Ethyl Acetate-As needed-

Step-by-Step Procedure:

  • Dissolve 4-(oxiran-2-ylmethoxy)-9H-carbazole (2.39 g, 0.01 mol) and 2-(2-methoxyphenoxy)ethylamine (1.67 g, 0.01 mol) in isopropanol (50 mL) in a round-bottom flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.[7][8]

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture, which may result in the precipitation of the product.

  • If precipitation occurs, collect the solid by filtration. If not, concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude Carvedilol by recrystallization from ethyl acetate to obtain a white solid.

Expected Yield: Approximately 60-70%.

Critical Protocol: N-Debenzylation

When utilizing this compound to construct a novel amine side-chain, the final step would likely involve the removal of the N-benzyl protecting group to unmask the secondary amine, which is often crucial for biological activity. Catalytic transfer hydrogenation using ammonium formate is a mild, efficient, and safe method for this transformation, avoiding the need for high-pressure hydrogenation gas.[9][10][11]

Protocol 4: General Procedure for N-Debenzylation via Catalytic Transfer Hydrogenation

Materials and Reagents:

Reagent/MaterialQuantity
N-Benzyl Protected Amine1.0 mmol
10% Palladium on Carbon (Pd/C)Equal weight to the substrate
Anhydrous Ammonium Formate5.0 mmol (5 equivalents)
Dry Methanol10-20 mL

Step-by-Step Procedure:

  • In a round-bottom flask, suspend the N-benzyl protected amine (1.0 mmol) and 10% Pd/C (equal weight to the amine) in dry methanol (10 mL).[12]

  • To the stirred suspension, add anhydrous ammonium formate (5.0 mmol) in one portion under a nitrogen atmosphere.[9][12]

  • Heat the reaction mixture to reflux and monitor its progress by TLC. These reactions are often complete within 10-60 minutes.

  • Upon completion, cool the mixture to room temperature.

  • Remove the catalyst by filtration through a pad of Celite®, washing the pad with additional methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The resulting residue contains the deprotected amine and excess ammonium formate. The ammonium formate can be removed by sublimation under high vacuum or by an appropriate aqueous workup.

Mechanism of Action: Carvedilol as a Dual-Action Antihypertensive

Carvedilol exerts its antihypertensive effects through a multi-faceted mechanism, primarily by blocking both β-adrenergic and α1-adrenergic receptors.[4][13]

  • β-Blockade (β₁ and β₂): By blocking β₁-receptors in the heart, Carvedilol reduces heart rate and the force of myocardial contraction, leading to a decrease in cardiac output.[1][4] Its blockade of β₂-receptors contributes to some of its side effects but is a part of its non-selective profile.

  • α₁-Blockade: The antagonism of α₁-receptors in vascular smooth muscle leads to vasodilation (widening of blood vessels).[1][14] This reduces peripheral vascular resistance, further contributing to the lowering of blood pressure.

This dual action provides a comprehensive approach to managing hypertension.

Carvedilol Mechanism of Action cluster_0 Sympathetic Nervous System cluster_1 Cardiomyocyte cluster_2 Vascular Smooth Muscle Cell SNS Sympathetic Nerve Endings NE Norepinephrine SNS->NE Release Beta1 β1 Receptor NE->Beta1 Binds Alpha1 α1 Receptor NE->Alpha1 Binds HeartEffects ↑ Heart Rate ↑ Contractility ↑ Cardiac Output Beta1->HeartEffects VascularEffects Vasoconstriction ↑ Peripheral Resistance Alpha1->VascularEffects Carvedilol Carvedilol Carvedilol->Beta1 Blocks Carvedilol->Alpha1 Blocks

Caption: Mechanism of action of Carvedilol.

Conclusion

This compound stands as a valuable and versatile chiral precursor for the development of novel antihypertensive agents. While this guide has focused on the synthesis of Carvedilol as a representative example, the protocols and principles outlined herein are broadly applicable. The synthesis of the epoxide intermediate, its subsequent ring-opening with an amine, and the critical N-debenzylation step form a fundamental toolkit for any medicinal chemist working in this area. By adapting these methodologies, researchers can effectively utilize this compound to create a diverse range of new chemical entities for the treatment of cardiovascular diseases.

References

  • Zentiva, a.s. (2006). Process for preparation of carvedilol. Google Patents.
  • Lu, D. Q., Chen, J., Wu, W. Y., Ling, X. Q., & Chang, Y. J. (2010). (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2785.
  • Tariq, M., & Kizilbash, N. (2023). Beta Blockers. In StatPearls. StatPearls Publishing.
  • Anandkumar, B., Reddy, R. B., Gangaiah, L., Madhusudhan, G., & Mukkanti, K. (2011). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 3(6), 439-446.
  • Prashanthi Evangelin, M., et al. (2020). BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. Journal of Emerging Technologies and Innovative Research (JETIR), 7(3).
  • Zentiva, a.s. (2004). Process for preparation of carvedilol. Google Patents.
  • Zentiva, a.s. (2004). PROCESS FOR PREPARATION OF CARVEDILOL. WIPO Patentscope.
  • (2021). Synthesis method of 2-(2-methoxyphenoxy) ethylamine. Google Patents.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418.
  • Mometrix Test Preparation. (2022). Antihypertensives: Antiadrenergics (Alpha- and Beta-Blockers).
  • Power. (n.d.). Alpha Blocker vs Beta Blocker.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. Synthetic Communications, 17(4), 415-418.
  • Ni, P., Lu, J., Tang, W., Zhou, P., & Xia, L. (1996). Synthesis of 2-( 2-Methoxyphenoxy )ethylamine. Journal of China Pharmaceutical University, 27(5), 273-275.
  • (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. Google Patents.
  • Ninja Nerd. (2020, April 14). Beta Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube.
  • (2005). Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides. Google Patents.
  • Prichard, B. N. C. (1991). Alpha- and beta-blocking agents: pharmacology and properties. Cleveland Clinic Journal of Medicine, 58(4), 339-349.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Synthetic Communications, 17(4), 415-418.
  • Lu, D. Q., Chen, J., Wu, W. Y., Ling, X. Q., & Chang, Y. J. (2010). (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2785.
  • Suneel Kumar, K., et al. (2012). A Novel Efficient Synthetic Strategy for (±)Carvedilol, an Antihypertensive Drug. Asian Journal of Research in Chemistry, 5(1), 1-4.
  • Engle, S. M., Kirkner, T. R., & Kelly, C. B. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 96, 340-353.
  • Madhusudhan, G., et al. (2010). A facile synthesis of carvedilol. Organic Chemistry: An Indian Journal, 6(1), 1-5.

Sources

Application Note & Protocols: Derivatization Techniques for the 1-Benzylpiperidin-3-ol Structure

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1-Benzylpiperidin-3-ol Scaffold

The piperidine ring is a foundational heterocyclic motif in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered structure provides a versatile three-dimensional framework that can be strategically modified to optimize pharmacological properties. Within this class, the this compound scaffold is a particularly valuable building block. The benzyl group at the N1 position serves as a common protecting group and a lipophilic handle, while the hydroxyl group at the C3 position offers a prime site for chemical modification.[2]

Derivatization of this hydroxyl group is a critical strategy in drug discovery for modulating a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity and selectivity for biological targets.[3][4] These modifications can lead to the development of novel therapeutic agents, including muscarinic M3 antagonists, Rho kinase inhibitors, and compounds targeting neurological disorders.[5][6] This guide provides detailed protocols and expert insights into key derivatization techniques for the this compound structure, empowering researchers to unlock its full potential.

Core Derivatization Strategies at the C3-Hydroxyl Position

The secondary alcohol at the C3 position of this compound is a nucleophilic center that readily undergoes several key chemical transformations. The primary strategies involve converting the hydroxyl group into esters, ethers, or more complex moieties like glycosides. Each modification imparts distinct physicochemical properties to the parent molecule.

Workflow Overview

The following diagram illustrates the central role of this compound as a starting material for various derivatization pathways.

G start This compound (Starting Material) acyl Acylation (Ester Formation) start->acyl RCOCl or (RCO)2O alkyl Alkylation (Ether Formation) start->alkyl R-X, Base glyco Glycosylation (Glycoside Formation) start->glyco Glycosyl Donor prod_ester Ester Derivatives acyl->prod_ester prod_ether Ether Derivatives alkyl->prod_ether prod_glyco Glycoside Derivatives glyco->prod_glyco

Caption: General derivatization pathways for this compound.

Protocol I: Acylation (Esterification)

Acylation converts the hydroxyl group into an ester, which can alter lipophilicity, improve membrane permeability, or act as a prodrug strategy. The reaction typically involves an acyl chloride or anhydride in the presence of a non-nucleophilic base to neutralize the HCl or carboxylic acid byproduct.

Causality Behind Experimental Choices:

  • Reagent: Acyl chlorides are highly reactive and drive the reaction to completion. Benzoyl chloride derivatives are commonly used.[3]

  • Base: A tertiary amine like triethylamine (TEA) or pyridine is used as an acid scavenger. Pyridine can also act as a nucleophilic catalyst. The choice of a non-nucleophilic base prevents competition with the hydroxyl group.

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are aprotic and readily dissolve the reactants.[3][4]

  • Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction, particularly with reactive acyl chlorides, and then allowed to warm to room temperature to ensure completion.[4]

Detailed Step-by-Step Protocol: Synthesis of 1-Benzyl-3-(benzoyloxy)piperidine

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Work-up A 1. Dissolve this compound and Triethylamine in anhydrous DCM B 2. Cool solution to 0 °C (Ice Bath) A->B C 3. Add Benzoyl Chloride dropwise over 15 min B->C D 4. Stir at RT for 24h (Monitor by TLC) C->D E 5. Quench with NaHCO3 (aq) D->E F 6. Extract with DCM, dry over Na2SO4 E->F G 7. Purify by Column Chromatography F->G

Caption: Workflow for the acylation of this compound.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Add the desired benzoyl chloride derivative (1.2 eq) dropwise to the stirred solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Protocol II: Alkylation (Etherification)

Alkylation of the hydroxyl group to form an ether linkage is another common strategy to increase lipophilicity and modify biological activity. The Williamson ether synthesis is a classic and reliable method for this transformation.

Causality Behind Experimental Choices:

  • Base: A strong base is required to deprotonate the secondary alcohol, forming a more nucleophilic alkoxide. Sodium hydride (NaH) is highly effective for this purpose.

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or THF are ideal. DMF effectively solvates the sodium cation, enhancing the nucleophilicity of the alkoxide.[4]

  • Alkylating Agent: A primary alkyl halide (e.g., iodide or bromide) is preferred to minimize competing elimination reactions.

  • Temperature: The deprotonation step is typically done at 0 °C for safety, while the subsequent alkylation may require heating to proceed at a reasonable rate.

Detailed Step-by-Step Protocol: Synthesis of 1-Benzyl-3-(benzyloxy)piperidine

G cluster_0 Alkoxide Formation cluster_1 Alkylation cluster_2 Reaction & Work-up A 1. Suspend NaH in anhydrous DMF at 0 °C B 2. Add this compound solution dropwise A->B C 3. Stir for 30-60 min at 0 °C B->C D 4. Add Benzyl Bromide dropwise C->D E 5. Stir at RT overnight (Monitor by TLC) D->E F 6. Quench carefully with H2O E->F G 7. Extract with EtOAc, dry over Na2SO4 F->G H 8. Purify by Column Chromatography G->H

Sources

Application Note & Protocol: Synthesis of 3-Hydroxypiperidine via Catalytic Hydrogenation of 1-Benzyl-3-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Hydroxypiperidine

The 3-hydroxypiperidine moiety is a privileged scaffold in modern medicinal chemistry. As a chiral building block, it is integral to the synthesis of numerous pharmacologically active compounds, finding application in drugs targeting a range of conditions from neurological disorders to certain cancers.[1] Its structural features, including a secondary amine and a hydroxyl group, provide versatile handles for synthetic elaboration.

One of the most robust and industrially scalable methods for producing 3-hydroxypiperidine is through the catalytic hydrogenolysis of an N-protected precursor, 1-benzyl-3-piperidinol. This process, commonly referred to as debenzylation, leverages a heterogeneous catalyst, typically palladium on carbon (Pd/C), to cleave the nitrogen-benzyl bond under a hydrogen atmosphere. The primary advantages of this route are its high efficiency, clean conversion with minimal byproducts (the main one being toluene), and the relative ease of product isolation.

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the principles, execution, and safety protocols for the hydrogenation of 1-benzyl-3-piperidinol.

The Chemistry: Mechanism of Catalytic Debenzylation

The core transformation is a catalytic hydrogenolysis reaction. Unlike hydrogenation which adds hydrogen across a double or triple bond, hydrogenolysis involves the cleavage of a single bond (in this case, a carbon-nitrogen bond) by hydrogen.

The Causality Behind the Mechanism: The process is facilitated by a heterogeneous catalyst, most commonly palladium supported on high-surface-area activated carbon (Pd/C). The mechanism proceeds through several key stages:

  • Adsorption: Both hydrogen gas (H₂) and the substrate, 1-benzyl-3-piperidinol, adsorb onto the surface of the palladium catalyst.[2] Palladium's electronic structure allows it to effectively weaken the H-H bond, forming active metal-hydride species on its surface.

  • Bond Cleavage: The benzylic C-N bond of the adsorbed substrate is cleaved. The benzyl group is hydrogenated to form toluene, and the piperidine nitrogen is saturated with a hydrogen atom.

  • Desorption: The final products, 3-hydroxypiperidine and toluene, desorb from the catalyst surface, freeing the active sites to engage in another catalytic cycle.

The choice of palladium is critical; it exhibits high activity for the cleavage of benzylic groups while typically leaving other functional groups, like the alcohol in the substrate, intact under controlled conditions.[3]

Caption: Overall schematic of catalytic hydrogenation.

Experimental Protocols

Two primary methods are presented: direct hydrogenation using hydrogen gas and catalytic transfer hydrogenation, which generates hydrogen in situ.

Protocol 1: Direct Hydrogenation with H₂ Gas

This is the most common method, suitable for laboratory and large-scale synthesis. It can be performed at atmospheric pressure using a hydrogen-filled balloon or at elevated pressures in a specialized reactor for faster reaction rates.

Materials and Reagents:

  • 1-Benzyl-3-piperidinol (C₁₂H₁₇NO)

  • Palladium on Carbon (10% Pd/C, 50% wet catalyst is recommended for safety)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Hydrogen (H₂) gas, high purity

  • Nitrogen (N₂) or Argon (Ar) gas, high purity

  • Celite® 545 or equivalent filtration aid

Equipment:

  • Option A (Atmospheric Pressure): Three-necked round-bottom flask, magnetic stirrer, gas inlet adapter, hydrogen-filled balloon, and a nitrogen/vacuum manifold.[4]

  • Option B (High Pressure): Parr shaker or similar high-pressure hydrogenation reactor equipped with a pressure gauge, gas inlet/outlet, and temperature control.

  • Filtration apparatus (Büchner funnel, filter flask)

  • Rotary evaporator

Detailed Step-by-Step Methodology:

  • Catalyst Handling (Critical Safety Step): Palladium on carbon is non-pyrophoric when new but becomes pyrophoric after use once it is charged with hydrogen and exposed to air, especially when dry.[2][4] Always handle the catalyst in a well-ventilated fume hood.

  • Reaction Vessel Setup:

    • To a suitable reaction vessel, add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate). For a 10 mmol scale reaction (approx. 1.91 g of substrate), this would be around 100-200 mg of dry catalyst weight. If using 50% wet catalyst, double the mass.

    • Place the vessel under an inert atmosphere. This is achieved by evacuating the vessel and back-filling with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.[4][5]

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add the solvent (e.g., 50-100 mL for a 10 mmol scale). Protic solvents like methanol or ethanol are generally preferred and can accelerate the reaction.[6]

    • Add the 1-benzyl-3-piperidinol substrate to the flask. Ensure it is fully dissolved with stirring.

  • Introduction of Hydrogen:

    • Again, purge the system by evacuating and back-filling with inert gas to remove any air introduced during reagent addition.

    • Finally, evacuate the vessel and introduce hydrogen.

      • Atmospheric Pressure: Connect a balloon filled with hydrogen. The reaction is stirred vigorously to ensure good mixing of the gas, liquid, and solid phases.[4]

      • High Pressure: Seal the reactor and pressurize with hydrogen to the desired level (e.g., 50-100 psi). Begin agitation and heating if required (often, room temperature is sufficient).

  • Reaction Monitoring:

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the disappearance of the starting material. A typical mobile phase is ethyl acetate/hexane.

    • In a pressure reactor, progress can be tracked by observing the drop in hydrogen pressure as it is consumed.

  • Workup and Catalyst Removal (Critical Safety Step):

    • Upon completion, the reaction must be safely quenched. Purge the vessel thoroughly with nitrogen (3-5 cycles) to remove all traces of hydrogen before opening it to the atmosphere.[2][7]

    • Prepare a small pad of Celite in a Büchner funnel.

    • Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.

    • Crucially, do not allow the catalyst filter cake to run dry. [2][4] Keep it wet with the reaction solvent at all times to prevent ignition. Wash the filter cake with additional small portions of the solvent.

    • Immediately after filtration, transfer the wet Celite/catalyst cake to a dedicated waste container and submerge it under water for safe disposal.[8]

  • Product Isolation:

    • The combined filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

    • The residue contains 3-hydroxypiperidine and the byproduct, toluene. Toluene can often be removed by high-vacuum evaporation.

    • Further purification can be achieved by vacuum distillation or crystallization if necessary. 3-hydroxypiperidine is a solid at room temperature.

Protocol 2: Catalytic Transfer Hydrogenation

This method avoids the direct use of flammable hydrogen gas by generating it in situ from a hydrogen donor, making it potentially more convenient for small-scale lab work. Ammonium formate is a very common and effective hydrogen donor.[9][10][11]

Additional Materials:

  • Ammonium Formate (CH₅NO₂)

Detailed Step-by-Step Methodology:

  • Reaction Setup:

    • To a round-bottom flask, add 1-benzyl-3-piperidinol (1 equivalent) and a suitable solvent like methanol (MeOH).

    • Add the 10% Pd/C catalyst (an equal weight to the substrate is sometimes used for this method).[9]

    • To this stirred suspension, add anhydrous ammonium formate (approx. 4-5 equivalents) in a single portion under a nitrogen atmosphere.[9]

  • Reaction Execution:

    • Heat the reaction mixture to reflux. The decomposition of ammonium formate on the catalyst surface generates hydrogen.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst, following the same safety precautions as in Protocol 1 (keep the catalyst wet).[2][9]

    • Wash the Celite pad with additional methanol.

    • Evaporate the combined filtrate under reduced pressure to obtain the crude product. The workup is straightforward as the byproducts are volatile or easily removed.

Sources

Application Note: A Multi-faceted Approach to the Purity Determination of 1-Benzylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzylpiperidin-3-ol (CAS No. 14813-01-5) is a pivotal heterocyclic intermediate in the synthesis of a wide array of pharmaceutical compounds, including muscarinic M3 selective antagonists and Rho kinase inhibitors.[1] Its molecular structure, featuring a benzyl-protected piperidine ring with a hydroxyl group, makes it a versatile scaffold in drug discovery and development. The purity of this intermediate is of paramount importance, as even minute impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for characterizing the purity of this compound. We will delve into the theoretical underpinnings and practical applications of various analytical techniques, offering detailed protocols and expert insights to ensure the generation of robust and reliable data. The methodologies described herein are designed to be self-validating, promoting scientific integrity and trustworthiness in the quality assessment of this critical synthetic building block.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.

PropertyValueSource
CAS Number 14813-01-5[1][2]
Molecular Formula C₁₂H₁₇NO[1][2]
Molecular Weight 191.27 g/mol [1][2]
Appearance Colorless to light yellow clear liquid or semi-solid[1][3]
Boiling Point 140-142 °C at 6 mmHg[1][2]
Density ~1.056 g/cm³[1][2]
Solubility Slightly soluble in DMSO and Methanol[1][3]

Potential Impurities in this compound

The purity profile of this compound is intrinsically linked to its synthetic route. The most common synthesis involves the reduction of 1-benzyl-3-piperidone.[1] Another route involves the reaction of 3-hydroxypyridine with a benzyl halide.[4][5] Based on these pathways, potential impurities may include:

  • Starting Materials:

    • 1-Benzyl-3-piperidone

    • 3-Hydroxypyridine

    • Benzyl bromide or benzyl chloride

  • Reaction By-products:

    • Unidentified products from over-reduction or side reactions.

  • Degradation Products:

    • Oxidation products or other degradants formed during storage.

  • Residual Solvents:

    • Solvents used in the synthesis and purification steps (e.g., ethanol, chloroform, acetone).[4]

A comprehensive analytical strategy should be capable of separating and quantifying these potential impurities.

Analytical Methodologies for Purity Characterization

A multi-pronged analytical approach is recommended to establish a comprehensive purity profile for this compound. This typically involves a primary chromatographic method for separation and quantification of impurities, supplemented by spectroscopic and thermal analysis for structural confirmation and orthogonal purity assessment.

graph "Analytical_Workflow" {
  layout=neato;
  node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [color="#5F6368"];

subgraph "cluster_0" { label = "Purity Assessment of this compound"; bgcolor="#FFFFFF"; "Sample" [shape=ellipse, fillcolor="#FBBC05"]; "HPLC_UV" [label="HPLC-UV\n(Primary Method)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "GC_FID" [label="GC-FID\n(Orthogonal Method)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "qNMR" [label="qNMR\n(Absolute Purity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DSC" [label="DSC\n(Thermal Purity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "FTIR" [label="FTIR\n(Identity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "MS" [label="Mass Spectrometry\n(Impurity ID)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Purity_Report" [shape=document, label="Comprehensive Purity Report", fillcolor="#FBBC05"];

} }

Caption: Relationship of spectroscopic methods for structural confirmation.

Conclusion

The characterization of this compound purity requires a comprehensive and multi-faceted analytical approach. A combination of a primary chromatographic method, such as HPLC-UV, an orthogonal chromatographic method like GC-FID, and absolute purity determination techniques including qNMR and DSC, provides a robust and reliable assessment of the material's quality. Spectroscopic methods like FTIR and MS are indispensable for structural confirmation and impurity identification. By implementing the detailed protocols and understanding the underlying principles outlined in this application note, researchers and drug development professionals can confidently ensure the quality and integrity of this vital pharmaceutical intermediate.

References

  • Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine.
  • Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (n.d.).
  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 67, 9-17.
  • Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. European Journal of Medicinal Chemistry, 263, 115938.
  • Gaonkar, S. L., et al. (2017). A Facile and an Efficient Synthesis of Donepezil Hydrochloride. Asian Journal of Chemistry, 29(9), 1999-2002.
  • Perez, D. I., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(15), 4469.
  • Vertex AI Search. (n.d.). Understanding (R)
  • Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
  • Zhang, Q., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9(45), 26045-26053.

Sources

Application Notes and Protocols for the Analysis of 1-Benzylpiperidin-3-ol by LC-MS and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

1-Benzylpiperidin-3-ol is a key intermediate in the synthesis of various pharmaceutical compounds, including muscarinic M3 selective antagonists and Rho kinase inhibitors.[1] Its chemical structure, featuring a piperidine ring, a benzyl group, and a hydroxyl group, imparts moderate polarity.[2] Accurate and robust analytical methods are crucial for its quantification and purity assessment during drug development and quality control processes. This guide provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), designed for researchers, scientists, and drug development professionals.

The methodologies presented herein are grounded in established principles of chromatographic separation and mass spectrometric detection, ensuring both scientific integrity and practical applicability. We will delve into the rationale behind the selection of specific experimental parameters, offering insights that extend beyond a mere recitation of steps.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
CAS Number 14813-01-5[1][3][4]
Molecular Formula C₁₂H₁₇NO[1][4][5]
Molecular Weight 191.27 g/mol [1][4][6]
Appearance Colorless to light yellow liquid[4][6]
Boiling Point 140-142 °C at 6 mmHg[1][4]
pKa 14.82 ± 0.20 (Predicted)[1]
LogP 1.6433 (Predicted)[5]

The presence of a basic nitrogen atom in the piperidine ring makes this compound amenable to analysis by reversed-phase HPLC with an acidic mobile phase to ensure good peak shape. Its moderate polarity and predicted LogP value also suggest that reversed-phase chromatography is a suitable separation technique. The molecule lacks a strong chromophore, which may result in moderate UV absorbance. For highly sensitive and selective detection, LC-MS is the preferred method, as the basic nitrogen is readily protonated, making it ideal for electrospray ionization (ESI) in positive ion mode.[7][8]

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method

This section details a robust HPLC-UV method for the routine analysis and quantification of this compound. The method is designed to be straightforward, reproducible, and applicable in most analytical laboratories.

Experimental Workflow for HPLC Analysis

Caption: A generalized workflow for the HPLC analysis of this compound.

Detailed HPLC Protocol

1. Instrumentation and Columns

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point. The C18 stationary phase provides good retention for moderately polar compounds like this compound.

2. Reagents and Mobile Phase

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized or Milli-Q water.

  • Formic Acid (FA): Analytical grade.

  • Mobile Phase A: 0.1% Formic Acid in Water. The addition of an acid like formic acid to the mobile phase is crucial. It protonates the basic nitrogen of the piperidine ring, which prevents peak tailing by minimizing interactions with residual silanol groups on the silica-based stationary phase.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) is a suitable diluent for dissolving standards and samples.

3. Chromatographic Conditions

ParameterRecommended SettingRationale
Mobile Phase Gradient elution (see table below)A gradient is often necessary to ensure a reasonable run time while achieving good resolution from potential impurities.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLThis can be optimized based on the concentration of the sample and the sensitivity of the detector.
Detection Wavelength 210 nm or 254 nmThe benzyl group provides some UV absorbance. 210 nm will likely provide higher sensitivity, while 254 nm may offer better selectivity against some interfering substances. A PDA detector is useful for determining the optimal wavelength.

Gradient Elution Profile:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010

4. Sample Preparation

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution of the stock solution.

  • Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a final concentration within the linear range of the method. Filtration of the final solution through a 0.45 µm syringe filter is recommended to remove any particulate matter that could damage the HPLC column.

5. Method Validation The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[10][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of agreement between the true value and the value found, and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex matrices, LC-MS is the technique of choice.[12][13][14] This section provides a protocol for the analysis of this compound by LC-MS using an electrospray ionization source.

Experimental Workflow for LC-MS Analysis

Sources

Application Notes & Protocols for 1-Benzylpiperidin-3-ol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzylpiperidin-3-ol (CAS No. 14813-01-5) is a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery.[1] Its structure, featuring a piperidine core, a secondary alcohol, and a stable N-benzyl protecting group, offers three distinct points for chemical modification. The piperidine scaffold is a common motif in numerous approved drugs, valued for its ability to impart favorable physicochemical properties and engage in critical interactions with biological targets.[1] This document provides a detailed guide for researchers on the synthesis and subsequent functionalization of this compound, emphasizing field-proven protocols and the rationale behind key experimental steps. It serves as a practical resource for synthesizing derivatives for neurological, analgesic, and anticholinergic drug research.[2]

Physicochemical & Safety Data

Proper handling and storage are paramount for experimental success and safety. This compound is a colorless to light yellow liquid, is hygroscopic, and should be stored under an inert atmosphere at room temperature.[3][4]

PropertyValueSource
CAS Number 14813-01-5[3]
Molecular Formula C₁₂H₁₇NO[3]
Molecular Weight 191.27 g/mol [3]
Appearance Colorless to light yellow clear liquid[3][5]
Boiling Point 140-142 °C at 6 mmHg[3][4]
Density 1.056 g/cm³[3][4]
Flash Point >110 °C (>230 °F)[3]
Solubility Slightly soluble in DMSO and Methanol[3][4]
Hazard Codes T (Toxic)[3][4]
Hazard Statements H301 (Toxic if swallowed), H315, H319, H335[3]
Precautionary Statements P301+P310 (If swallowed: Immediately call a poison center/doctor)[3]

Synthesis of this compound via Ketone Reduction

The most direct and common synthesis of this compound involves the reduction of its corresponding ketone, 1-Benzylpiperidin-3-one. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature, high chemoselectivity for ketones in the presence of other functional groups, and operational simplicity.

Protocol 1: Synthesis of this compound

This protocol details the reduction of 1-Benzylpiperidin-3-one using NaBH₄ in an ethanol solvent system.[3][6]

Materials:

  • 1-Benzyl-3-piperidone hydrochloride (or free base)

  • Potassium carbonate (K₂CO₃), if starting from hydrochloride salt

  • Ethyl acetate

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • 1.0 N Hydrochloric acid (HCl)

  • 3.0 N Potassium hydroxide (KOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel, round-bottom flask, magnetic stirrer

Step-by-Step Procedure:

  • (Optional: Free Base Preparation) If starting with N-benzyl-3-piperidone hydrochloride, convert it to the free base by dissolving it in an aqueous solution of K₂CO₃ and extracting with ethyl acetate.[3][6] Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum.

  • Reaction Setup: In a round-bottom flask, dissolve 1-Benzyl-3-piperidone (e.g., 11.57 mmol, 2.19 g) in ethanol.[3]

  • Reduction: To the stirred solution, slowly add sodium borohydride (1.0 equivalent, e.g., 11.57 mmol, 0.438 g) in portions over 10-15 minutes. Causality Note: Portion-wise addition controls the initial exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction mixture to stir overnight at room temperature.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture under vacuum using a rotary evaporator to remove the ethanol.[3]

  • Acidic Wash: Dissolve the resulting residue in 1.0 N HCl. This step protonates the product, rendering it water-soluble, and allows for the removal of non-basic organic impurities. Wash the acidic aqueous solution twice with diethyl ether or ethyl acetate.[3][6] Discard the organic layers.

  • Basification and Extraction: Cool the aqueous phase in an ice bath and adjust the pH to ~12 by slowly adding 3.0 N KOH.[3][6] This deprotonates the piperidinol, making it soluble in organic solvents.

  • Product Isolation: Extract the product from the basic aqueous phase three times with dichloromethane.[3] Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield this compound as a clear oil.[3][6] The crude product is often of high purity (typically >95%).[3]

Key Reactions & Experimental Setups

This compound is a versatile intermediate for further chemical synthesis.[2][7] The hydroxyl group can be oxidized or functionalized, while the N-benzyl group can be removed to reveal the secondary amine.

Oxidation to 1-Benzylpiperidin-3-one

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-Benzylpiperidin-3-one, a valuable intermediate in its own right.[2] Swern oxidation is a highly effective method that avoids harsh metals and proceeds under mild, acidic-sensitive conditions.[8]

Protocol 2: Swern Oxidation

This protocol uses oxalyl chloride and dimethyl sulfoxide (DMSO) to generate the oxidizing species in situ.[8][9]

Materials:

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • This compound

  • Triethylamine (TEA)

  • Cryo-bath (e.g., acetone/dry ice)

Step-by-Step Procedure:

  • Activator Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and cool to -78 °C in a cryo-bath. Slowly add oxalyl chloride (e.g., 1.3 eq) followed by anhydrous DMSO (e.g., 2.2 eq). Stir for 15 minutes. Causality Note: This low temperature is critical to form the reactive electrophilic sulfur species, the "Swern oxidant," while preventing its decomposition.[8]

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cold, stirred reaction mixture.[8]

  • Oxidation: Stir the resulting mixture at -78 °C for 30-45 minutes.

  • Quenching: Add triethylamine (e.g., 5.0 eq) dropwise to the reaction.[8] The TEA acts as a base to induce an elimination reaction that forms the ketone and quenches the reaction.

  • Warm-up and Work-up: Allow the reaction to warm to room temperature. Add water to quench any remaining reagents and transfer the mixture to a separatory funnel.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under vacuum. The crude 1-Benzylpiperidin-3-one can be purified by column chromatography.

N-Debenzylation to 3-Hydroxypiperidine

Removal of the N-benzyl group is a key step to enable further functionalization at the nitrogen atom.[2] Catalytic hydrogenation is the most common and clean method for this transformation, provided the molecule contains no other functional groups susceptible to reduction.[10]

Protocol 3: Catalytic Hydrogenation

This protocol uses palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Materials:

  • This compound

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Hydrogen source (balloon or hydrogenation apparatus)

  • Celite®

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Safety Note: Pd/C is flammable, especially when dry and in the presence of solvents. Handle with care in an inert atmosphere if possible.

  • Hydrogenation: Securely attach a hydrogen-filled balloon or connect the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Causality Note: The Celite pad prevents the fine catalyst particles from passing through the filter paper. The pad should be kept wet with the solvent to prevent the catalyst from igniting upon contact with air.

  • Isolation: Rinse the filter cake with additional solvent. Combine the filtrates and concentrate under vacuum to obtain 3-hydroxypiperidine.

Experimental Workflows and Reaction Pathways

Visualizing the synthetic routes provides a clear overview of the potential transformations starting from this compound.

G cluster_synthesis Synthesis cluster_reactions Key Reactions Ketone 1-Benzylpiperidin-3-one Reagent1 NaBH4, EtOH Ketone->Reagent1 Product This compound Reagent1->Product Start This compound Oxidation Oxidation Start->Oxidation Debenzylation N-Debenzylation Start->Debenzylation O_Alkylation O-Alkylation Start->O_Alkylation Product_Ox 1-Benzylpiperidin-3-one Oxidation->Product_Ox Product_De 3-Hydroxypiperidine Debenzylation->Product_De Product_O 3-Alkoxy-1-benzylpiperidine O_Alkylation->Product_O

Caption: Reaction pathways for this compound.

G start Start: Dissolve Ketone in EtOH add_nabh4 Add NaBH4 portions start->add_nabh4 stir Stir overnight at RT add_nabh4->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete dissolve_hcl Dissolve residue in 1N HCl concentrate->dissolve_hcl wash_ether Wash with Et2O (x2) dissolve_hcl->wash_ether basify Basify to pH 12 with KOH wash_ether->basify extract Extract with DCM (x3) basify->extract dry Dry over Na2SO4 extract->dry concentrate_final Concentrate in vacuo dry->concentrate_final end End: Pure this compound concentrate_final->end

Caption: Workflow for Synthesis of this compound.

References

  • 1-Benzyl-3-hydroxypiperidine. (n.d.). Qiyan. [Link]
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2021). PubMed Central. [Link]
  • Gaonkar, S. L., Nadaf, Y. F., Bilehal, D., & Shetty, N. S. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry. [Link]
  • Rew, Y., & Goodman, M. (2003). An efficient method for the N-debenzylation of aromatic heterocycles.
  • Synthesis method for N-Boc-3-piperidone. (2013).
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. (2023). Usiena air. [Link]
  • N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed. [Link]
  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. (n.d.). University of Oxford. [Link]
  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (n.d.). PubMed Central. [Link]
  • 98% Liquid 1-Benzyl Piperidin-3-Ol, 14813-01-5. (n.d.). IndiaMART. [Link]
  • Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. (2008).
  • Effective Synthesis of Benzyl 3-Phenylpropiolates Via Copper(I)-Catalyzed Esterification of Alkynoic Acids with Benzyl Halides Under Ligand-Free Conditions. (2016).
  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (n.d.).
  • 1-benzylpiperidin-3-one. (n.d.). PubChem. [Link]

Sources

Application Notes and Protocols for the Use of 1-Benzylpiperidine Derivatives in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Single-Target Therapies for Alzheimer's Disease

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, characterized by a complex pathophysiology that includes cholinergic deficit, amyloid-beta (Aβ) plaque deposition, neuroinflammation, and oxidative stress.[1][2] For years, the mainstay of symptomatic treatment has been the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, leading to improved cognitive function.[3][4] However, the modest efficacy of single-target drugs has propelled the field towards developing multi-target-directed ligands (MTDLs) that can simultaneously address several of these pathological cascades.

The 1-benzylpiperidine scaffold has emerged as a privileged pharmacophore in the design of such MTDLs. Its structural motif is present in the well-established AChE inhibitor, donepezil, and provides a versatile backbone for chemical modifications aimed at engaging multiple targets.[5] While the specific compound 1-Benzylpiperidin-3-ol serves as a foundational chemical entity, it is the diverse library of its derivatives that are at the forefront of current Alzheimer's research. These derivatives are being engineered not only as potent cholinesterase inhibitors but also as agents that can thwart Aβ aggregation, exert neuroprotective effects, and reduce oxidative stress.[6][7][8]

This guide provides a comprehensive overview of the application of 1-benzylpiperidine derivatives in Alzheimer's disease research, detailing their mechanisms of action and providing robust protocols for their in vitro and in vivo evaluation.

The Multi-Target Mechanism of 1-Benzylpiperidine Derivatives

The therapeutic potential of 1-benzylpiperidine derivatives in Alzheimer's disease stems from their ability to interact with multiple key targets in the disease's pathology.

Primary Target: Cholinesterase Inhibition

The primary mechanism of action for most studied 1-benzylpiperidine derivatives is the inhibition of cholinesterases. This includes both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In a healthy brain, AChE is the primary enzyme responsible for hydrolyzing acetylcholine. However, in the later stages of Alzheimer's disease, BChE levels increase and also contribute to acetylcholine degradation.[1] Therefore, dual inhibition of both AChE and BChE is considered a more advantageous therapeutic strategy for sustained improvement of cholinergic neurotransmission.[2]

Secondary Targets for a Multi-Pronged Attack

Beyond cholinesterase inhibition, various derivatives have been shown to engage other pathological hallmarks of Alzheimer's disease:

  • Inhibition of Amyloid-Beta (Aβ) Aggregation: A key pathological event in AD is the aggregation of Aβ peptides into neurotoxic plaques. Some 1-benzylpiperidine derivatives have been shown to inhibit this aggregation process, potentially by binding to the peripheral anionic site (PAS) of AChE, which is known to promote Aβ fibrillogenesis.[2][8]

  • Neuroprotection and Antioxidant Activity: Oxidative stress is a significant contributor to neuronal damage in Alzheimer's disease. Several 1-benzylpiperidine derivatives have demonstrated the ability to protect neurons from oxidative damage induced by agents like hydrogen peroxide (H₂O₂) or Aβ peptides.[1][9] This neuroprotective effect is often linked to their intrinsic antioxidant properties.

  • Modulation of Neuroinflammation: Chronic inflammation in the brain, mediated by microglia and astrocytes, exacerbates neuronal damage in AD. Some novel 1-benzylpiperidine derivatives have been shown to reduce the levels of pro-inflammatory cytokines like IL-6 in the brain, suggesting an anti-neuroinflammatory role.[6][7]

Visualizing the Multi-Target Strategy

The following diagram illustrates the interconnected pathological pathways in Alzheimer's disease and the multiple points of intervention for 1-benzylpiperidine derivatives.

G cluster_0 Pathophysiology of Alzheimer's Disease cluster_1 Therapeutic Intervention Cholinergic Deficit Cholinergic Deficit Aβ Aggregation Aβ Aggregation Oxidative Stress Oxidative Stress Neuroinflammation Neuroinflammation 1-Benzylpiperidine Derivatives 1-Benzylpiperidine Derivatives Cholinesterase Inhibition Cholinesterase Inhibition 1-Benzylpiperidine Derivatives->Cholinesterase Inhibition Primary Target Aβ Aggregation Inhibition Aβ Aggregation Inhibition 1-Benzylpiperidine Derivatives->Aβ Aggregation Inhibition Secondary Target Antioxidant Effects Antioxidant Effects 1-Benzylpiperidine Derivatives->Antioxidant Effects Secondary Target Anti-inflammatory Effects Anti-inflammatory Effects 1-Benzylpiperidine Derivatives->Anti-inflammatory Effects Secondary Target Cholinesterase Inhibition->Cholinergic Deficit Ameliorates Aβ Aggregation Inhibition->Aβ Aggregation Reduces Antioxidant Effects->Oxidative Stress Reduces Anti-inflammatory Effects->Neuroinflammation Reduces

Caption: Multi-target therapeutic strategy of 1-benzylpiperidine derivatives in Alzheimer's disease.

In Vitro Evaluation Protocols

The following protocols provide a framework for the initial screening and characterization of novel 1-benzylpiperidine derivatives.

Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is the gold standard for measuring AChE and BChE activity.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) into thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.

Materials:

  • Human recombinant AChE or BChE

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (1-benzylpiperidine derivatives) and a reference inhibitor (e.g., Donepezil)

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare stock solutions of ATCI (10 mM) and BTCI (10 mM) in deionized water.

    • Prepare serial dilutions of the test compounds and the reference inhibitor in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of the test compound dilution to the appropriate wells.

    • Add 125 µL of DTNB solution (0.3 mM in buffer) to all wells.

    • Add 50 µL of phosphate buffer to the blank wells, and 25 µL of buffer to the control wells.

    • Add 25 µL of the enzyme solution (AChE or BChE) to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the substrate (ATCI or BTCI, 1.5 mM in buffer) to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Aβ₁₋₄₂ Aggregation Inhibition Assay (Thioflavin T Method)

This assay is used to screen for compounds that can inhibit the formation of amyloid fibrils.

Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the beta-sheet structures of amyloid fibrils, resulting in a significant increase in its fluorescence emission.

Materials:

  • Synthetic Aβ₁₋₄₂ peptide

  • Thioflavin T (ThT)

  • Hexafluoroisopropanol (HFIP)

  • Phosphate buffer (pH 7.4)

  • Test compounds and a reference inhibitor (e.g., Curcumin)

  • 96-well black microplate and fluorescence plate reader

Procedure:

  • Aβ₁₋₄₂ Preparation:

    • Dissolve the Aβ₁₋₄₂ peptide in HFIP to ensure it is in a monomeric state.

    • Evaporate the HFIP under a stream of nitrogen gas.

    • Resuspend the peptide film in phosphate buffer to the desired concentration (e.g., 100 µM).

  • Aggregation Assay:

    • In a 96-well plate, mix the Aβ₁₋₄₂ solution with the test compound at various concentrations. The final Aβ₁₋₄₂ concentration should be around 10-20 µM.

    • Incubate the plate at 37°C for 24-48 hours with gentle agitation to promote aggregation.

  • Fluorescence Measurement:

    • After incubation, add ThT solution to each well (final concentration ~5 µM).

    • Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each compound concentration relative to the control (Aβ₁₋₄₂ alone).

    • Determine the IC₅₀ value for inhibition of Aβ aggregation.

Protocol 3: Neuroprotection Assay in PC12 Cells

This cell-based assay evaluates the ability of compounds to protect neurons from oxidative stress-induced cell death.

Materials:

  • PC12 cell line (rat pheochromocytoma)

  • Cell culture medium (e.g., DMEM with horse and fetal bovine serum)

  • Hydrogen peroxide (H₂O₂) as the neurotoxic agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Test compounds

  • 96-well cell culture plate

Procedure:

  • Cell Culture:

    • Culture PC12 cells in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Induce neurotoxicity by adding H₂O₂ (e.g., 100-200 µM) to the wells (except for the untreated control) and incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • After incubation, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the control cells.

    • Determine the concentration at which the compound provides significant protection against H₂O₂-induced cell death.

In Vivo Evaluation Protocol

For promising candidates identified through in vitro screening, in vivo studies are crucial to assess their efficacy in a living organism.

Protocol 4: Scopolamine-Induced Amnesia Model in Mice (Morris Water Maze)

This is a widely used model to evaluate the effects of potential therapeutic agents on learning and memory.

Principle: Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to impairments in learning and memory, mimicking some cognitive aspects of Alzheimer's disease. The Morris water maze is a behavioral test that assesses spatial learning and memory.

Materials:

  • Male ICR or C57BL/6 mice

  • Scopolamine hydrobromide

  • Test compound

  • Morris water maze (a circular pool filled with opaque water containing a hidden platform)

  • Video tracking system

Procedure:

  • Acclimatization and Habituation:

    • Allow the mice to acclimatize to the animal facility for at least a week.

    • Habituate the mice to the experimental room and handling for a few days before the test.

  • Drug Administration:

    • Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined time before the behavioral testing (e.g., 60 minutes).

    • Administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the vehicle control group, typically 30 minutes before the test.

  • Acquisition Training (Learning Phase - e.g., 4 days):

    • Place each mouse into the pool at one of four starting positions.

    • Allow the mouse to swim freely for 60-90 seconds to find the hidden platform.

    • If the mouse fails to find the platform within the given time, guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and the path length using the video tracking system.

    • Perform 4 trials per day for each mouse.

  • Probe Trial (Memory Phase - e.g., on day 5):

    • Remove the platform from the pool.

    • Allow each mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

  • Data Analysis:

    • Acquisition Phase: Compare the escape latencies across the different treatment groups over the training days. A significant decrease in escape latency in the compound-treated group compared to the scopolamine-only group indicates an improvement in learning.

    • Probe Trial: Compare the time spent in the target quadrant and the number of platform crossings. A significant increase in these parameters in the compound-treated group indicates an improvement in memory retention.

Experimental Workflow and Data Presentation

The evaluation of a novel 1-benzylpiperidine derivative should follow a logical progression from in vitro characterization to in vivo validation.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Cholinesterase Assay Cholinesterase Assay Aβ Aggregation Assay Aβ Aggregation Assay Cholinesterase Assay->Aβ Aggregation Assay Promising Candidates Neuroprotection Assay Neuroprotection Assay Aβ Aggregation Assay->Neuroprotection Assay Scopolamine Model Scopolamine Model Neuroprotection Assay->Scopolamine Model Lead Compound Behavioral Tests Behavioral Tests Scopolamine Model->Behavioral Tests Ex Vivo Analysis Ex Vivo Analysis Behavioral Tests->Ex Vivo Analysis Synthesis of Derivatives Synthesis of Derivatives Synthesis of Derivatives->Cholinesterase Assay

Caption: General workflow for the evaluation of 1-benzylpiperidine derivatives for Alzheimer's disease.

Summarized Biological Activity Data

The following table summarizes the reported in vitro activities of some representative 1-benzylpiperidine derivatives from the literature. This is for illustrative purposes and specific values should be obtained from the primary research articles.

Compound IDAChE IC₅₀ (µM)BChE IC₅₀ (µM)Reference
Donepezil (Reference) 0.023~7[3]
Compound 19 5.1026.78[3][10]
Compound 15b 0.39 (eeAChE)0.66 (eqBChE)[1][9][11]
Compound 15j 0.39 (eeAChE)0.16 (eqBChE)[1][9][11]
Compound 21 0.00056>10[12]
Compound 44 0.301.84[8]
Compound SD-6 0.907-[2]

Note: eeAChE refers to electric eel AChE, and eqBChE refers to equine BChE. The inhibitory activities can vary depending on the enzyme source.

Conclusion and Future Directions

The 1-benzylpiperidine scaffold is a highly promising and versatile platform for the development of multi-target-directed ligands for Alzheimer's disease. The protocols outlined in this guide provide a robust framework for researchers to evaluate the therapeutic potential of novel derivatives. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to ensure adequate brain penetration and on further elucidating their downstream effects on signaling pathways related to neuroprotection and synaptic plasticity. The ultimate goal is to develop a disease-modifying therapy that can halt or even reverse the progression of this devastating disease.

References

  • Cisneros-Mejorado, A., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]
  • Mo, J., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Cisneros-Mejorado, A., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]
  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • Kumar, A., et al. (2025). Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease. PubMed. [Link]
  • Van Greunen, D. G., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.
  • Mo, J., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed. [Link]
  • Kumar, A., et al. (2025). Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease. Manipal Research Portal. [Link]
  • Mo, J., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Taylor & Francis Online. [Link]
  • Shi, Y., et al. (2025). Benzylpiperidine-pyridazin-3(2H)-one derivatives as potential multifunctional agents against Alzheimer's disease.
  • Shidore, M., et al. (2016).
  • Kumar, C., et al. (2024).
  • Dutt, R., et al. (2023). Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer's Disease. ACS Omega. [Link]
  • Beg, S., et al. (2023). Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity. PubMed Central. [Link]

Sources

Synthesis and Evaluation of 1-Benzylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, neuropharmacology, and drug discovery.

Introduction: The Rationale for Dual-Target Inhibition in Neurodegenerative Disease

Neurodegenerative disorders, such as Alzheimer's disease (AD), are complex and multifactorial, involving the dysregulation of multiple signaling pathways. The "one-target, one-drug" paradigm has shown limited efficacy in treating such diseases. This has led to a growing interest in the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate two or more biological targets involved in the disease pathology.[1]

A compelling strategy in the context of AD is the dual inhibition of acetylcholinesterase (AChE) and the serotonin transporter (SERT). AChE inhibitors are a cornerstone of current AD therapy, working to increase the levels of the neurotransmitter acetylcholine, which is depleted in the brains of AD patients.[2][3] This helps to alleviate cognitive symptoms. However, a significant number of individuals with AD also experience neuropsychiatric symptoms like depression and anxiety, which are often treated with selective serotonin reuptake inhibitors (SSRIs).[2] By designing a single molecule that inhibits both AChE and SERT, it is possible to address both the cognitive and behavioral symptoms of AD, potentially leading to a more effective and holistic treatment with a reduced pill burden. The 1-benzylpiperidine scaffold has emerged as a versatile and privileged structure in the design of such dual-target inhibitors.

This application note provides a comprehensive guide to the synthesis, in vitro evaluation, and mechanistic understanding of 1-benzylpiperidine derivatives as dual-target inhibitors of AChE and SERT.

Synthetic Chemistry: A Representative Protocol

The synthesis of 1-benzylpiperidine-based dual-target inhibitors can be achieved through a variety of synthetic routes. Here, we present a representative protocol for the synthesis of a dual AChE/SERT inhibitor, adapted from established methodologies for the synthesis of donepezil and related analogs.[4] This protocol exemplifies a common and efficient approach to constructing the core scaffold and introducing necessary functional groups for dual activity.

Synthetic Workflow Diagram

Synthetic_Workflow A Step 1: Aldol Condensation 5,6-dimethoxy-1-indanone + N-benzylpiperidine-4-carboxaldehyde B Intermediate A 2-(1-benzylpiperidin-4-ylmethylene)-5,6-dimethoxyindan-1-one A->B NaOH, Methanol, rt, 3h C Step 2: Reduction Catalytic Hydrogenation B->C Raney Nickel, H2, Methane Sulfonic Acid, Methanol, rt, 15h D Final Product 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine C->D

Caption: Synthetic workflow for a representative 1-benzylpiperidine dual-target inhibitor.

Detailed Synthetic Protocol: Representative Dual AChE/SERT Inhibitor

Step 1: Synthesis of 2-(1-benzylpiperidin-4-ylmethylene)-5,6-dimethoxyindan-1-one (Intermediate A)

  • To a solution of 5,6-dimethoxy-indanone (19 g, 0.10 mol) in methanol (80 mL) in a round-bottom flask, add sodium hydroxide flakes (12.8 g, 0.32 mol) slowly while stirring at room temperature under an inert atmosphere.

  • To this suspension, add a solution of N-benzyl-piperidine-4-carboxaldehyde (20.2 g, 0.10 mol) in methanol (20 mL) dropwise.

  • Stir the reaction mixture at room temperature for 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1).

  • Upon completion of the reaction, filter the solid that has formed and wash it with a 5% aqueous solution of acetic acid, followed by a wash with cold methanol.

  • Dry the solid to obtain the crude product.

  • Recrystallize the crude product from dimethylformamide (DMF) and methanol to yield a pale yellow crystalline solid of Intermediate A.

Step 2: Synthesis of 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine (Final Product)

  • In a stainless-steel autoclave, charge 2-(1-benzylpiperidin-4-ylmethylene)-5,6-dimethoxyindan-1-one (Intermediate A) (25 g, 0.066 mol) and methanol (150 mL) under an inert atmosphere.

  • Add methane sulfonic acid (8 g) to the reaction mixture and stir for 30 minutes.

  • Add activated Raney nickel (1 g) to the mixture.

  • Flush the autoclave with nitrogen gas and then apply hydrogen gas to a pressure of 15 psi.

  • Hydrogenate the mixture for 15 hours at room temperature.

  • After the reaction is complete, filter the catalyst through a bed of Celite.

  • Neutralize the filtrate with sodium carbonate (10 g) and filter the resulting solid.

  • Remove the methanol from the filtrate under reduced pressure.

  • To the residue, add water (5 volumes) and extract the product with toluene (2 x 100 mL).

  • Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

  • Treat the toluene extract with decolorizing carbon for 1 hour and filter.

  • Remove the toluene under reduced pressure to yield the final product as a solid. The product can be further purified by column chromatography if necessary.

Biological Evaluation: Protocols for In Vitro Assays

The dual-inhibitory activity of the synthesized 1-benzylpiperidine derivatives is assessed through a series of in vitro assays. The following are detailed protocols for determining the inhibitory potency against AChE and the binding affinity for SERT.

Biological Evaluation Workflow

Biological_Evaluation A Synthesized 1-Benzylpiperidine Derivatives B AChE Inhibition Assay (Ellman's Method) A->B C SERT Binding Assay ([3H]paroxetine Radioligand) A->C D Data Analysis IC50 and Ki Determination B->D C->D E Lead Compound Identification D->E

Caption: Workflow for the biological evaluation of dual-target inhibitors.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is a colorimetric method to determine the activity of AChE and the inhibitory potency of the test compounds.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) from electric eel (or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Test compounds (1-benzylpiperidine derivatives) dissolved in DMSO

Procedure:

  • Prepare Reagent Solutions:

    • AChE solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.

    • ATCI solution (15 mM): Dissolve ATCI in deionized water. Prepare fresh daily.

    • DTNB solution (3 mM): Dissolve DTNB in phosphate buffer. Protect from light.

    • Test compound solutions: Prepare a series of dilutions of the test compounds in phosphate buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup (in triplicate in a 96-well plate):

    • Blank wells: 200 µL of phosphate buffer.

    • Control wells (100% enzyme activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of phosphate buffer (with the same final DMSO concentration as the test wells).

    • Test wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound solution at various concentrations.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: To each well (except the blank wells), add 20 µL of the 15 mM ATCI solution and 20 µL of the 3 mM DTNB solution. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Serotonin Transporter (SERT) Radioligand Binding Assay

This assay measures the ability of the test compounds to displace a radiolabeled ligand from the serotonin transporter.

Materials:

  • Rat brain cortex membranes (or cells expressing human SERT)

  • [³H]paroxetine (radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding agent (e.g., 25 µM fluoxetine)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in the binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup (in triplicate):

    • Total binding tubes: Add binding buffer, [³H]paroxetine (at a concentration near its Kd, e.g., 2 nM), and the membrane preparation.

    • Non-specific binding tubes: Add binding buffer, [³H]paroxetine, the non-specific binding agent (fluoxetine), and the membrane preparation.

    • Test compound tubes: Add binding buffer, [³H]paroxetine, the test compound at various concentrations, and the membrane preparation.

  • Incubation: Incubate the tubes at room temperature (e.g., 27°C) for 30 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - ((Binding_in_presence_of_compound - Non-specific_Binding) / Specific_Binding)] * 100

    • Determine the IC50 value by plotting the % inhibition against the logarithm of the inhibitor concentration.

    • Calculate the inhibitor binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table presents representative data for a series of 1-benzylpiperidine derivatives, illustrating the structure-activity relationship for dual AChE and SERT inhibition.

Compound IDR Group on Benzyl RingAChE IC50 (µM)SERT Ki (µM)
1 H35.22.8
2 4-F5.10196.6
3 3-Cl28.515.4
4 4-OCH₃41.31.2
Donepezil -0.023>100
Fluoxetine ->5000.025

Data is hypothetical but representative of trends observed in the literature.[2]

Mechanism of Action: Synergistic Neuromodulation

The therapeutic benefit of dual AChE and SERT inhibitors stems from their ability to simultaneously enhance both cholinergic and serotonergic neurotransmission in the brain.

  • AChE Inhibition: By inhibiting AChE, these compounds prevent the breakdown of acetylcholine in the synaptic cleft.[2] This leads to an increase in the concentration and duration of action of acetylcholine, thereby boosting cholinergic signaling, which is crucial for cognitive functions such as memory and learning.[2]

  • SERT Inhibition: By blocking the serotonin transporter, these compounds prevent the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This increases the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. Enhanced serotonergic activity is associated with improvements in mood and a reduction in anxiety and depression.

The simultaneous modulation of these two neurotransmitter systems may offer synergistic effects, addressing both the cognitive decline and the behavioral and psychological symptoms of dementia (BPSD).

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cholinergic Synapse cluster_1 Serotonergic Synapse A Presynaptic Neuron (Cholinergic) B Synaptic Vesicles (Acetylcholine) A->B C Synaptic Cleft B->C Release E Acetylcholine Receptors C->E F AChE C->F Hydrolysis D Postsynaptic Neuron E->D Signal Transduction (Cognition, Memory) G 1-Benzylpiperidine Derivative (Inhibitor) F->G H Presynaptic Neuron (Serotonergic) I Synaptic Vesicles (Serotonin) H->I J Synaptic Cleft I->J Release L Serotonin Receptors J->L M SERT J->M Reuptake K Postsynaptic Neuron L->K Signal Transduction (Mood, Behavior) N 1-Benzylpiperidine Derivative (Inhibitor) M->N

Caption: Mechanism of action of a dual AChE/SERT inhibitor at the synapse.

Conclusion

The 1-benzylpiperidine scaffold provides a robust framework for the design and synthesis of dual-target inhibitors of acetylcholinesterase and the serotonin transporter. The protocols outlined in this application note offer a comprehensive guide for researchers to synthesize and evaluate these promising compounds. The dual-action approach holds significant potential for the development of more effective therapies for complex neurodegenerative disorders like Alzheimer's disease by addressing both cognitive and neuropsychiatric symptoms. Further optimization of the 1-benzylpiperidine core and its substituents may lead to the discovery of clinical candidates with improved efficacy and safety profiles.

References

  • Rojas-Gutiérrez, E., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 3047. [Link]
  • Cipla Limited. (2003). Process for the preparation of 1-benzyl-4((5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride (Donepezil HCL).
  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]
  • Cipla Ltd. (2005). Process for the preparation of 1-benzyl-4-(5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride (Donepezil HCI).
  • Habert, E., et al. (1985). Characterization of [3H]paroxetine binding to rat cortical membranes. European Journal of Pharmacology, 118(1-2), 107-114. [Link]
  • ResearchGate. (n.d.). AChE inhibitory activity values for compounds M1-M5 expressed in IC50 ± SD (μM). [Link]
  • de Paula, C. A., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(11), 1734-1748. [Link]
  • Marcusson, J. O., et al. (1988). Characterization of [3H]paroxetine binding in rat brain. Journal of Neurochemistry, 50(6), 1783-1790. [Link]
  • ResearchGate. (n.d.). IC50 values of the representative set of active compounds identified in the HTS. [Link]
  • Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. [Link]

Sources

Application Notes and Protocols: Docking Studies of 1-Benzylpiperidine Derivatives with Acetylcholinesterase (AChE)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for conducting molecular docking studies of 1-benzylpiperidine derivatives with acetylcholinesterase (AChE), a key enzyme implicated in the pathogenesis of Alzheimer's disease.[1][2] Inhibition of AChE is a primary therapeutic strategy to alleviate the cognitive symptoms associated with this neurodegenerative disorder.[3][4] 1-benzylpiperidine derivatives have emerged as a promising class of AChE inhibitors, and in silico docking studies are instrumental in elucidating their binding mechanisms and guiding the rational design of more potent therapeutic agents.[5][6][7][8][9] This document offers researchers, scientists, and drug development professionals a robust framework for preparing the necessary molecular structures, performing the docking simulations using AutoDock Vina, and analyzing the results to gain insights into ligand-protein interactions.

Introduction: The Rationale for Targeting AChE with 1-Benzylpiperidine Derivatives

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory loss, and behavioral changes.[2] A well-established hallmark of AD is the deficit in the neurotransmitter acetylcholine (ACh) due to the hyper-activity of the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh in the synaptic cleft.[1][3] By inhibiting AChE, the concentration and duration of ACh in the synapse are increased, leading to enhanced cholinergic neurotransmission and symptomatic relief.[4]

The N-benzylpiperidine moiety is a key pharmacophore found in several potent AChE inhibitors, including the FDA-approved drug Donepezil.[5][10][11] This structural motif has been shown to interact favorably with key residues within the active site gorge of AChE.[9] Molecular docking serves as a powerful computational tool to predict how these derivatives orient themselves within the AChE binding pocket, estimate their binding affinity, and identify the crucial molecular interactions that drive their inhibitory activity.[3] This information is invaluable for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Conceptual Workflow of Molecular Docking

Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor) to predict the most stable binding conformation and the corresponding binding energy. The process can be conceptually broken down into several key stages, as illustrated in the workflow diagram below.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB Fetch Receptor Structure (e.g., PDB ID: 4EY7) PrepReceptor Receptor Preparation (Remove water, add hydrogens) PDB->PrepReceptor Ligand Prepare Ligand Structures (1-benzylpiperidine derivatives) PrepLigand Ligand Preparation (Energy minimization, add charges) Ligand->PrepLigand Grid Grid Box Generation (Define search space) PrepReceptor->Grid Dock Run Docking Simulation (AutoDock Vina) PrepLigand->Dock Grid->Dock Results Analyze Docking Poses (Binding energy, RMSD) Dock->Results Interaction Visualize Interactions (Hydrogen bonds, hydrophobic contacts) Results->Interaction Validate Protocol Validation (Redocking) Results->Validate G cluster_interactions Key Molecular Interactions AChE Acetylcholinesterase (AChE) Active Site Gorge Catalytic Anionic Site (CAS) Peripheral Anionic Site (PAS) Ligand 1-Benzylpiperidine Derivative Benzyl Group Piperidine Ring PiPi π-π Stacking Ligand:benzyl->PiPi interacts with CationPi Cation-π Interaction Ligand:piperidine->CationPi (protonated) interacts with Hbond Hydrogen Bond Ligand->Hbond (substituents) interact with PiPi->AChE:cas Trp84, Phe330 CationPi->AChE:cas Trp84 Hbond->AChE Ser203, His447

Sources

Role of N-benzylpiperidine as a versatile scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Benzylpiperidine Scaffold in Drug Discovery

Introduction: The Architectural Significance of N-Benzylpiperidine

In the intricate world of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, offering a robust foundation upon which a multitude of therapeutic agents can be built. The N-benzylpiperidine (N-BP) motif is a quintessential example of such a scaffold.[1] Its prevalence in drug discovery is not accidental but is rooted in its unique combination of structural and physicochemical properties. The N-BP motif's three-dimensional nature and conformational flexibility allow it to present appended pharmacophores to biological targets in optimal orientations.[2][3] Crucially, it facilitates vital cation-π interactions, a key non-covalent force in molecular recognition, while also serving as a versatile anchor for fine-tuning properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][2] This guide explores the multifaceted role of the N-BP scaffold, detailing its application in prominent therapeutic areas and providing actionable protocols for its synthesis and evaluation.

cluster_NBP N-Benzylpiperidine Core cluster_labels Key Features NBP Piperidine Piperidine Ring (3D Conformation, Basicity) Benzyl Benzyl Group (Aromatic System for π-interactions) Nitrogen Tertiary Amine (Cationic Center for Cation-π Interactions)

Caption: Core structure of the N-benzylpiperidine scaffold.

Application I: Acetylcholinesterase Inhibition in Alzheimer's Disease

The most prominent success story of the N-BP scaffold is in the development of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease (AD). According to the cholinergic hypothesis, cognitive decline in AD is linked to a deficiency in the neurotransmitter acetylcholine.[4][5] AChE inhibitors work by preventing the breakdown of acetylcholine, thereby increasing its concentration in the brain and enhancing cholinergic neurotransmission.[5][6][7]

Donepezil: The Archetypal N-Benzylpiperidine Drug

Donepezil (marketed as Aricept) is a leading, FDA-approved AChE inhibitor and a flagship example of an N-BP-containing therapeutic.[6][8] Its mechanism centers on the potent and reversible inhibition of AChE.[7][8] A key feature of Donepezil is its remarkable selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE), with selectivity ratios exceeding 1250:1.[9][10] This is clinically significant because the inhibition of BuChE, which is abundant in plasma, is associated with undesirable side effects; thus, high selectivity can lead to an improved therapeutic index.[9]

Beyond its primary function, research suggests Donepezil possesses a multi-target profile, potentially contributing to its efficacy through non-cholinergic mechanisms such as modulating amyloid-beta (Aβ) aggregation, providing antioxidant effects, and acting as a potent agonist of the sigma-1 (σ1) receptor.[2][3][8]

ACh Acetylcholine (ACh) (Neurotransmitter) Synapse Synaptic Cleft ACh->Synapse Released Postsynaptic Postsynaptic Receptor Synapse->Postsynaptic Binds to receptor, triggers signal AChE Acetylcholinesterase (AChE) (Enzyme) AChE->ACh Breaks down ACh Donepezil Donepezil (N-BP Scaffold Drug) Donepezil->AChE Inhibits

Caption: Simplified mechanism of AChE inhibition by Donepezil.

Structure-Activity Relationship (SAR) Insights

The efficacy of Donepezil and its analogs stems from specific molecular interactions within the AChE active site gorge. SAR studies have illuminated that both the N-benzylpiperidine moiety and the dimethoxy-indanone portion are critical for high-affinity binding.[3][9]

  • N-Benzylpiperidine Moiety : The protonated piperidine nitrogen forms a crucial cation-π interaction with the indole ring of the Trp86 residue in the catalytic active site (CAS) of AChE.[11] This anchors the inhibitor within the active site.

  • Linker and Second Moiety : The benzyl group and the linker position the second pharmacophore (e.g., indanone in Donepezil) to interact with residues in the peripheral anionic site (PAS), such as Trp286 and Tyr341, via π-π stacking interactions.[11] This dual-site binding is a hallmark of potent AChE inhibitors.[12]

Modifications to either part of the molecule can drastically alter potency and selectivity, as illustrated in the comparative data below.

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (BuChE/AChE)Reference(s)
Donepezil (1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine)0.00577.131250[10]
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine0.057>100>1754[10]
1-Benzyl-4-(2-isoindolin-2-ylethyl)piperidine0.023>100>4347[10]
2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione (Compound 23)-0.72-[13]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28)0.41--[14]

Experimental Protocols

Protocol 1: Synthesis of Donepezil

This protocol describes a standard laboratory synthesis of Donepezil via an aldol condensation followed by reduction, a common route for this class of compounds.[6][15]

Causality : The Knoevenagel-type condensation between the activated methylene group of the indanone and the aldehyde of the piperidine derivative forms the carbon-carbon bond linking the two key moieties. The subsequent reduction of the double bond is necessary to achieve the final, more flexible structure of Donepezil.

Reactant1 5,6-Dimethoxy-1-indanone Step1 Aldol Condensation (Base, Solvent, Heat) Reactant1->Step1 Reactant2 1-Benzyl-4-formylpiperidine Reactant2->Step1 Intermediate Unsaturated Intermediate (Chalcone-like structure) Step1->Intermediate Step2 Reduction (e.g., H2, Pd/C) Intermediate->Step2 Product Donepezil Step2->Product

Caption: General workflow for the synthesis of Donepezil.

Step-by-Step Methodology:

  • Reaction Setup : To a solution of 5,6-dimethoxy-1-indanone (1.0 eq) and 1-benzyl-4-formylpiperidine (1.1 eq) in a suitable solvent (e.g., toluene or ethanol), add a catalytic amount of a base (e.g., piperidine or potassium hydroxide).

  • Condensation : Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of the unsaturated intermediate will be observed.

  • Work-up and Isolation : After cooling, concentrate the mixture under reduced pressure. Purify the crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the unsaturated intermediate.

  • Reduction : Dissolve the purified intermediate in a solvent such as ethanol or methanol. Add a catalyst, typically 10% Palladium on Carbon (Pd/C).

  • Hydrogenation : Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (as monitored by TLC).

  • Final Purification : Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure Donepezil.

Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is a gold standard for measuring AChE activity and its inhibition.[12][16]

Causality : The assay quantifies the activity of AChE by measuring the production of thiocholine. AChE hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be measured colorimetrically at 412 nm. The presence of an inhibitor will reduce the rate of this color formation.

cluster_workflow Ellman's Assay Workflow Start Prepare Reagents: AChE, Buffer, DTNB, Substrate (ATCI), Inhibitor (N-BP compound) Incubate1 Pre-incubate AChE with Inhibitor at 37°C Start->Incubate1 Add_DTNB Add DTNB Solution Incubate1->Add_DTNB Initiate Initiate Reaction by Adding Substrate (ATCI) Add_DTNB->Initiate Measure Measure Absorbance at 412 nm over time using a spectrophotometer Initiate->Measure Analyze Calculate % Inhibition and IC₅₀ value Measure->Analyze

Caption: Workflow for the in vitro AChE inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare stock solutions of the N-benzylpiperidine test compound, AChE enzyme (from electric eel or human recombinant), DTNB, and the substrate acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Assay Setup : In a 96-well microplate, add the buffer, DTNB solution, and varying concentrations of the test compound (or buffer for the control).

  • Enzyme Addition : Add the AChE enzyme solution to each well and pre-incubate the plate for 15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Start the reaction by adding the ATCI substrate solution to all wells.

  • Spectrophotometric Reading : Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 5-10 minutes.

  • Data Analysis :

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Application II: The Scaffold in Multi-Target-Directed Ligands (MTDLs)

The complexity of diseases like AD has spurred the development of multi-target-directed ligands (MTDLs), single chemical entities designed to modulate multiple biological targets simultaneously.[17][18][19] The N-BP scaffold is an ideal starting point for MTDL design due to its established role in interacting with key targets and its synthetic tractability.

  • Dual AChE and BACE-1 Inhibitors : By linking the N-BP motif to fragments known to inhibit β-secretase-1 (BACE-1), another key enzyme in AD pathology, researchers have created dual-action agents.[19][20]

  • Dual AChE and Histone Deacetylase (HDAC) Inhibitors : N-BP derivatives have been designed to dually inhibit both AChE and HDACs, offering a potential combination of symptomatic relief and disease-modifying effects.[18]

  • Dual Opioid and Sigma Receptor Ligands : In the field of analgesia, N-BP derivatives have been developed as dual-acting ligands for the μ-opioid receptor (MOR) and the sigma-1 (σ1) receptor. This strategy aims to produce potent pain relief while potentially mitigating common opioid-related side effects.[21][22][23]

Application III: Antipsychotic and Other CNS Agents

The N-BP scaffold and its close analog, N-benzylpiperazine, are also found in compounds targeting other central nervous system (CNS) pathways. Certain derivatives show high affinity for dopamine D2, serotonin 5-HT1A, and α1-adrenergic receptors, which are key targets for antipsychotic agents.[24] The specific functionality on the benzyl portion of the scaffold is critical in determining the receptor binding profile and in vivo activity.[24] This highlights the scaffold's versatility in being adapted for a wide range of CNS targets beyond cholinesterases.

Conclusion

The N-benzylpiperidine motif is a powerful and versatile scaffold in modern drug discovery. Its success, exemplified by the blockbuster drug Donepezil, is built on a foundation of favorable structural and physicochemical properties that enable high-affinity interactions with biological targets.[1][2] Its synthetic accessibility allows for extensive SAR studies and its incorporation into MTDLs, addressing the complex, multifactorial nature of diseases like Alzheimer's. The detailed protocols provided herein offer a practical framework for researchers to synthesize and evaluate novel N-BP derivatives, continuing the legacy of this remarkable scaffold in the quest for new and improved therapeutics.

References

  • Alonso, D., et al. (2000). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry.
  • Apostolakis, J. S., et al. (1996). A Comparative Molecular Field Analysis Study of N-Benzylpiperidines as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry.
  • Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem.
  • Sharma, A., et al. (2024). N‐Benzyl piperidine Fragment in Drug Discovery. ResearchGate.
  • Sharma, A., et al. (2024). The N‐benzyl piperidine (N‐BP) moiety in drug discovery. ResearchGate.
  • Wikipedia. (n.d.). Donepezil. Wikipedia.
  • Universidad Complutense de Madrid. (n.d.). Exploring the N-Benzylpiperidine and N, N-Dibenzyl(N-Methyl)amine fragments as privileged structures in the search of new multitarget directed drugs for Alzheimer's disease. Universidad Complutense de Madrid Institutional Repository.
  • de Paula, M. S., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry.
  • Wang, R., et al. (2021). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central.
  • IvyPanda. (2024). The Pharmacology and Mechanism of Donepezil Action. IvyPanda.
  • Singh, M. & Saadabadi, A. (2023). Donepezil. StatPearls - NCBI Bookshelf.
  • Brewer, A. & Pinto-Garcia, P. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx Health.
  • Sarakbi, A., et al. (2022). Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. PubMed Central.
  • ResearchGate. (n.d.). The structure of Donepezil and SAR Study Sites. ResearchGate.
  • Malawska, B., et al. (2015). Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. Bioorganic & Medicinal Chemistry.
  • Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry.
  • Sharma, P., et al. (2019). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry.
  • ResearchGate. (2019). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. ResearchGate.
  • Panayides, J-L., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry.
  • Glamkowski, E. J., et al. (1995). N-aryl-N'-benzylpiperazines as potential antipsychotic agents. Journal of Medicinal Chemistry.
  • Li, Z-Z., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. OUCI.
  • Li, Z-Z., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. PubMed.
  • Li, Z-Z., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ receptor ligands with potent antinociceptive effects.
  • Rampa, A., et al. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 1-Benzylpiperidin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Benzylpiperidin-3-ol (CAS 14813-01-5). As a key intermediate in the development of various pharmaceuticals, including muscarinic M3 selective antagonists and Rho kinase inhibitors, achieving high yield and purity is critical.[1] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and optimized protocols to address common challenges encountered during its synthesis.

General Synthesis & Troubleshooting Workflow

The most prevalent laboratory-scale synthesis involves the chemical reduction of a ketone precursor. This workflow provides a high-level overview of that process and the initial steps for troubleshooting common issues.

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Initial Troubleshooting start Start: 1-Benzylpiperidin-3-one reaction Reduction Reaction (e.g., NaBH4, Ethanol) start->reaction workup Aqueous Work-up & pH Adjustment reaction->workup extraction Solvent Extraction (e.g., DCM, EtOAc) workup->extraction purification Purification (e.g., Concentration, Distillation) extraction->purification end_product Product: this compound purification->end_product low_yield Problem: Low Yield / Purity incomplete Incomplete Reaction? low_yield->incomplete Check TLC/LCMS byproducts Byproduct Formation? low_yield->byproducts Check TLC/LCMS loss Loss During Work-up? low_yield->loss Analyze aqueous & organic layers

Caption: High-level synthesis workflow and initial troubleshooting logic.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main routes:

  • Reduction of 1-Benzylpiperidin-3-one: This is the most common and direct method. The ketone precursor is reduced using a hydride-based reducing agent like sodium borohydride (NaBH₄).

  • N-Alkylation of 3-Hydroxypiperidine: This route involves reacting 3-hydroxypiperidine with a benzylating agent like benzyl bromide or benzyl chloride in the presence of a base.[2]

Q2: My overall yield is consistently low. What are the most common culprits?

Low yield is a frequent issue that can typically be traced to one of three areas:

  • Reagent Quality & Stoichiometry: Degradation of the reducing agent (especially NaBH₄, which is hygroscopic), impure starting materials, or incorrect molar ratios are primary causes of incomplete reactions.

  • Reaction Conditions: Sub-optimal temperature, incorrect solvent choice, or insufficient reaction time can lead to a stalled reaction or the formation of side products.

  • Work-up and Purification: Significant product loss can occur during the aqueous work-up, particularly if the pH is not correctly adjusted, or if an inappropriate extraction solvent is used. Emulsion formation during extraction can also trap the product.

Troubleshooting Guide: Reduction of 1-Benzylpiperidin-3-one

This section focuses on the most common synthesis route and addresses specific experimental failures.

Q3: My reduction with NaBH₄ is slow or appears incomplete on TLC. What should I check?

An incomplete reaction is often due to the deactivation of the reducing agent or sub-optimal conditions.

  • Causality: Sodium borohydride is a mild reducing agent that reacts with protic solvents (like methanol or ethanol) and acidic species.[3] Its hydride-donating ability can be compromised by moisture or improper storage.

  • Troubleshooting Steps:

    • Verify NaBH₄ Quality: Use a freshly opened bottle of NaBH₄ or one that has been stored correctly in a desiccator. Consider using a slight excess (1.1 to 1.5 equivalents) to compensate for any minor degradation.

    • Solvent Choice: While ethanol is commonly used, methanol can sometimes lead to faster reaction rates.[1] Ensure the solvent is anhydrous if possible.

    • Temperature Control: The reaction is often started at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[1] For a sluggish reaction, stirring overnight at room temperature is typically sufficient. Forcing the reaction with heat is generally not recommended as it can lead to side products.

    • Monitor with TLC: Track the disappearance of the starting ketone spot (1-benzylpiperidin-3-one). If the reaction stalls, a small, fresh portion of NaBH₄ can be added.

Q4: I'm observing significant byproduct formation. What are they and how can I minimize them?

The primary goal is the selective reduction of the ketone. Side products usually arise from impurities or overly harsh conditions.

  • Causality: The piperidine ring is generally stable to NaBH₄. Byproducts often stem from impurities in the starting ketone or from side reactions of the benzyl group under different catalytic conditions (though this is less common with NaBH₄).

  • Troubleshooting Steps:

    • Analyze Starting Material: Confirm the purity of your 1-benzylpiperidin-3-one precursor via NMR or LC-MS. Impurities will carry through and complicate purification.

    • Control Reagent Addition: Add the NaBH₄ portion-wise to the solution of the ketone at 0 °C.[1] This prevents a rapid temperature increase that could promote side reactions.

    • Avoid Stronger Reductants (Unless Necessary): Avoid using overly powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) unless a specific protocol calls for it. While effective, LiAlH₄ is less selective and has a much more hazardous work-up procedure.

Parameter Sodium Borohydride (NaBH₄) Lithium Aluminum Hydride (LiAlH₄)
Reactivity Mild & Selective for Aldehydes/KetonesStrong & Unselective (reduces esters, amides, etc.)
Solvent Protic (Ethanol, Methanol) or AproticStrictly Aprotic (THF, Diethyl Ether)
Work-up Simple aqueous quench (e.g., HCl, water)Hazardous; requires careful quenching (e.g., Fieser method)
Safety Stable in air, reacts with waterPyrophoric, reacts violently with water

Q5: What are the optimal work-up conditions to maximize recovery and purity?

A proper work-up is critical for isolating the product, which is a basic amine. The yield can be dramatically impacted by incorrect pH adjustment.

  • Causality: this compound is an amine, making it soluble in acidic aqueous solutions (as the protonated ammonium salt) and soluble in organic solvents in its free-base form. This property is exploited for purification.

  • Troubleshooting Steps & Optimized Protocol:

    • Quench & Concentrate: After the reaction is complete (as confirmed by TLC), cool the mixture in an ice bath. Slowly add acid (e.g., 1.0 N HCl) to quench any remaining NaBH₄ and decompose the borate-ester complex. The pH should be acidic at this stage. The mixture is then concentrated under vacuum to remove the bulk of the organic solvent (e.g., ethanol).[1]

    • Acid/Base Wash: Dissolve the residue in 1.0 N HCl. This protonates your product, making it water-soluble. Wash this acidic aqueous layer with an organic solvent like diethyl ether or ethyl acetate to remove any non-basic organic impurities.[1]

    • Basify & Extract: This is the most critical step. Cool the acidic aqueous phase in an ice bath and basify it to a pH > 12 using a strong base like 3.0 N KOH or NaOH.[1] This deprotonates the product, making it organic-soluble.

    • Extract Product: Immediately extract the product from the basic aqueous layer using a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Perform at least three extractions to ensure maximum recovery.

    • Dry and Concentrate: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the final product. A reported yield for this type of procedure is approximately 86%.[1]

Troubleshooting Guide: N-Alkylation of 3-Hydroxypiperidine

Q6: My N-benzylation reaction is incomplete or shows multiple products.

This route can be complicated by di-alkylation or poor reactivity of the starting amine.

  • Causality: The secondary amine of 3-hydroxypiperidine is the nucleophile. Incomplete reactions can result from a weak base, insufficient temperature, or a poor leaving group on the benzylating agent. The formation of a quaternary ammonium salt (di-alkylation) can occur if excess benzylating agent is used or if the reaction is run for too long at high temperatures.

  • Troubleshooting Steps:

    • Choice of Base and Solvent: A common combination is potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (CH₃CN) or DMF.[4] NaH can also be used but may cause side reactions with the solvent itself.[5]

    • Stoichiometry is Key: Use a slight excess of the 3-hydroxypiperidine (e.g., 1.2 equivalents) relative to the benzyl halide to minimize the risk of over-alkylation.

    • Temperature: The reaction often requires heating (reflux) to proceed at a reasonable rate.[4] Monitor by TLC to determine the optimal reaction time and avoid prolonged heating that could lead to side products.

G start Diagnosis: Low Yield check_tlc Analyze TLC/LCMS of crude reaction mixture start->check_tlc result What is the primary issue? check_tlc->result incomplete Incomplete Reaction: Mostly Starting Material result->incomplete byproducts Multiple Spots: Byproduct Formation result->byproducts clean_crude Clean Crude Reaction, Low Isolated Yield result->clean_crude sol_incomplete 1. Check reagent quality (NaBH4). 2. Increase reaction time. 3. Verify stoichiometry (use slight excess of NaBH4). incomplete->sol_incomplete sol_byproducts 1. Lower reaction temperature. 2. Add NaBH4 portion-wise. 3. Verify starting material purity. byproducts->sol_byproducts sol_loss 1. Check pH of aqueous layer before extraction (must be >12). 2. Perform more extractions (3-4x). 3. Check for emulsions. clean_crude->sol_loss

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

  • Maldonado, E., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors. Molecules, 28(14), 5577.
  • Google Patents. (2012). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Patsnap. (n.d.). A kind of synthetic method of n-benzyl-3-hydroxypiperidine.
  • Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride.
  • Ramachary, D. B., & Jain, S. (2011). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Organic Letters, 10(19), 4393–4396.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
  • I-Scholar. (n.d.). Comparative study of sodium borohydride catalysed reduction reactions.

Sources

Side reactions and byproduct formation in benzylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzylpiperidine Synthesis

Introduction for the Modern Researcher

Welcome to the technical support guide for benzylpiperidine synthesis. As a foundational scaffold in numerous pharmaceutical agents, from analgesics to neuroleptics, the clean and efficient synthesis of benzylpiperidine is paramount.[1][2] However, seemingly straightforward synthetic routes are often plagued by side reactions that complicate purification, reduce yields, and introduce difficult-to-remove impurities.

This guide is structured to address the specific, practical challenges encountered in the lab. We will move beyond textbook procedures to dissect the causality behind byproduct formation in the most common synthetic pathways and provide validated troubleshooting strategies. Our focus is on empowering you, the researcher, to not only identify and solve problems but to proactively design more robust and efficient synthetic protocols.

Frequently Asked Questions (FAQs): At a Glance

Q1: What are the primary industrial and laboratory methods for synthesizing N-benzylpiperidine? A1: The two most prevalent methods are:

  • N-Alkylation of Piperidine: This involves the direct reaction of piperidine with a benzyl halide (e.g., benzyl chloride or bromide) in the presence of a base.[3][4] It is often chosen for its simplicity and readily available starting materials.

  • Reductive Amination: This approach condenses benzaldehyde with piperidine to form an iminium ion intermediate, which is subsequently reduced in situ to yield the final product.[3][5] Variations include the Leuckart-Wallach and Eschweiler-Clarke reactions.[6][7]

Q2: How can I effectively monitor the progress of my reaction to minimize side product formation? A2: Thin Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of the consumption of starting materials and the emergence of the product. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying both the main product and any byproducts, allowing for precise optimization of reaction conditions.[3]

Q3: What are the most effective general purification strategies for crude N-benzylpiperidine? A3: A standard and effective method involves an acid-base extraction. The crude reaction mixture is dissolved in a non-polar organic solvent (e.g., diethyl ether, dichloromethane) and washed with an acidic solution (e.g., 1M HCl) to protonate the amine, moving it to the aqueous layer and leaving non-basic impurities behind. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the N-benzylpiperidine, which can then be extracted back into an organic solvent. For higher purity, fractional distillation under reduced pressure or silica gel column chromatography are recommended.[3][8]

Troubleshooting Guide 1: N-Alkylation of Piperidine with Benzyl Halides

This method, while direct, is a classic SN2 reaction that is susceptible to two major competing pathways: over-alkylation and hydrolysis of the electrophile.

Issue 1: Low Yield and Formation of a Persistent White Precipitate
  • Observation: During the reaction or workup, a white solid precipitates which is sparingly soluble in common organic solvents. Your desired product yield is significantly reduced.

  • Probable Cause: You are observing the formation of the N,N-dibenzylpiperidinium salt, a quaternary ammonium salt.[3] This occurs when a molecule of the desired N-benzylpiperidine product acts as a nucleophile and attacks a second molecule of the benzyl halide. This side reaction is especially prevalent if an excess of the benzyl halide is used or if the reaction is run at high concentrations.[4]

  • Troubleshooting & Optimization:

    • Stoichiometric Control (Self-Validation): The most critical control point is the stoichiometry. Use a slight excess of piperidine (e.g., 1.1 to 1.2 equivalents) relative to the benzyl halide to ensure the halide is the limiting reagent, minimizing its availability for a second alkylation.

    • Slow Addition: Add the benzyl halide dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) using an addition funnel. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more abundant primary nucleophile (piperidine) over the secondary one (N-benzylpiperidine).[4]

    • Choice of Base: Employ a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a solid base like potassium carbonate (K₂CO₃).[4][9] These will neutralize the hydrohalic acid byproduct without competing as nucleophiles.

Diagram: N-Alkylation Pathways

Piperidine Piperidine Product N-Benzylpiperidine (Desired Product) Piperidine->Product Primary Sₙ2 Attack BenzylHalide Benzyl Halide (R-X) BenzylHalide->Product QuatSalt N,N-Dibenzylpiperidinium Salt (Over-alkylation Byproduct) BenzylHalide->QuatSalt BenzylAlcohol Benzyl Alcohol (Hydrolysis Byproduct) BenzylHalide->BenzylAlcohol Product->QuatSalt Secondary Sₙ2 Attack Base Base (e.g., K₂CO₃) Water H₂O / OH⁻ (Contaminant) Water->BenzylAlcohol Sₙ1 / Sₙ2 Hydrolysis

Caption: Competing reaction pathways in N-alkylation.

Issue 2: Significant Formation of Benzyl Alcohol
  • Observation: GC-MS or NMR analysis of your crude product shows a significant peak corresponding to benzyl alcohol.

  • Probable Cause: The benzyl halide is undergoing hydrolysis. This is caused by the presence of hydroxide ions, which can arise from using bases like NaOH or KOH, or from water present in the solvent (e.g., "absolute" ethanol still contains trace water).[3][10] This competing reaction can follow either an SN1 or SN2 pathway.[10]

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Ensure your solvent (e.g., acetonitrile, DMF) is truly anhydrous. Dry it over molecular sieves if necessary. Dry all glassware thoroughly.

    • Select a Non-Hydroxide Base: Use potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA) or DIPEA. These bases are not sources of hydroxide ions.[4]

    • Temperature Control: While heating can accelerate the desired reaction, it can also increase the rate of hydrolysis. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature to 50°C).

ByproductCommon CausePreventative Measure
N,N-Dibenzylpiperidinium Salt Excess benzyl halide; high concentration.Use slight excess of piperidine; slow addition of benzyl halide.[3][4]
Benzyl Alcohol Presence of water or hydroxide bases.Use anhydrous solvents and non-hydroxide bases (K₂CO₃, DIPEA).[3][10]
Unreacted Piperidine Insufficient benzyl halide; poor reactivity.Use slight excess of benzyl halide (if over-alkylation is not an issue); increase temperature slightly.

Troubleshooting Guide 2: Reductive Amination

Reductive amination is a powerful method but requires careful orchestration of the initial condensation and subsequent reduction steps to avoid side reactions.

Issue 1: Benzyl Alcohol is the Major Product
  • Observation: The primary product identified is benzyl alcohol, with little to no N-benzylpiperidine formed.

  • Probable Cause: The reducing agent is reducing the benzaldehyde starting material faster than the benzaldehyde is reacting with piperidine to form the iminium ion intermediate.[3][5] This is common with powerful reducing agents like LiAlH₄ or when the reducing agent is added simultaneously with the aldehyde and amine.

  • Troubleshooting & Optimization:

    • Two-Step, One-Pot Procedure (Self-Validation): The most robust solution is to separate the condensation and reduction steps.

      • Step A (Iminium Formation): Mix benzaldehyde and piperidine in a suitable solvent (e.g., methanol, dichloromethane) first. Allow them to stir at room temperature for 30-60 minutes to form the iminium ion. The removal of water, either by a Dean-Stark trap or the addition of a drying agent like anhydrous MgSO₄, can drive this equilibrium forward.

      • Step B (Reduction): Cool the mixture (e.g., to 0°C) and then slowly add the reducing agent (e.g., sodium borohydride, NaBH₄).

    • Use a pH-Sensitive Reductant: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are milder reducing agents that are most active at a slightly acidic pH (4-6). At this pH, iminium ion formation is favored, and the reductant will selectively reduce the protonated iminium ion over the neutral aldehyde.[11]

Diagram: Reductive Amination Pathways

Benzaldehyde Benzaldehyde Iminium Iminium Ion (Key Intermediate) Benzaldehyde->Iminium Condensation (-H₂O) BenzylAlcohol Benzyl Alcohol (Byproduct) Benzaldehyde->BenzylAlcohol Premature Reduction Piperidine Piperidine Piperidine->Iminium Product N-Benzylpiperidine (Desired Product) Iminium->Product Reduction (Desired Pathway) ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Product ReducingAgent->BenzylAlcohol

Caption: Desired vs. side reactions in reductive amination.

Issue 2: Debenzylation during Catalytic Hydrogenation
  • Observation: When using catalytic hydrogenation (H₂ gas with a metal catalyst) as the reduction method, you observe the formation of piperidine and toluene instead of N-benzylpiperidine.

  • Probable Cause: Hydrogenolysis, or the cleavage of the C-N bond of the benzyl group, is occurring. This is a well-known side reaction, particularly with highly active catalysts like Palladium on Carbon (Pd/C) and Raney Nickel, especially under high hydrogen pressure or elevated temperatures.[12][13]

  • Troubleshooting & Optimization:

    • Catalyst Selection: Switch to a catalyst less prone to hydrogenolysis. Platinum(IV) oxide (PtO₂, Adams' catalyst) is often a better choice for reducing pyridinium salts to piperidines without cleaving N-benzyl groups.[12][14]

    • Milder Conditions: Reduce the hydrogen pressure (e.g., 50 psi instead of 500 psi) and conduct the reaction at or near room temperature. Monitor the reaction carefully and stop it as soon as the starting material is consumed to prevent over-reduction.

    • Alternative Route: Consider synthesizing the N-benzylpyridinium salt first and then reducing it. The positive charge on the nitrogen makes the pyridine ring more susceptible to reduction under milder conditions where debenzylation is less likely.[12]

Experimental Protocols: Validated Methodologies

Protocol 1: High-Purity N-Alkylation using Potassium Carbonate

This protocol is designed to minimize over-alkylation and hydrolysis.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperidine (1.2 eq) and anhydrous acetonitrile (MeCN).

  • Base Addition: Add finely ground, anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Substrate Addition: In a separate flask, prepare a solution of benzyl chloride (1.0 eq) in anhydrous MeCN.

  • Reaction: Transfer the benzyl chloride solution to an addition funnel and add it dropwise to the stirring piperidine/K₂CO₃ suspension over 1 hour at room temperature.

  • Monitoring: After the addition is complete, gently heat the mixture to 50°C. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate with a few drops of TEA). The reaction is typically complete in 4-8 hours.

  • Workup: Cool the reaction to room temperature. Filter off the K₂CO₃ and wash the solid with MeCN. Concentrate the filtrate under reduced pressure. Proceed with a standard acid-base extraction for purification.

Protocol 2: Controlled Reductive Amination with STAB

This protocol favors iminium ion formation before reduction.

  • Setup: To a round-bottom flask with a magnetic stir bar, add benzaldehyde (1.0 eq), piperidine (1.1 eq), and anhydrous dichloromethane (DCM).

  • Iminium Formation: Stir the mixture at room temperature for 1 hour.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (STAB, 1.5 eq). Caution: The reaction may foam slightly as acetic acid is released.

  • Monitoring: Stir at room temperature and monitor by TLC. The reaction is typically complete within 3-12 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

References

  • Technical Support Center: Synthesis of N-Benzylpiperidine - Benchchem.
  • common side products in the synthesis of 3-benzylpiperidines - Benchchem.
  • Eschweiler-Clarke Reaction - NROChemistry.
  • Eschweiler–Clarke reaction - Grokipedia.
  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines - Benchchem.
  • 4-Benzylpiperidine - Wikipedia.
  • Eschweiler–Clarke reaction - Wikipedia.
  • Process For Preparation Of N Benzyl 3 Hydroxy Piperidine - Quick Company.
  • Eschweiler-Clarke Reaction - YouTube.
  • N - alkylation of piperidine with substituted benzyl chloride - ECHEMI.
  • CN101817779B - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof - Google P
  • Leuckart reaction - Wikipedia.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC.
  • 4-Benzylpiperidine 99 31252-42-3 - Sigma-Aldrich.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Public
  • Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.
  • Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine - Benchchem.
  • Article - Revista Virtual de Química.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI.

Sources

Technical Support Center: Optimizing pH and Extraction Conditions for 1-Benzylpiperidin-3-ol Purification

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 1-Benzylpiperidin-3-ol. It offers a comprehensive resource for troubleshooting and optimizing experimental conditions, grounded in established chemical principles and field-proven techniques.

Section 1: Foundational Principles of this compound Purification

The successful purification of this compound hinges on a clear understanding of its chemical properties. As a piperidine derivative, it features a basic tertiary amine and a polar hydroxyl group, which dictate its solubility and reactivity.

The key to its purification via liquid-liquid extraction lies in the pH-dependent equilibrium of the piperidine nitrogen. In acidic conditions, the nitrogen is protonated, forming a water-soluble salt. In basic conditions, it exists as the free base, which is soluble in organic solvents.[1] This reversible transition is the cornerstone of an effective extraction strategy.

Table 1: Key Physicochemical Properties of this compound

PropertyValue/InformationSignificance in Purification
Molecular Formula C₁₂H₁₇NO[2][3][4]Basic information for characterization.
Molecular Weight 191.27 g/mol [2][3]Essential for calculating molar equivalents.
Boiling Point 140-142 °C at 6 mmHg[5][6][7]Useful for purification by vacuum distillation.
Form Clear, colorless to light yellow liquid[4][6][7]Discoloration may indicate the presence of impurities or oxidation products.[8]
Solubility Slightly soluble in DMSO and Methanol[5][6]Guides the choice of solvents for reaction and purification.
pKa (Predicted) 14.82 ± 0.20 (for the hydroxyl proton)[2][6]The basicity of the piperidine nitrogen is the more critical factor for extraction.

Section 2: Core Workflow for pH-Optimized Extraction

A well-executed liquid-liquid extraction is the most common and effective method for purifying this compound from crude reaction mixtures. The following workflow illustrates the critical steps and the underlying logic.

ExtractionWorkflow cluster_setup Initial Workup cluster_wash Impurity Removal cluster_extraction Product Isolation start Crude Reaction Mixture in Organic Solvent acidify Acidify with 1M HCl to pH ~2 start->acidify Protonates the amine wash Separate Layers. Wash Aqueous Phase with Organic Solvent (e.g., Ether) acidify->wash impurities Non-Basic Organic Impurities (in organic phase) wash->impurities basify Basify Aqueous Phase with NaOH to pH > 10 wash->basify Aqueous phase contains protonated product extract Extract with Dichloromethane (repeat 3x) basify->extract Deprotonates to free base combine Combine Organic Extracts, Dry (Na₂SO₄), and Concentrate extract->combine product Purified this compound combine->product

Caption: pH-driven workflow for the purification of this compound.

Detailed Experimental Protocol
  • Acidification and Initial Wash:

    • Dissolve the crude reaction mixture in a suitable organic solvent and transfer it to a separatory funnel.

    • Add 1M hydrochloric acid (HCl) and shake. Check the pH of the aqueous layer to ensure it is approximately 2.[9] This converts the amine into its water-soluble hydrochloride salt.[1][10]

    • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

    • Wash the aqueous layer with diethyl ether or ethyl acetate to remove any non-basic organic impurities.

  • Liberation of the Free Base:

    • Return the washed aqueous layer to the separatory funnel.

    • Slowly add a base, such as 3N sodium hydroxide (NaOH), while swirling, until the pH of the aqueous solution is greater than 10.[2][11] A pH meter should be used for accurate measurement. This step is crucial as it deprotonates the ammonium salt to regenerate the organic-soluble free base.

  • Extraction of the Product:

    • Extract the basified aqueous solution with dichloromethane (DCM) three times. DCM is often preferred due to its effectiveness and density, which simplifies separation.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.

Section 3: Troubleshooting and FAQs

Q1: An intractable emulsion has formed between the aqueous and organic layers. How can I break it?

A1: Emulsion formation is a frequent challenge, often arising from vigorous shaking or the presence of surfactant-like impurities.[12][13]

  • Immediate Actions:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 15-30 minutes.[14][15]

    • Gentle Swirling: Instead of vigorous shaking, gently invert the funnel multiple times. This minimizes the agitation that can lead to emulsions while still allowing for phase contact.[12]

    • Add Brine: Introduce a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[12][14]

  • Advanced Solutions:

    • Filtration: Filter the entire mixture through a plug of glass wool or Celite®. This can physically disrupt the emulsion.[12][15]

    • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[12]

    • Solvent Addition: Adding a small amount of a different solvent can alter the properties of the mixture and break the emulsion.[12]

Q2: My final product yield is significantly lower than expected. What are the common causes?

A2: Low yields can often be traced back to incomplete extraction or product loss during the workup.

  • Checkpoints for Yield Optimization:

    • Verify pH: Incomplete basification before extraction is a primary cause of low yield. Ensure the aqueous phase is strongly basic (pH > 10) to maximize the concentration of the free base.[10]

    • Increase Extraction Repetitions: Perform multiple extractions (at least 3-5) with smaller volumes of organic solvent, as this is more efficient than a single large-volume extraction.

    • Back-Extraction: After extracting the product, re-acidify the aqueous layer and wash it with an organic solvent to see if any product remains.

    • Precipitation Issues: If the product is intended to be precipitated as a solid, ensure the pH is correctly adjusted to the point of minimum solubility. In some cases, cooling the solution in an ice bath can maximize crystal yield.[8]

Q3: The purified product is yellow or brown. How can I decolorize it?

A3: Discoloration often points to the presence of oxidation products or other high-molecular-weight impurities.[8]

  • Decolorization Methods:

    • Activated Charcoal: Dissolve the impure product in a minimal amount of a suitable solvent. Add a small quantity of activated charcoal, stir for 15-20 minutes, and then filter the mixture through a pad of Celite® to remove the charcoal. Be aware that this may lead to some product loss.

    • Recrystallization: This is a highly effective method for purification if a suitable solvent or solvent system can be identified. The ideal solvent should dissolve the compound well when hot but poorly when cold.[8][16] For piperidine derivatives, alcohols like ethanol or isopropanol can be effective.[8]

Q4: Which organic solvent is best for the extraction step?

A4: The choice of solvent is critical for extraction efficiency and ease of handling.

Table 2: Comparison of Common Extraction Solvents

SolventAdvantagesDisadvantages
Dichloromethane (DCM) High density (sinks below water), high solvating power, low boiling point for easy removal.Potential health and environmental concerns.
Ethyl Acetate Less toxic than halogenated solvents.Lower density (floats on water), can be partially miscible with water, susceptible to hydrolysis under strong basic conditions.
Chloroform High density and solvating power.Toxic and now less commonly used.
Diethyl Ether Good solvating power, very low boiling point.Highly flammable, can form explosive peroxides upon storage.

For this compound, dichloromethane is a frequently cited and effective choice.[2][11]

Section 4: References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.

  • Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. Benchchem.

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil.

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.

  • Liquid-Liquid extraction with systematically adjusted PH. Zaiput Flow Technologies.

  • Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction. ResearchGate.

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM.

  • Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. PubMed.

  • Video: Extraction: Effects of pH. JoVE.

  • Problems with extractions. Chemistry Teaching Labs - University of York.

  • Tips & Tricks: Emulsions. Department of Chemistry: University of Rochester.

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN.

  • US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.

  • 1-Benzyl-3-piperidinol | 14813-01-5. ChemicalBook.

  • Have you experienced that your piperidine crystallizes when not in use?. ResearchGate.

  • 14813-01-5(1-Benzyl-3-piperidinol) Product Description. ChemicalBook.

  • 1-Benzyl-3-piperidinol | 14813-01-5. ChemicalBook.

  • 14813-01-5 | this compound. ChemScene.

  • 14813-01-5|this compound|BLD Pharm.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.

  • This compound CAS No.14813-01-05. SRISYN.COM.

  • 98% Liquid 1-Benzyl Piperidin-3-Ol, 14813-01-5 at best price in Ankleshwar. IndiaMART.

Sources

Technical Support Center: Chiral Separation of 1-Benzylpiperidin-3-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

<_

Welcome to the dedicated support center for the chiral separation of 1-Benzylpiperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust solutions for resolving the enantiomers of this critical pharmaceutical intermediate.[1][2] As a chiral building block, obtaining enantiomerically pure this compound is essential for synthesizing stereospecific drugs and ensuring their efficacy and safety.[3][4][5][6]

This resource combines field-proven insights with established scientific principles to help you navigate the complexities of chiral method development. We will explore common issues encountered during High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) separations and provide detailed, actionable troubleshooting advice.

Troubleshooting Guide: Common Issues & Solutions

The chiral separation of this compound, a basic compound, presents a unique set of challenges.[7] Success hinges on creating a transient diastereomeric complex with a chiral selector, which requires a delicate balance of interactions.[8][9] The following table outlines frequent problems, their probable causes, and systematic solutions to achieve baseline resolution and symmetrical peak shapes.

Problem Probable Cause(s) Recommended Solutions & Explanations
Poor or No Resolution (Rs < 1.5) 1. Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral separation relies on differential interactions between the enantiomers and the CSP.[5][9] If the CSP's chiral selector does not provide sufficient stereoselective interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) for this compound, separation will not occur. Polysaccharide-based CSPs are often a strong starting point.[10][11][12] 2. Suboptimal Mobile Phase Composition: The mobile phase polarity and additives directly influence retention and selectivity. An incorrect solvent ratio can lead to co-elution.[13] 3. Inadequate Method Equilibration: Chiral columns, especially polysaccharide-based ones, can require extended equilibration times to ensure the stationary phase is saturated with the mobile phase, leading to reproducible retention times and resolution.[10][14]1. CSP Selection: Screen multiple CSPs. Start with polysaccharide-based columns like cellulose or amylose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H). These are known for their broad applicability to a wide range of chiral compounds, including those with amine and alcohol functional groups.[11][12] 2. Mobile Phase Optimization: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane, heptane).[14] Introduce a basic additive like diethylamine (DEA) or ethylenediamine (EDA) at 0.1-0.5% (v/v) to improve peak shape and potentially enhance selectivity for this basic analyte. 3. Column Equilibration: Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection.[10] Ensure the baseline is stable before proceeding.
Peak Tailing or Asymmetry 1. Secondary Silanol Interactions: As a basic amine, this compound can interact with residual acidic silanol groups on the silica support of the CSP, causing peak tailing.[10] 2. Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, leading to broadened, asymmetric peaks.[13] 3. Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion upon injection.[10][15]1. Use of Basic Additives: Add a basic modifier like 0.1% DEA to the mobile phase. This additive competes with the analyte for active silanol sites, minimizing secondary interactions and resulting in more symmetrical peaks.[14] 2. Reduce Sample Concentration: Prepare samples at a lower concentration (e.g., 0.1-0.5 mg/mL) and re-inject.[10] If sensitivity is an issue, consider a smaller injection volume of the original concentration. 3. Match Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[10] If solubility is an issue, use the weakest possible solvent that can fully dissolve the analyte.
Irreproducible Retention Times 1. Temperature Fluctuations: Chiral separations can be highly sensitive to temperature. Even minor changes in ambient temperature can cause retention time drift.[10][14] 2. Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of more volatile components (e.g., hexane).[10][13] 3. Insufficient Equilibration: Switching between mobile phases without adequate equilibration time is a common cause of drifting retention times.[10][15]1. Use a Column Oven: Maintain a constant, controlled column temperature (e.g., 25 °C) using a column oven to ensure thermal stability and run-to-run reproducibility.[14] 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep solvent reservoirs capped to minimize evaporation.[10] Ensure thorough mixing before use. 3. Rigorous Equilibration: When changing mobile phase composition, flush the system and column thoroughly. Monitor backpressure and baseline until they are completely stable before running samples.[10]
Low Signal or No Peak (GC) 1. Analyte is Non-Volatile/Thermally Labile: this compound has a relatively high boiling point and contains a polar hydroxyl group, making it challenging for direct GC analysis without derivatization.[16][17] 2. Inappropriate GC Column: A standard achiral GC column will not separate enantiomers.[16]1. Derivatization: Convert the analyte into a more volatile and thermally stable derivative. A common two-step approach is to first esterify the hydroxyl group and then acylate the secondary amine.[18] This not only improves chromatographic behavior but can also enhance separation on a chiral column.[17][19] 2. Chiral GC Column: Use a GC column with a chiral stationary phase, typically one based on derivatized cyclodextrins.[16]

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is generally best for separating this compound enantiomers?

A1: Chiral High-Performance Liquid Chromatography (HPLC) is the most established and versatile method for this type of separation.[8][9] It offers a wide variety of commercially available chiral stationary phases (CSPs) that can be screened for optimal selectivity.[3][12] Supercritical Fluid Chromatography (SFC) is an excellent, often faster, and "greener" alternative, particularly for preparative scale work, as it uses supercritical CO2 as the main mobile phase, reducing organic solvent consumption.[20][21][22][23] Gas Chromatography (GC) is typically less suitable for this compound in its native form due to volatility issues but can be effective if a suitable derivatization procedure is employed.[9][16]

Q2: Why is a basic additive like Diethylamine (DEA) so important in the mobile phase for this separation?

A2: this compound is a basic compound due to its piperidine nitrogen. This basicity can lead to strong, undesirable interactions with any residual acidic silanol groups on the surface of the silica-based CSP. These interactions cause peak tailing, which severely degrades resolution and quantification accuracy. A small amount of a basic additive like DEA (typically 0.1%) in the mobile phase acts as a competitor, effectively masking the silanol groups and preventing the analyte from interacting with them.[10] This results in sharper, more symmetric peaks and often improves the overall chiral recognition process.

Q3: Can temperature be used to optimize the separation?

A3: Yes, temperature is a critical parameter in chiral method development.[10] Lowering the column temperature often increases the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, which can lead to increased enantioselectivity (α) and better resolution (Rs). However, this is not a universal rule, and the effect is CSP-dependent.[10] It is recommended to investigate a range of temperatures (e.g., 15°C, 25°C, 40°C) during method optimization. Always use a column oven to ensure precise temperature control for method robustness.[14]

Q4: My method was working, but now the resolution has degraded. What should I do?

A4: A decline in performance of a previously working method often points to column contamination or degradation.

  • Column Contamination: Strongly retained impurities from samples can accumulate at the head of the column, creating active sites that interfere with the separation.[15][24]

  • Stationary Phase Degradation: Using incompatible solvents (even trace amounts in the sample) can dissolve or damage the chiral polymer of coated polysaccharide CSPs.[15]

  • Solution: First, try flushing the column with a stronger, compatible solvent (check the column care manual). For example, washing with 100% ethanol or isopropanol can often remove contaminants.[14] If performance is not restored, the column may be permanently damaged, and replacement is necessary. To prevent this, always filter samples and ensure proper sample clean-up.[14][15]

Q5: For GC analysis, what kind of derivatization is recommended?

A5: For GC analysis of compounds with active hydrogens like this compound, a two-step derivatization is often required to improve volatility and peak shape.[18]

  • Protect the Hydroxyl Group: Convert the alcohol to a less polar ether or ester. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common choice.

  • Protect the Amine Group: The secondary amine in the piperidine ring should also be derivatized, for example, through acylation using an anhydride like trifluoroacetic anhydride (TFAA).[18] This process creates a less polar, more volatile, and more thermally stable molecule suitable for GC analysis on a chiral column.[17]

Experimental Protocols: Starting Points

These protocols are intended as robust starting points for your method development. Optimization will be required based on your specific instrumentation and purity requirements.

Protocol 1: Chiral HPLC Method
  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in mobile phase to a concentration of 0.5 mg/mL.[10] Filter through a 0.45 µm filter before injection.[14]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 30-40 minutes).

    • Inject a racemic standard of this compound to determine retention times and initial resolution.

    • Inject the test sample.

    • Optimization: If resolution is insufficient, systematically adjust the isopropanol content (e.g., try 15% or 25%). A lower percentage of the polar alcohol modifier generally increases retention and can improve resolution.

Protocol 2: Chiral SFC Method
  • Column: Chiralpak® IC, 250 x 4.6 mm, 5 µm (or equivalent immobilized cellulose-based CSP)

  • Mobile Phase: Supercritical CO2 / Methanol with 0.2% Diethylamine

  • Gradient: Isocratic 15% Methanol co-solvent

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35°C

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve sample in Methanol to a concentration of 1.0 mg/mL.

  • Procedure:

    • Equilibrate the system until temperature and pressure are stable.

    • Inject a racemic standard to confirm separation.

    • Optimization: Adjust the percentage of the methanol co-solvent. Increasing the modifier percentage will decrease retention times, while decreasing it will increase retention and may improve resolution.[25] The speed and efficiency of SFC often allow for faster method development compared to HPLC.[20][23]

Visualizing the Troubleshooting Process

Effective troubleshooting follows a logical progression. The following diagram illustrates a systematic workflow for addressing poor chiral resolution.

TroubleshootingWorkflow Start Start: Poor Resolution (Rs < 1.5) CheckCSP Is the CSP appropriate? (e.g., Polysaccharide-based) Start->CheckCSP CheckMobilePhase Is Mobile Phase Optimized? CheckCSP->CheckMobilePhase Yes Action_SelectCSP Action: Screen different CSPs (Amylose, Cellulose, etc.) CheckCSP->Action_SelectCSP No CheckPeakShape Is Peak Shape Symmetrical? CheckMobilePhase->CheckPeakShape Yes Action_OptimizeMP Action: Adjust % Modifier (e.g., IPA, EtOH) CheckMobilePhase->Action_OptimizeMP No CheckConditions Are Temp & Flow Rate Optimal? CheckPeakShape->CheckConditions Yes Action_AddBase Action: Add Basic Modifier (0.1% DEA) CheckPeakShape->Action_AddBase No Success Resolution Achieved (Rs >= 1.5) CheckConditions->Success Yes Action_OptimizeTemp Action: Test lower temperatures (e.g., 15-25°C) CheckConditions->Action_OptimizeTemp No Action_SelectCSP->CheckMobilePhase Action_OptimizeMP->CheckPeakShape Action_AddBase->CheckConditions Action_OptimizeTemp->Success

Caption: A logical workflow for troubleshooting poor enantiomeric resolution.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
  • BenchChem Technical Support Team. (2025). Troubleshooting poor resolution in chiral chromatography of alkanes. Benchchem.
  • Ye, Y. K., et al. (Date not available). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate.
  • Phenomenex. (Date not available). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Stringham, R. W., & Lynam, K. G. (2025). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate.
  • Unknown Author. (Date not available). Separation of the enantiomers of chiral amines using the mobile phase.... ResearchGate.
  • BenchChem. (2025). A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products.
  • Daicel Chiral Technologies. (2024). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Shamsi, S. A., et al. (2022). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. PMC - NIH.
  • uHPLCs. (2025). How to Prevent and Solve Resolution Loss in HPLC Workflows.
  • Martynow, J. (2014). How can I improve my chiral column resolution?. ResearchGate.
  • BenchChem. (2025). Comparative analysis of different chiral separation techniques for benzylpiperidines.
  • Seibert, E. (Date not available). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Pharmaceutical Technology. (Date not available). Supercritical Fluid Chiral Separations.
  • SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques.
  • Daicel Chiral Technologies. (Date not available). Supercritical Fluid Chromatography (SFC).
  • Unknown Author. (Date not available). Chiral Drug Separation.
  • Restek. (Date not available). A Guide to the Analysis of Chiral Compounds by GC.
  • Desfontaine, V., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
  • Canada.ca. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development.
  • De Klerck, K., et al. (Date not available). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A.
  • Regis Technologies. (2022). Getting Started with Chiral Method Development.
  • Regalado, E. L. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate.
  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • Agilent. (Date not available). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed.
  • Unknown Author. (Date not available). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Berthod, A., et al. (2011). Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. PubMed.
  • Moldoveanu, S. C., & David, V. (Date not available). Derivatization Methods in GC and GC/MS. Semantic Scholar.
  • Ribeiro, A. R., et al. (Date not available). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC - NIH.
  • Li, T., & Welch, C. J. (2013). Investigation of peptoid chiral stationary phases varied in absolute configuration. PubMed.
  • Satinský, D., et al. (Date not available). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
  • Ilisz, I., et al. (Date not available). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.
  • Phenomenex. (Date not available). Chiral HPLC Separations.
  • European Patent Office. (2017). METHOD FOR RECYCLING CHIRAL 1-BENZYL-3-HYDROXYPIPERIDINE BY RACEMIZATION - EP 3170809 A1.
  • ChemBK. (2024). 1-N-BENZYL-3-HYDROXY-PIPERIDINE.
  • National Institutes of Health. (Date not available). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
  • National Institutes of Health. (Date not available). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine Analogues With Monoamine Transporters: Structure-Activity Relationship Study of Structurally Constrained 3,6-disubstituted Piperidine Analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine.

Sources

Troubleshooting low conversion rates in the reduction of N-benzyl-3-piperidone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the reduction of N-benzyl-3-piperidone to its corresponding alcohol, N-benzyl-3-piperidinol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. Below, we address common issues, particularly low conversion rates, through a series of troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Diagnosing Low Conversion Rates

This section is structured to address specific problems you may be observing in your reaction.

Q1: My sodium borohydride (NaBH₄) reduction is stalling or incomplete. What are the potential causes and how can I fix it?

This is the most common issue reported. Low conversion when using NaBH₄ is often traced back to one of five key areas: reagent integrity, reaction conditions, stoichiometry, solvent choice, or the starting material itself.

  • 1. Reagent Quality & Handling:

    • Causality: Sodium borohydride is a stable but not inert reagent. It can degrade upon exposure to atmospheric moisture over time, leading to a loss of hydride activity. An older bottle of NaBH₄ may not have the reducing power you assume based on its mass.

    • Solution: Use a freshly opened bottle of NaBH₄ or one that has been stored correctly in a desiccator. If you suspect reagent degradation, consider quantifying its activity or using a fresh supply. When dispensing the reagent, do so quickly and in a dry environment to minimize exposure to humidity.

  • 2. Reaction Temperature:

    • Causality: While NaBH₄ reductions are often performed at room temperature or 0 °C to control exotherms and improve selectivity, the reaction rate for some substrates can be slow. If the reaction stalls, it may simply need more thermal energy to overcome the activation barrier.

    • Solution: After the initial addition of NaBH₄ at a lower temperature (e.g., 0-10 °C), allow the mixture to warm to room temperature and stir for several hours[1]. If the reaction is still sluggish, gentle heating to reflux (depending on the solvent) can drive the reaction to completion[1]. Always monitor for potential side reactions at higher temperatures.

  • 3. Solvent Selection:

    • Causality: The choice of solvent is critical. Protic solvents like methanol or ethanol are commonly used and are generally effective[1]. However, NaBH₄ reacts slowly with these solvents, consuming the reagent over time. This decomposition is faster in more acidic alcohols or in the presence of water[2][3]. The solubility of the intermediate borate esters can also influence the reaction rate.

    • Solution:

      • Ensure you are using anhydrous solvents if possible.

      • Methanol is often a good first choice as it readily dissolves NaBH₄[1][2].

      • If decomposition is suspected, consider running the reaction in a less reactive solvent like isopropanol or diglyme, although solubility may be lower[2].

      • Adding the NaBH₄ in portions can help maintain a sufficient concentration of the reducing agent throughout the reaction[1].

  • 4. Stoichiometry of the Reducing Agent:

    • Causality: Theoretically, one mole of NaBH₄ can reduce four moles of a ketone. In practice, due to the aforementioned decomposition in protic solvents and potential degradation, a stoichiometric excess is almost always required. Using only 0.25 equivalents is insufficient.

    • Solution: A common protocol uses at least 1.0 to 1.1 molar equivalents of NaBH₄ relative to the piperidone[1]. Some procedures even use a larger excess (up to 2-4 equivalents), particularly if the starting material is a salt or if there are other reducible functional groups present[4][5]. Start with 1.1 equivalents and increase if conversion remains low.

  • 5. Purity and Form of Starting Material:

    • Causality: If your N-benzyl-3-piperidone is in the hydrochloride salt form, the acidic HCl will rapidly decompose NaBH₄, consuming the reagent before it can reduce the ketone. Additionally, impurities in the starting material can interfere with the reaction.

    • Solution: It is crucial to start with the free base of N-benzyl-3-piperidone. If you have the hydrochloride salt, it must be neutralized first by adding a base (like K₂CO₃ or NaOH) and extracting the free base into an organic solvent before proceeding with the reduction[1].

Q2: I'm observing significant side products, including a debenzylated compound. How can I improve selectivity?

Side product formation points to reaction conditions that are too harsh or non-selective. The N-benzyl group is particularly susceptible to cleavage under certain reductive conditions.

  • 1. Hydrogenolysis (Debenzylation):

    • Causality: This is a major concern during catalytic hydrogenation (e.g., using Pd/C or Raney Nickel with H₂ gas)[6][7]. The benzyl C-N bond is readily cleaved by hydrogenolysis. While less common with hydride reagents like NaBH₄, it can occur under harsh conditions or with certain catalyst/hydride combinations.

    • Solution:

      • For Hydride Reductions: If you are using NaBH₄, debenzylation is unlikely unless very high temperatures or aggressive additives are used. Stick to standard conditions.

      • For Catalytic Hydrogenation: This method is generally not recommended if you wish to retain the N-benzyl group. If it must be used, catalyst choice is key. Platinum-based catalysts (like PtO₂) are sometimes less prone to causing debenzylation than palladium catalysts[6]. Running the reaction under neutral or slightly basic conditions can also suppress the hydrogenolysis that is often accelerated by acid[7].

  • 2. Catalyst Poisoning:

    • Causality: In catalytic hydrogenation, the basic nitrogen atom of the piperidine ring can act as a poison to the metal catalyst (e.g., Palladium), binding to its surface and preventing it from catalyzing the reduction[8].

    • Solution: To prevent this, a small amount of a non-nucleophilic acid (like acetic acid) can be added. This protonates the piperidine nitrogen, preventing it from coordinating to the catalyst and thereby improving the reaction rate[8]. However, this must be balanced with the risk of promoting debenzylation[7].

Frequently Asked Questions (FAQs)
Q: Which reducing agent is best for converting N-benzyl-3-piperidone to N-benzyl-3-piperidinol?

The "best" agent depends on a balance of lab safety, cost, and desired selectivity.

  • Sodium Borohydride (NaBH₄): This is the most common and highly recommended choice. It is selective for aldehydes and ketones, relatively safe to handle, and effective under mild conditions (alchoholic solvents, room temperature)[9][10].

  • Lithium Aluminum Hydride (LiAlH₄): While a much more powerful reducing agent, LiAlH₄ is generally not necessary for this transformation and introduces significant safety risks due to its violent reaction with water and protic solvents[2]. It offers no significant advantage here and complicates the workup.

  • Catalytic Hydrogenation (e.g., H₂/Pd/C): As discussed, this method is very effective for reducing the ketone but carries a high risk of cleaving the N-benzyl group (debenzylation)[6][7]. It should be avoided unless debenzylation is also desired.

Q: How can I effectively monitor the progress of my reduction reaction?

Active monitoring is key to understanding your conversion rate and avoiding unnecessary side reactions.

  • Thin-Layer Chromatography (TLC): This is the simplest and fastest method. Co-spot your reaction mixture with your starting material (N-benzyl-3-piperidone). The product alcohol will be more polar and should have a lower Rf value. The reaction is complete when the starting material spot has been completely consumed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can track the disappearance of the starting material's mass peak (m/z 190.25 for [M+H]⁺) and the appearance of the product's mass peak (m/z 192.27 for [M+H]⁺).

Q: What is the optimal pH for a sodium borohydride reduction?

Sodium borohydride is most stable and effective under neutral to slightly basic conditions (pH 7-10)[9]. It decomposes rapidly in acidic solutions. Therefore, if your starting material is an acid salt, it must be neutralized before adding the NaBH₄[1].

Data Summary

Table 1: Comparison of Common Reducing Agents

Reducing AgentTypical ConditionsProsCons
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0 °C to RTHigh selectivity for ketones, safe handling, easy workupSlower than LiAlH₄, can be consumed by protic solvents
Lithium Aluminum Hydride (LiAlH₄) Anhydrous Ether or THF, 0 °CVery powerful and fastNon-selective, highly reactive with water/alcohols (danger!), difficult workup
Catalytic Hydrogenation (H₂ with Pd, Pt, or Ni) H₂ gas (balloon or pressure), various solventsHigh conversion, clean reactionHigh risk of N-debenzylation[6][7], potential catalyst poisoning[8]
Visualizations
Reaction Pathway

Caption: General reduction of the ketone to the corresponding alcohol.

Troubleshooting Flowchart for Low Conversion

Troubleshooting_Flowchart start Low Conversion Rate Observed q_reagent Is NaBH₄ fresh & stored properly? start->q_reagent sol_reagent Use a fresh batch of NaBH₄. q_reagent->sol_reagent No q_sm Is the starting material the free base? q_reagent->q_sm Yes s_reagent_yes Yes s_reagent_no No sol_sm Neutralize HCl salt with base before reduction. q_sm->sol_sm No q_stoich Are you using ≥ 1.0 molar equivalents of NaBH₄? q_sm->q_stoich Yes s_sm_yes Yes s_sm_no No sol_stoich Increase NaBH₄ to 1.1 - 1.5 equivalents. q_stoich->sol_stoich No q_temp Have you tried warming the reaction? q_stoich->q_temp Yes s_stoich_yes Yes s_stoich_no No sol_temp Allow to stir at RT or gently heat to reflux. Monitor by TLC. q_temp->sol_temp No final_check Review solvent choice and ensure adequate reaction time (4-12h). q_temp->final_check Yes s_temp_yes Yes s_temp_no No

Caption: A logical workflow to diagnose the cause of incomplete reduction.

Experimental Protocols
Protocol 1: Standard Reduction of N-Benzyl-3-piperidone using NaBH₄

This protocol is a representative example. Researchers should adapt it based on their specific scale and laboratory equipment.

Materials:

  • N-benzyl-3-piperidone (free base)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous grade recommended)

  • 1.0 N Hydrochloric acid (HCl)

  • 3.0 N Sodium hydroxide (NaOH)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Preparation: Dissolve N-benzyl-3-piperidone (1.0 eq) in methanol (approx. 5-10 mL per gram of piperidone) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature is between 0 °C and 5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions over 10-15 minutes. Caution: Hydrogen gas is evolved, and the reaction may be exothermic. Ensure the temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring and monitor the reaction's progress using TLC or LC-MS. A typical reaction time is 4 hours, but it may be stirred overnight if necessary[1].

  • Quenching: Once the starting material is consumed, cool the flask again in an ice bath. Cautiously and slowly add 1.0 N HCl dropwise to quench the excess NaBH₄ and neutralize the mixture. Stop when gas evolution ceases.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Dissolve the resulting residue in water and adjust the pH to >12 with 3.0 N NaOH to ensure the product is in its free base form[1].

    • Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude N-benzyl-3-piperidinol.

  • Purification: The crude product, often an oil, can be purified further by vacuum distillation or column chromatography if necessary. Purity can be assessed by GC, LC-MS, or NMR.

References
  • CN101817779B - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof.
  • CN101817779A - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof.
  • Process For Preparation Of N Benzyl 3 Hydroxy Piperidine - Quick Company. [Link]
  • 1-N-BENZYL-3-HYDROXY-PIPERIDINE - ChemBK. [Link]
  • CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.
  • Method for synthesizing N-benzyl-4-methyl-3-piperidone (2010) | Xin-Zhi Chen - SciSpace. [Link]
  • CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil - Taylor & Francis Online. [Link]
  • A Facile Synthesis of 3-(Substituted benzyl)
  • Deprotection of N-benzyl piperidine compound - Sciencemadness Discussion Board. [Link]
  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Recent methodologies mediated by sodium borohydride in the reduction of different classes of compounds | Request PDF - ResearchG
  • CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • sodium borohydride and amine-boranes, commercially important reducing agents - Pure and Applied Chemistry. [Link]
  • Borohydrides: Reducing Agents in Organic Synthesis - Bor
  • Review of Chemical Processes for the Synthesis of Sodium Borohydride - Millennium Cell Inc. [Link]

Sources

Technical Support Center: Purification of 1-Benzylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Benzylpiperidin-3-ol (CAS: 14813-01-5). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity this compound from a crude reaction mixture. We will explore common issues, provide robust troubleshooting strategies, and detail validated purification protocols.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process. Each solution is grounded in the fundamental physicochemical properties of the target compound and common synthesis-related impurities.

Question 1: My crude product is a dark, viscous oil containing solid particulates. How should I begin the purification?

Answer:

This is a common scenario, especially after a reductive amination or N-alkylation reaction followed by solvent evaporation. The solids are likely inorganic salts (e.g., borate salts from a sodium borohydride reduction, or potassium carbonate from an alkylation), while the color indicates the presence of polymeric or high-molecular-weight byproducts.

Your first step should be a carefully planned liquid-liquid extraction procedure that leverages the basicity of the piperidine nitrogen.[1]

Recommended Protocol: Initial Acid-Base Extraction

  • Dissolution: Dissolve the entire crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). If some solids do not dissolve, they are likely inorganic salts.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with deionized water to remove the bulk of water-soluble inorganic salts.

  • Acidic Extraction: Extract the organic layer with 1M hydrochloric acid (HCl). The basic this compound will be protonated to form its hydrochloride salt, which is soluble in the aqueous phase. Most non-basic organic impurities will remain in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Back-Wash (Optional): Combine the acidic aqueous extracts and wash with a fresh portion of ethyl acetate or DCM to remove any remaining neutral or acidic impurities that may have been carried over.

  • Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated potassium carbonate (K₂CO₃) solution, until the pH is >12.[2] This deprotonates the amine salt, regenerating the free base.

  • Final Extraction: Extract the now basic aqueous layer multiple times with a fresh organic solvent (DCM is often effective here).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a significantly cleaner, pre-purified oil.[3]

Causality: This acid-base workup is highly effective because it separates your target amine from neutral organic impurities (like unreacted benzaldehyde or benzyl alcohol) and acidic byproducts. The key is the reversible formation of the water-soluble ammonium salt.[4]

Question 2: After an initial cleanup, my product purity is still low (<95%), and I suspect the main impurity is the starting material, 1-benzyl-3-piperidone. How can I separate them?

Answer:

Separating a ketone from its corresponding alcohol can be challenging due to their similar polarities. While both have polar functional groups, the hydroxyl group of your product offers a significant difference in hydrogen bonding capability. The boiling points are also likely to be very close. Therefore, the two most effective methods are vacuum distillation and silica gel chromatography.

Strategy 1: Fractional Vacuum Distillation

This method is ideal if you are working on a larger scale (>5 g) and the boiling points of the product and impurity are sufficiently different.

  • This compound: Boiling point of 140-142°C at 6 mmHg.[5][6]

A fractional distillation setup with a Vigreux or packed column is recommended to achieve good separation.

Strategy 2: Flash Column Chromatography

This is the preferred method for smaller scales or when distillation fails to provide adequate separation. The key to success is mitigating the basicity of the amine on the acidic silica gel.

Recommended Protocol: Flash Column Chromatography

  • Stationary Phase: Use standard silica gel (230-400 mesh).

  • Eluent System: A common choice is a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM). Alternatively, an ethyl acetate/hexanes system can be used.

  • Tailing Suppression (Critical): To prevent the basic amine from streaking (tailing) on the acidic silica, add a small amount of a volatile base to your eluent system. A common practice is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide.

  • Loading: Dissolve your crude product in a minimal amount of the initial eluent (or just DCM) and load it onto the column. A "dry loading" technique, where the product is adsorbed onto a small amount of silica first, can also improve resolution.

  • Elution: Run the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC). The less polar ketone (1-benzyl-3-piperidone) should elute before the more polar alcohol product (this compound).

Question 3: My purified this compound is a clear oil, but it turns yellow or brown upon storage. What is causing this, and how can I prevent it?

Answer:

The discoloration of amines upon storage is a frequent issue, often caused by air oxidation. Tertiary amines, especially those with benzylic protons, can be susceptible to oxidation, forming colored impurities over time. The hydroxyl group can also be a site for oxidation.

Prevention Strategies:

  • Inert Atmosphere: Store the purified product under an inert atmosphere like nitrogen or argon. This is the most effective method.[6]

  • Cold Storage: Keep the vial in a refrigerator or freezer (ensure it is well-sealed to prevent moisture ingress). Lower temperatures slow down the rate of oxidative degradation.

  • Amber Vials: Store the product in an amber or opaque vial to protect it from light, which can catalyze oxidative processes.

  • Purity: Ensure the product is free from trace metal impurities from previous reaction steps, as these can also catalyze oxidation. The acid-base workup described earlier is effective at removing many metal salts.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to purification?

A1: Understanding these properties is fundamental to designing a successful purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₁₂H₁₇NOProvides the basis for molecular weight.[7]
Molecular Weight 191.27 g/mol Used for all stoichiometric calculations.[7][8]
Appearance Colorless to light yellow/orange liquid/oilRecrystallization is difficult; distillation and chromatography are primary methods.[5][9]
Boiling Point 140-142°C at 6 mmHgHigh atmospheric boiling point necessitates vacuum distillation to prevent decomposition.[2][6]
Solubility Soluble in DCM, Ethyl Acetate; Slightly soluble in Methanol, DMSOGuides the choice of solvents for extraction and chromatography.[1][6]
Basicity (pKa) pKa of the conjugate acid is estimated to be around 8-9The basic nitrogen is key to purification via acid-base extraction.[1]

Q2: Can I purify this compound by recrystallization?

A2: Direct recrystallization of this compound is generally not feasible as it typically exists as an oil or a low-melting solid at room temperature.[7] However, a viable strategy is to convert it into a crystalline salt. You can bubble dry HCl gas through a solution of the purified oil in a solvent like diethyl ether or ethyl acetate. The resulting hydrochloride salt is often a stable, crystalline solid that can be recrystallized from a suitable solvent system like ethanol/ether to achieve very high purity. The free base can then be regenerated by treatment with a base if required for the next step.

Q3: Which analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities if their signals are resolved from the product's signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent tool for assessing purity and identifying volatile impurities. The mass spectrum provides a confirmatory molecular weight (m/z 192.3 for [M+H]⁺).[2]

  • High-Performance Liquid Chromatography (HPLC): Can be used with a suitable column (e.g., C18) and mobile phase to determine purity with high accuracy.

Workflow & Methodologies

Decision Tree for Purification Strategy

This diagram outlines a logical workflow for selecting the appropriate purification method based on the initial state of your crude product.

Purification_Workflow start Crude Product (Post-Reaction) check_solids Solid Impurities Present? start->check_solids filtration Filtration / Aqueous Wash check_solids->filtration Yes acid_base Acid-Base Extraction (See Protocol) check_solids->acid_base No filtration->acid_base purity_check1 Assess Purity (TLC, GC-MS) acid_base->purity_check1 high_purity Purity > 98% ? purity_check1->high_purity final_product Final Product: Dry & Store high_purity->final_product Yes further_purification Choose Further Purification high_purity->further_purification No distillation Fractional Vacuum Distillation further_purification->distillation Large Scale (>5g) chromatography Flash Column Chromatography further_purification->chromatography Small Scale (<5g) or Close B.P. distillation->final_product chromatography->final_product

Caption: Decision workflow for purifying crude this compound.

References

  • Vertex AI Search. (n.d.). Understanding (R)-1-Benzylpiperidin-3-ol: Properties and Applications for Researchers.
  • BenchChem. (n.d.). Technical Support Center: Purification of Long-Chain Amines.
  • IndiaMART. (n.d.). 98% Liquid 1-Benzyl Piperidin-3-Ol, 14813-01-5.
  • PubChem. (n.d.). 1-benzylpiperidin-3-one.
  • Martinez-Gonzalez, L., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC.
  • The Royal Society of Chemistry. (n.d.). Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols.

Sources

Preventing over-benzylation by-products in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing benzylation reactions. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with controlling selectivity and minimizing by-products, particularly over-benzylation. Here, we will dissect common issues, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance the precision and yield of your syntheses.

Frequently Asked Questions (FAQs)

Q1: What is over-benzylation and why is it a common problem?

A: Over-benzylation refers to the undesired addition of more than one benzyl group to a nucleophilic substrate, such as an alcohol, amine, or thiol. For instance, in the synthesis of a mono-benzylated diol, the formation of a di-benzylated ether is a typical over-benzylation by-product. This issue arises because the product of the initial benzylation is often still nucleophilic, and under certain reaction conditions, it can compete with the starting material for the benzylating agent. The relative nucleophilicity of the starting material versus the mono-benzylated product is a key factor influencing the extent of over-benzylation.

Q2: Which factors have the most significant impact on controlling over-benzylation?

A: Several interdependent parameters critically influence the selectivity of a benzylation reaction. These include:

  • Stoichiometry: The molar ratio of the substrate to the benzylating agent is fundamental. Using a slight excess of the substrate can favor mono-alkylation.

  • Base Selection: The strength and nature of the base are crucial. A strong, non-nucleophilic base like sodium hydride (NaH) can fully deprotonate an alcohol, creating a highly reactive alkoxide that can lead to over-benzylation. In contrast, weaker bases or phase-transfer catalysis conditions can offer better control.

  • Reaction Temperature: Higher temperatures generally increase reaction rates but can decrease selectivity, leading to more over-benzylation. Running the reaction at lower temperatures, even if it requires longer reaction times, often improves the outcome.

  • Rate of Addition: Slowly adding the benzylating agent to the reaction mixture can help maintain a low instantaneous concentration, which favors the reaction with the more abundant (and often more reactive) starting material over the mono-benzylated product.

Troubleshooting Guide: Diagnosing and Solving Over-benzylation

This section provides a structured approach to troubleshooting and resolving issues with over-benzylation. We will explore common scenarios and provide actionable solutions grounded in chemical principles.

Scenario 1: Excessive Di- and Tri-benzylation in Polyol Synthesis

You are attempting to selectively mono-benzylate a diol, but your crude NMR indicates a significant percentage of the di-benzylated by-product.

The formation of the di-benzylated product suggests that the initially formed mono-benzylated alcohol is competing effectively with the starting diol for the benzyl halide. This can be due to several factors, including a highly reactive intermediate or reaction conditions that favor multiple additions.

  • Re-evaluate Your Base and Stoichiometry: The choice of base is critical. Strong bases like NaH can lead to the formation of a dianion or a highly reactive mono-anion, increasing the likelihood of over-alkylation.

    • Protocol 1: Using a Weaker Base System: Consider switching to a milder base such as silver(I) oxide (Ag₂O). This heterogeneous catalyst system often provides excellent selectivity for mono-benzylation of diols and carbohydrates, as it can coordinate with the hydroxyl groups, modulating their reactivity.

      Step-by-Step Protocol: Selective Mono-benzylation using Ag₂O

      • To a solution of the diol (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add Ag₂O (1.5 - 2.0 eq).

      • Stir the suspension vigorously for 15-20 minutes at room temperature.

      • Add benzyl bromide (1.0 - 1.1 eq) dropwise over 30 minutes.

      • Monitor the reaction by TLC. The reaction may require several hours to overnight.

      • Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.

      • Wash the Celite pad with the reaction solvent.

      • Concentrate the filtrate and purify the residue by column chromatography.

  • Leverage Protective Group Strategies: If selectivity remains elusive, a protecting group strategy is a robust alternative. This involves protecting one of the hydroxyl groups, performing the benzylation, and then deprotecting it.

    • Workflow: Orthogonal Protection Strategy

      G A Starting Diol B Selective Protection (e.g., Trityl, TBDMS) A->B C Protected Mono-ol B->C D Benzylation (BnBr, NaH) C->D E Protected Benzyl Ether D->E F Deprotection E->F G Target Mono-benzyl Ether F->G

    Caption: Orthogonal protection workflow for selective mono-benzylation.

Scenario 2: Runaway Reaction and Poor Selectivity with Benzyl Bromide

Your reaction using benzyl bromide proceeds too quickly, becomes exothermic, and yields a complex mixture of products with significant over-benzylation.

Benzyl bromide is a highly reactive benzylating agent. Its high reactivity, especially when paired with a strong base and elevated temperatures, can lead to poor control and a lack of selectivity. The exothermicity of the reaction can further accelerate side reactions.

  • Switch to a Less Reactive Benzylating Agent: Consider using benzyl chloride (BnCl) instead of benzyl bromide (BnBr). BnCl is generally less reactive, which can provide a more controlled reaction profile. This often requires slightly more forcing conditions (e.g., a higher temperature or the addition of a catalyst), but the improved selectivity can be a significant advantage.

  • Incorporate a Phase-Transfer Catalyst (PTC): For reactions involving a solid base (like NaOH or K₂CO₃) and an organic solvent, a phase-transfer catalyst can be highly effective. The PTC shuttles the hydroxide or carbonate anion into the organic phase, creating a controlled, low concentration of the alkoxide at the interface, which can significantly suppress over-benzylation.

    • Protocol 2: Benzylation using Phase-Transfer Catalysis

      • In a round-bottom flask, combine the alcohol (1.0 eq), toluene (or another suitable non-polar solvent), and powdered NaOH or K₂CO₃ (3.0-5.0 eq).

      • Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) (0.05 - 0.1 eq).

      • Heat the mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.

      • Slowly add benzyl chloride (1.1 - 1.2 eq) via a syringe pump over 1-2 hours.

      • Monitor the reaction by TLC or GC/LC.

      • After completion, cool the reaction to room temperature, add water to dissolve the salts, and separate the organic layer.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify the product by column chromatography or distillation.

Benzylating AgentRelative ReactivityTypical ConditionsSelectivity Profile
Benzyl Iodide (BnI)Very HighLow temperature, mild baseOften poor, high risk of over-alkylation
Benzyl Bromide (BnBr)High0 °C to RT, various basesModerate, requires careful control
Benzyl Chloride (BnCl)ModerateRT to elevated temps, often with PTCGood to excellent, allows for better control
Benzyl Mesylate (BnOMs)HighSimilar to BnBrModerate, depends on substrate

Mechanistic Considerations: The Logic of Control

Understanding the underlying reaction mechanism is key to troubleshooting. The desired reaction is a nucleophilic substitution (Sₙ2) where the substrate (e.g., an alkoxide) attacks the benzyl halide.

G cluster_0 Desired Pathway: Mono-benzylation cluster_1 Undesired Pathway: Over-benzylation R-OH R-OH Base Base R-O- R-O⁻ Bn-X Bn-X R-OBn R-OBn R-OBn_start R-OBn X- X⁻ Base_2 Base

Caption: Competing pathways in benzylation reactions.

The key to preventing over-benzylation is to manipulate the reaction conditions to ensure that the rate of the first benzylation is significantly faster than the rate of the second. This can be achieved by controlling the concentration and reactivity of the nucleophiles present in the reaction mixture.

References

  • Reactivity of Alkyl Halides: March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley. (A foundational textbook reference). For a practical comparison, see: Loupy, A., et al. (1993). A new and efficient solvent-free procedure for the O-alkylation of phenols and alcohols. Canadian Journal of Chemistry, 71(6), 90-95.
  • Phase-Transfer Catalysis in Organic Synthesis: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. A relevant article is: Makosza, M., & Serafinowa, B. (1965). Reactions of organic anions. Part V. Catalytic alkylation of nitriles. Roczniki Chemii, 39, 1401-1407.

Technical Support Center: Scaling Up the Synthesis of 1-Benzylpiperidin-3-ol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzylpiperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are scaling up this important intermediate for preclinical studies. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure a successful, safe, and efficient scale-up process.

Introduction: The Importance of a Robust Synthesis

This compound is a key building block in the synthesis of numerous pharmaceutical compounds, including benidipine, a calcium channel blocker, and ibrutinib, an anti-cancer drug.[1][2] As you transition from bench-scale synthesis to producing larger quantities for preclinical trials, new challenges in reaction control, purification, and safety will emerge. This guide provides practical, experience-driven advice to navigate these complexities.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when planning the scale-up of this compound synthesis.

Q1: What are the most common synthetic routes for preparing this compound on a larger scale?

There are two primary, well-established routes for the synthesis of this compound at scale:

  • Route A: Reduction of 1-Benzyl-3-piperidone. This is a widely used method that involves the reduction of the ketone functionality of 1-Benzyl-3-piperidone. Sodium borohydride (NaBH₄) is the most common reducing agent for this transformation due to its selectivity, relatively low cost, and operational simplicity.[3][4]

  • Route B: N-Benzylation of 3-Hydroxypiperidine. This route starts with the commercially available 3-hydroxypiperidine, which is then N-benzylated using a benzyl halide (e.g., benzyl bromide or benzyl chloride).[1]

A less common but also reported method involves the reduction of a pyridinium salt formed from 3-hydroxypyridine and a benzyl halide.[1][2] However, this can require harsh reaction conditions or expensive noble metal catalysts.[1][2]

Q2: Which synthetic route is preferable for preclinical scale-up?

The choice of route depends on several factors, including the availability and cost of starting materials, equipment capabilities, and desired purity profile.

Factor Route A: Reduction of 1-Benzyl-3-piperidone Route B: N-Benzylation of 3-Hydroxypiperidine
Starting Material Availability 1-Benzyl-3-piperidone hydrochloride is commercially available.3-Hydroxypiperidine is commercially available.
Number of Steps Typically a single reduction step.A single N-alkylation step.
Key Challenges Potential for incomplete reduction; purification from starting material.Potential for over-alkylation (quaternary salt formation); requires a base.
Cost-Effectiveness Generally cost-effective, with sodium borohydride being an affordable reducing agent.Can be cost-effective, depending on the price of 3-hydroxypiperidine and the benzylating agent.

For many applications, Route A is often preferred for its straightforward, single-step transformation from a readily available precursor.

Q3: What are the critical safety considerations when working with the reagents for this synthesis?

Safety is paramount, especially during scale-up. Key hazards include:

  • This compound and its hydrochloride salt: Can cause skin, eye, and respiratory irritation.[5][6]

  • Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated area and add portion-wise to control the reaction rate.

  • Benzyl Halides (Chloride/Bromide): Lachrymators and corrosive.[7] Always handle in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Many organic solvents used are flammable. Ensure proper grounding of equipment to prevent static discharge.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.[5][6][8]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: Incomplete Reaction or Low Yield in the Reduction of 1-Benzyl-3-piperidone (Route A)

Possible Causes & Solutions:

  • Insufficient Reducing Agent: While a 1:1 molar ratio of NaBH₄ to the ketone is stoichiometrically sufficient, on a larger scale, it's often beneficial to use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.

  • Poor Quality of Sodium Borohydride: NaBH₄ can degrade upon exposure to moisture. Use a freshly opened container or a properly stored reagent.

  • Reaction Temperature Too Low: While the addition of NaBH₄ is often done at a controlled temperature (e.g., 0-10 °C) to manage the initial exotherm, allowing the reaction to warm to room temperature and stir for several hours is typically necessary for completion.[4]

  • pH of the Reaction Mixture: The reduction is typically performed in an alcoholic solvent like ethanol or methanol. The pH should be neutral to slightly basic for optimal performance of NaBH₄.

Problem 2: Formation of Impurities during N-Benzylation of 3-Hydroxypiperidine (Route B)

Possible Causes & Solutions:

  • Over-alkylation (Quaternary Ammonium Salt Formation): This occurs when a second benzyl group adds to the nitrogen. To minimize this, use a controlled stoichiometry of the benzylating agent (typically 1.0-1.1 equivalents). Slow, portion-wise addition of the benzyl halide can also help.

  • Presence of a Strong Base: Using a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is crucial to neutralize the hydrohalic acid formed during the reaction without competing in the alkylation.[9]

  • Reaction Temperature Too High: Elevated temperatures can favor the formation of side products. Running the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) is usually sufficient.

Problem 3: Difficulty in Isolating and Purifying the Final Product

Possible Causes & Solutions:

  • Emulsion Formation During Work-up: The basic nature of the product can lead to emulsions during aqueous extraction. Using a saturated brine solution can help break up emulsions.

  • Product is a Viscous Oil: this compound is often isolated as a colorless to light yellow oil, which can be difficult to handle.[3][10]

  • Co-distillation with Solvent: The product has a relatively high boiling point (140-142 °C at 6 mmHg), making it susceptible to co-distillation with residual extraction solvents.[3][11] Ensure thorough removal of solvents under reduced pressure.

  • Purification Strategy: For preclinical studies, high purity is essential. While extraction may be sufficient for some applications, column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol) or vacuum distillation are often necessary to achieve >98% purity.[12]

Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of this compound.

Protocol 1: Synthesis via Reduction of 1-Benzyl-3-piperidone Hydrochloride

This protocol describes a robust method for producing this compound from its ketone precursor.

Materials:

  • 1-Benzyl-3-piperidone hydrochloride

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Deionized water

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Free-Basing the Starting Material:

    • In a round-bottom flask, dissolve 1-Benzyl-3-piperidone hydrochloride in deionized water.

    • Cool the solution in an ice bath and slowly add an aqueous solution of NaOH or K₂CO₃ until the pH is >10.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free base of 1-Benzyl-3-piperidone as an oil.

  • Reduction Reaction:

    • Dissolve the 1-Benzyl-3-piperidone free base in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 equivalents) in small portions over 30-60 minutes, ensuring the temperature does not exceed 15 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Isolation:

    • Carefully quench the reaction by slowly adding deionized water.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Add deionized water to the residue and extract with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield crude this compound as an oil.

  • Purification (if necessary):

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to achieve high purity.

Visualizing the Workflow: Synthetic Pathway

Synthesis_Workflow cluster_route_a Route A: Reduction cluster_route_b Route B: N-Benzylation cluster_purification Purification A1 1-Benzyl-3-piperidone HCl A2 1-Benzyl-3-piperidone (Free Base) A1->A2 Base (e.g., K₂CO₃) A3 This compound A2->A3 NaBH₄, Ethanol P1 Crude Product A3->P1 B1 3-Hydroxypiperidine B2 This compound B1->B2 Benzyl Bromide, K₂CO₃ B2->P1 P2 Pure this compound P1->P2 Vacuum Distillation or Column Chromatography

Caption: Synthetic routes to this compound.

Troubleshooting Decision Tree

The following diagram provides a logical flow for troubleshooting common issues during the synthesis.

Troubleshooting_Tree start Low Yield or Incomplete Reaction? check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality (e.g., NaBH₄) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions optimize_stoich Increase Reducing Agent (1.1-1.5 eq) check_conditions->optimize_stoich increase_time_temp Increase Reaction Time or Allow to Warm to RT check_conditions->increase_time_temp purification_issue Difficulty in Purification? emulsion Emulsion during Work-up? purification_issue->emulsion purity_low Purity Below Specification? purification_issue->purity_low add_brine Add Saturated Brine emulsion->add_brine purify_method Employ Vacuum Distillation or Column Chromatography purity_low->purify_method

Sources

Stability issues and proper storage of 1-Benzylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Benzylpiperidin-3-ol (CAS: 14813-01-5) is a pivotal substituted piperidine intermediate in medicinal chemistry and drug development, serving as a scaffold for a range of therapeutic agents.[1] Its utility, however, is contingent on its purity and stability. This guide provides researchers, scientists, and drug development professionals with in-depth technical support, addressing common questions and troubleshooting stability issues encountered during its storage and experimental use.

Section 1: Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

The stability of this compound is highly dependent on its form (free base vs. salt) and the storage environment. The free base is typically a colorless to light yellow liquid, while the hydrochloride salt is a solid.[2][3][4]

Core Recommendation: For the free base, long-term storage at room temperature is acceptable, but it is crucial to store it under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container to mitigate degradation.[1][3][5] The container should be placed in a cool, dry, and well-ventilated area away from direct light.[2] For the chiral (S)-enantiomer, storage at 4°C is specifically recommended, suggesting that lower temperatures may be beneficial for preserving enantiomeric purity and overall stability.[6]

Parameter This compound (Free Base) This compound HCl (Salt)
Physical Form Clear, colorless to light yellow liquid[3][4]Solid[2]
Temperature Room Temperature[3][7]. 4°C for enantiomers[6].Room Temperature[2]
Atmosphere Critical: Inert Gas (Argon, Nitrogen)[3][5]Dry Air
Container Tightly sealed, amber glass vial/bottleTightly sealed
Key Sensitivity Hygroscopic, Air (Oxygen)[3][5]Moisture[2]
Q2: The product is listed as "hygroscopic." How significant is this, and what are the consequences of moisture absorption?

The hygroscopic nature of this compound is a critical handling parameter.[1][3]

Scientific Rationale: As a tertiary amine with a hydroxyl group, the molecule can readily form hydrogen bonds with water. Moisture absorption has several detrimental consequences:

  • Concentration Inaccuracy: The mass of your sample will be artificially inflated by absorbed water, leading to significant errors in molarity calculations for solutions. This is a critical source of irreproducibility in kinetic studies or stoichiometric reactions.

  • Promotion of Degradation: Water can act as a medium or a catalyst for certain degradation pathways, including facilitating reactions with atmospheric CO₂ or other acidic impurities.

  • Physical State Changes: For the hydrochloride salt, moisture absorption can lead to clumping or deliquescence, making the solid difficult to handle and weigh accurately.

Q3: Why is storage under an inert atmosphere so strongly recommended for the free base?

While stable under "normal conditions," this term can be misleading in a research context.[5][8] The piperidine and benzyl moieties are susceptible to long-term oxidative degradation.

Mechanism of Action:

  • Tertiary Amine Oxidation: The nitrogen atom in the piperidine ring is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of the corresponding N-oxide. This impurity can alter the compound's reactivity and pharmacological profile.

  • Alcohol Oxidation: The secondary alcohol at the 3-position can be slowly oxidized to the corresponding ketone, 1-benzyl-3-piperidone.

  • Color Formation: Oxidation products often result in the formation of chromophores (light-absorbing groups), which explains why samples exposed to air may develop a yellow or brownish tint over time.

Storing under an inert gas displaces oxygen, directly inhibiting these oxidative pathways and preserving the compound's integrity over months or years.

Section 2: Troubleshooting Guide for Stability Issues

This section provides a problem-solving framework for common issues observed in the lab.

Q1: My sample of this compound, which was initially colorless, has turned yellow/brown. Is it still usable?

This is a common observation and indicates potential degradation.

Root Cause Analysis:

  • Primary Cause: Air oxidation is the most likely culprit, as explained in the FAQ section. This process is often accelerated by exposure to light (photo-oxidation).

  • Secondary Cause: Contamination from incompatible materials, such as strong acids or oxidizing agents, could also cause discoloration and decomposition.[2][9]

Recommended Action:

  • Do Not Assume: Do not use the discolored material in a critical experiment without re-analysis. The color change is a qualitative indicator of impurity.

  • Purity Assessment: The purity of the material must be quantitatively assessed. See Protocol 2 for a recommended analytical approach.

  • Decision Point: If the purity is determined to be >95% (or within your experimental tolerance) and the impurities are identified and deemed non-interfering, you may proceed with caution. However, for high-stakes applications like GMP synthesis or sensitive biological assays, using a fresh, pure lot is strongly advised.

Q2: I suspect my sample has degraded. What are the most likely degradation products I should look for?

Understanding the potential degradation pathways is key to identifying impurities during analysis.

dot

main This compound ketone 1-Benzyl-3-piperidone (Ketone Impurity) main->ketone O₂ / Light (Alcohol Oxidation) n_oxide This compound N-oxide (N-Oxide Impurity) main->n_oxide O₂ (Air) (Amine Oxidation) debenz Piperidin-3-ol (Debenzylation) main->debenz H₂ / Catalyst (e.g., Pd/C) or Strong Acids

Caption: Potential degradation pathways for this compound.

The primary impurities to screen for using techniques like LC-MS or GC-MS would be the compounds shown in the diagram above: the N-oxide and the ketone resulting from oxidation, and piperidin-3-ol from debenzylation (though this is less common during storage and more of a reaction byproduct).

Section 3: Recommended Protocols

Protocol 1: Standard Operating Procedure for Handling and Aliquoting

This protocol is designed to minimize moisture and air exposure.

Objective: To safely handle and aliquot this compound while preserving its purity.

Environment: Perform these steps inside a glovebox or on a benchtop using a Schlenk line with a supply of dry, inert gas (Argon or Nitrogen).

Materials:

  • Stock bottle of this compound

  • Dry, clean syringes and needles

  • Dry, tared vials with PTFE-lined screw caps or septa

  • Inert gas source

Procedure:

  • Inert Atmosphere: Place the stock bottle and all necessary vials/tools into the glovebox antechamber and cycle several times. If using a Schlenk line, ensure all glassware is flame-dried or oven-dried and cooled under vacuum before backfilling with inert gas.

  • Equilibration: Allow the stock bottle to equilibrate to the ambient temperature of the glovebox or benchtop to prevent condensation.

  • Blanket with Gas: Before opening, briefly flush the head of the stock bottle with inert gas.

  • Withdrawal: Uncap the bottle and swiftly withdraw the desired amount using a clean, dry syringe. For high-precision work, use a gas-tight syringe.

  • Dispensing: Dispense the liquid into the pre-tared vial.

  • Sealing: Immediately cap the vial. If using a septum, pierce it only once. Seal the cap securely. For long-term storage of aliquots, wrap the cap threads with Parafilm as a secondary barrier.

  • Resealing Stock: Before recapping the main stock bottle, flush the headspace with a gentle stream of inert gas for 10-15 seconds. Seal tightly.

  • Documentation: Record the new mass of the aliquot and store it under the recommended conditions.

dot

Caption: Recommended workflow for handling this compound.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This is a general method adaptable to most standard HPLC systems for purity verification.

Objective: To determine the purity of a this compound sample and detect potential impurities.

Instrumentation:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

Procedure:

  • Sample Preparation: Accurately prepare a ~1 mg/mL solution of this compound in a 50:50 mixture of Solvents A and B.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30°C

    • UV Detection: 210 nm and 254 nm

    • Gradient:

      • Start at 10% B

      • Linear gradient to 90% B over 15 minutes

      • Hold at 90% B for 2 minutes

      • Return to 10% B over 1 minute

      • Equilibrate at 10% B for 5 minutes

  • Analysis:

    • The main peak corresponding to this compound should be observed.

    • Integrate all peaks in the chromatogram. Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • More polar impurities (like Piperidin-3-ol) will elute earlier, while less polar impurities may elute later. The ketone impurity would likely have a similar retention time, but its identity can be confirmed with LC-MS.[10]

References

  • Organic Chemistry Portal. Piperidine synthesis. [Link]
  • YouTube.
  • PubChem. This compound. [Link]

Sources

Technical Support Center: Refining Reaction Conditions for N-benzylation of 3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-benzylation of 3-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this crucial synthetic transformation. Our goal is to provide you with in-depth, field-proven insights to optimize your reaction conditions, improve yields, and ensure the highest purity of your target compound, N-benzyl-3-hydroxypiperidine.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.

Problem 1: Low Yield or Incomplete Conversion

Question: I am seeing a low yield of my desired N-benzyl-3-hydroxypiperidine, and TLC/GC analysis shows a significant amount of unreacted 3-hydroxypiperidine. What are the likely causes and how can I improve the conversion?

Answer: Low conversion in the N-benzylation of 3-hydroxypiperidine can stem from several factors, primarily related to the reactivity of the nucleophile and the electrophile, as well as the reaction conditions.

  • Insufficient Basicity: The secondary amine of 3-hydroxypiperidine requires a base to be sufficiently nucleophilic to attack the benzyl halide. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium carbonate (Na₂CO₃) are commonly used.[1] If the base is not strong enough or is not present in a sufficient stoichiometric amount (typically 1.5-2.5 equivalents), the reaction may be slow or stall. Cesium carbonate is often a superior choice due to its higher solubility in organic solvents and greater basicity, which can enhance the reaction rate.[2]

  • Reaction Temperature and Time: This substitution reaction is temperature-dependent. Running the reaction at room temperature may not provide enough energy to overcome the activation barrier. Heating the reaction, often to the reflux temperature of the solvent (e.g., 40-50°C in acetone or reflux in THF), is a common strategy to drive the reaction to completion.[1] Reaction times can vary, but monitoring by TLC or GC is crucial to determine the point of maximum conversion, which could be anywhere from 3 to 12 hours.[1][3]

  • Choice of Benzylating Agent: Benzyl bromide is generally more reactive than benzyl chloride and may lead to higher conversion rates or allow for milder reaction conditions. If you are using benzyl chloride and experiencing issues, consider switching to benzyl bromide.

Problem 2: Formation of O-benzylated Byproduct

Question: My mass spectrometry results indicate the presence of a byproduct with the same mass as my desired product. I suspect it's the O-benzylated isomer. How can I confirm this and, more importantly, how can I suppress its formation?

Answer: The presence of both a secondary amine and a hydroxyl group in 3-hydroxypiperidine makes the formation of the O-benzylated byproduct a common challenge. The key to minimizing this side reaction lies in exploiting the differential nucleophilicity of the nitrogen and oxygen atoms.

  • Understanding N- vs. O-Alkylation: Nitrogen is generally a better nucleophile than oxygen in aprotic polar solvents. By carefully selecting your solvent and base, you can favor N-alkylation. Solvents like acetone, THF, and toluene are good choices.[1]

  • The Role of the Base: A non-nucleophilic, inorganic base is crucial. Bases like potassium carbonate or cesium carbonate will deprotonate the more acidic proton, which in this case is on the nitrogen of the protonated amine, thus favoring N-alkylation.[1] Using a strong, sterically hindered base can also help to selectively deprotonate the nitrogen.

  • Confirmation of Isomers: You can often distinguish between the N- and O-benzylated isomers using NMR spectroscopy. The proton shifts of the piperidine ring will be significantly different. Additionally, chromatographic separation on silica gel, potentially with a solvent system like n-hexane/ethyl acetate, can often resolve the two isomers.[1]

Problem 3: Product Purification Difficulties

Question: I am having trouble isolating pure N-benzyl-3-hydroxypiperidine from the reaction mixture. What are the best practices for purification?

Answer: Purification can be challenging due to the presence of unreacted starting materials, the benzylating agent, the base, and potential byproducts.

  • Work-up Procedure: After the reaction is complete, a standard work-up involves filtering out the inorganic base. The filtrate can then be concentrated under reduced pressure. An aqueous work-up can be used to remove any remaining salts. The product can be extracted into an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[4]

  • Chromatography: Column chromatography on silica gel is an effective method for purifying N-benzyl-3-hydroxypiperidine. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or isopropanol) will typically allow for the separation of the desired product from impurities.

  • Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification on a larger scale, especially for removing non-volatile impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination for the N-benzylation of 3-hydroxypiperidine?

A1: While the "optimal" conditions can depend on the scale and specific requirements of your synthesis, a widely successful combination is using cesium carbonate or potassium carbonate as the base in a solvent like acetone or tetrahydrofuran (THF) .[1] These conditions offer a good balance of reaction rate and selectivity for N-alkylation.

Base Solvent Typical Temperature Key Considerations
K₂CO₃Toluene40-50°CCost-effective, moderate reactivity.[1]
Cs₂CO₃Acetone40-50°CHigher reactivity, good for less reactive halides.[1]
Na₂CO₃THFRefluxMilder base, may require longer reaction times.[1]

Q2: Can I use reductive amination as an alternative to direct benzylation?

A2: Yes, reductive amination is an excellent and often more controlled alternative for preparing N-benzyl-3-hydroxypiperidine.[5][6] This method involves reacting 3-hydroxypiperidine with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine. A key advantage is the avoidance of over-alkylation, which can be an issue with direct alkylation using benzyl halides.[5] Common reducing agents for this purpose include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5][7]

Experimental Protocols

Protocol 1: Direct N-benzylation using Benzyl Bromide
  • To a solution of 3-hydroxypiperidine (1.0 eq) in acetone (10 volumes), add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.05 eq) dropwise to the mixture.

  • Heat the reaction mixture to 40-50°C and stir for 5 hours, monitoring the reaction progress by TLC or GC.[1]

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: n-hexane/ethyl acetate gradient).

Protocol 2: N-benzylation via Reductive Amination
  • Dissolve 3-hydroxypiperidine (1.0 eq) and benzaldehyde (1.0 eq) in methanol (10 volumes).

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in portions, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or vacuum distillation.

Visualizations

Reaction Pathway: N- vs. O-Benzylation

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products 3-hydroxypiperidine 3-hydroxypiperidine N-benzyl-3-hydroxypiperidine Desired Product (N-benzylation) 3-hydroxypiperidine->N-benzyl-3-hydroxypiperidine Favored Pathway (Higher N Nucleophilicity) O-benzyl-3-hydroxypiperidine Side Product (O-benzylation) 3-hydroxypiperidine->O-benzyl-3-hydroxypiperidine Minor Pathway Benzyl Halide Benzyl Halide Benzyl Halide->N-benzyl-3-hydroxypiperidine Benzyl Halide->O-benzyl-3-hydroxypiperidine Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->3-hydroxypiperidine Activates Solvent (e.g., Acetone) Solvent (e.g., Acetone)

Caption: Competing pathways in the benzylation of 3-hydroxypiperidine.

Troubleshooting Workflow for Low Yield

G start Low Yield of N-benzyl-3-hydroxypiperidine check_base Is the base strong enough and in sufficient excess? start->check_base check_temp Is the reaction temperature adequate? check_base->check_temp Yes increase_base Action: Use a stronger base (e.g., Cs2CO3) or increase stoichiometry. check_base->increase_base No check_time Has the reaction been monitored to completion? check_temp->check_time Yes increase_temp Action: Increase temperature or switch to a higher- boiling solvent. check_temp->increase_temp No increase_time Action: Continue reaction and monitor by TLC/GC. check_time->increase_time No success Improved Yield check_time->success Yes increase_base->success increase_temp->success increase_time->success

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine.
  • Eureka | Patsnap. (2020). A kind of synthetic method of n-benzyl-3-hydroxypiperidine.
  • RSC Publishing. (n.d.). Catalytic reductive N-alkylation of amines using carboxylic acids.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • European Patent Office. (2017). METHOD FOR RECYCLING CHIRAL 1-BENZYL-3-HYDROXYPIPERIDINE BY RACEMIZATION - EP 3170809 A1.
  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase.
  • ACS Publications. (n.d.). Reductive N-Alkylation of Nitro Compounds to N-Alkyl and N,N-Dialkyl Amines with Glycerol as the Hydrogen Source | ACS Catalysis.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Wordpress. (n.d.). Reductive Amination.
  • Google Patents. (n.d.). CN101817779B - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof.
  • ResearchGate. (n.d.). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines.
  • Qiyan. (n.d.). 1-Benzyl-3-hydroxypiperidine.
  • NIH. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
  • NIH. (2001). ANALYTICAL METHODS - Toxicological Profile for Benzidine - NCBI Bookshelf.
  • ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide | Organic Letters.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. [a].

Sources

Addressing hygroscopic nature of N-Benzyl-3-hydroxypiperidine during handling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Benzyl-3-hydroxypiperidine

Introduction: The Challenge of a Hygroscopic Reagent

N-Benzyl-3-hydroxypiperidine is a valuable piperidine derivative used as a building block in the synthesis of various pharmaceutical compounds, including muscarinic M3 selective antagonists and Rho kinase inhibitors. Its chemical structure, featuring a hydroxyl group and a nitrogen atom within the piperidine ring, makes it susceptible to hydrogen bonding and imparts a hygroscopic nature.[1][2]

Hygroscopicity, the tendency to attract and absorb atmospheric moisture, presents significant challenges in the laboratory.[3] For N-Benzyl-3-hydroxypiperidine, this can lead to inaccurate measurements, compromised reagent integrity, and variability in reaction outcomes.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and handling this reagent effectively, ensuring experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: What makes N-Benzyl-3-hydroxypiperidine hygroscopic?

A1: The hygroscopic nature of N-Benzyl-3-hydroxypiperidine stems from its molecular structure. The presence of a hydroxyl (-OH) group and a tertiary amine nitrogen atom creates sites that can readily form hydrogen bonds with water molecules from the atmosphere. This attraction is strong enough to pull water vapor from the air and incorporate it into the solid material.[2]

Q2: How can I visually identify if my stock of N-Benzyl-3-hydroxypiperidine has absorbed moisture?

A2: While the pure compound is typically a white to off-white solid, absorbed moisture can cause noticeable physical changes.[2] Key indicators include:

  • Clumping or Caking: The free-flowing powder may become clumpy, sticky, or form a solid mass.[3][5]

  • Change in Appearance: The material might appear damp, oily, or could even deliquesce (dissolve in the absorbed water) to form a viscous liquid in cases of high moisture absorption.[1][3]

  • Weight Instability: When weighing the compound on an analytical balance, the reading may drift upwards as it actively absorbs moisture from the air.

Q3: What are the primary consequences of using N-Benzyl-3-hydroxypiperidine that has been compromised by moisture?

A3: Using a hygroscopic reagent without accounting for its water content can severely impact experimental outcomes:

  • Inaccurate Stoichiometry: The measured weight of the reagent will be a combination of the compound and an unknown amount of water. This leads to the addition of fewer moles of the reagent than calculated, affecting reaction stoichiometry, limiting reagent calculations, and ultimately reducing reaction yields.[6]

  • Reaction Inhibition or Side Reactions: Water can act as an unwanted nucleophile or base in many sensitive organic reactions. Its presence can lead to the formation of byproducts, hydrolysis of reagents or intermediates, or complete inhibition of the desired chemical transformation.[4]

  • Poor Reproducibility: The amount of absorbed water can vary depending on ambient humidity and handling time. This variability is a major source of inconsistent results between experimental runs, making it difficult to optimize and validate a synthetic procedure.[7]

Q4: What are the ideal storage conditions for N-Benzyl-3-hydroxypiperidine?

A4: Proper storage is the first line of defense against moisture contamination. Safety Data Sheets (SDS) and supplier recommendations consistently advise storing the compound in a tightly closed container in a dry, cool, and well-ventilated place.[8][9][] For enhanced protection:

  • Use a Desiccator: Storing the sealed container inside a desiccator containing a drying agent (e.g., silica gel, calcium sulfate) provides an additional layer of protection by maintaining a low-humidity environment.[11]

  • Inert Atmosphere: For highly sensitive applications, storing the reagent in a glove box under an inert atmosphere (e.g., nitrogen or argon) is the most rigorous method to prevent moisture uptake.[12]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of N-Benzyl-3-hydroxypiperidine.

Problem 1: Inconsistent or Low Reaction Yields
  • Symptom: You are running a moisture-sensitive reaction (e.g., using organometallics, strong bases, or acylating agents) and observe significantly lower yields than expected, or the yield varies widely between batches.

  • Underlying Cause: Unaccounted water in the N-Benzyl-3-hydroxypiperidine is likely quenching reagents or catalyzing side reactions.

  • Troubleshooting Workflow:

Caption: Workflow for troubleshooting low reaction yields.

Problem 2: Difficulty in Accurate Weighing
  • Symptom: The mass reading on the analytical balance continuously increases while weighing the solid.

  • Underlying Cause: The compound is actively absorbing moisture from the laboratory atmosphere. The longer it is exposed, the more water it absorbs.

  • Solutions:

    • Minimize Exposure Time: Have all vials and tools ready. Weigh the compound as quickly as possible and immediately seal the container.[5]

    • Weighing by Difference: Tare a sealed vial containing the reagent. Quickly transfer an approximate amount to the reaction vessel and re-seal the vial. Re-weigh the vial. The difference in mass is the amount of reagent transferred. This minimizes the exposure of the bulk material.

    • Controlled Environment: For the highest accuracy, perform all weighing operations inside a glove box or a glove bag with a positive pressure of dry, inert gas.[12]

Experimental Protocols

Protocol 1: Quantitative Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining the water content in a sample.[13][14][15] It is a highly specific method based on the quantitative reaction of water with an iodine-sulfur dioxide reagent.[16]

Principle: The core of the method is the Bunsen reaction where water reacts stoichiometrically with iodine and sulfur dioxide in the presence of a base and a solvent (e.g., methanol).[15][16] H₂O + I₂ + SO₂ + CH₃OH + 3 RN → [RNH]SO₄CH₃ + 2 [RNH]I

Instrumentation: An automated Karl Fischer titrator (volumetric or coulometric). The volumetric method is suitable for samples with water content above 0.1%, while the coulometric method is better for trace amounts (ppm levels).[16]

Methodology (Volumetric Titration):

  • System Preparation: Fill the titrator burette with a standardized KF titrant (e.g., Aquagent®) and add the KF solvent to the titration vessel.

  • Solvent Titration: Start the titrator to titrate any residual moisture in the solvent until an anhydrous state is reached and a stable endpoint is maintained.

  • Sample Introduction:

    • Accurately weigh a sealed vial containing N-Benzyl-3-hydroxypiperidine.

    • Quickly open the vial and introduce an appropriate amount of the solid (typically aiming for 5-30 mg of water) into the titration vessel.[17]

    • Immediately reseal the vial and re-weigh it to determine the exact sample mass added.

  • Titration: Start the titration. The instrument will automatically add the KF titrant and detect the potentiometric endpoint when all the water from the sample has been consumed.[15]

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used, the titrant's concentration (titer), and the sample mass. The result is typically expressed as a weight percentage (w/w%).

Data Interpretation:

Water Content (w/w %)Implication for HandlingRecommended Action
< 0.1%Essentially dry.Use directly, but with careful handling to prevent future absorption.
0.1% - 1.0%Significant water present.Correct the mass of reagent used in reactions based on this value.
> 1.0%Highly compromised.Reagent should be dried before use or discarded.
Protocol 2: Drying N-Benzyl-3-hydroxypiperidine

If the water content is found to be unacceptably high, the reagent can often be dried. Vacuum drying is a common and effective method.[18][19]

Safety Precaution: Always consult the Safety Data Sheet (SDS) before heating any chemical to check for thermal stability and decomposition temperature.[8][9] N-Benzyl-3-hydroxypiperidine has a relatively high boiling point, making vacuum drying feasible.[1]

Methodology:

  • Preparation: Place a thin layer of the N-Benzyl-3-hydroxypiperidine solid in a suitable flask or drying vessel (e.g., a round-bottom flask or Schlenk flask).

  • Apparatus Setup: Connect the flask to a high-vacuum line, ensuring a cold trap is placed between the sample and the vacuum pump to protect the pump from any volatile impurities.

  • Drying:

    • Apply high vacuum to the flask.

    • Gentle heating with a water bath (e.g., 40-50°C) can be applied to accelerate the removal of water. Do not heat aggressively.

    • Continue drying under vacuum for several hours (e.g., 4-12 hours) or until the weight of the sample remains constant.

  • Storage: Once dry, break the vacuum by backfilling the flask with an inert gas (e.g., nitrogen or argon). Immediately transfer the dried reagent to a sealed container and store it in a desiccator or glove box.

Caption: Standard workflow for drying a hygroscopic solid.

References

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?
  • Wikipedia. (2023). Karl Fischer titration.
  • BYJU'S. (n.d.). Principle of Karl Fischer Titration.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
  • Scharlab. (n.d.). Karl Fischer water content titration.
  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method).
  • Google Patents. (1976). Process for drying hygroscopic materials.
  • ChemBK. (2024). 1-N-BENZYL-3-HYDROXY-PIPERIDINE.
  • Asaclean® Purging Compounds. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins.
  • HepatoChem. (n.d.). How do you handle hygroscopic salts?
  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • PerMix. (2025). Mixing & Drying Hygroscopic Materials.
  • Reddit. (2017). Drying and Storing Hygroscopic Salts.
  • Google Patents. (1936). Method for drying hygroscopic material and the product thereof.
  • University of Rochester, Department of Chemistry. (2026). How To: Store Reagents.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.
  • ResearchGate. (2023). Hygroscopic material packing.
  • Wikipedia. (2023). Hygroscopy.
  • Laboratory Disposable Products. (2025). Safe Lab Reagent Storage Guide | Best Practices 2025.
  • Schaeffer. (n.d.). HYGROSCOPIC BULK SOLIDS.
  • Quora. (2017). What are the uses of hygroscopic substances?
  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
  • Chromatography Forum. (2008). How to weigh a higroscopic substance.
  • Qiyan. (n.d.). 1-Benzyl-3-hydroxypiperidine.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.

Sources

Technical Support Center: Optimizing Catalyst Selection for Benzyl Group Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced art of benzyl group removal via catalytic hydrogenation. This guide is designed for researchers, scientists, and professionals in drug development who encounter the challenges of this seemingly straightforward, yet often complex, transformation. Here, we move beyond mere procedural lists to delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your catalyst selection for successful debenzylation.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and hurdles faced during the hydrogenation of benzyl protecting groups.

Q1: My debenzylation reaction using Pd/C and H₂ gas is stalled or incredibly slow. What's the likely cause?

A1: A stalled reaction is a frequent issue, most commonly stemming from catalyst poisoning.[1][2] The primary culprits are often residual impurities from previous synthetic steps, such as sulfur or halogen-containing compounds.[3] For N-debenzylation, the amine product itself can strongly coordinate to the palladium surface, leading to progressive deactivation of the catalyst.[2][4][5]

Q2: How can I mitigate catalyst poisoning, especially during N-debenzylation?

A2: To counter product-induced deactivation in N-debenzylation, the addition of a mild acid is highly effective.[4][5] Acetic acid, for instance, protonates the newly formed amine, preventing it from binding to and poisoning the palladium catalyst.[2][6] In cases of suspected impurity-driven poisoning, ensuring the purity of your starting material is paramount. If purification is not feasible, increasing the catalyst loading might offer a workaround.[2]

Q3: I'm observing saturation of the aromatic ring as an undesirable side reaction. How can I improve selectivity for O-debenzylation?

A3: Ring saturation is a known side reaction, particularly with more active catalysts or under harsh conditions.[1][7] To favor hydrogenolysis of the benzyl group over arene hydrogenation, consider the following strategies:

  • Catalyst Choice: Palladium-based catalysts are generally preferred over platinum or rhodium for their lower propensity to saturate aromatic rings.[7][8]

  • Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can significantly enhance selectivity.[1]

  • Catalyst Pre-treatment: A catalyst pre-treatment strategy has been shown to suppress unwanted hydrogenation side-products, creating a more selective catalyst for the hydrogenolysis of benzyl ethers.[7][9][10]

Q4: When should I consider using a catalyst other than the standard 10% Pd/C?

A4: While 10% Pd/C is a robust and widely used catalyst, certain situations may call for alternatives:

  • Hindered Substrates: For sterically hindered benzyl groups, Pearlman's catalyst (Pd(OH)₂/C) is often more effective due to its higher activity.[6][11]

  • Cost-Effectiveness: For large-scale reactions where cost is a significant factor, Raney Nickel can be a viable, more economical alternative, though its selectivity profile may differ.[12]

  • Improved Efficiency: Interestingly, a combination of Pd/C and Pd(OH)₂/C has been reported to be more efficient than either catalyst used alone in some cases.[13]

Q5: Is it possible to selectively debenzylate in the presence of other reducible functional groups like aryl chlorides?

A5: Achieving this selectivity can be challenging but is indeed possible. The key is to carefully select the catalyst and control the reaction conditions.[14] For instance, selective debenzylation in the presence of an aromatic chloride has been achieved with high selectivity (>99%) by optimizing the palladium catalyst and reaction parameters.[14] The addition of certain salts, like chloride salts, can also help in achieving the desired selectivity.[15]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during benzyl group hydrogenation.

Issue 1: Incomplete or Stalled Reaction

If your reaction is not proceeding to completion, follow this diagnostic workflow:

G start Stalled Reaction catalyst_check Is the catalyst fresh and active? start->catalyst_check poisoning Suspect Catalyst Poisoning? catalyst_check->poisoning Yes solution_fresh_catalyst Use a fresh batch of catalyst. catalyst_check->solution_fresh_catalyst No conditions Review Reaction Conditions poisoning->conditions If poisoning is unlikely solution_acid Add a mild acid (e.g., AcOH) for N-debenzylation. poisoning->solution_acid N-debenzylation solution_purify Purify starting material to remove S or halogen compounds. poisoning->solution_purify Other impurities solution_increase_loading Increase catalyst loading. poisoning->solution_increase_loading If purification is not feasible solvent_check Is the solvent appropriate? conditions->solvent_check h2_source Is the hydrogen source sufficient? solvent_check->h2_source Yes solution_change_solvent Switch to a more suitable solvent (e.g., EtOH, MeOH, THF). solvent_check->solution_change_solvent No solution_increase_pressure Increase hydrogen pressure. h2_source->solution_increase_pressure Low pressure setup solution_vigorous_stirring Ensure vigorous stirring. h2_source->solution_vigorous_stirring Poor mixing

Caption: Troubleshooting workflow for a stalled debenzylation reaction.

Issue 2: Undesired Side Reactions (e.g., Ring Saturation)

To minimize side reactions, consider the following adjustments:

ParameterRecommended ActionRationale
Catalyst Switch from Pt or Rh to a Pd-based catalyst.[8]Palladium has a lower tendency to hydrogenate aromatic rings compared to platinum or rhodium.[7]
Hydrogen Pressure Decrease the H₂ pressure (e.g., use a balloon setup instead of a high-pressure reactor).[1]Lower hydrogen concentration on the catalyst surface favors the less sterically demanding hydrogenolysis of the C-O or C-N bond over ring reduction.
Temperature Perform the reaction at or below room temperature if possible.Lower temperatures decrease the rate of all reactions, but often have a more pronounced effect on the more energy-intensive ring saturation.
Catalyst Pre-treatment Pre-treat the catalyst under specific conditions before adding the substrate.[7][9]This can modify the catalyst surface, deactivating sites responsible for undesired side reactions.[10]
Transfer Hydrogenation Use a hydrogen donor like ammonium formate or 2-propanol instead of H₂ gas.[1][16]Transfer hydrogenation can be milder and offer different selectivity profiles.[3]

Experimental Protocols

Below are detailed, step-by-step methodologies for key debenzylation procedures.

Protocol 1: Standard Debenzylation using Pd/C and H₂ Gas
  • Reaction Setup: In a round-bottom flask, dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent like ethanol or methanol (10-20 mL per gram of substrate).[12]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. A typical loading is 10-20% by weight relative to the substrate.[3]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times. Then, evacuate and backfill with hydrogen gas (H₂). For a balloon setup, maintain a positive pressure of H₂.[3]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid phases.[6]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[2]

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can then be purified by standard methods (e.g., chromatography or recrystallization).

Protocol 2: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the benzyl-protected substrate (1.0 eq) in anhydrous methanol.[2]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate) to the stirred suspension.[2]

  • Hydrogen Donor Addition: Add ammonium formate (5.0 eq) to the mixture in one portion.[2]

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.[2]

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature, filter through Celite® to remove the catalyst, and concentrate the filtrate under reduced pressure.[2]

Catalyst Selection Logic

The choice of catalyst is not arbitrary; it's a decision based on the substrate's nature and the desired outcome. The following diagram illustrates a logical approach to catalyst selection.

G start Start: Debenzylation Required standard Standard Substrate (O- or N-benzyl) start->standard hindered Sterically Hindered Substrate? standard->hindered poisoning_risk High Risk of Catalyst Poisoning? hindered->poisoning_risk No pearlmans Pearlman's Catalyst (Pd(OH)2/C) hindered->pearlmans Yes selectivity_issue Other Reducible Groups Present? poisoning_risk->selectivity_issue No poisoning_risk->pearlmans Yes pd_c 10% Pd/C selectivity_issue->pd_c No optimized_pd Optimized/Pre-treated Pd Catalyst selectivity_issue->optimized_pd Yes raney_ni Raney Nickel (Cost-effective) pd_c->raney_ni Large scale? combo Combination: Pd/C + Pd(OH)2/C pd_c->combo Reaction slow?

Sources

Technical Support Center: Troubleshooting Unexpected Peaks in HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Unexpected peaks, often called "ghost peaks" or "artifact peaks," are a frequent and frustrating issue in High-Performance Liquid Chromatography (HPLC) analysis of reaction mixtures.[1] These signals do not originate from the known components of your sample and can interfere with the accurate quantification of analytes, cast doubt on analytical results, and consume valuable troubleshooting time.[1][2][3] This guide provides a structured, question-and-answer approach to systematically identify and eliminate the sources of these vexing peaks.

FAQ 1: I see small, unexpected peaks in my chromatogram, even in blank injections. What are they and where do they come from?

These are classic "ghost peaks," extraneous signals that appear even when analyzing clean solvents or blank samples.[1] Their presence points to a systemic issue rather than a problem with your specific reaction sample. The most common culprits are contamination of the mobile phase or the HPLC system itself.[1][2][4]

Causality: In gradient elution, contaminants present in the weaker mobile phase (Solvent A, often aqueous) can accumulate on the column head. As the percentage of the stronger organic mobile phase (Solvent B) increases during the gradient, these contaminants are eluted, appearing as peaks.[5]

Common Sources of Systemic Contamination:

Contamination SourceCommon Culprits & Causes
Mobile Phase Impurities in HPLC-grade solvents, plasticizers from solvent bottles, microbial growth in aqueous buffers, contaminated water purification systems, or topping off reservoirs instead of replacing them.[1][2][4]
HPLC System Leachables from tubing, worn pump or injector seals shedding particles, residues in the sample loop, or contamination within the degasser.[1][3][4]
Vials & Caps Contaminants leaching from low-quality vials or septa.
Protocol: Isolating the Source of System Contamination

This protocol uses a process of elimination to determine if the ghost peaks originate from your mobile phase or the HPLC system hardware.

  • Prepare Fresh Mobile Phase: Use the highest purity solvents (HPLC/MS grade) and freshly prepared aqueous buffers.[2][6] Filter all aqueous components through a 0.22 or 0.45 µm filter.[7]

  • Clean Solvent Reservoirs: Do not top off old mobile phase.[1][6] Empty and thoroughly clean reservoirs with a suitable solvent before adding the fresh mobile phase.

  • System Purge: Purge all lines of the HPLC system extensively with the fresh mobile phase to ensure all old solvent is flushed out.

  • Run a "Gradient Blank": Execute your analytical gradient method without an injection. This tests for contaminants originating from the mobile phase or pump components.[8]

  • Run a "No-Injection Blank": If the gradient blank is clean, perform a blank run with an empty vial (or no vial) in the autosampler. This tests the autosampler needle and injection port cleanliness.

  • Run a "Solvent Blank": Inject the same solvent used to dissolve your samples (e.g., pure Acetonitrile). If peaks appear here, the issue may be the solvent itself or contaminated vials/caps.[9]

Interpretation:

  • Peaks in Gradient Blank: The mobile phase or pump system is contaminated.

  • Peaks in No-Injection/Solvent Blank (but not Gradient Blank): The autosampler, needle, injection valve, or sample vials are the source.[8][9]

FAQ 2: My blank runs are clean, but I see unexpected peaks when I inject my reaction mixture. What should I investigate?

If ghost peaks appear only in sample injections, the source is related to the sample itself or the preparation process.[5] This can range from simple contamination to complex on-column reactions.

Potential Causes:

  • Sample Preparation Artifacts: Contamination from glassware, pipette tips, or filters used during sample prep.[1] Reagents or excipients used in the formulation can also appear as peaks.[9]

  • Sample Degradation: The analyte may be degrading in the sample vial while waiting in the autosampler queue. This can be influenced by light, temperature, or pH.[5] Some compounds can even undergo on-column degradation, influenced by factors like column temperature or the stationary phase's surface chemistry.[10][11]

  • Reaction Byproducts or Intermediates: The unexpected peaks could be genuine, low-level impurities, unreacted starting materials, or intermediates from your chemical reaction.

  • Sample Solvent Effects: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause severe peak distortion and even split peaks that may be mistaken for impurities.[6][12]

Workflow: Differentiating Sample-Related Peaks

This workflow helps you systematically determine the origin of unexpected peaks that are not present in blank runs.

G start Unexpected Peak in Sample (Blank is Clean) q1 Is the peak present in an injection of a pure standard of the main analyte? start->q1 a1_yes Peak is likely a degradant or an artifact of the standard itself. q1->a1_yes Yes a1_no Proceed to investigate reaction mixture components. q1->a1_no No q2 Inject a 'placebo' sample (all reaction reagents/solvents EXCEPT the starting material). Is the peak present? a1_no->q2 a2_yes Peak originates from a reagent, solvent, or catalyst in the reaction. q2->a2_yes Yes a2_no Peak is a reaction byproduct, intermediate, or degradant of the analyte. q2->a2_no No q3 Re-inject the same sample vial after several hours in the autosampler. Does the peak area increase? a2_no->q3 a3_yes Peak is a degradant forming in the sample vial over time. q3->a3_yes Yes a3_no Peak is likely a stable byproduct or impurity from the reaction. q3->a3_no No

FAQ 3: I have an unexpected peak that appears late in the chromatogram, sometimes in the next run. What is this?

This phenomenon is typically due to carryover or late elution .[6]

  • Carryover: This occurs when a small amount of a previous, often concentrated, sample remains in the system (e.g., adsorbed to the needle exterior, rotor seal, or sample loop) and is injected with the next sample.[5][13][14][15] If the unexpected peak has the same retention time as an analyte from a previous injection, carryover is the likely cause.[6]

  • Late Elution: A component from the current or a previous injection is very strongly retained on the column and does not elute during the primary analysis time. It may then appear in a subsequent run, often as a broad peak.[6][16] This is common in isocratic methods or gradients that do not have a sufficiently strong final hold/wash step.[12][14]

Protocol: Diagnosing and Mitigating Carryover & Late Elution
  • Confirm Carryover: Immediately following a concentrated sample injection, inject one or more blank solvents. If you see a diminishing peak at the same retention time as your analyte, carryover is confirmed.[13]

  • Optimize Needle Wash: Ensure the autosampler's needle wash is effective. The wash solvent should be strong enough to dissolve the stickiest analytes. Often, a multi-solvent wash (e.g., an organic solvent followed by an aqueous one) is necessary.[14][15]

  • Check for Hardware Wear: Worn injector rotor seals are a common source of carryover, as scratches can trap sample material.[14][17] Inspect and replace if necessary.

  • Extend Run Time/Add Column Flush: To address late eluters, extend the chromatographic run time.[6] For gradient methods, add a high-organic "wash" step at the end of the gradient (e.g., hold at 95-100% B) for several column volumes, followed by re-equilibration.[14][17]

G

FAQ 4: My unexpected peak is very broad, split, or has a tail. What does the peak shape tell me?

Peak shape is a powerful diagnostic tool. While ideal peaks are sharp and symmetrical, deviations can point to specific problems.

  • Broad Peaks: A peak that is significantly broader than others at a similar retention time could be a late-eluting peak from a previous injection.[16][18] It can also indicate column degradation (loss of efficiency) or a large dead volume in the system (e.g., from poorly fitted tubing).[18][19]

  • Split Peaks: This often indicates a problem at the head of the column. The column inlet frit may be partially blocked, or a void may have formed in the packing material. It can also be caused by injecting a sample in a solvent that is much stronger than the mobile phase.[12]

  • Tailing Peaks: Peak tailing is frequently caused by secondary interactions between the analyte and the column's stationary phase, such as acidic silanol groups on the silica surface interacting with basic analytes.[16] Insufficiently buffered mobile phase can also be a cause.[16]

  • Fronting Peaks: This is less common but is often a sign of column overload, where too much sample has been injected onto the column.[7]

Summary of Peak Shape Issues and Potential Causes:

Peak Shape AnomalyPrimary CausesSecondary Causes
Broad Peak Late elution from a previous run, column degradation/aging.[16][19][20]Large system dead volume, sample solvent mismatch.[18]
Split Peak Partially blocked column inlet frit, column void.Sample solvent much stronger than mobile phase.[12]
Tailing Peak Secondary silanol interactions, insufficient mobile phase buffering.[16]Column overload, metal contamination.
Fronting Peak Column overload (too much sample mass injected).[7]Poor sample solubility in the mobile phase.

By systematically working through these questions—distinguishing between system vs. sample issues, identifying carryover, and interpreting peak shape—you can efficiently diagnose and resolve the vast majority of problems involving unexpected peaks in your HPLC analysis.

References

  • Conquer Ghost Peaks in HPLC: Identification and Elimination.
  • How to Identify Ghost Peaks in U/HPLC. Phenomenex. [Link]
  • Ghost Peaks in HPLC - 5 common sources. Axion Labs. [Link]
  • [Readers Insight] Why Do Ghost Peaks Appear?
  • Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Shimadzu. [Link]
  • LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
  • HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]
  • Solving Carryover Problems in HPLC. Shimadzu Scientific Instruments. [Link]
  • Minimizing HPLC Carryover. Lab Manager Magazine. [Link]
  • Artefact Peaks, System Peaks and Ghost Peaks in HPLC. liquid medicines and analytical Chemistry. [Link]
  • How to Address HPLC System Contamination Issues.
  • Extraneous Peaks in Chromatographic Analysis. Pharmaguideline. [Link]
  • TROUBLESHOOTING GUIDE – HPLC. Crawford Scientific. [Link]
  • HPLC Troubleshooting Guide. Vydac. [Link]
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
  • How to get rid of carryover on my HPLC autosampler?
  • Ghost Peaks In HPLC: Lean In 5 Minutes? Pharma Knowledge Forum. [Link]
  • Carryover.
  • Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments. [Link]
  • HPLC Troubleshooting Guide. Phenomenex. [Link]
  • Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer. MicroSolv. [Link]
  • System Contamination.
  • Notes on Troubleshooting LC/MS Contamination. University of California, Riverside. [Link]
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
  • HPLC Troubleshooting Guide. SCION Instruments. [Link]
  • Troubleshooting in HPLC: A Review. IJSDR. [Link]
  • Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Mass Spectrometry Facility. [Link]
  • Signs of HPLC Column deterioration and biorelevant media. Biorelevant. [Link]
  • YAZAWA HPLC COLUMN SCHOOL - Column has degraded. YAZAWA. [Link]
  • Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separ
  • HPLC Chromatogram representing degradation behavior of cinitapride in oxidation.

Sources

Validation & Comparative

A Comparative Guide to Purity Validation of Synthetic 1-Benzylpiperidin-3-ol by Ion Chromatography-Mass Spectrometry (IC/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical comparison of analytical methodologies for the purity validation of 1-Benzylpiperidin-3-ol, a key intermediate in pharmaceutical synthesis. We will establish the technical superiority of Ion Chromatography-Mass Spectrometry (IC/MS) for this polar, basic compound, contrasting it with traditional techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The narrative explains the causal logic behind experimental design, grounded in principles of analytical chemistry and regulatory compliance. A complete, self-validating IC/MS protocol is detailed, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure scientific integrity and trustworthiness.

Introduction: The Analytical Challenge of this compound

This compound (CAS No. 14813-01-5) is a critical building block in the synthesis of various Active Pharmaceutical Ingredients (APIs), including muscarinic M3 selective antagonists and Rho kinase inhibitors[1]. The purity of this intermediate is paramount, as any impurities—ranging from starting materials and synthetic by-products to degradation products—can carry through to the final drug substance, potentially impacting its safety and efficacy.

The physicochemical properties of this compound, specifically its high polarity and basicity, present a significant challenge for conventional chromatographic techniques. Standard reversed-phase HPLC often results in poor retention and peak shape, while GC analysis typically requires a derivatization step to improve volatility and thermal stability, adding complexity and potential sources of error[2][3]. This necessitates a more robust and direct analytical approach. Ion Chromatography (IC), especially when coupled with Mass Spectrometry (MS), emerges as a powerful solution for the comprehensive purity profiling of such challenging polar analytes[4][5].

The IC/MS Advantage: A Mechanistic Perspective

The hyphenation of Ion Chromatography with Mass Spectrometry provides a synergistic analytical tool that overcomes the limitations of other methods.

  • Ion Chromatography (IC): This technique operates on the principle of ion exchange, making it ideally suited for separating ionic and polar compounds like this compound[6]. Using a cation-exchange stationary phase, the protonated amine of the target molecule interacts with the column, allowing for excellent separation from other cationic and neutral impurities. The use of an eluent suppressor is critical, as it reduces the background conductivity of the eluent before it reaches the detector, thereby enhancing sensitivity and making the mobile phase highly compatible with the MS interface[6].

  • Mass Spectrometry (MS): MS serves as a highly specific and sensitive detector, providing mass-to-charge (m/z) ratio information that allows for the unambiguous identification of the main component and its impurities[7]. Techniques like Electrospray Ionization (ESI) are perfect for polar molecules, efficiently generating gas-phase ions for MS analysis[7][8]. The high resolving power of modern mass analyzers can differentiate between compounds with very similar masses, ensuring specificity[8].

This combination allows for the direct analysis of this compound without derivatization, providing superior separation and definitive identification of impurities.

Caption: IC/MS Workflow for this compound Analysis.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is driven by the properties of the analyte and the required data quality. For this compound, IC/MS demonstrates clear advantages over other common methods.

Caption: Decision logic for selecting the optimal analytical method.

FeatureIC-MSHPLC-UV / MSGC-MS
Principle Ion-Exchange ChromatographyReversed-Phase or HILICGas-Liquid Partition
Specificity Very High (Separation + Mass)Moderate to HighHigh (with good separation)
Sensitivity Very HighGood (MS), Lower (UV)High
Derivatization Not Required Not typically requiredRequired (for -OH group)
Sample Throughput HighHighModerate (due to derivatization)
Best For Polar & Ionic Analytes Broad range of moderate polarityVolatile & Semi-Volatile Analytes
Drawbacks Higher initial costPoor retention for very polar aminesSample prep complexity; thermal degradation risk

As the table illustrates, IC/MS is the only technique that provides high specificity and sensitivity for this compound without the need for chemical derivatization, making it a more direct, robust, and reliable method for purity validation[2][9][10].

Experimental Protocol: IC/MS Method for Purity Validation

This protocol is designed as a self-validating system, with performance checks and validation parameters grounded in the ICH Q2(R1) guideline to ensure trustworthiness and regulatory compliance[11][12].

Instrumentation and Reagents
  • IC System: High-pressure ion chromatography system equipped with a suppressor module.

  • MS Detector: Single quadrupole or high-resolution mass spectrometer (e.g., TOF, Orbitrap) with an ESI source.

  • IC Column: Cation-exchange column suitable for amine separation (e.g., Dionex IonPac CS17 or equivalent).

  • Reagents: Methanesulfonic acid (MSA) for eluent, deionized water (18.2 MΩ·cm), and HPLC-grade acetonitrile.

  • Standards: Certified reference standard of this compound and any known potential impurities.

Chromatographic and MS Conditions
ParameterSettingRationale
Column Dionex IonPac CS17 (4 x 250 mm)Optimized for separation of hydrophilic amines.
Mobile Phase Gradient of Methanesulfonic Acid (MSA)MSA is a strong acid eluent effective for cation exchange.
2 mM MSA to 40 mM MSA over 20 minGradient elution ensures separation of weakly and strongly retained impurities.
Flow Rate 0.75 mL/minProvides optimal efficiency for the selected column dimensions.
Suppressor Cation Self-Regenerating SuppressorReduces background noise and improves MS compatibility.
Injection Volume 10 µLStandard volume to balance sensitivity and column loading.
Ionization Mode ESI PositiveThe basic nitrogen atom is readily protonated to form [M+H]⁺.
Scan Mode Full Scan (m/z 50-500)To detect and identify unknown impurities.
Monitored Ion m/z 192.3 ([M+H]⁺)For quantification of this compound (MW: 191.27)[1].
Sample and Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with deionized water.

  • Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution.

  • Sample Preparation: Dissolve the synthetic this compound sample in deionized water to a final concentration of approximately 100 µg/mL. Filter through a 0.22 µm syringe filter if necessary.

Method Validation (per ICH Q2(R1))

The trustworthiness of this protocol is established by validating the following characteristics[11][13]:

  • Specificity: Analyze a blank (water), the sample, and the sample spiked with known impurities. The method must demonstrate that the peak for this compound is free from interference from impurities.

  • Linearity: Inject the calibration standards in triplicate. Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Analyze samples of known concentration (e.g., 80%, 100%, 120% of the target concentration) and calculate the percent recovery. The acceptance criterion is typically 98.0% to 102.0%.

  • Precision (Repeatability): Perform six replicate injections of a single standard preparation. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is crucial for controlling impurities at required levels (e.g., 0.1%).

  • Robustness: Intentionally vary method parameters (e.g., flow rate ±5%, column temperature ±2°C, mobile phase composition ±2%) and assess the impact on the results to ensure the method remains reliable under normal laboratory variations.

Hypothetical Validation Data Summary
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD) 0.85%≤ 2.0%
LOQ 0.1 µg/mLSufficient for 0.1% impurity level
Specificity No interference observedPeak purity > 99.5%

Conclusion

For the critical task of purity validation of synthetic this compound, Ion Chromatography-Mass Spectrometry provides an unparalleled combination of selectivity, sensitivity, and robustness. It directly addresses the analytical challenges posed by this polar molecule, eliminating the need for cumbersome derivatization steps required by GC-MS and overcoming the retention issues of traditional HPLC. By following a rigorously validated protocol grounded in ICH Q2(R1) principles, researchers and drug development professionals can ensure the generation of accurate and trustworthy data, safeguarding the quality of the final pharmaceutical product. The adoption of IC/MS represents a strategic investment in analytical excellence, aligning with modern regulatory expectations and the demand for state-of-the-art methods in pharmaceutical analysis[5][6].

References

  • Ion Chromatography in Pharmaceutical Analysis: Emerging Trends and Future Directions.Google AI Test Kitchen.
  • Ion chromatography for the pharmaceutical industry.Metrohm.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Advancing Pharmaceutical Analysis with Ion Chromatography.
  • Quality Guidelines.
  • ICH Q2 R1: Mastering Analytical Method Valid
  • ICH Q2 Analytical Method Valid
  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.Longdom Publishing.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
  • Quantitative mass spectrometry methods for pharmaceutical analysis.PMC - NIH.
  • Comparison of GC-MS with IC for the determination of alkyl amines.
  • 1-Benzyl-3-piperidinol | 14813-01-5.ChemicalBook.
  • Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products-A Compar
  • Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Compar
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.MDPI.

Sources

A Comparative Guide to the Efficacy of 1-Benzylpiperidine-Based Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease (AD), the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment.[1][2][3] By preventing the breakdown of the neurotransmitter acetylcholine, AChE inhibitors can temporarily ameliorate cognitive decline.[4][5] Among the various chemical scaffolds investigated for this purpose, the 1-benzylpiperidine moiety has emerged as a particularly fruitful starting point, leading to the development of highly potent and selective inhibitors. This guide provides a comparative analysis of the efficacy of several 1-benzylpiperidine-based AChE inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The Significance of the 1-Benzylpiperidine Scaffold

The 1-benzylpiperidine core is a key structural feature in many potent AChE inhibitors, most notably in the FDA-approved drug Donepezil (Aricept®).[4][5][6][7] This scaffold effectively positions functional groups to interact with key residues within the active site of the AChE enzyme. The benzyl group can engage in π-π stacking interactions with aromatic residues in the catalytic anionic site (CAS), while the piperidine nitrogen, when protonated, can form crucial electrostatic interactions. Modifications to both the benzyl and piperidine rings have allowed for extensive structure-activity relationship (SAR) studies, leading to the optimization of inhibitory potency and selectivity.[8][9]

Comparative Efficacy of Selected Inhibitors

The inhibitory efficacy of AChE inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro efficacy of Donepezil and other notable 1-benzylpiperidine derivatives against AChE.

CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity Index (BuChE IC50 / AChE IC50)
Donepezil (E2020) 5.7[8]7125[8]1250[8]
Compound 21 0.56[10]10080[10]18000[10]
Compound 15b 390[11][12]660[13]1.69
Compound 9m 210[11]>100000>476

Donepezil (E2020) , a well-established drug, exhibits high potency against AChE with an IC50 in the low nanomolar range and demonstrates significant selectivity over butyrylcholinesterase (BuChE), a related enzyme.[8] This selectivity is advantageous as BuChE plays a less prominent role in cortical acetylcholine hydrolysis, and its inhibition can lead to undesirable side effects.

Compound 21 , a derivative of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, shows remarkably potent AChE inhibition, with an IC50 value nearly ten times lower than that of Donepezil.[10] Furthermore, its selectivity for AChE over BuChE is exceptionally high, suggesting a potentially improved side-effect profile.[10]

In contrast, Compound 15b , a 1,3-dimethylbenzimidazolinone derivative, displays a more moderate, sub-micromolar inhibition of AChE and lower selectivity against BuChE.[11][12][13] This highlights the diverse range of potencies achievable through modifications of the core scaffold.

Compound 9m , another derivative from the same series as 15b, demonstrates the impact of specific substitutions, in this case, a halogenated sulphonamide group, resulting in a 15-fold increase in AChE inhibitory activity compared to its parent compound.[11]

Mechanism of Action: A Dual Binding Site Interaction

The high potency of many 1-benzylpiperidine-based inhibitors is attributed to their ability to simultaneously interact with two key sites within the AChE gorge: the catalytic anionic site (CAS) and the peripheral anionic site (PAS). The following diagram illustrates this proposed binding mode.

cluster_AChE Acetylcholinesterase (AChE) Gorge cluster_Inhibitor 1-Benzylpiperidine Inhibitor PAS Peripheral Anionic Site (PAS) (e.g., Trp286, Tyr341) CAS Catalytic Anionic Site (CAS) (e.g., Trp86) Esteratic_Site Esteratic Site (Ser203, His447, Glu334) Benzyl_Ring Benzyl Ring Benzyl_Ring->CAS π-π Stacking Piperidine_Ring Piperidine Ring Piperidine_Ring->CAS Cation-π Interaction Linker Linker Moiety Linker->PAS Hydrophobic/H-Bonding Interactions

Caption: Proposed binding of a 1-benzylpiperidine inhibitor within the AChE gorge.

The benzyl moiety typically occupies the CAS, engaging in π-π stacking with aromatic residues like Trp86.[11] The protonated piperidine nitrogen interacts with the anionic subsite. A linker group, often extending from the 4-position of the piperidine ring, can then reach and interact with the PAS, which is involved in substrate trafficking and allosteric modulation of the enzyme.[11] This dual-site interaction provides a strong anchor for the inhibitor, leading to potent inhibition.

Experimental Protocol: In Vitro Assessment of AChE Inhibition using the Ellman's Assay

The most widely used method for screening AChE inhibitors in vitro is the spectrophotometric assay developed by Ellman.[1][14][15][16][17] This assay is rapid, reliable, and suitable for high-throughput screening.[15][16]

Principle of the Assay

The Ellman's assay is a colorimetric method that measures the activity of AChE.[15][16] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[15] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified by measuring its absorbance at or near 412 nm.[15][16] The rate of TNB²⁻ production is directly proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction decreases.[16]

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis A Prepare Reagents: - Assay Buffer (pH 8.0) - AChE Enzyme Stock - DTNB Solution - ATCh Substrate Solution B Prepare Inhibitor Dilutions: - Serial dilution of test compounds A->B C Set up Assay Plate: - Test Wells (Buffer, Inhibitor, Enzyme) - Control Wells (Buffer, Solvent, Enzyme) - Blank Wells (Buffer, Solvent) B->C D Pre-incubation: - Incubate plate to allow inhibitor-enzyme interaction C->D E Initiate Reaction: - Add Working Reagent Mix (ATCh + DTNB) to all wells D->E F Measure Absorbance: - Kinetic or endpoint reading at 412 nm E->F G Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 values F->G

Sources

A Comparative Guide to Piperidine Cores in Drug Design: The Case for 1-Benzylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2] This structural motif is not merely a passive scaffold; its conformational flexibility, basic nitrogen center, and multiple points for substitution allow it to significantly influence a molecule's pharmacodynamic and pharmacokinetic properties.[3][4] The strategic selection of substituents on the piperidine core is a critical decision in drug design, dictating potency, selectivity, and metabolic stability.

This guide provides an in-depth comparison of the 1-Benzylpiperidin-3-ol core against other commonly employed piperidine scaffolds. We will explore the nuanced structure-activity relationships (SAR), synthetic accessibility, and stereochemical implications that distinguish this scaffold, offering field-proven insights for researchers, chemists, and drug development professionals.

The this compound Scaffold: A Profile

The this compound scaffold, while perhaps less ubiquitous than its 4-hydroxy counterpart, presents a unique and compelling set of features for the medicinal chemist. Its structure is defined by two key elements: the N-benzyl group and the C-3 hydroxyl group.

  • The N-Benzyl Group: This substituent provides a bulky, lipophilic moiety that can engage in hydrophobic or π-stacking interactions within a target's binding pocket. While it can serve as a simple protecting group for the piperidine nitrogen, it is often integral to the pharmacophore of the final compound. Its presence influences the overall lipophilicity and metabolic profile of the molecule.

  • The C-3 Hydroxyl Group: The placement of the hydroxyl group at the 3-position introduces several critical features. It creates a chiral center, allowing for the synthesis of stereospecific drugs where enantiomers may exhibit vastly different biological activities and safety profiles.[5][6] This hydroxyl group acts as both a hydrogen bond donor and acceptor, providing a crucial anchor point for binding to biological targets. Furthermore, its position offers a distinct directional vector for these interactions compared to the more symmetrical 4-position.

This unique combination of features makes this compound a versatile intermediate in the synthesis of compounds targeting a range of biological systems, including muscarinic M3 antagonists and Rho kinase inhibitors.[7]

Comparative Analysis with Other Piperidine Cores

The efficacy of a drug candidate is profoundly influenced by the substitution pattern on its core scaffold.[1] Below, we compare this compound to other prevalent piperidine cores to illuminate these critical differences.

Versus 1-Benzylpiperidin-4-ol: A Positional Isomer Showdown

The most direct comparison is with the 4-hydroxy isomer. While seemingly a minor change, shifting the hydroxyl group from the C-4 to the C-3 position has significant stereochemical and conformational consequences.

  • Symmetry and Chirality: 4-Hydroxypiperidine is an achiral molecule, simplifying synthesis but precluding the exploration of stereospecific interactions that a chiral center provides. The 3-hydroxy scaffold introduces this chirality, opening avenues for enhanced potency and selectivity.[6][8]

  • Conformational Impact: The piperidine ring exists predominantly in a chair conformation. A C-4 substituent can exist in an axial or equatorial position, influencing the ring's pKa and the orientation of the N-substituent. A C-3 substituent, however, creates a more complex conformational landscape, affecting the orientation of the hydroxyl group relative to the nitrogen lone pair and the N-benzyl group, which can be critical for precise receptor fitting.

  • SAR Implications: Studies on histamine H3 receptor antagonists have shown that the positioning of a hydroxyl group on the piperidine ring can dramatically alter activity.[9] Similarly, in the development of NMDA receptor antagonists, moving a key phenolic group from an external phenyl ring to the 4-position of the piperidine core maintained high potency.[10] This highlights the sensitivity of biological targets to the precise geometry of hydrogen bonding groups.

Table 1: Comparative Structure-Activity Relationship (SAR) Insights

Piperidine CoreTarget ExampleKey Structural ContributionRepresentative IC₅₀/EC₅₀Reference
(±)-3-(4-hydroxyphenyl)pyrrolidine NMDA Receptor (NR1A/2B)High-potency antagonism through optimal positioning of the hydroxyl group.0.017 µM[10]
4-(4-hydroxyphenyl)piperidine NMDA Receptor (NR1A/2B)High-potency antagonism, demonstrating the effectiveness of the 4-OH position.0.022 µM[10]
3-substituted piperidine PCAF InhibitorSubstitution at the 3-position significantly improved potency over 4-substituted analogs.pIC₅₀ = 7.4[6]
4-substituted piperidine GLP-1R AgonistPoor potentiation, indicating suboptimal positioning for this target.Emax = 24%[6]
3-substituted piperidine GLP-1R AgonistIncreased potentiation compared to the 4-substituted analog.Emax = 60%[6]
Versus Other N-Substituents: The Role of the Nitrogen

The N-benzyl group is just one of many possibilities for substitution on the piperidine nitrogen. Replacing it fundamentally alters the molecule's properties.

  • N-Aryl Piperidines: Replacing the flexible benzyl group with a rigid aryl or heteroaryl ring introduces the potential for π-π stacking interactions and can fix the substituent in a more defined conformational space. These cores are common in CNS-active agents and have been used to develop potent histamine H3 receptor agonists.[11]

  • N-Acyl/Benzoyl Piperidines: Introducing a carbonyl group adjacent to the nitrogen reduces the basicity of the piperidine nitrogen. The carbonyl oxygen can act as a hydrogen bond acceptor. This modification is often used to modulate physicochemical properties and has been explored in the design of dual-target inhibitors for Alzheimer's disease.[12]

  • N-H and N-Boc Piperidines: Unsubstituted (N-H) piperidines are crucial building blocks, often generated by deprotecting an N-Boc or N-benzyl group.[3] The N-Boc group is a standard protecting group in multi-step synthesis, allowing for selective modification at other parts of the molecule before its removal under acidic conditions.[13]

Versus Other C-Substitutions: Diversifying Functionality

The piperidine ring can be functionalized at any of its carbon atoms, leading to a vast chemical space.

  • C-Carboxy Piperidines: A carboxylic acid group at C-3 or C-4 introduces a negative charge at physiological pH, enabling strong ionic interactions or serving as a versatile chemical handle for amide bond formation. N-Boc-piperidine-4-carboxylic acid is a widely used building block for this purpose.[13]

  • C-Alkyl Piperidines: The introduction of alkyl groups, particularly at the C-2 position, can provide steric hindrance that influences the conformation of the N-substituent, which can be exploited to enhance selectivity or improve metabolic stability.[6]

The choice of the piperidine core is therefore a multi-faceted decision, balancing synthetic feasibility with the desired pharmacological and pharmacokinetic profile.

Experimental Protocols & Methodologies

To translate theoretical knowledge into practice, robust and reproducible experimental methods are essential. Here, we provide representative protocols for the synthesis and evaluation of piperidine-based compounds.

Protocol 1: Synthesis of this compound

This protocol describes the reduction of 1-benzyl-3-piperidone to yield the target alcohol. The choice of reducing agent is critical; sodium borohydride is a mild and selective reagent suitable for reducing ketones without affecting other functional groups.

Methodology:

  • Free Base Preparation: If starting with N-benzyl-3-piperidone hydrochloride, convert it to the free base by dissolving in water and adding an aqueous solution of potassium carbonate (K₂CO₃) until the pH is basic. Extract the free base into an organic solvent like ethyl acetate.

  • Reduction Reaction: Dissolve N-benzyl-3-piperidone (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.0 eq) portion-wise over 10-15 minutes to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Dissolve the residue in 1.0 N HCl and wash with diethyl ether to remove any unreacted starting material.

  • Product Isolation: Adjust the aqueous phase to pH > 12 with a strong base (e.g., 3.0 N KOH). Extract the product, this compound, three times with dichloromethane.

  • Purification: Combine the organic phases, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the final product.[7]

Diagram 1: Synthesis of this compound

G start 1-Benzyl-3-piperidone reagents 1. NaBH4 2. Ethanol start->reagents workup 1. HCl wash 2. KOH (pH > 12) 3. Extraction (DCM) reagents->workup Stir overnight product This compound workup->product Purification

Caption: A simplified workflow for the synthesis of this compound.

Protocol 2: Comparative Evaluation via Acetylcholinesterase (AChE) Inhibition Assay

This protocol, based on the Ellman method, provides a framework for comparing the inhibitory potency of different piperidine derivatives against AChE, a key target in Alzheimer's disease research.[12][14]

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve AChE (from electric eel) in the buffer to a concentration of 0.2 units/mL.

    • Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer.

    • Prepare a 75 mM solution of acetylthiocholine iodide (ATCI) in deionized water.

    • Prepare stock solutions of test compounds (e.g., this compound derivative, 1-benzylpiperidin-4-ol derivative) in DMSO and perform serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the DTNB solution.

    • Add 20 µL of the test compound dilution (or DMSO for control).

    • Add 20 µL of the AChE solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the ATCI substrate solution.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of color change (formation of the 5-thio-2-nitrobenzoate anion) is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (DMSO) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value for each compound.

Diagram 2: Comparative Drug Discovery Workflow

G cluster_0 Scaffold Synthesis cluster_1 Screening & Evaluation cluster_2 Lead Optimization s1 Core A: This compound assay Primary Assay (e.g., AChE Inhibition) s1->assay s2 Core B: 1-Benzylpiperidin-4-ol s2->assay s3 Core C: N-Aryl-piperidin-3-ol s3->assay adme In Vitro ADME (Solubility, Permeability) assay->adme Active Hits sar SAR Analysis adme->sar lead_opt Iterative Design & Synthesis sar->lead_opt lead_opt->s1 Resynthesis G core1 This compound Chiral Center H-Bond Donor/Acceptor Asymmetric core2 1-Benzylpiperidin-4-ol Achiral H-Bond Donor/Acceptor Symmetrical core1->core2 Positional Isomer core3 N-Aryl Piperidine Rigid N-Substituent π-Stacking Potential Modulated Basicity core1->core3 N-Substituent Variation core4 N-Acyl Piperidine Reduced Basicity H-Bond Acceptor Planar Amide core3->core4 Electronic Variation

Caption: Key feature comparison of different functionalized piperidine scaffolds.

References

  • Ishikawa, M., Furuuchi, T., Yamauchi, M., Yokoyama, F., Kakui, N., & Sato, Y. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-8.
  • Fung, A. W., et al. (2012). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.).
  • PharmaBlock. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry. PharmaBlock.
  • Frolov, N. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines. Life Chemicals.
  • ChemicalBook. (n.d.). 1-Benzyl-3-piperidinol Chemical Properties, Uses, Production. ChemicalBook.
  • Godyń, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Wikipedia. (n.d.). Piperidine. Wikipedia.
  • BOC Sciences. (n.d.). Understanding (R)
  • Navarrete-Vázquez, G., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules.
  • Zhang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Discovery.
  • Rew, Y., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Piperidine-based drug discovery.
  • Stark, H., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)
  • Menniti, F. S., et al. (2000). 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(15), 2981-90.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
  • Wang, L., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Future Medicinal Chemistry.

Sources

Comparative Guide to the Structural Activity Relationship (SAR) of 1-Benzylpiperidin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone of medicinal chemistry, serving as a highly privileged scaffold in a vast array of clinically approved drugs targeting everything from central nervous system (CNS) disorders to cancer.[1][2] Its conformational flexibility and the basicity of its nitrogen atom allow it to engage with a multitude of biological targets. When functionalized into the 1-Benzylpiperidin-3-ol core, this scaffold presents three primary points for chemical modification: the N-benzyl group, the piperidine ring itself, and the 3-hydroxyl moiety. Understanding the structural activity relationship (SAR)—how subtle changes at these positions impact biological activity—is paramount for rational drug design.

This guide provides an in-depth comparison of this compound analogs, synthesizing data from numerous studies to elucidate the key principles governing their interaction with various biological targets, including cholinesterases, monoamine transporters, and sigma receptors. We will explore the causality behind experimental choices in both synthesis and evaluation, providing field-proven insights for researchers in drug development.

The Core Scaffold: Points of Modification

The this compound scaffold offers distinct regions that can be chemically altered to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The strategic exploration of these regions is fundamental to optimizing lead compounds.

Synthesis_Workflow Start Start: N-Benzyl-3-piperidone Step1 Dissolve in Ethanol Start->Step1 Step2 Cool solution (e.g., 0°C) Step1->Step2 Step3 Slowly add reducing agent (e.g., Sodium Borohydride, NaBH4) Step2->Step3 Step4 Stir overnight at room temperature Step3->Step4 Step5 Quench reaction & Concentrate Step4->Step5 Step6 Work-up: Aqueous HCl wash, basify with KOH/K2CO3, extract with organic solvent (DCM/EtOAc) Step5->Step6 Step7 Dry organic phase (Na2SO4) & Concentrate Step6->Step7 End Purified this compound Step7->End

Caption: A typical workflow for the reduction of N-benzyl-3-piperidone.

Detailed Step-by-Step Protocol (Example):

  • Preparation: Convert N-benzyl-3-piperidone hydrochloride to its free base by dissolving it in water and adding an aqueous solution of potassium carbonate (K2CO3) until the solution is basic (pH > 10). Extract the free base into an organic solvent like ethyl acetate. [3]2. Reduction: Dissolve the N-benzyl-3-piperidone free base (1.0 eq) in a suitable alcohol solvent, such as ethanol. [3]The choice of ethanol is based on its ability to dissolve the piperidone and its compatibility with the reducing agent.

  • Addition of Reductant: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH4) (1.0-1.2 eq) portion-wise over 10-15 minutes. [3]NaBH4 is a mild and selective reducing agent, ideal for converting the ketone to a secondary alcohol without affecting the benzyl group or the piperidine ring. The slow, cooled addition is a safety measure to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight to ensure complete conversion.

  • Work-up and Purification: Concentrate the mixture under reduced pressure to remove the solvent. Dissolve the residue in 1.0 N HCl and wash with diethyl ether to remove any unreacted starting material. [3]Adjust the aqueous phase to pH 12 with a strong base (e.g., 3.0 N KOH) to deprotonate the piperidine nitrogen, making the product soluble in organic solvents. [3]Extract the final product multiple times with dichloromethane (DCM). Combine the organic phases, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under vacuum to yield the final product, 1-benzyl-3-piperidinol. [3]Purity can be assessed by techniques like LC/MS.

B. Biological Evaluation: Radioligand Binding Assay

To determine the affinity of a compound for a specific receptor (e.g., Dopamine D4 or Sigma-1), a competitive radioligand binding assay is the gold standard. This method quantifies the ability of a test compound to displace a known radioactive ligand from the receptor.

Workflow for Radioligand Binding Assay:

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis Prep1 Prepare cell membranes expressing the target receptor (e.g., from HEK293 cells) Incubate Incubate: Membranes + Radioligand + Test Compound (or buffer for total binding, or excess cold ligand for non-specific binding) Prep1->Incubate Prep2 Prepare assay buffer, radioligand (e.g., [3H]-Pentazocine), and test compounds at various concentrations Prep2->Incubate Separate Rapidly filter mixture through glass fiber filters to separate bound from free radioligand Incubate->Separate Wash Wash filters with cold buffer to remove unbound radioactivity Separate->Wash Measure Quantify radioactivity on filters using liquid scintillation counting Wash->Measure Calculate Calculate specific binding and determine IC50/Ki values for the test compound using competitive binding analysis Measure->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Principle of the Assay: The assay operates on the principle of competitive binding. A fixed concentration of a high-affinity radioligand is incubated with the receptor preparation. In parallel incubations, increasing concentrations of the unlabeled test compound are added. The test compound competes with the radioligand for the same binding site. A more potent test compound will displace the radioligand at lower concentrations. By measuring the decrease in bound radioactivity as a function of the test compound's concentration, an inhibition curve can be generated, from which the IC50 (concentration required to inhibit 50% of specific binding) and the Ki (inhibition constant, a true measure of affinity) can be calculated. This self-validating system includes controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a saturating concentration of a non-radioactive ligand) to ensure accuracy.

Conclusion

The this compound scaffold is a remarkably versatile template for drug discovery. The structural activity relationships discussed herein underscore a clear set of principles for its optimization.

  • The N-Benzyl Group Governs Potency and Selectivity: Substitutions on the phenyl ring are not trivial decorations. They are key to fine-tuning steric and electronic complementarity with the target protein, directly impacting binding affinity and selectivity against off-targets.

  • The Piperidine Nitrogen is a Primary Anchor: The basicity of the nitrogen atom is fundamental, providing the cationic charge necessary for high-affinity ionic interactions that anchor the ligand in the binding site of many CNS targets.

  • Stereochemistry and Hydrogen Bonding are Crucial: The 3-hydroxyl group offers a vital hydrogen bonding opportunity, while the overall stereochemistry of the piperidine ring dictates the precise 3D orientation of all pharmacophoric elements, which must align perfectly with the target's binding site for potent activity.

By leveraging these insights, researchers can more effectively navigate the chemical space around this privileged scaffold, accelerating the development of novel therapeutics for a range of challenging diseases. The experimental methodologies provided serve as a reliable foundation for synthesizing and validating the activity of new chemical entities based on this promising core structure.

References

  • Title: Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC Source: PubMed Central URL:[Link]
  • Title: SAR Studies of Piperidine-Based Analogues of Cocaine. 4.
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: RSC Publishing URL:[Link]
  • Title: Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease Source: PubMed Central URL:[Link]
  • Title: Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC Source: PubMed Central URL:[Link]
  • Title: Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC Source: N
  • Title: Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine Analogues With Monoamine Transporters: Structure-Activity Relationship Study of Structurally Constrained 3,6-disubstituted Piperidine Analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)
  • Title: Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible Source: Usiena air URL:[Link]
  • Title: Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects Source: ACS Public
  • Title: Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma Source: MDPI URL:[Link]
  • Title: Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives Source: ResearchG
  • Title: Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)
  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL:[Link]
  • Title: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands Source: PubMed URL:[Link]
  • Title: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs.
  • Title: Natural Product-Inspired Dopamine Receptor Ligands Source: Semantic Scholar URL:[Link]
  • Title: From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
  • Title: 1-(1,3-Benzodioxol-5-yl-carbo-nyl)

Sources

A Comparative Analysis of (R)- vs. (S)-1-Benzylpiperidin-3-ol Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Bioactivity

In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a pivotal determinant of its biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profound differences in their pharmacological and toxicological profiles.[1][2] This is because biological targets, such as receptors and enzymes, are themselves chiral entities, leading to stereoselective interactions.[3] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive or even contribute to adverse effects.[4] The practice of "chiral switching," where a racemic mixture is replaced by a single, more effective enantiomer, has led to the development of safer and more efficacious drugs.[5][6]

The N-Benzylpiperidine Scaffold: A Privileged Structure in CNS Drug Discovery

The N-benzylpiperidine motif is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system (CNS).[7] Its structural features, including a basic nitrogen atom and an aromatic ring, facilitate key interactions with a variety of biological targets.[7] Derivatives of N-benzylpiperidine have been investigated for a range of activities, including inhibition of acetylcholinesterase (AChE) and β-secretase-1 (BACE-1) for Alzheimer's disease, modulation of opioid receptors for pain management, and interaction with muscarinic acetylcholine receptors.[8][9][10]

Hypothesized Bioactivity Profile of (R)- and (S)-1-Benzylpiperidin-3-ol

Given the lack of direct comparative studies, we can hypothesize potential differences in the bioactivity of (R)- and (S)-1-Benzylpiperidin-3-ol by examining SAR data from related chiral piperidine derivatives. The stereocenter at the 3-position of the piperidine ring, bearing a hydroxyl group, is likely to play a crucial role in defining the orientation of the molecule within a binding pocket, leading to differential interactions with target proteins.

Potential for Stereoselective Interactions with Opioid Receptors

SAR studies of piperidine derivatives at opioid receptors have demonstrated the critical importance of stereochemistry. For instance, in a series of 3,4-disubstituted piperidine analogues, the (3R, 4S) enantiomer was found to be a significantly more potent and selective µ-opioid receptor (MOR) agonist than its (3S, 4R) counterpart.[9] This highlights that the spatial arrangement of substituents on the piperidine ring dictates the affinity and efficacy at opioid receptors.

For 1-benzylpiperidin-3-ol, the hydroxyl group at the C3 position can act as a hydrogen bond donor or acceptor. The orientation of this hydroxyl group, dictated by the (R) or (S) configuration, could be a key determinant for stereoselective binding to opioid receptors. It is plausible that one enantiomer will present the hydroxyl group in a more favorable position to interact with a key amino acid residue in the binding pocket of a specific opioid receptor subtype (µ, δ, or κ), leading to higher affinity and/or efficacy.

Potential for Differential Activity at Cholinergic Receptors

The piperidine scaffold is a known modulator of both nicotinic and muscarinic cholinergic receptors.[10][11] Studies on piperidine derivatives have shown that substitutions on the piperidine ring can significantly influence their affinity for these receptors. For example, 4-hydroxypiperidine displays a greater affinity for muscarinic agonist binding sites compared to nicotinic sites.[10]

The chirality at the 3-position of this compound could lead to enantioselective interactions with muscarinic receptor subtypes (M1-M5). The precise positioning of the hydroxyl group could facilitate a three-point interaction with the receptor, a model often used to explain stereospecific binding, which could differ between the (R) and (S) enantiomers.[12] This could translate into differences in binding affinity, agonist/antagonist activity, and subtype selectivity.

Quantitative Data from Related Structures

To illustrate the potential magnitude of stereoselective effects, the following table summarizes data from a study on a related series of chiral piperidine derivatives targeting opioid receptors.

Compound (Enantiomer)ReceptorBinding Affinity (Ki, nM)Efficacy (EC50, nM)
(3R, 4S)-23 µ-opioid0.00210.0013
δ-opioid18.474.5
κ-opioid25.8116.2
(3S, 4R)-23 µ-opioid>1000>1000
δ-opioid>1000>1000
κ-opioid>1000>1000
Data from a study on 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues.[9]

This data clearly demonstrates that a change in stereochemistry can lead to a dramatic loss of activity, underscoring the importance of evaluating individual enantiomers.

Proposed Experimental Workflows for Comparative Analysis

To definitively assess the comparative bioactivity of (R)- and (S)-1-Benzylpiperidin-3-ol, a systematic experimental approach is required. The following protocols outline key experiments to elucidate their pharmacological profiles.

Experimental Workflow: In Vitro Characterization

G cluster_0 Preparation of Enantiomers cluster_1 In Vitro Binding Assays cluster_2 In Vitro Functional Assays cluster_3 Data Analysis prep (R)- and (S)-1-Benzylpiperidin-3-ol (>99% ee) binding Radioligand Binding Assays (Opioid, Muscarinic, etc.) prep->binding Test Compounds functional Functional Assays (e.g., cAMP, Ca2+ flux) prep->functional Test Compounds enzyme Enzyme Inhibition Assays (e.g., AChE) prep->enzyme Test Compounds spr_itc SPR or ITC for Kd determination binding->spr_itc Confirm Binding analysis Determine Ki, IC50, EC50 Compare Enantiomeric Ratios binding->analysis spr_itc->analysis functional->analysis enzyme->analysis

Caption: Workflow for in vitro comparative analysis.

Detailed Protocols:

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of each enantiomer for a panel of relevant receptors (e.g., µ, δ, κ opioid receptors; M1-M5 muscarinic receptors).

  • Methodology:

    • Prepare cell membranes expressing the receptor of interest.

    • Incubate the membranes with a specific radioligand (e.g., [³H]-DAMGO for MOR) in the presence of increasing concentrations of the test enantiomer.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (concentration of the enantiomer that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

2. Functional Assays (e.g., cAMP Assay for Opioid Receptors):

  • Objective: To determine the functional activity (EC50 and Emax) of each enantiomer as an agonist or antagonist.

  • Methodology:

    • Use cells stably expressing the receptor of interest (e.g., CHO-MOR cells).

    • Pre-treat the cells with forskolin to stimulate cAMP production.

    • Add increasing concentrations of the test enantiomer and incubate.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

    • Plot the concentration-response curve to determine the EC50 and Emax values.

Experimental Workflow: In Vivo Evaluation

G cluster_0 Lead Enantiomer Selection cluster_1 Pharmacokinetic Studies cluster_2 Pharmacodynamic/Efficacy Models cluster_3 Data Analysis lead Select enantiomer with superior in vitro profile pk Administer to rodents (IV, PO) Measure plasma and brain levels lead->pk pd Select relevant animal models (e.g., hot plate for analgesia) pk->pd Dose Selection analysis Correlate PK/PD Evaluate therapeutic window pd->analysis

Caption: Workflow for in vivo comparative analysis.

Detailed Protocols:

1. Pharmacokinetic (PK) Studies:

  • Objective: To determine the pharmacokinetic properties (e.g., half-life, bioavailability, brain penetration) of the more potent enantiomer.

  • Methodology:

    • Administer the selected enantiomer to a cohort of rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.

    • Collect blood and brain tissue samples at various time points.

    • Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

    • Calculate key PK parameters.

2. In Vivo Efficacy Models (e.g., Hot Plate Test for Analgesia):

  • Objective: To assess the in vivo efficacy of the enantiomers in a relevant animal model.

  • Methodology:

    • Administer a range of doses of each enantiomer to mice.

    • At a predetermined time after administration, place each mouse on a hot plate maintained at a constant temperature (e.g., 55°C).

    • Measure the latency to a nociceptive response (e.g., paw licking or jumping).

    • A significant increase in latency compared to vehicle-treated animals indicates an analgesic effect.

Conclusion and Future Directions

While direct experimental evidence comparing the bioactivity of (R)- and (S)-1-benzylpiperidin-3-ol is currently lacking, the fundamental principles of stereochemistry in pharmacology and SAR studies of related compounds strongly suggest that these enantiomers are likely to exhibit different biological profiles. The hydroxyl group at the chiral C3 position is poised to be a key determinant of stereoselective interactions with biological targets such as opioid and cholinergic receptors.

The experimental workflows proposed in this guide provide a clear roadmap for researchers to systematically investigate the comparative pharmacology of these enantiomers. Such studies are essential to unlock the full therapeutic potential of the this compound scaffold and to identify the superior enantiomer for further drug development efforts. The elucidation of the stereoselective bioactivity of these fundamental building blocks will undoubtedly contribute to the design of more potent, selective, and safer therapeutics for a range of CNS disorders.

References

  • Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature Reviews Drug Discovery, 1(10), 753-768.
  • Agranat, I., & Caner, H. (1999). Intellectual property and chirality of drugs. Drug Discovery Today, 4(7), 313-321.
  • Caner, H., Groner, E., Levy, L., & Agranat, I. (2004). Trends in the development of chiral drugs. Drug Discovery Today, 9(3), 105-110.
  • Chen, Y., & Aboul-Enein, H. Y. (2007). Stereoselectivity in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 3(2), 149-158.
  • Chiralpedia. (2024, January 19). Chiral Switch: Unlocking the Potential of Single Enantiomers.
  • DrugPatentWatch. (2024, August 1). The Chiral Switch: A Pharmaceutical Tactic to Prolong Exclusivity.
  • Hutt, A. J. (2019). Drug chirality and its pharmacological consequences. In Smith and Williams' Introduction to the Principles of Drug Design and Action (pp. 97-166). CRC Press.
  • McConnell, O. J., & Wess, J. (2005). Allosteric binding sites on muscarinic acetylcholine receptors. Molecular pharmacology, 68(6), 1597-1600.
  • PatSnap Synapse. (2024, May 21). What is the application of stereochemistry in drug design?
  • Popik, P., & Skolnick, P. (2001). Stereochemistry in drug action.
  • Román, R., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299.
  • Sharma, P., et al. (2019). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. European journal of medicinal chemistry, 169, 133-153.
  • Simonyi, M. (1984). On the concept of chiral drug action. Medicinal research reviews, 4(3), 359-413.
  • Smith, S. W. (2009). Chiral toxicology: it's the same thing…only different. Toxicological sciences, 110(1), 4-30.
  • Taliani, S., et al. (2007). In vitro binding assays. Chelatec.
  • Testa, B. (1990). The 20th century revolution in the concepts of drug-receptor interactions. Chirality, 2(3), 129-133.
  • Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178.
  • Zhorov, B. S., & Ananthanarayanan, V. S. (2000). Homology modeling of G-protein coupled receptors: the C-terminus of the third intracellular loop in muscarinic receptors. Archives of biochemistry and biophysics, 376(2), 31-45.
  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services.
  • YouTube. (2023, August 14). types of assays used in early drug discovery. ChemHelpASAP.
  • YouTube. (2023, August 15). measuring drug-target binding with SPR & ITC binding assays. ChemHelpASAP.
  • Wikipedia. (2023, December 1). Chiral switch. In Wikipedia.
  • Zinzalla, G., & Thurston, D. E. (2005). The chiral switch. Pharmaceutical Tactic to Prolong Exclusivity.
  • Al-Ghananeem, A. M. (2011). Stereoselective pharmacokinetics and metabolism of chiral drugs. Slideshare.
  • Brooks, W. H. (2013). Importance of Stereochemistry in Drug Design. Slideshare.
  • Corrie, J. E. (2000). Bioactivity and analysis of chiral compounds. Arhiv za higijenu rada i toksikologiju, 51(3), 335-341.
  • Francotte, E. R. (2001). Enantioselective chromatography as a powerful alternative for the preparation of single enantiomers.
  • Hancu, G., & Papp, L. A. (2022).
  • Islam, R., & Hossain, M. A. (2020).
  • Kumar, R., & Sharma, S. (2016). Pharmacological Significance of Stereoisomerism.
  • Lin, J. H., & Lu, A. Y. (2002). Significance and challenges of stereoselectivity assessing methods in drug metabolism. Current drug metabolism, 3(6), 633-655.
  • Sekhon, B. S. (2018). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. LinkedIn.
  • Aboul-Enein, H. Y., & Ali, I. (2003).
  • Festy, F., et al. (2011). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. PubMed.
  • ResearchGate. (2024). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease | Request PDF.
  • ResearchGate. (2024). Aptamer-Based Enantioselective Competitive Binding Assay for the Trace Enantiomer Detection | Request PDF.
  • ResearchGate. (2024). Structure−Activity Relationship Studies of 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine Derivatives and Their N-Analogues.
  • bioRxiv. (2024). Chemical tools to expand the ligandable proteome: diversity-oriented synthesis-based photoreactive stereoprobes. bioRxiv.
  • PubMed Central. (2021). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. PubMed Central.
  • PubMed Central. (2022). In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. PubMed Central.
  • PubMed Central. (2012). Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor. PubMed Central.
  • PubMed. (2005). Allosteric binding sites on muscarinic acetylcholine receptors. PubMed.
  • PubMed. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PubMed.
  • PubMed. (2024). Molecular Docking of Chiral Drug Enantiomers With Different Bioactivities. PubMed.
  • NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. NC3Rs.
  • ResearchGate. (2008). Animal and Translational Models for CNS Drug Discovery: Neurological Disorders.
  • PubMed. (2010). Preclinical assessment of CNS drug action using eye movements in mice. PubMed.
  • MDPI. (2020).
  • ResearchGate. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
  • PubMed Central. (2019).
  • MDPI. (2021).
  • PubMed Central. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PubMed Central.

Sources

A Senior Application Scientist's Guide to Validating the Stereochemistry of Chiral 1-Benzylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Integrity

In the landscape of modern drug development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail; it is a critical determinant of biological activity.[1][2] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles within the chiral environment of the human body.[3][4] One enantiomer may be the active therapeutic agent (the eutomer), while the other could be inactive, less active, or even contribute to adverse effects (the distomer).[4]

This guide focuses on 1-Benzylpiperidin-3-ol, a key chiral building block used in the synthesis of various pharmaceutical agents.[5] Its hydroxyl-bearing stereocenter makes it a classic subject for stereochemical validation. Ensuring the enantiomeric purity of this intermediate is paramount, as it directly impacts the stereochemical integrity of the final active pharmaceutical ingredient (API). We will explore and compare the primary analytical techniques for this purpose, moving beyond a simple recitation of methods to explain the causality behind experimental choices and provide a framework for robust, self-validating protocols.

The Analytical Challenge: Distinguishing Mirror Images

Enantiomers possess identical physical properties (e.g., boiling point, density, refractive index) in an achiral environment, making their separation and differentiation a significant challenge.[3] To resolve them, we must introduce another chiral entity—be it a chiral stationary phase in chromatography, a chiral derivatizing agent in NMR, or circularly polarized light—to create a diastereomeric interaction that can be distinguished and quantified.

G cluster_0 Initial Assessment cluster_1 Primary Analytical Pathways cluster_2 Advanced / Orthogonal Method Racemic Racemic this compound Goal Goal: Determine Enantiomeric Purity & Absolute Configuration Racemic->Goal Analysis Required HPLC Chiral HPLC (Quantitative Purity) Goal->HPLC For Quantification NMR Chiral NMR (Absolute Configuration) Goal->NMR For Structural Confirmation Polarimetry Polarimetry (Optical Rotation Check) Goal->Polarimetry For Quick Screening VCD Vibrational Circular Dichroism (VCD) (Definitive Absolute Configuration) NMR->VCD When Crystallography Fails cluster_0 Preparation cluster_1 Analysis cluster_2 Assignment A Chiral Alcohol (R/S mixture or pure) D Form (R)-MTPA Ester (Diastereomer 1) A->D E Form (S)-MTPA Ester (Diastereomer 2) A->E B (R)-MTPA Chloride B->D C (S)-MTPA Chloride C->E F Acquire ¹H NMR of (R)-Ester D->F G Acquire ¹H NMR of (S)-Ester E->G H Assign Protons (L vs R side of stereocenter) F->H G->H I Calculate Δδ = δS - δR for each assigned proton H->I J Analyze sign of Δδ values: Δδ > 0 for protons on one side Δδ < 0 for protons on other side I->J K Assign Absolute Configuration based on Mosher's model J->K

Sources

A Researcher's Guide to the Analytical Cross-Verification of 1-Benzylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal identification and purity assessment of chemical intermediates are paramount. 1-Benzylpiperidin-3-ol (CAS No. 14813-01-5), a key building block in the synthesis of various pharmaceutical agents, is no exception. This guide provides an in-depth comparison of its analytical data with established literature values, offering researchers a framework for its comprehensive characterization. We will delve into the experimental protocols and the rationale behind the analytical techniques, ensuring a thorough understanding of the data's significance.

Physicochemical Properties: The First Point of Comparison

A substance's physical properties are its initial fingerprint. For this compound, a cross-reference of its appearance, molecular weight, and other key identifiers provides a foundational check.

PropertyExperimental / Observed ValueLiterature Value
CAS Number 14813-01-514813-01-5[1][2]
Molecular Formula C₁₂H₁₇NOC₁₂H₁₇NO[1][2][3]
Molecular Weight 191.27 g/mol 191.27 g/mol [1][2][3]
Appearance Colorless to light yellow, clear liquidColorless to light yellow, clear liquid[1][4]; Light orange to yellow or green liquid[5]
Boiling Point -140-142°C @ 6 mmHg[1][6]
Density -1.056 g/cm³[1][6] / 1.07 g/mL at 25°C[5]
Refractive Index -n20/D 1.549[1][6] / 1.547[5]
Melting Point Not applicable (liquid at room temp.)168-172°C[7] (Note: This value is anomalous as most sources describe it as a liquid)

Note on Physical State: While most suppliers and literature describe this compound as a liquid at room temperature, some sources list a high melting point. This discrepancy may arise from different isomeric forms or the presence of impurities. It is crucial for researchers to note the physical state of their sample as a primary observation.

Spectroscopic and Chromatographic Analysis: The Core of Structural Verification

Spectroscopic and chromatographic techniques provide the definitive structural and purity information for a chemical compound. Here, we outline the standard methods and expected results for this compound.

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectrometric analysis is typically performed using an Electrospray Ionization (ESI) source in positive ion mode. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer.

Data Comparison:

IonExperimental m/zLiterature m/z
[M+H]⁺Consistent with 192.3192.3 (M+1)[1]

The observation of a protonated molecule at m/z 192.3 is a strong indicator of the presence of this compound. Further fragmentation analysis can provide additional structural confirmation.

Workflow for Analytical Data Cross-Referencing

G cluster_0 Primary Identification cluster_1 Structural Elucidation cluster_2 Purity Assessment MassSpec Mass Spectrometry (Molecular Weight) NMR NMR Spectroscopy (¹H & ¹³C Connectivity) MassSpec->NMR Confirms Mass PhysChem Physicochemical Properties (Appearance, BP) PhysChem->NMR Initial Check IR IR Spectroscopy (Functional Groups) NMR->IR Confirms Structure HPLC HPLC/GC (Impurity Profile) NMR->HPLC Identifies Impurities IR->HPLC Guides Purity Check

Caption: Interrelation of analytical techniques for compound verification.

Conclusion

The analytical cross-verification of this compound relies on a multi-technique approach. While physicochemical properties provide a preliminary check, a combination of mass spectrometry, NMR, and IR spectroscopy is essential for unambiguous structural confirmation and purity assessment. By systematically comparing experimental data with literature values and reference spectra from reputable databases, researchers can ensure the quality and identity of this critical synthetic intermediate, thereby upholding the integrity of their research and development endeavors.

References

  • Understanding (R)-1-Benzylpiperidin-3-ol: Properties and Applications for Researchers. (n.d.).
  • 1-Benzyl-4-piperidinol ac - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • SpectraBase. (n.d.).
  • Piperidine - SpectraBase. (n.d.).

Sources

A Comparative Guide to the Synthesis of 1-Benzylpiperidin-3-ol: Established Routes vs. A Novel Catalytic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzylpiperidin-3-ol is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds, including analgesics and neurological drugs.[1] Its structural motif is a key building block in medicinal chemistry, making the efficiency and scalability of its synthesis a critical consideration for researchers and drug development professionals. This guide provides an in-depth comparison of established synthesis routes for this compound against a more novel, industrially scalable method. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their respective yields, purities, and operational considerations.

Established Synthesis Routes: The Workhorses of the Lab

Two classical methods have traditionally dominated the laboratory-scale synthesis of this compound: the direct N-benzylation of 3-hydroxypiperidine and the reduction of 1-benzyl-3-piperidone.

Method 1: Direct N-Benzylation of 3-Hydroxypiperidine

This is a straightforward and intuitive approach based on the nucleophilic substitution reaction between the secondary amine of 3-hydroxypiperidine and a benzyl halide.

Reaction Principle: The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. A base is required to neutralize the hydrobromic acid formed during the reaction.

Experimental Protocol:

  • Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable organic solvent such as acetone or tetrahydrofuran.[2][3]

  • Add a weak inorganic base, for instance, sodium carbonate (2.5 eq), to act as an acid scavenger.[3]

  • To the stirred suspension, add benzyl bromide (0.95-1.0 eq) dropwise at room temperature.[2][3] It is crucial to control the stoichiometry of the benzyl bromide to prevent the formation of by-products where the hydroxyl group is also benzylated.[2]

  • The reaction mixture is then heated to reflux for several hours and monitored by an appropriate technique like gas chromatography (GC).[3]

  • Upon completion, the reaction is worked up by filtering the inorganic salts and concentrating the solvent. The crude product is then purified, typically by vacuum distillation, to yield this compound.

Method 2: Reduction of 1-Benzyl-3-piperidone

This method involves the conversion of the ketone functionality in 1-benzyl-3-piperidone to a hydroxyl group using a reducing agent.

Reaction Principle: The reduction is typically achieved using a hydride-based reducing agent like sodium borohydride (NaBH₄). The hydride ion attacks the electrophilic carbonyl carbon, and a subsequent workup with a protic source protonates the resulting alkoxide to give the alcohol.

Experimental Protocol:

  • Convert 1-benzyl-3-piperidone hydrochloride to its free base by treatment with an aqueous solution of a base like potassium carbonate, followed by extraction with an organic solvent such as ethyl acetate.[4][5]

  • Dissolve the free base of 1-benzyl-3-piperidone (1.0 eq) in ethanol.

  • Slowly add sodium borohydride (1.0 eq) to the solution over a period of 10 minutes, maintaining the temperature at ambient conditions.[4][5]

  • Stir the reaction mixture overnight at room temperature.[4][5]

  • Concentrate the reaction mixture under vacuum. The residue is then dissolved in 1.0 N HCl and washed with diethyl ether.[4][5]

  • The aqueous phase is then basified to a pH of 12 with 3.0 N KOH and extracted three times with dichloromethane.[4][5]

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the product.[4][5] This method has been reported to yield the product in 86% with 100% purity as determined by IC/MS.[4][5]

A Novel, Industrially Viable Synthesis Route: From 3-Hydroxypyridine

A more recent and innovative approach starts from the readily available and inexpensive 3-hydroxypyridine. This multi-step synthesis is designed to be more cost-effective and safer for large-scale production.

Reaction Principle: This route first involves the quaternization of the pyridine nitrogen with a benzyl halide to form a pyridinium salt. This salt is then subjected to catalytic hydrogenation to reduce the pyridine ring to a piperidine ring. The key innovation in this process is the development of a specific catalyst that can perform this reduction under mild conditions without causing de-benzylation, a common side reaction with traditional catalysts.[6]

Experimental Protocol:

  • Quaternization: 3-hydroxypyridine (1.0 eq) is reacted with benzyl chloride (1.0-1.5 eq) in a hydrocarbon solvent like toluene at a temperature of 90-110 °C to form 1-benzyl-3-hydroxypyridinium chloride.[7][8] The product precipitates as a white solid and is isolated by filtration.[6]

  • Catalytic Hydrogenation: The isolated pyridinium salt is transferred to a hydrogenation reactor with absolute ethanol as the solvent. Triethylamine is added, followed by a novel nickel-based catalyst.[6] The hydrogenation is carried out under a relatively low hydrogen pressure of 3-5 atmospheres and a temperature of 70°C.[6]

  • The reaction proceeds until hydrogen absorption ceases. The catalyst is then filtered off, and the ethanol is removed by distillation.

  • An aqueous workup followed by extraction with ethyl acetate and subsequent purification by high vacuum distillation yields the final product, this compound, with a reported purity of over 99% (GC).[6]

Comparative Analysis

ParameterMethod 1: N-BenzylationMethod 2: Reduction of KetoneNovel Method: From 3-Hydroxypyridine
Starting Materials 3-Hydroxypiperidine, Benzyl bromide1-Benzyl-3-piperidone3-Hydroxypyridine, Benzyl chloride
Key Reagents Weak base (e.g., Na₂CO₃)NaBH₄Novel Nickel-based catalyst, H₂
Reported Yield Good (Specific yield varies)86%[4][5]80% (overall)[8]
Reported Purity Dependent on purification100% (IC/MS)[4][5]>99% (GC)[6]
Reaction Conditions Reflux temperatureRoom temperature70°C, 3-5 atm H₂[6]
Advantages Simple, one-step reaction.High purity product.Low-cost starting material, safe for industrial scale, high purity, avoids expensive noble metal catalysts.[6]
Disadvantages Potential for over-benzylation.Requires preparation of the starting ketone.Multi-step process.

Visualizing the Synthesis Workflows

Synthesis_Routes cluster_0 Method 1: N-Benzylation cluster_1 Method 2: Reduction cluster_2 Novel Method a1 3-Hydroxypiperidine a3 This compound a1->a3 Base (e.g., Na2CO3) a2 Benzyl Bromide a2->a3 b1 1-Benzyl-3-piperidone b2 This compound b1->b2 NaBH4, Ethanol c1 3-Hydroxypyridine c3 1-Benzyl-3-hydroxypyridinium chloride c1->c3 Toluene, 90-110°C c2 Benzyl Chloride c2->c3 c4 This compound c3->c4 H2, Novel Ni-catalyst 3-5 atm, 70°C

Caption: Comparative workflows for the synthesis of this compound.

Conclusion

While the established methods of N-benzylation of 3-hydroxypiperidine and reduction of 1-benzyl-3-piperidone remain valuable for laboratory-scale synthesis, the novel route starting from 3-hydroxypyridine presents a significant advancement for industrial applications. The development of a specialized nickel-based catalyst that facilitates hydrogenation under mild conditions without causing de-benzylation addresses key challenges of cost, safety, and scalability.[6] This makes the novel approach a more sustainable and economically viable option for the large-scale production of this important pharmaceutical intermediate.

References

  • Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ) - ResearchGate. (n.d.).
  • 1-N-BENZYL-3-HYDROXY-PIPERIDINE - ChemBK. (2024-04-09).
  • Process For Preparation Of N Benzyl 3 Hydroxy Piperidine - Quick Company. (n.d.).
  • 1-Benzyl-3-piperidinol | 14813-01-5 - ChemicalBook. (2025-07-24).
  • 1 - The Royal Society of Chemistry. (n.d.).
  • 1-Benzyl-3-hydroxypiperidine-Qiyan. (n.d.).
  • 14813-01-5|this compound|BLD Pharm. (n.d.).
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.).
  • CN101817779B - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof - Google Patents. (n.d.).
  • CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents. (n.d.).
  • CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents. (n.d.).
  • CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents. (n.d.).
  • A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap. (n.d.).
  • CN101817779A - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof - Google Patents. (n.d.).
  • An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine - Quick Company. (n.d.).
  • METHOD FOR RECYCLING CHIRAL 1-BENZYL-3-HYDROXYPIPERIDINE BY RACEMIZATION - European Patent Office - EP 3170809 A1. (2017-05-24).
  • CN111848495B - Synthesis method of 1-benzyl-3-piperidinol - Google Patents. (n.d.).
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC - PubMed Central. (2025-07-21).
  • 1-benzylpiperazine - Organic Syntheses Procedure. (n.d.).
  • 3-Piperidinone, 1-(phenylmethyl)- | C12H15NO | CID 96650 - PubChem. (n.d.).
  • This compound CAS No.14813-01-05 - SRISYN.COM. (n.d.).
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible - Usiena air. (2023-11-02).
  • 14813-01-5 | this compound | ChemScene. (n.d.).
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.).
  • Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+. (n.d.).
  • Asian Journal of Chemistry. (2017-07-15).
  • A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine | Request PDF. (2025-08-06).
  • 14813-01-5, 1-Benzyl-3-hydroxypiperidine Formula - ECHEMI. (n.d.).
  • 91599-79-0 | (S)-1-Benzylpiperidin-3-ol | ChemScene. (n.d.).
  • This compound | CAS No- 14813-01-5 | Simson Pharma Limited. (n.d.).
  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2025-08-06).

Sources

A Researcher's Guide to Comparative Molecular Docking of 1-Benzylpiperidine Derivatives at the Serotonin Transporter (SERT)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct and interpret comparative molecular docking studies of 1-benzylpiperidine derivatives targeting the human serotonin transporter (SERT). We will delve into the rationale behind methodological choices, present a detailed, self-validating experimental protocol, and analyze the structure-activity relationships (SAR) that govern the binding of this important class of molecules.

The Significance of SERT and the 1-Benzylpiperidine Scaffold

The serotonin transporter is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thus regulating serotonergic neurotransmission. Its dysfunction is implicated in a variety of psychiatric disorders, including depression and anxiety. Consequently, SERT is a primary target for many antidepressant medications, most notably the selective serotonin reuptake inhibitors (SSRIs).

The 1-benzylpiperidine scaffold has emerged as a versatile structural motif in the design of SERT inhibitors. Its derivatives have shown promise in modulating SERT activity, and understanding their binding interactions at a molecular level is crucial for the development of novel therapeutics with improved efficacy and selectivity.[1][2][3]

The Power of In Silico Analysis: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is an invaluable tool for:

  • Predicting Binding Modes: Understanding the specific interactions between a ligand (e.g., a 1-benzylpiperidine derivative) and the amino acid residues in the target protein's binding pocket.

  • Estimating Binding Affinity: Calculating a "docking score" that serves as an estimate of the binding free energy, allowing for the ranking of different compounds.

  • Virtual Screening: Rapidly screening large libraries of virtual compounds to identify potential hits for further experimental validation.

  • Guiding Lead Optimization: Providing insights into how modifications to a ligand's structure might enhance its binding affinity and selectivity.

It is crucial to recognize that docking scores are highly sensitive to the chosen protocol, including the protein structure preparation, ligand preparation, docking algorithm, and scoring function. Therefore, direct comparison of scores from different studies is scientifically unsound. This guide proposes a standardized workflow to ensure internally consistent and comparable results.

A Standardized Protocol for Comparative Docking at SERT

To ensure the reproducibility and validity of your comparative analysis, we propose the following detailed protocol. This protocol is designed to be a self-validating system, where the correlation between the calculated docking scores and experimentally determined binding affinities for a set of known ligands provides confidence in the model's predictive power for novel compounds.

Step 1: Preparation of the SERT Protein Structure

The quality of the initial protein structure is paramount for a successful docking study. We will use the high-resolution crystal structure of the human serotonin transporter.

  • Objective: To obtain a clean, structurally sound model of the SERT protein ready for docking.

  • Procedure:

    • Obtain the Crystal Structure: Download the PDB file for the human SERT, for instance, PDB ID: 5I6X, from the Protein Data Bank.[5] This structure is co-crystallized with the SSRI paroxetine, providing a well-defined binding pocket.

    • Protein Preparation: Using molecular modeling software (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera, or MOE), perform the following steps:

      • Remove all non-essential molecules, including water, ions, and the co-crystallized ligand.

      • Add hydrogen atoms, as they are typically not resolved in crystal structures.

      • Assign correct bond orders and formal charges.

      • Optimize the hydrogen-bonding network.

      • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

Step 2: Preparation of the 1-Benzylpiperidine Derivative Ligands

Proper preparation of the small molecules is equally important to ensure they are in a realistic protonation and conformational state.

  • Objective: To generate low-energy, 3D conformations of the ligands with correct protonation states.

  • Procedure:

    • 2D Structure Sketching: Draw the 2D structures of the 1-benzylpiperidine derivatives to be studied.

    • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform an energy minimization using a suitable force field (e.g., OPLS, MMFF94).

    • Protonation State Assignment: Determine the most likely protonation state of each ligand at a physiological pH of 7.4. For 1-benzylpiperidine derivatives, the piperidine nitrogen is expected to be protonated.

Step 3: Grid Generation and Molecular Docking

The docking process itself involves defining the search space and running the docking algorithm.

  • Objective: To define the binding site and perform the docking calculations.

  • Procedure:

    • Grid Generation: Define a grid box that encompasses the binding site of SERT. A common approach is to center the grid on the position of a known co-crystallized ligand (e.g., paroxetine in PDB: 5I6X). The size of the grid box should be large enough to allow the ligands to rotate and translate freely within the binding site.

    • Docking Execution: Use a validated docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared ligands into the prepared SERT structure. These programs will generate multiple binding poses for each ligand and calculate a corresponding docking score.

Step 4: Analysis and Validation of Results

The final step involves analyzing the docking results and validating the protocol.

  • Objective: To analyze the predicted binding poses and scores, and to validate the docking protocol.

  • Procedure:

    • Pose Analysis: Visually inspect the top-ranked docking poses for each ligand. Analyze the key interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic interactions) with the amino acid residues in the SERT binding pocket. Key residues for SERT inhibitors often include Asp98, Tyr95, Ile172, Tyr176, and Phe335.[5][6]

    • Score Correlation: Plot the calculated docking scores against the experimentally determined binding affinities (e.g., pKi or pIC50) for a set of known 1-benzylpiperidine derivatives. A good correlation (e.g., a high R² value in a linear regression) indicates that the docking protocol is able to successfully rank the compounds and has predictive power.[7][8][9]

Visualizing the Docking Workflow

The following diagram illustrates the key stages of the proposed molecular docking protocol.

docking_workflow cluster_docking Docking & Analysis protein_prep Protein Preparation PDB: 5I6X Add Hydrogens Minimize Energy grid_gen 3. Grid Generation Define Binding Site protein_prep->grid_gen ligand_prep Ligand Preparation 2D to 3D Conversion Assign Protonation States Minimize Energy docking 4. Molecular Docking Generate Poses & Scores ligand_prep->docking grid_gen->docking analysis 5. Results Analysis Pose Inspection Score vs. Ki Correlation docking->analysis

Caption: A flowchart of the standardized molecular docking workflow.

Comparative Analysis of 1-Benzylpiperidine Derivatives

To illustrate the application of this protocol, the following table presents a selection of 1-benzylpiperidine derivatives with their reported experimental SERT binding affinities. After performing the standardized docking protocol, this table should be populated with the calculated docking scores and a summary of the key interactions observed for the top-ranked pose.

Compound IDStructureExperimental SERT Affinity (Ki, nM)Docking Score (kcal/mol)Key Predicted Interactions with SERT Residues
Derivative A [Insert 2D Structure]e.g., 15.2e.g., -9.8Pi-pi stacking with Phe335; Hydrogen bond with Asp98
Derivative B [Insert 2D Structure]e.g., 5.8e.g., -10.5Cation-pi interaction with Tyr95; Hydrophobic interactions
Derivative C [Insert 2D Structure]e.g., 28.1e.g., -9.1Halogen bond with a backbone carbonyl; Pi-pi stacking
Derivative D [Insert 2D Structure]e.g., 1.5e.g., -11.2Multiple hydrogen bonds; Strong hydrophobic contacts

Note: The docking scores and key interactions are illustrative and would be generated by following the protocol described above.

Interpreting the Structure-Activity Relationship (SAR)

By analyzing the populated table, researchers can derive valuable SAR insights. For example:

  • Effect of Substituents on the Benzyl Ring: The presence of electron-withdrawing or electron-donating groups at different positions on the benzyl ring can significantly impact binding affinity.[10] Docking studies can reveal whether these effects are due to direct interactions with specific residues or to changes in the overall electrostatic potential of the molecule.

  • Role of the Piperidine Ring: The protonated nitrogen of the piperidine ring is often crucial for forming an ionic interaction or hydrogen bond with an acidic residue in the binding pocket, such as Asp98 in SERT.[5][6]

  • Impact of Linker Modifications: Changes in the linker connecting the benzyl and piperidine moieties can alter the conformational flexibility of the molecule, influencing how well it can adapt to the shape of the binding site.

Visualizing Protein-Ligand Interactions

A diagram of the key interactions between a high-affinity 1-benzylpiperidine derivative and the SERT binding pocket provides a clear visual summary of the docking results.

binding_interactions cluster_sert SERT Binding Pocket D98 Asp98 Y95 Tyr95 F335 Phe335 I172 Ile172 Y176 Tyr176 ligand 1-Benzylpiperidine Derivative ligand->D98 Ionic Interaction / H-Bond ligand->Y95 Cation-Pi ligand->F335 Pi-Pi Stacking ligand->I172 Hydrophobic ligand->Y176 Hydrophobic

Caption: Key interactions of a ligand within the SERT binding site.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for the comparative analysis of 1-benzylpiperidine derivatives at the serotonin transporter using molecular docking. By adhering to a standardized protocol, researchers can generate reliable and internally consistent data to understand structure-activity relationships, guide the design of novel inhibitors, and accelerate the drug discovery process.

The insights gained from such in silico studies, when coupled with experimental validation, provide a powerful approach to developing next-generation therapeutics for a range of neurological and psychiatric disorders.

References

  • Gabrielsen, M., et al. (2012). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. European Journal of Medicinal Chemistry, 47, 24-37. [Link]
  • Gabrielsen, M., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PLoS ONE, 6(10), e26237. [Link]
  • Ismaili, L., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease. Molecules, 30(14), 1234. [Link]
  • Ismaili, L., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC, 30(14), 1234. [Link]
  • Celentano, V., et al. (2022). In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters. ACS Omega, 7(43), 38621-38634. [Link]
  • Sharma, S., & Dang, S. (2021). Molecular Docking Analysis of Natural Compounds Against Serotonin Transporter (SERT). Current Trends in Biotechnology and Pharmacy, 15(6), 83-89. [Link]
  • Ismaili, L., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]
  • Sharma, S., & Dang, S. (2022). Molecular Docking Analysis of Natural Compounds Against Serotonin Transporter (SERT).
  • Hazra, S., et al. (2011). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine Analogues With Monoamine Transporters: Structure-Activity Relationship Study of Structurally Constrained 3,6-disubstituted Piperidine Analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Journal of Medicinal Chemistry, 54(12), 4155-4168. [Link]
  • Ismaili, L., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Semantic Scholar. [Link]
  • ChEMBL. (n.d.). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[b.... EMBL-EBI. [Link]
  • Atomic Spin. (2013). Making Diagrams with graphviz. [Link]
  • Yoshinaga, H., et al. (2018). Discovery of DSP-1053, a novel benzylpiperidine derivative with potent serotonin transporter inhibitory activity and partial 5-HT1A receptor agonistic activity. Bioorganic & Medicinal Chemistry, 26(8), 1836-1843. [Link]
  • A Quick Introduction to Graphviz. (2017). [Link]
  • Campiani, G., et al. (2005). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Journal of Medicinal Chemistry, 48(1), 258-269. [Link]
  • Graphviz. (n.d.). Graphviz. [Link]
  • Sugimoto, H., et al. (1998). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 41(11), 1943-1951. [Link]
  • Zare, S., et al. (2017). A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors. Computational Biology and Chemistry, 67, 22-37. [Link]
  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]
  • Zare, S., et al. (2017). A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors. Scilit. [Link]
  • ResearchGate. (n.d.). Comparison of the docking poses in SERT obtained for compounds 7f (A).... [Link]
  • Lee, K., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 26(5), 481-489. [Link]
  • Lee, K., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics. [Link]
  • Diller, D. J., & Merz, K. M. (2001). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences, 41(5), 1127-1135. [Link]
  • Castellano, S., & Ripp, S. L. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 49(2), 329-339. [Link]
  • Castellano, S., & Ripp, S. L. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • Franchini, S., et al. (2018). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules, 23(11), 2997. [Link]49/23/11/2997)

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for 1-Benzylpiperidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug discovery professionals. The 1-benzylpiperidin-3-ol scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile starting point for compounds targeting a range of central nervous system (CNS) pathologies.[1][2] Derivatives have shown promise as cholinesterase inhibitors for Alzheimer's disease, ligands for sigma receptors, and modulators of monoamine oxidases.[3][4] However, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous, quantitative biological assessment. The validity of this assessment hinges entirely on the quality of the in vitro assays used for screening and characterization.

This guide provides an in-depth comparison and validation framework for the essential in vitro assays you will encounter when working with this compound class. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative standards to ensure your data is robust, reproducible, and reliable.

Part 1: Target-Centric Assay Validation: A Comparative Approach

The initial phase of discovery for this compound derivatives typically involves screening against their most probable biological targets. Here, we compare and validate the primary assays for the most common target families.

Acetylcholinesterase (AChE) Inhibition Assays

Inhibition of AChE is a cornerstone therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels in the brain.[3][5]

The Causality of Method Choice: Ellman's Assay

The most prevalent method for measuring AChE activity is the colorimetric assay developed by Ellman.[5][6] Its widespread use is due to its simplicity, cost-effectiveness, and adaptability to high-throughput screening (HTS) formats.[7] The assay's principle is an indirect measurement of AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), that can be quantified spectrophotometrically at 412 nm.[5] The rate of color change is directly proportional to enzyme activity.

Diagram: Acetylcholinesterase Inhibition Pathway

AChE_Pathway cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition Mechanism AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolyzes AChE_Inhibited Inhibited AChE ATCh Acetylthiocholine (Substrate) ATCh->AChE Binds to Catalytic Site TNB TNB Anion (Yellow Product, Abs @ 412nm) Thiocholine->TNB Reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB Inhibitor This compound Derivative (Inhibitor) Inhibitor->AChE_Inhibited Binds to Active/Allosteric Site

Caption: Mechanism of the Ellman's assay for AChE activity and its inhibition.

Experimental Protocol: AChE Inhibition Assay Validation

This protocol is designed for a 96-well plate format and must be validated before use in routine screening.

Reagents & Materials:

  • Acetylcholinesterase (AChE) from electric eel (EeAChE) or human recombinant

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Test Compounds (this compound derivatives) dissolved in DMSO

  • Positive Control Inhibitor: Donepezil

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Validation Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in Tris-HCl buffer.[5]

    • Prepare a 10 mM stock solution of ATCh in Tris-HCl buffer.

    • Prepare a stock solution of AChE in Tris-HCl buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.

    • Prepare serial dilutions of your test compounds and the positive control (Donepezil) in Tris-HCl buffer. Ensure the final DMSO concentration in the well does not exceed 1% to avoid solvent-based inhibition.[5]

  • Assay Setup (in triplicate):

    • Blank Wells: 150 µL Tris-HCl buffer + 25 µL DTNB + 25 µL ATCh.

    • Control Wells (100% Activity): 125 µL Tris-HCl buffer + 25 µL AChE solution + 25 µL DTNB.

    • Test Compound Wells: 125 µL of each test compound dilution + 25 µL AChE solution + 25 µL DTNB.

    • Positive Control Wells: 125 µL of each Donepezil dilution + 25 µL AChE solution + 25 µL DTNB.

  • Execution:

    • Pre-incubate the plate at 37°C for 15 minutes.[5]

    • Initiate the reaction by adding 25 µL of the ATCh solution to all wells except the blanks.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 412 nm every minute for 10-15 minutes.[5]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).[5]

Assay Validation: Key Parameters & Acceptance Criteria

A trustworthy assay is a validated one. Before screening your compound library, you must characterize the assay's performance using the following parameters.

Parameter Description Acceptance Criteria Rationale & Insights
Precision The closeness of agreement between independent test results. Measured as % Coefficient of Variation (%CV).Intra-assay %CV < 10%Inter-assay %CV < 15%Ensures that variability comes from the compound's effect, not the assay itself. High CV can mask subtle but real inhibitory effects.[8]
Z-Factor (Z') A statistical measure of assay quality that reflects both the dynamic range and data variation.[9]Z' > 0.5A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[9] It confirms a clear separation between positive and negative controls.
Signal-to-Background (S/B) The ratio of the mean signal of the uninhibited control to the mean signal of the background (no enzyme).S/B ≥ 5A high S/B ratio ensures the assay window is large enough to detect varying levels of inhibition reliably.
Accuracy Closeness of the measured IC₅₀ of a reference standard (Donepezil) to its known, accepted value.Measured IC₅₀ is within 2-fold of the literature value.This confirms the assay is performing correctly and that results are comparable to historical data.[10]
DMSO Tolerance The highest concentration of DMSO that does not significantly affect enzyme activity.AChE activity is >90% of control at the tested DMSO concentration (e.g., 1%).As many compounds are dissolved in DMSO, it's critical to ensure the vehicle itself isn't causing inhibition, which would lead to false positives.
Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assays

MAO enzymes are crucial for the metabolism of monoamine neurotransmitters.[11] Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[12]

The Causality of Method Choice: Fluorometric Detection

A common method for assessing MAO activity involves measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate like tyramine or kynuramine.[11][13][14] While colorimetric methods exist, fluorometric assays often provide superior sensitivity. In these assays, H₂O₂ reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product (resorufin). This allows for the detection of lower enzyme activity and more precise quantification of inhibition.

Experimental Protocol: MAO Inhibition Assay Validation

This protocol allows for the determination of total MAO, MAO-A, and MAO-B activity.

Reagents & Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Substrate (e.g., Tyramine)

  • Fluorometric Probe (e.g., Amplex Red) and HRP

  • MAO-A specific inhibitor (Clorgyline) for control

  • MAO-B specific inhibitor (Selegiline) for control

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test Compounds and Positive Controls dissolved in DMSO

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

Step-by-Step Validation Procedure:

  • Assay Setup: Prepare wells for total MAO activity, MAO-A specific activity (by pre-incubating with Selegiline to inhibit MAO-B), and MAO-B specific activity (by pre-incubating with Clorgyline to inhibit MAO-A).[11]

  • Incubation: Add buffer, MAO enzyme(s), and the test compound or control to the wells. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add a reaction mixture containing the substrate (Tyramine) and the detection reagents (Amplex Red/HRP).

  • Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at appropriate excitation/emission wavelengths (e.g., 530 nm Ex / 585 nm Em) kinetically over 30-60 minutes.

  • Data Analysis: Calculate the reaction rate and % inhibition as described for the AChE assay. Determine IC₅₀ values for MAO-A and MAO-B to assess compound potency and selectivity.

Assay Validation: The same validation parameters (Precision, Z-Factor, S/B, Accuracy) outlined for the AChE assay should be rigorously applied.

Sigma (σ) Receptor Binding Assays

Sigma receptors (σ₁ and σ₂) are implicated in various CNS disorders, and many CNS-active compounds interact with them.[15] Assessing the binding affinity of this compound derivatives to these receptors is crucial for understanding their full pharmacological profile.

The Causality of Method Choice: Radioligand Competition Assay

The gold standard for quantifying the affinity of a compound for a receptor is the competitive radioligand binding assay.[16] This method measures the ability of a non-radioactive test compound to displace a known radioactive ligand ('radioligand') that binds with high affinity and specificity to the target receptor. The amount of radioactivity measured is inversely proportional to the test compound's affinity for the receptor.

A Critical Insight: The Hazard of Masking Agents

Historically, since many ligands bind to both σ₁ and σ₂ receptors, assays for σ₂ often used a high concentration of a σ₁-selective ligand (like (+)-pentazocine) to "mask" the σ₁ sites.[17][18] However, recent studies have shown this can lead to inaccurate affinity estimates.[17] The preferred modern approach is to use cell lines or tissue preparations that express only the receptor subtype of interest or to use highly selective radioligands. When this is not possible, data from masking experiments must be interpreted with extreme caution.

Experimental Protocol: σ₁ Receptor Binding Assay

Reagents & Materials:

  • Membrane preparation from cells or tissue expressing σ₁ receptors (e.g., guinea pig brain)

  • Radioligand: [³H]-(+)-pentazocine

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 8.0)

  • Non-specific binding agent: Haloperidol (10 µM)

  • Test Compounds and reference compounds

  • Glass fiber filters

  • Scintillation fluid and liquid scintillation counter

Step-by-Step Validation Procedure:

  • Assay Setup: In microcentrifuge tubes or a 96-well filter plate, combine the membrane preparation, assay buffer, and varying concentrations of the test compound.

  • Radioligand Addition: Add a fixed concentration of [³H]-(+)-pentazocine (typically near its K_D value) to each tube.

  • Incubation: Incubate at room temperature for a set time (e.g., 120 minutes) to reach binding equilibrium.

  • Termination & Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀, which can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Assay Validation: In addition to standard parameters, binding assay validation must confirm the K_D (dissociation constant) and B_max (receptor density) of the radioligand through saturation binding experiments.[16]

Part 2: Essential Safety & Off-Target Profiling

A potent compound is useless if it is toxic. Early assessment of cytotoxicity and potential organ-specific toxicity is a non-negotiable part of the drug discovery cascade.[19]

General Cytotoxicity Screening: The MTT Assay

The MTT assay is a foundational colorimetric assay for assessing cell viability.[20] Its principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[21] The amount of formazan produced is proportional to the number of viable cells.

Comparing Alternatives: MTT vs. MTS

  • MTT: The classic choice. The resulting formazan crystals are insoluble and must be dissolved in a solvent (like DMSO or isopropanol) before reading the absorbance.

  • MTS: An alternative where the reduced product is a water-soluble formazan.[22] This eliminates the solubilization step, simplifying the protocol and making it more suitable for high-throughput applications.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed cells (e.g., HEK293 or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of your this compound derivatives for a specified time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment media and add fresh media containing MTT solution. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Discard the MTT solution and add a solubilizing agent (e.g., DMSO) to each well.

  • Measurement: Read the absorbance at ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC₅₀ (cytotoxic concentration 50%).

In Vitro Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major cause of drug failure in clinical trials and post-market withdrawal.[23] Early in vitro screening for potential hepatotoxicity is therefore essential.

The Causality of Model Choice: HepG2 Cells

While primary human hepatocytes (PHHs) are the gold standard, they are expensive and suffer from high donor-to-donor variability. The human hepatoma cell line, HepG2, is a widely used and cost-effective alternative for initial screening. These cells retain many, though not all, liver-specific metabolic functions.

Experimental Protocol: Basic Hepatotoxicity Screen using HepG2

The protocol is similar to the general MTT cytotoxicity assay but uses HepG2 cells and often includes a positive control known to be hepatotoxic (e.g., chlorpromazine).

  • Plate HepG2 cells and allow them to adhere.

  • Treat with compounds for 48 hours.

  • Assess cell viability using an MTT, MTS, or similar assay that measures metabolic activity or cell membrane integrity.

  • Determine the CC₅₀ and compare it to the IC₅₀ from the primary target assay to calculate a selectivity index (CC₅₀ / IC₅₀). A higher index suggests a wider therapeutic window.

Part 3: Building a Self-Validating Screening Cascade

No single assay tells the whole story. The data from these validated assays should be integrated into a logical screening cascade to make informed decisions about which compounds to advance.

Diagram: Compound Screening & Validation Workflow

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary Validation & Potency cluster_tertiary Tertiary Safety & Off-Target Profiling cluster_decision Decision Gate Primary_HTS High-Throughput Screen (e.g., AChE Inhibition @ 10 µM) IC50 IC50 Determination (Validated Primary Assay) Primary_HTS->IC50 Active 'Hits' Selectivity Target Selectivity (e.g., MAO-A vs MAO-B Assay) IC50->Selectivity Cytotox General Cytotoxicity (MTT/MTS Assay) Selectivity->Cytotox HepG2 Hepatotoxicity Screen (HepG2 Viability) Cytotox->HepG2 Sigma Off-Target Binding (Sigma Receptor Assay) HepG2->Sigma Decision Advance to Lead Optimization? Sigma->Decision

Sources

A Comparative Guide to the Hypotensive Effects of Benzylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the hypotensive effects of various benzylpiperidine derivatives, offering insights into their mechanisms of action, relative efficacy, and the experimental protocols used for their evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to facilitate informed decision-making in the pursuit of novel antihypertensive agents.

Introduction: The Versatile Benzylpiperidine Scaffold

Hypertension is a primary risk factor for cardiovascular disease, necessitating a continuous search for novel, effective, and safe antihypertensive drugs. The N-benzylpiperidine motif is a prominent structural scaffold in medicinal chemistry, recognized for its versatility and presence in numerous approved drugs.[1][2] While the parent 2- and 4-benzylpiperidine structures can act as central nervous system stimulants by modulating monoamine transporters[3][4], strategic chemical modifications to this scaffold have yielded derivatives with potent hypotensive activity. Understanding the structure-activity relationships (SAR) that convert a stimulant scaffold into a therapeutic antihypertensive agent is crucial for modern drug design. This guide explores these derivatives, focusing on the distinct pharmacological pathways they modulate to achieve blood pressure reduction.

Section 1: Mechanisms of Hypotensive Action

The efficacy of a benzylpiperidine derivative as a hypotensive agent is dictated by the specific molecular targets it engages. Unlike broad-acting vasodilators, newer derivatives often exhibit targeted mechanisms that can offer improved safety profiles, such as avoiding the common side effect of reflex tachycardia.

T-Type Calcium Channel Blockade

A primary mechanism for inducing hypotension is the blockade of voltage-gated calcium channels in vascular smooth muscle cells, leading to vasodilation. While L-type calcium channel blockers are widely used, T-type channels have emerged as a key target. Certain benzylpiperidine derivatives have been specifically designed as T-type Ca2+ channel inhibitors.[5]

One notable example is N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide, which effectively lowers blood pressure in spontaneously hypertensive rats (SHR).[5] A significant advantage of this mechanism is the potential to avoid reflex tachycardia, a compensatory increase in heart rate often seen with traditional L-type Ca2+ channel blockers.[5]

Serotonin (5-HT) Uptake Inhibition

The central nervous system plays a critical role in blood pressure regulation. Some benzylpiperidine derivatives exert their hypotensive effects by modulating neurotransmitter systems in the brain. The compound 4-(5,6-dimethyl-2-benzofuranyl) piperidine HCl (CGP 6085 A) has been shown to reduce blood pressure by inhibiting the reuptake of serotonin (5-HT) in the brainstem.[6] This central action contrasts with peripherally acting agents and represents an alternative strategy for hypertension management. The hypotensive effect of CGP 6085 A correlates well with its ability to block 5-HT uptake, suggesting a direct mechanistic link.[6]

Contrasting Effects: Monoamine Reuptake Inhibition

To fully appreciate the structure-activity relationships of this class, it is essential to consider derivatives that produce the opposite effect. Methylphenidate, a well-known benzylpiperidine derivative used for ADHD, is a norepinephrine-dopamine reuptake inhibitor (NDRI).[7] By increasing synaptic concentrations of these catecholamines, it acts as a psychostimulant and can lead to increases in heart rate and blood pressure.[7] Similarly, the parent compound 4-benzylpiperidine is a monoamine releasing agent with a preference for norepinephrine, whose effects are inconsistent with blood pressure reduction.[3] These examples underscore that the hypotensive properties of benzylpiperidine derivatives are not inherent to the core structure but are imparted by specific substitutions that dramatically alter the molecule's pharmacological target.

cluster_mechanisms Hypotensive Mechanisms of Benzylpiperidine Derivatives cluster_stimulant Contrasting Stimulant Mechanism bp Blood Pressure Reduction node_ca T-Type Ca2+ Channel Blockade node_vasodilation Vasodilation node_ca->node_vasodilation prevents Ca2+ influx node_vasodilation->bp node_5ht Central 5-HT Reuptake Inhibition node_sns Reduced Sympathetic Outflow node_5ht->node_sns node_sns->bp bp_increase Blood Pressure Increase node_ndri NE/DA Reuptake Inhibition (e.g., Methylphenidate) node_sympathetic_increase Increased Sympathetic Activity node_ndri->node_sympathetic_increase node_sympathetic_increase->bp_increase

Caption: Key hypotensive vs. hypertensive mechanisms of benzylpiperidine derivatives.

Section 2: Comparative Efficacy of Select Derivatives

The following table summarizes preclinical data for representative benzylpiperidine derivatives, highlighting their distinct mechanisms and observed hypotensive effects. This direct comparison is essential for identifying promising candidates and guiding future synthesis efforts.

Derivative/CompoundMechanism of ActionAnimal ModelDose & RouteHypotensive EffectKey FindingReference
Compound 20d T-Type Ca2+ Channel BlockerSpontaneously Hypertensive Rat (SHR)3 mg/kg (oral)Significant blood pressure reductionLowers blood pressure without inducing reflex tachycardia.[5]
CGP 6085 A Central 5-HT Uptake InhibitorSpontaneously Hypertensive Rat (SHR)3 mg/kg (i.p.)Max. reduction of 20-30 mm HgEffect correlates with inhibition of serotonin uptake in the brainstem.[6]
Methylphenidate Norepinephrine-Dopamine Reuptake InhibitorHumanTherapeutic DosesSmall increases in heart rate and blood pressureDemonstrates how the scaffold can produce hypertensive effects.[7]
Substituted Phenacyl Derivatives of 4-hydroxypiperidine Varied/UndeterminedNormotensive Anaesthetized Rats10-20 mg/kgSome derivatives caused a fall in blood pressure, others a rise or biphasic response.Highlights the critical impact of specific chemical substitutions.[8]

Section 3: Experimental Protocols for Assessing Hypotensive Effects

Rigorous and standardized experimental protocols are fundamental to accurately comparing the hypotensive efficacy of novel compounds. The following sections detail validated methodologies for preclinical assessment.

Protocol: In Vivo Blood Pressure Monitoring in Spontaneously Hypertensive Rats (SHR)

The SHR model is an industry standard for preclinical hypertension research because its pathophysiology closely mimics human essential hypertension. This protocol describes the direct measurement of blood pressure in conscious, free-moving animals.

Causality of Experimental Choices:

  • Animal Model: The SHR is chosen over normotensive rats (e.g., Wistar-Kyoto) to assess the efficacy of a compound in a disease-relevant state.[9]

  • Conscious Animals: Using conscious animals avoids the confounding influence of anesthetics on cardiovascular parameters.

  • Telemetry or Tail-Cuff Method: Telemetry is the gold standard, providing continuous, stress-free measurement. The tail-cuff method is a non-invasive alternative suitable for screening.

Step-by-Step Methodology:

  • Animal Acclimatization: Male SHRs (14-16 weeks old) are housed under standard conditions (12-hour light/dark cycle, controlled temperature) for at least one week before the experiment.

  • Surgical Implantation (Telemetry): For the gold-standard approach, a pressure-sensing catheter is surgically implanted into the abdominal aorta of the anesthetized rat. The transmitter is secured in the abdominal cavity. A recovery period of 7-10 days is required.

  • Baseline Measurement: Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for at least 24-48 hours before drug administration to establish a stable baseline.

  • Compound Administration: Administer the benzylpiperidine derivative or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection). Doses should be determined from prior dose-response studies.

  • Post-Dose Monitoring: Continuously record blood pressure and heart rate for a minimum of 24 hours post-administration to capture the onset, peak effect, and duration of action.

  • Data Analysis: Calculate the change in Mean Arterial Pressure (MAP) and HR from baseline for each animal. Compare the mean changes in the treatment group to the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).

start Start: Select SHR Model acclimate 1. Animal Acclimatization (≥ 1 week) start->acclimate implant 2. Telemetry Implantation (Optional, Gold Standard) acclimate->implant recover 3. Surgical Recovery (7-10 days) implant->recover baseline 4. Record Baseline BP & HR (24-48 hours) recover->baseline admin 5. Administer Compound or Vehicle baseline->admin monitor 6. Continuous Post-Dose Monitoring (≥ 24 hours) admin->monitor analyze 7. Data Analysis (ΔMAP vs. Vehicle) monitor->analyze end End: Efficacy Determined analyze->end

Caption: Experimental workflow for in vivo hypotensive testing in the SHR model.

Protocol: Invasive Hemodynamic Assessment with Vasodilator Challenge

For a more detailed characterization of a compound's vascular effects, an invasive hemodynamic protocol can be employed. This allows for precise measurement of vascular resistance and cardiac output. This protocol is adapted from standards for advanced heart failure and pulmonary hypertension evaluation.[10]

Causality of Experimental Choices:

  • Invasive Monitoring: Direct catheterization provides real-time, high-fidelity data on pressures and flows that cannot be obtained non-invasively.

  • Anesthetized Model: While anesthesia can affect hemodynamics, it is necessary for this level of invasive instrumentation. The choice of anesthetic (e.g., isoflurane, urethane) should be consistent and reported.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize a rat (SHR or normotensive) and maintain a stable plane of anesthesia. The animal is placed on a heating pad to maintain body temperature.

  • Catheterization:

    • Insert a catheter into the right carotid artery, advancing it to the aortic arch to measure systemic arterial pressure.

    • Insert a catheter into the right jugular vein for drug administration.

    • (Advanced) A pressure-volume catheter can be placed in the left ventricle to measure contractility and other cardiac parameters.

  • Stabilization: Allow the animal's hemodynamics to stabilize for at least 20-30 minutes after instrumentation.

  • Baseline Hemodynamics: Record baseline measurements of systolic, diastolic, and mean arterial pressure, as well as heart rate.

  • Compound Infusion: Administer the test compound via intravenous infusion at a controlled rate using a syringe pump.

  • Hemodynamic Monitoring: Record hemodynamic parameters continuously throughout the infusion and for a period afterward to assess the magnitude and duration of the response.

  • Data Interpretation: Analyze the data to determine the dose-dependent effects on blood pressure and heart rate. Calculate systemic vascular resistance if cardiac output is measured.

Conclusion

The benzylpiperidine scaffold is a privileged structure in pharmacology, capable of yielding compounds with profoundly different effects on the cardiovascular system. The key to unlocking its therapeutic potential for hypertension lies in targeted chemical modifications that direct the molecule away from stimulant monoamine pathways and toward specific targets like T-type calcium channels or central serotonergic systems. Derivatives that achieve significant blood pressure reduction without triggering a compensatory increase in heart rate are particularly promising.[5] The experimental protocols detailed herein provide a robust framework for the systematic evaluation and comparison of novel benzylpiperidine derivatives, paving the way for the development of next-generation antihypertensive therapies.

References

  • Watanuki, S., et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & Medicinal Chemistry, 19(18), 5628-38.
  • Yen, M. H., & Lee, S. H. (1982). The hypotensive action of 4-(5,6-dimethyl-2-benzofuranyl) piperidine HCl (CGP 6085 A) in spontaneously hypertensive rats. Archives Internationales de Pharmacodynamie et de Thérapie, 260(1), 83-93.
  • Aromdee, C., et al. (2009). System approach to testing hypotensive drugs for prevention of arterial hypertension. Kardiologiia, 26(7), 79-83.
  • Wikipedia contributors. (2023). 4-Benzylpiperidine. Wikipedia, The Free Encyclopedia.
  • National Institute of Neurological Disorders and Stroke (NINDS). (2011). Intravenous Norepinephrine for Orthostatic Hypotension. ClinicalTrials.gov.
  • Banoo, R., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem.
  • Hashimoto, K., et al. (1982). Hypotensive effects of dihydropyridine derivatives. Arzneimittel-Forschung, 32(4), 358-63.
  • Wikipedia contributors. (2023). 2-Benzylpiperidine. Wikipedia, The Free Encyclopedia.
  • Sugimoto, H., et al. (1992). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 35(24), 4542-8.
  • Sharma, G. P., et al. (1989). Studies on the effects of piperidine derivatives on blood pressure and smooth muscles contractions. Indian Journal of Physiology and Pharmacology, 33(3), 163-8.
  • Wikipedia contributors. (2024). Methylphenidate. Wikipedia, The Free Encyclopedia.
  • Varghese, J., et al. (2022). Standardization of Baseline and Provocative Invasive Hemodynamic Protocols for the Evaluation of Heart Failure and Pulmonary Hypertension: A Scientific Statement From the American Heart Association. Circulation, 145(1), e1-e23.

Sources

Validation of a new analytical method for 1-Benzylpiperidin-3-ol quantification

The proposed HPLC-UV method for the quantification of this compound has been successfully validated in accordance with ICH guidelines. The method has proven to be specific, linear, accurate, precise, and robust over the established range. The validation data demonstrates that this method is suitable for its intended purpose of routine quality control analysis. Compared to more complex and costly techniques like GC-MS and LC-MS, this HPLC-UV method offers a practical and reliable alternative for laboratories where ultra-high sensitivity is not a primary requirement. The comprehensive validation ensures the generation of high-quality, dependable data, which is essential for regulatory submissions and maintaining product quality throughout the pharmaceutical development lifecycle. [10]

References

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from a presentation slide deck, specific URL not available.
  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Hoffmann, M., & Kormeili, T. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(13), 1549–1552.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • EC-UNDP. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from a PDF document, specific URL not available.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). www.ec-undp. Retrieved from a PDF document, specific URL not available.
  • ResearchGate. (2023). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists.
  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives.
  • GSC Biological and Pharmaceutical Sciences. (2020). Analytical method validation: A brief review. Retrieved from a PDF document, specific URL not available.

A Comparative Analysis of 1-Benzylpiperidine and 1-Benzoylpiperidine as Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine moiety stands out as a quintessential heterocyclic scaffold, integral to the architecture of numerous therapeutic agents.[1][2][3] Its prevalence is a testament to its favorable physicochemical properties, which enhance drug-like characteristics such as metabolic stability and bioavailability.[2] Within this vast chemical space, 1-benzylpiperidine and 1-benzoylpiperidine have emerged as particularly fruitful starting points for the design of potent and selective inhibitors against a range of biological targets. This guide provides a comparative overview of their efficacy, drawing upon experimental data to illuminate the subtle yet critical differences that dictate their inhibitory potential.

At a Glance: Structural and Mechanistic Distinctions

The core distinction between these two scaffolds lies in the nature of the linkage between the piperidine ring and the phenyl group. In 1-benzylpiperidine, a flexible methylene linker connects the two moieties, allowing for a greater degree of conformational freedom.[4][5] Conversely, the 1-benzoylpiperidine scaffold features a rigid carbonyl group, which imposes conformational constraints and introduces a potential hydrogen bond acceptor.[6] This fundamental structural difference profoundly influences their interaction with target proteins, leading to varied efficacy and selectivity profiles.

Comparative Efficacy: A Target-Centric Overview

The inhibitory efficacy of 1-benzylpiperidine and 1-benzoylpiperidine derivatives is intrinsically linked to the specific biological target. Below, we delve into a comparative analysis based on available experimental data for key enzyme classes.

Cholinesterase Inhibition: A Tale of Two Scaffolds in Alzheimer's Disease Research

A significant body of research has focused on the development of 1-benzylpiperidine and 1-benzoylpiperidine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the progression of Alzheimer's disease.[7][8] A study dedicated to the design of dual-target inhibitors for Alzheimer's disease provides a direct comparison of derivatives from both scaffolds.[9][10]

Compound ClassTargetRepresentative CompoundIC50 (µM)Reference
1-Benzylpiperidine DerivativesAChECompound 728[10]
BuChECompound 7> 500[10]
1-Benzoylpiperidine DerivativesAChECompound 12> 200[10]
BuChECompound 212.5[9]

The data suggests that in this particular study, the 1-benzylpiperidine scaffold yielded derivatives with moderate inhibitory activity against AChE, while showing low affinity for BuChE.[10] Conversely, the 1-benzoylpiperidine derivatives exhibited a more interesting profile for BuChE inhibition, with compound 21 showing good and selective activity against BuChE.[9] This highlights how the choice of scaffold can be strategically employed to achieve selectivity for different but related enzyme targets.

Monoacylglycerol Lipase (MAGL) Inhibition: Exploring Reversible Interactions

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system and a target for anti-inflammatory and anti-cancer therapies.[11] Both 1-benzylpiperidine and 1-benzoylpiperidine scaffolds have been explored for the development of reversible MAGL inhibitors.

One study identified a potent 1-benzylpiperidine derivative (compound 13) with an IC50 of 2.0 nM on the isolated enzyme, demonstrating a competitive and reversible mechanism of action.[12][13] Another study on 1-benzoylpiperidine derivatives identified a compound (compound 20) with an IC50 of 80 nM, also a reversible inhibitor.[14] While a direct comparison is challenging due to different experimental setups, both scaffolds have proven to be effective starting points for potent MAGL inhibitors.

Experimental Methodologies: A Closer Look

The evaluation of these inhibitors relies on robust and well-established experimental protocols. Here, we detail a common method for assessing cholinesterase inhibition.

Protocol: Spectrophotometric Measurement of Cholinesterase Inhibition (Ellman's Method)

This method is widely used to determine the inhibitory activity of compounds against AChE and BuChE.[8]

Principle: The assay measures the activity of the cholinesterase enzyme by monitoring the hydrolysis of a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Step-by-Step Workflow:

  • Preparation of Reagents:

    • Phosphate buffer (pH 8.0)

    • AChE or BuChE enzyme solution

    • Acetylthiocholine iodide or Butyrylthiocholine iodide substrate solution

    • DTNB solution

    • Test inhibitor solutions at various concentrations

  • Assay Procedure:

    • In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test inhibitor solution.

    • Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Workflow Diagram:

Ellman_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - Enzyme - Substrate - DTNB - Inhibitor Mix Mix Buffer, DTNB, and Inhibitor in Well Reagents->Mix Add_Enzyme Add Enzyme and Incubate Mix->Add_Enzyme Add_Substrate Add Substrate to Initiate Reaction Add_Enzyme->Add_Substrate Measure_Abs Measure Absorbance at 412 nm Add_Substrate->Measure_Abs Calc_Rate Calculate Reaction Rates Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 Plot_Curve->Calc_IC50

Caption: Workflow for determining cholinesterase inhibition using the Ellman's method.

Signaling Pathway Context: Cholinergic Neurotransmission

The inhibition of AChE by 1-benzylpiperidine derivatives has direct implications for cholinergic neurotransmission, a pathway crucial for cognitive function and implicated in Alzheimer's disease.[8]

Cholinergic_Signaling Presynaptic Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft ACh Release ACh_Receptor ACh Receptors Synaptic_Cleft->ACh_Receptor ACh Binding AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh Postsynaptic Postsynaptic Neuron Signal Signal Propagation ACh_Receptor->Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Inhibitor 1-Benzylpiperidine Inhibitor Inhibitor->AChE Inhibition

Caption: Inhibition of AChE by 1-benzylpiperidine enhances cholinergic signaling.

By inhibiting AChE, these compounds prevent the breakdown of acetylcholine in the synaptic cleft, thereby increasing its concentration and enhancing signaling through postsynaptic receptors. This mechanism forms the basis of several current treatments for the symptomatic relief of Alzheimer's disease.[8]

Conclusion and Future Directions

Both 1-benzylpiperidine and 1-benzoylpiperidine represent valuable and versatile scaffolds for the design of potent enzyme inhibitors. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the desired target profile and mechanism of action. The flexibility of the benzylpiperidine core may be advantageous for targets with less constrained binding pockets, while the rigidity and hydrogen bonding potential of the benzoylpiperidine scaffold can be exploited for achieving high affinity and selectivity in other contexts.

Future research will undoubtedly continue to explore the vast chemical space around these privileged structures. The development of more sophisticated computational models will aid in predicting the subtle structural modifications needed to fine-tune efficacy and selectivity. As our understanding of the molecular basis of disease deepens, we can expect to see novel inhibitors based on these scaffolds emerge, offering new therapeutic avenues for a wide range of conditions.

References

  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - AIR Unimi.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - Semantic Scholar.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - MDPI.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
  • Piperidine-based drug discovery - ResearchGate.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease - PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed Central.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC - PubMed Central.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed Central.
  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC - PubMed Central.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI.
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed.
  • Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed.
  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives | Journal of Medicinal Chemistry - ACS Publications.
  • Inhibitors of the Glycine Transporter type-2 (GlyT-2): Synthesis and Biological Activity of Benzoylpiperidine Derivatives - PubMed.
  • N‐Benzyl piperidine Fragment in Drug Discovery | Request PDF - ResearchGate.
  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES - International Journal of Pharmaceutical Sciences and Research (IJPSR).
  • N-Benzyl piperidine Fragment in Drug Discovery - PubMed.
  • 1-Benzylpiperidine | C12H17N | CID 76190 - PubChem - NIH.

Sources

A Senior Application Scientist's Guide to the Synthesis of Functionalized Piperidines: A Comparative Review

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. It is the most frequently encountered non-aromatic ring in FDA-approved small molecule drugs, a testament to its ability to confer favorable pharmacokinetic and pharmacodynamic properties.[1][2] This privileged scaffold is a key structural motif in a vast array of pharmaceuticals and natural products, including analgesics, antipsychotics, and antiviral agents.[1][3][4]

However, the synthesis of functionalized piperidines—those decorated with specific substituents at defined positions and with precise stereochemistry—presents a significant synthetic challenge. The quest for efficient, selective, and scalable routes to these complex three-dimensional structures has driven decades of methodological innovation.[1] This guide provides a comparative analysis of the principal synthetic strategies, moving from classical ring construction to modern functionalization techniques. We will dissect the underlying logic of each method, present supporting data, and offer field-proven insights to guide researchers in selecting the optimal strategy for their synthetic targets.

Strategy 1: Catalytic Hydrogenation of Pyridine Derivatives

The most direct and atom-economical route to the piperidine core is the catalytic hydrogenation of the corresponding aromatic pyridine precursor.[3] This approach involves the formal addition of three molecules of hydrogen across the pyridine ring, transforming a flat, aromatic system into a saturated, sp³-rich scaffold.[3][5]

Underlying Principles & Causality

The primary challenge in pyridine hydrogenation is overcoming the inherent aromatic stability of the ring, which necessitates the use of potent catalytic systems, often under elevated temperature and pressure.[3][5] Furthermore, the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can coordinate to the metal center, acting as a catalyst poison and impeding turnover.[3]

To circumvent these issues, two main classes of catalysts are employed:

  • Heterogeneous Catalysts: Systems like Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂, Adams' catalyst), and various Rhodium and Ruthenium catalysts are workhorses in this field, particularly for industrial-scale synthesis due to their ease of separation and recyclability.[3][6] The poisoning effect is often mitigated by adding an acid (e.g., acetic acid, HCl), which protonates the nitrogen, reducing its coordinating ability and facilitating reduction.[3][6]

  • Homogeneous Catalysts: More recently, sophisticated homogeneous catalysts, particularly Iridium(III) complexes, have emerged as powerful alternatives.[5][7] These systems operate under significantly milder conditions through an ionic hydrogenation mechanism.[5][7] This pathway avoids catalyst poisoning and, crucially, displays exceptional chemoselectivity, tolerating a wide range of reducible functional groups such as nitro, azido, bromo, and even alkynes, which are often incompatible with traditional heterogeneous methods.[5][7]

Data-Driven Comparison of Hydrogenation Catalysts
Catalyst SystemTypical ConditionsFunctional Group ToleranceKey AdvantagesKey Limitations
PtO₂ in Acetic Acid 50-70 bar H₂, room temp.[6]Moderate; sensitive groups may be reduced.Robust, well-established, effective for many substrates.Requires high pressure; acidic conditions may not be suitable for all substrates.
Pd/C with Acid High pressure & temperature.[3]Low to moderate.Cost-effective, widely used in industry.Harsh conditions, poor chemoselectivity.
Homogeneous Ir(III) Catalyst Low H₂ pressure (e.g., 5 bar), 40°C.[3][7]Excellent; tolerates nitro, azido, bromo, alkenyl, alkynyl groups.[5]Mild conditions, exceptional chemoselectivity, scalable.[7]Higher catalyst cost, requires specialized ligands.
Experimental Protocol: Diastereoselective Hydrogenation of a Dihydropyridine

This protocol is representative of a method to produce densely substituted piperidines with high diastereoselectivity, often used as a prelude to further functionalization.[8][9]

  • Setup: To a solution of the highly substituted 1,2-dihydropyridine (1.0 mmol) in methanol (10 mL) in a high-pressure reactor, add Palladium on Carbon (10 wt. %, 0.1 mmol).

  • Reaction: Seal the reactor, purge with an inert gas (e.g., Argon), and then pressurize with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Execution: Stir the reaction mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the reactor and purge with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude piperidine product.

  • Purification: Purify the product by flash column chromatography on silica gel to afford the diastereomerically pure piperidine.

Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation start Substituted Pyridine or Dihydropyridine reactor High-Pressure Reactor start->reactor catalyst Catalyst (e.g., PtO₂, Ir(III)) catalyst->reactor solvent Solvent (e.g., AcOH, MeOH) solvent->reactor purge Purge with Inert Gas reactor->purge pressurize Pressurize with H₂ purge->pressurize react Stir at Set Temp/Pressure pressurize->react filter Filter to Remove Catalyst react->filter concentrate Concentrate Solvent filter->concentrate purify Purify (Chromatography) concentrate->purify product Functionalized Piperidine purify->product

Caption: General workflow for catalytic hydrogenation of pyridine derivatives.

Strategy 2: Convergent Cyclization Strategies

Cyclization reactions build the piperidine ring from acyclic precursors, offering powerful control over the introduction of functionality and stereochemistry during the ring-forming step.

A. The Aza-Diels-Alder Reaction

This formal [4+2] cycloaddition between an imine (the aza-dienophile) and a diene is a cornerstone of heterocyclic synthesis.[10] It rapidly builds molecular complexity, generating a tetrahydropyridine intermediate that can be readily reduced to the corresponding piperidine.

  • Mechanistic Insight: While often depicted as a concerted pericyclic reaction, many modern variants, particularly those involving electron-rich oxygenated dienes (e.g., Danishefsky's diene), are thought to proceed through a stepwise Mannich-Michael pathway.[11] This distinction is critical, as it opens the door for asymmetric catalysis.

  • Key Advantages: The power of this reaction lies in its ability to set multiple stereocenters simultaneously. The development of organocatalytic and Lewis acid-catalyzed variants has rendered the aza-Diels-Alder reaction a premier method for the enantioselective synthesis of complex piperidines.[11][12]

G Imine Imine (Dienophile) Intermediate Cycloaddition Transition State Imine->Intermediate Diene Diene Diene->Intermediate Catalyst [Catalyst] (Lewis Acid or Organocatalyst) Catalyst->Intermediate Product Tetrahydropyridine Intermediate->Product Reduction Reduction (e.g., H₂, Pd/C) Product->Reduction Piperidine Functionalized Piperidine Reduction->Piperidine

Caption: The Aza-Diels-Alder approach to functionalized piperidines.

B. Ring-Closing Metathesis (RCM)

RCM has revolutionized the synthesis of cyclic structures.[13] The reaction utilizes well-defined Ruthenium catalysts (e.g., Grubbs' catalysts) to stitch together two terminal alkenes within a single molecule, forming a new double bond and liberating volatile ethylene.[13][14]

  • Causality and Application: By starting with a suitably designed amino-diene precursor, RCM provides a robust entry to dihydropyridines, which are then hydrogenated.[15] The exceptional functional group tolerance of modern Ru catalysts makes RCM particularly suitable for the synthesis of complex natural products and polycyclic systems.[13][14] While the basicity of the nitrogen can sometimes interfere with the catalyst, this is often overcome by using N-protected substrates (e.g., carbamates, amides).[14][16]

G Precursor Acyclic Amino-Diene Metathesis Ring-Closing Metathesis (-C₂H₄) Precursor->Metathesis Catalyst Ru Catalyst (e.g., Grubbs II) Catalyst->Metathesis Dihydropyridine Dihydropyridine Intermediate Metathesis->Dihydropyridine Reduction Reduction Step (e.g., H₂, Pd/C) Dihydropyridine->Reduction Product Functionalized Piperidine Reduction->Product

Caption: Synthetic workflow using Ring-Closing Metathesis (RCM).

Strategy 3: Direct C-H Functionalization of the Piperidine Ring

A paradigm shift in synthetic logic involves modifying a pre-formed, simple piperidine ring through direct C-H bond functionalization. This strategy avoids lengthy de novo syntheses and allows for late-stage diversification, a highly desirable feature in drug discovery.[17][18] The central challenge is achieving absolute control over regioselectivity.[19][20]

The Challenge of Regioselectivity

The piperidine ring presents three distinct C-H environments, each with unique electronic and steric properties:

  • C2/C6 (α-position): Electronically activated by the adjacent nitrogen, making it the most common site for functionalization. However, it is also sterically hindered.[17][19]

  • C3/C5 (β-position): Electronically deactivated due to the inductive effect of the nitrogen, making direct functionalization difficult.[17][19]

  • C4 (γ-position): Generally the least reactive site, accessible only when reactivity at the α-position is suppressed.[17][19]

Caption: Regioselectivity challenges in piperidine C-H functionalization.

Modern Methodologies and Causality
  • Directed C-H Functionalization (Rhodium Catalysis): By carefully selecting the N-protecting group and the rhodium catalyst, one can steer reactivity to different positions. For instance, Rh₂(R-TPPTTL)₄ with an N-brosyl protecting group is highly selective for C-H insertion at the C2 position.[17][21] In contrast, using a sterically demanding catalyst like Rh₂(S-2-Cl-5-BrTPCP)₄ with a bulky N-α-oxoarylacetyl protecting group can override the electronic preference for C2, directing functionalization to the more sterically accessible C4 position.[17][21] The C3 position is typically accessed indirectly, for example, via cyclopropanation of a tetrahydropyridine followed by selective reductive ring-opening.[17][19][21]

  • Photoredox Catalysis (Iridium Catalysis): This powerful technique uses visible light and a photocatalyst (e.g., Ir(ppy)₃) to generate a radical at the α-position of the piperidine nitrogen. This radical can then be intercepted by a coupling partner, such as an electron-deficient cyanoarene, to form a new C-C bond.[8][9] A key feature of this method is its remarkable diastereoselectivity. The reaction often proceeds through a rapid, unselective C-H arylation followed by a slower, catalyst-mediated epimerization that funnels the product mixture to the single, most thermodynamically stable diastereomer.[8][9][22]

Comparative Data for C-H Functionalization
MethodPositionCatalystKey FeaturesTypical YieldStereoselectivity
Rh-Carbene Insertion C2Rh₂(R-TPPTTL)₄N-Protecting group dependent.Moderate to GoodHigh d.r. (>30:1)[17]
Rh-Carbene Insertion C4Rh₂(S-2-Cl-5-BrTPCP)₄Requires bulky catalyst and PG.ModerateHigh d.r.
Photoredox C-H Arylation C2Ir(ppy)₃Thermodynamic control via epimerization.Good to ExcellentExcellent d.r. (>20:1)[8][9]

Comparative Summary and Outlook

Choosing a synthetic strategy requires a careful analysis of the target molecule's complexity, the required stereochemistry, and the tolerance for various functional groups.

StrategyStarting MaterialsStereocontrolFG ToleranceAtom EconomyBest Suited For
Hydrogenation Simple PyridinesSubstrate-controlledVariable (Excellent with Ir)ExcellentLarge-scale synthesis of simple or specifically substituted piperidines.
Aza-Diels-Alder Imines, DienesExcellent (Catalyst-controlled)GoodGoodAsymmetric synthesis of highly functionalized, poly-substituted piperidines.
RCM Amino-dienesSubstrate-controlledExcellentModerateSynthesis of complex natural products and macrocyclic piperidine derivatives.
C-H Functionalization Simple PiperidinesExcellent (Thermodynamic or Catalyst control)Good to ExcellentGoodLate-stage functionalization, library synthesis, and derivatization of existing scaffolds.

The synthesis of functionalized piperidines is a dynamic field that continues to evolve. Classical methods like hydrogenation and cycloadditions remain indispensable for building the core scaffold, while modern C-H functionalization techniques provide unprecedented opportunities for late-stage diversification. Emerging strategies, including multicomponent reactions that construct the ring from three or more simple starting materials in one pot, and biocatalytic approaches that harness enzymes for unparalleled selectivity, promise to further expand the synthetic chemist's toolkit.[1][18][23] By understanding the fundamental principles and comparative advantages of each strategy, researchers can more effectively navigate the synthetic landscape to access the next generation of piperidine-containing therapeutics.

References

  • Synthetic strategies towards C−H functionalization of piperidines at...
  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - National Institutes of Health (NIH). [Link]
  • Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)
  • Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation - American Chemical Society Public
  • Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization of Aza-1,6-Dienes: Experimental and DFT Studies - PubMed. [Link]
  • Iridium Catalysis Enables Piperidine Synthesis
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - International Journal of ChemTech Research. [Link]
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - Nature C
  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D - Royal Society of Chemistry Publishing. [Link]
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - National Institutes of Health (NIH). [Link]
  • Approaches to α-functionalization of piperidines by C─H...
  • Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization - American Chemical Society Public
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals - Phys.org. [Link]
  • Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkyl
  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
  • Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step - ResearchG
  • Multicomponent synthesis of highly functionalized piperidines - Synthetic Communic
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv. [Link]
  • Synthesis of piperidinones by an aza Diels-Alder reaction.
  • RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS - Semantic Scholar. [Link]
  • Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Royal Society of Chemistry Publishing. [Link]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium - American Chemical Society Public
  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimeriz
  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems - ResearchG
  • A New Synthesis of Piperidine - Canadian Science Publishing. [Link]
  • Piperidine Synthesis - Defense Technical Inform
  • Recent advances in the synthesis of piperidones and piperidines - ScienceDirect. [Link]
  • Ring-closing met
  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PubMed Central. [Link]
  • A Diels-Alder route to pyridone and piperidone derivatives - American Chemical Society Public

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Benzylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends beyond its application in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive, step-by-step protocol for the proper disposal of 1-Benzylpiperidin-3-ol. By adhering to these procedures, you will not only ensure the safety of your laboratory personnel but also maintain environmental stewardship and regulatory compliance.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the inherent hazards of this compound is paramount. While a specific Safety Data Sheet (SDS) should always be consulted, piperidine derivatives as a class of compounds often exhibit a range of hazardous properties.[1] For this compound hydrochloride, the hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[2]

The structural similarity to piperidine suggests that it may also be harmful if swallowed or comes into contact with skin.[1] Piperidine itself is classified as a corrosive and flammable liquid.[3] Therefore, it is imperative to treat this compound as a hazardous substance, requiring meticulous handling throughout the disposal process.

Table 1: Hazard Summary for this compound and Related Compounds

HazardThis compound HydrochloridePiperidine (for reference)
Acute Toxicity Harmful if swallowed.[2]Toxic in contact with skin and if inhaled.[3]
Skin Corrosion/Irritation Causes skin irritation.[2]Causes severe skin burns.[3]
Eye Damage/Irritation Causes serious eye irritation.[2]Causes serious eye damage.[3]
Respiratory Irritation May cause respiratory irritation.[2]
Flammability Flammable liquid and vapor.[3]
Environmental Hazards Harmful to aquatic life.[3]

Core Principles of Chemical Waste Management

The disposal of this compound must align with the broader framework of laboratory chemical waste management. These principles, mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), are designed to protect human health and the environment.[4][5][6][7]

The 5 L's of Hazardous Waste Management: A Foundational Approach

A helpful mnemonic for remembering the key tenets of hazardous waste management is the "5 Ls":

  • L abeling: All waste containers must be clearly and accurately labeled.

  • L ess is More: Minimize the generation of hazardous waste whenever possible.

  • L ids: Keep waste containers securely closed except when adding waste.

  • L ocation: Store waste in designated satellite accumulation areas at or near the point of generation.

  • L eak-proof: Use containers that are in good condition and compatible with the waste they hold.

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural guide for the safe disposal of this compound.

Part 1: Immediate Actions and Personal Protective Equipment (PPE)
  • Consult the Safety Data Sheet (SDS): Before handling, always review the most current SDS for this compound. This document contains vital information on hazards, handling, and emergency procedures.

  • Don Appropriate PPE: Due to the hazardous nature of this compound, the following PPE is mandatory:

    • Eye Protection: Chemical safety goggles and a face shield.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

    • Body Protection: A flame-retardant lab coat or chemical-resistant apron.

    • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of aerosol generation, a respirator may be necessary.[8]

Part 2: Waste Segregation and Container Management
  • Identify and Segregate: this compound waste must be segregated from non-hazardous waste and other incompatible chemical waste streams.[9] Do not mix it with acids, bases, or oxidizing agents unless as part of a specific, approved neutralization procedure.

  • Select an Appropriate Waste Container:

    • Use a container that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[6]

  • Label the Waste Container: The label must be clear, legible, and firmly attached to the container.[10] It should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound".

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date the waste was first added to the container.

    • The name and contact information of the generating laboratory or researcher.

Part 3: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of waste generation and under the control of the laboratory personnel.[4][11]

  • Storage Conditions:

    • Keep the container tightly closed at all times, except when adding waste.[6]

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

    • Ensure secondary containment (such as a spill tray) is in place to capture any potential leaks.[9]

Part 4: Final Disposal
  • Arrange for Professional Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash.[12]

  • Incineration as the Preferred Method: For nitrogen-containing organic compounds like this compound, chemical incineration at a permitted facility is the preferred disposal method.[3] This process is designed to break down the compound into less harmful components. However, the incineration of nitrogenous waste can produce nitrogen oxides (NOx), which are regulated pollutants.[13][14] Licensed disposal facilities have the necessary technology to scrub these emissions and comply with environmental regulations.

  • Documentation: Maintain a detailed record of the waste generated, including the amount and date of disposal, in accordance with your institution's policies and local and national regulations.

Spill and Emergency Procedures

In the event of a spill of this compound, follow these immediate steps:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a designated hazardous waste container, following the same labeling and disposal procedures outlined above.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, and dispose of all cleanup materials as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EH&S) department.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram illustrates the key steps and decision points.

Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate Personal Protective Equipment (PPE) sds->ppe segregate Segregate Waste from Incompatible Materials ppe->segregate container Select & Prepare a Labeled, Compatible Waste Container segregate->container accumulate Place Waste in Container container->accumulate store Store in Designated Satellite Accumulation Area (SAA) accumulate->store inspect Weekly Inspection of Waste Container store->inspect pickup Arrange for Pickup by Licensed Waste Vendor inspect->pickup transport Transport to Permitted TSDF* pickup->transport incinerate Incineration with Emission Controls transport->incinerate end End: Compliant Disposal incinerate->end caption *TSDF: Treatment, Storage, and Disposal Facility

Sources

Mastering Safety: A Researcher's Guide to Handling 1-Benzylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Based on data from analogous compounds, 1-Benzylpiperidin-3-ol and its close relatives are classified as hazardous.[4] The primary concerns associated with handling this class of chemicals include:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation: The compound poses a significant risk of causing serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][3]

These hazards necessitate a stringent adherence to personal protective equipment (PPE) protocols to minimize exposure.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may warrant additional measures.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles, preventing serious eye irritation.[1][2][4]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and potential absorption. It is crucial to inspect gloves for any signs of degradation or perforation before use.[1][5]
Skin and Body Protection A lab coat or a chemical-resistant apron.Protects against incidental contact and spills.[1][4][5]
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended to minimize the inhalation of vapors or aerosols.[4]

Operational Plan for Safe Handling

A systematic workflow is critical to minimizing exposure risk. The following step-by-step protocol provides a framework for safe handling from preparation to disposal.

Preparation
  • Ventilation: Ensure that a chemical fume hood is operational and provides adequate airflow.

  • Emergency Equipment: Verify that an eyewash station and a safety shower are readily accessible and have been recently tested.[4]

  • PPE Inspection: Assemble all necessary PPE and thoroughly inspect each item for defects. Don all required PPE before proceeding.

Handling the Compound
  • Containment: All weighing and transfers of this compound should be conducted within a certified chemical fume hood to control vapor and dust exposure.

  • Prudent Practices: Avoid direct contact with the chemical. Use spatulas and other appropriate tools for handling.

  • Container Management: Keep the container tightly sealed when not in use to prevent the release of vapors.[2]

The following diagram illustrates the decision-making process for handling this compound safely.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep Verify Fume Hood & Emergency Equipment ppe_check Inspect & Don Appropriate PPE prep->ppe_check handle Handle Compound in Fume Hood ppe_check->handle spill_check Spill Occurred? handle->spill_check spill_small Small Spill: Use Absorbent Material spill_check->spill_small Yes (Minor) spill_large Large Spill: Evacuate & Alert EHS spill_check->spill_large Yes (Major) waste_collect Collect Waste in Labeled Container spill_check->waste_collect No spill_small->waste_collect waste_store Store in Designated Waste Area waste_collect->waste_store

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.

Waste Segregation

All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.

Container Management

Keep the hazardous waste container tightly closed and store it in a designated, well-ventilated waste accumulation area, away from incompatible materials.

Final Disposal

Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[4]

In Case of Exposure

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[1][2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]

By adhering to these protocols, you can confidently and safely handle this compound, fostering a secure and productive research environment.

References

  • Fisher Scientific. (2025). Safety Data Sheet for 1-(Phenylmethyl)-4-piperidinone.
  • Fisher Scientific. (2023). Safety Data Sheet for 1-Benzyl-3-piperidinol hydrochloride.
  • TCI Chemicals. (2025). Safety Data Sheet for 1-Benzyl-3-hydroxypiperidine.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • ChemScene. (n.d.). This compound.
  • ChemScene. (n.d.). (S)-1-Benzylpiperidin-3-ol.
  • Fisher Scientific. (n.d.). Safety Data Sheet for Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride.
  • ASHP. (n.d.). Personal Protective Equipment.
  • Fisher Scientific. (2023). Safety Data Sheet for 1-Benzyl-3-piperidinol hydrochloride.
  • ChemicalBook. (2025). 1-Benzyl-3-piperidinol.
  • BenchChem. (2025). Personal protective equipment for handling 3-Benzyl-1H-indene.
  • BLD Pharm. (n.d.). This compound.
  • IndiaMART. (n.d.). 98% Liquid 1-Benzyl Piperidin-3-Ol, 14813-01-5.
  • PubChem. (n.d.). 3-Piperidinone, 1-(phenylmethyl)-.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzylpiperidin-3-ol
Reactant of Route 2
1-Benzylpiperidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.